Product packaging for Ryanodine(Cat. No.:CAS No. 15662-33-6)

Ryanodine

Katalognummer: B192298
CAS-Nummer: 15662-33-6
Molekulargewicht: 493.5 g/mol
InChI-Schlüssel: JJSYXNQGLHBRRK-SFEDZAPPSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

Ryanodine is an insecticide alkaloid isolated from South American plant Ryania speciosa. It has a role as a this compound receptor modulator and a phytogenic insecticide. It is an alkaloid and a cyclic hemiketal.
This compound has been reported in Brassica napus and Ryania speciosa with data available.
This compound is a poisonous alkaloid found in the South American plant Ryania speciosa (Flacourtiaceae). It was originally used as an insecticide. The compound has extremely high affinity to the open-form this compound receptor, a group of calcium channels found in skeletal muscle, smooth muscle, and heart muscle cells. It binds with such high affinity to the receptor that it was used as a label for the first purification of that class of ion channels and gave its name to it.
A methylpyrrole-carboxylate from RYANIA that disrupts the this compound RECEPTOR CALCIUM RELEASE CHANNEL to modify CALCIUM release from SARCOPLASMIC RETICULUM resulting in alteration of MUSCLE CONTRACTION. It was previously used in INSECTICIDES. It is used experimentally in conjunction with THAPSIGARGIN and other inhibitors of CALCIUM ATPASE uptake of calcium into SARCOPLASMIC RETICULUM.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H35NO9 B192298 Ryanodine CAS No. 15662-33-6

Eigenschaften

IUPAC Name

[(1R,2R,3S,6S,7S,9S,10R,11S,12R,13S,14R)-2,6,9,11,13,14-hexahydroxy-3,7,10-trimethyl-11-propan-2-yl-15-oxapentacyclo[7.5.1.01,6.07,13.010,14]pentadecan-12-yl] 1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H35NO9/c1-12(2)22(31)17(34-16(28)14-7-6-10-26-14)23(32)18(4)11-21(30)19(22,5)25(23,33)24(35-21)15(27)13(3)8-9-20(18,24)29/h6-7,10,12-13,15,17,26-27,29-33H,8-9,11H2,1-5H3/t13-,15+,17+,18-,19+,20-,21-,22+,23+,24+,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJSYXNQGLHBRRK-SFEDZAPPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2(C3(CC4(C5(C(C(C3(C5(C2(C1O)O4)O)O)OC(=O)C6=CC=CN6)(C(C)C)O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC[C@@]2([C@@]3(C[C@]4([C@@]5([C@]([C@H]([C@@]3([C@]5([C@]2([C@@H]1O)O4)O)O)OC(=O)C6=CC=CN6)(C(C)C)O)C)O)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H35NO9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0032574
Record name Ryanodine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0032574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

493.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15662-33-6
Record name Ryanodine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0032574
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-(1α,5aβ,8aβ,9-pentahydroxy-7β-isopropyl-2β,5β,8β-trimethylperhydro-8bα,9-epoxy-5,8-ethanocyclopenta[1,2-b]indenyl) pyrrole-2-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.036.105
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

The Mechanism of Action of Ryanodine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth examination of the molecular mechanism of ryanodine, a plant alkaloid that has become an indispensable tool in the study of intracellular calcium signaling. We will explore its interaction with the this compound receptors (RyRs), the resultant physiological consequences, and the key experimental protocols used to investigate its action.

Introduction to this compound and this compound Receptors

This compound is a toxic alkaloid extracted from the plant Ryania speciosa.[1][2] Its primary cellular targets are the this compound Receptors (RyRs), a class of high-conductance intracellular calcium channels located on the membrane of the sarcoplasmic reticulum (SR) in muscle cells and the endoplasmic reticulum (ER) in non-muscle cells.[3][4] These channels are the largest known ion channels, with a homotetrameric structure exceeding 2 megadaltons.[3][5] RyRs are crucial for regulating the release of Ca²⁺ from intracellular stores, a process fundamental to numerous cellular functions, most notably excitation-contraction (E-C) coupling in striated muscle.[6][7]

There are three main mammalian isoforms of the this compound receptor:

  • RyR1: Predominantly expressed in skeletal muscle, where it is essential for E-C coupling.[3][5]

  • RyR2: The primary isoform in the myocardium (heart muscle), responsible for Ca²⁺-induced Ca²⁺ release (CICR).[3][5]

  • RyR3: Expressed more widely at lower levels, particularly in the brain, and is implicated in various neuronal functions.[3]

Core Mechanism of Action: A Bimodal Effect

This compound's effect on its receptor is complex and highly dependent on its concentration. This bimodal action is a critical aspect of its mechanism.

  • Low Concentrations (nM to <10 µM): At nanomolar to low micromolar concentrations, this compound binding locks the RyR channel into a stable, long-lived "sub-conductance" or half-open state.[3][5][8] This action requires the channel to be in an open or activated state for this compound to bind, a characteristic known as "use-dependency".[3] The stabilization of this sub-conductance state leads to a persistent, slow leak of Ca²⁺ from the SR/ER stores into the cytoplasm. Over time, this Ca²⁺ leak results in the depletion of intracellular calcium stores, disrupting Ca²⁺-dependent signaling pathways.[3][6]

  • High Concentrations (~100 µM): At higher, micromolar concentrations, this compound acts as an inhibitor, locking the channel in a fully closed, non-conducting state.[3][5][9] This effect is typically irreversible and prevents any further Ca²⁺ release through the receptor.

This dual effect makes this compound a powerful pharmacological tool, allowing researchers to either induce a chronic Ca²⁺ leak to study store depletion or to completely block channel function.

Signaling Pathways Involving this compound Receptors

This compound's mechanism can only be fully understood in the context of the signaling pathways that RyRs govern and are governed by.

Role in Excitation-Contraction (E-C) Coupling

RyRs are the final output channels in the E-C coupling process, which translates an electrical stimulus (action potential) into a mechanical response (muscle contraction). The mechanism differs significantly between skeletal and cardiac muscle.

E_C_Coupling cluster_Skeletal Skeletal Muscle E-C Coupling cluster_Cardiac Cardiac Muscle E-C Coupling AP_S Action Potential in T-tubule DHPR_S DHPR (Cav1.1) Voltage Sensor AP_S->DHPR_S Depolarizes RyR1 RyR1 DHPR_S->RyR1 Mechanical Coupling (Conformational Change) SR_S Sarcoplasmic Reticulum Ca_S Ca²⁺ Release RyR1->Ca_S Contraction_S Muscle Contraction Ca_S->Contraction_S AP_C Action Potential in T-tubule DHPR_C DHPR (Cav1.2) L-type Ca²⁺ Channel AP_C->DHPR_C Depolarizes Ca_Influx Ca²⁺ Influx (Trigger Ca²⁺) DHPR_C->Ca_Influx Opens RyR2 RyR2 Ca_Influx->RyR2 Activates (CICR) SR_C Sarcoplasmic Reticulum Ca_C Ca²⁺ Release (Amplified Ca²⁺) RyR2->Ca_C Contraction_C Muscle Contraction Ca_C->Contraction_C

Fig 1. Excitation-Contraction Coupling in Skeletal vs. Cardiac Muscle.

In skeletal muscle, E-C coupling involves a direct mechanical interaction between the dihydropyridine receptor (DHPR, or Cav1.1) in the T-tubule membrane and RyR1 on the SR.[5][9] Depolarization causes a conformational change in the DHPR that is physically transmitted to RyR1, causing it to open and release Ca²⁺. In cardiac muscle, the process relies on Calcium-Induced Calcium Release (CICR).[3][10] Depolarization opens the L-type Ca²⁺ channel (DHPR, or Cav1.2), allowing a small amount of "trigger" Ca²⁺ to enter the cell. This trigger Ca²⁺ binds to and activates RyR2, causing the release of a much larger, amplified amount of Ca²⁺ from the SR.[10]

Modulation of this compound Receptor Activity

RyR channel gating is a highly regulated process, influenced by a multitude of endogenous ligands and accessory proteins. This compound's action is superimposed on this complex regulatory network.

RyR_Modulation cluster_Activators Activators cluster_Inhibitors Inhibitors RyR This compound Receptor (RyR) Ca_low Cytosolic Ca²⁺ (µM) Ca_low->RyR Activates (CICR) ATP ATP ATP->RyR PKA PKA Phosphorylation PKA->RyR CaMKII CaMKII Phosphorylation CaMKII->RyR Ca_high Cytosolic Ca²⁺ (mM) Ca_high->RyR Inhibits Mg Mg²⁺ Mg->RyR Calmodulin Ca²⁺-Calmodulin Calmodulin->RyR FKBP12 Calstabin (FKBP12) (Stabilizes Closed State) FKBP12->RyR Binds/Dissociates

Fig 2. Key Modulators of this compound Receptor (RyR) Activity.
  • Calcium (Ca²⁺): RyR activity exhibits a bell-shaped dependence on cytosolic Ca²⁺ concentration. It is activated by micromolar (µM) Ca²⁺ levels but inhibited by millimolar (mM) concentrations.[5][9]

  • ATP and Magnesium (Mg²⁺): ATP generally potentiates Ca²⁺ activation, while Mg²⁺ is inhibitory, competing with Ca²⁺ at activation sites.[11]

  • Calmodulin (CaM): This ubiquitous Ca²⁺-binding protein can act as both an activator (at low Ca²⁺) and an inhibitor (at high Ca²⁺) of RyR1, while it is primarily inhibitory for RyR2.[11]

  • Phosphorylation: Protein Kinase A (PKA) and Ca²⁺/calmodulin-dependent protein kinase II (CaMKII) can phosphorylate RyRs, which generally increases their open probability and sensitivity to Ca²⁺.[12][13]

  • Calstabin (FKBP12/12.6): These accessory proteins bind to the RyR tetramer, stabilizing the channel in its closed state and preventing abnormal Ca²⁺ leakage.[14] Dissociation of calstabin, often promoted by phosphorylation, is associated with channel hyperactivity.[15]

Quantitative Data Summary

The interaction of this compound with its receptor and the resulting channel activity have been quantified through various experimental approaches.

ParameterReceptor/ConditionValueReference(s)
Binding Affinity (Kd) Skeletal Muscle SR (High-affinity)11.3 nM[16]
Cardiac Muscle SR (High-affinity)3.6 nM & 28.1 nM[16]
Liver ER Microsomes (High-affinity)10 ± 2.5 nM[2][4]
Recombinant RyR2 (High-affinity)1.52 ± 0.11 nM[17]
Channel Conductance RyR1 Full Open State (Cs⁺ as charge carrier)~230 pS[18]
RyR1 Sub-conductance State (this compound-modified)~115 pS (~50% of full)[18][19]
RyR from Skeletal SR (Ca²⁺ as charge carrier)~125 pS[11]
Activation (EC50) Ca²⁺ activation of [³H]this compound binding (WT RyR2)0.22 ± 0.02 µM[12]
2-Hydroxycarbazole Ca²⁺ Release (Skeletal & Cardiac SR)~200 µM[8]

Key Experimental Protocols

Characterizing the mechanism of this compound relies on specialized biochemical and electrophysiological techniques.

Isolation of Sarcoplasmic Reticulum (SR) Vesicles

A prerequisite for in vitro assays is the isolation of membrane fractions enriched in RyRs. This protocol is adapted from methods for isolating heavy SR vesicles from skeletal muscle, which are rich in terminal cisternae and RyR1.[20][21][22]

Methodology:

  • Homogenization: Rabbit skeletal muscle is minced and homogenized in a buffer containing sucrose, protease inhibitors, and a pH buffer (e.g., Tris-HCl or HEPES) to maintain osmotic stability and prevent protein degradation.

  • Differential Centrifugation: The homogenate is subjected to a series of centrifugations at increasing speeds.

    • A low-speed spin (e.g., ~1,500 x g) pellets nuclei, whole cells, and large debris.

    • A subsequent medium-speed spin (e.g., ~10,000 x g) pellets mitochondria.

  • Microsome Pelleting: The supernatant from the mitochondrial spin is ultracentrifuged at high speed (e.g., >100,000 x g) to pellet the microsomal fraction, which contains the SR vesicles.[6]

  • Sucrose Gradient Ultracentrifugation: The crude microsomal pellet is resuspended and layered onto a discontinuous or continuous sucrose density gradient (e.g., 25% to 45% w/w).[20]

  • Fraction Collection: After ultracentrifugation for several hours, distinct bands will form. The "heavy" SR fraction, enriched in RyRs and calsequestrin, is collected from the denser part of the gradient.[20]

  • Final Pelleting and Storage: The collected fraction is diluted to reduce sucrose concentration and ultracentrifuged again to obtain a final pellet. The purified SR vesicles are resuspended in a suitable buffer, aliquoted, flash-frozen in liquid nitrogen, and stored at -80°C.

[³H]-Ryanodine Binding Assay

This assay is a cornerstone of RyR research. It leverages the fact that radiolabeled ([³H]) this compound binds with high affinity and specificity to the open state of the RyR channel, making the amount of bound radioactivity a reliable indicator of channel activity.[1][5]

Ryanodine_Binding_Workflow cluster_Prep Preparation cluster_Assay Assay Execution cluster_Analysis Data Analysis SR_Vesicles Prepare SR Vesicles or Microsomes Incubate Incubate SR Vesicles with Reaction Mixture (e.g., 2 hours at 37°C) SR_Vesicles->Incubate Reaction_Mix Prepare Reaction Mixture: - Buffer (HEPES/PIPES) - KCl - [³H]-Ryanodine (e.g., 5 nM) - Modulators (Ca²⁺, ATP, Test Cmpd) Reaction_Mix->Incubate Ca_Buffer Prepare Ca²⁺/EGTA Buffers for desired free [Ca²⁺] Ca_Buffer->Reaction_Mix Filter Rapidly Filter Samples (PEI-treated glass fiber filters) Incubate->Filter Wash Wash Filters with Ice-Cold Wash Buffer Filter->Wash Count Measure Radioactivity (Liquid Scintillation Counting) Wash->Count Calculate Calculate Specific Binding: (Total) - (Non-Specific) Count->Calculate NonSpecific Determine Non-Specific Binding (Parallel incubation with excess unlabeled this compound) NonSpecific->Calculate Plot Plot Data (e.g., Binding vs. [Ca²⁺]) Calculate->Plot

Fig 3. Experimental Workflow for the [³H]-Ryanodine Binding Assay.

Methodology:

  • Reaction Setup: Purified SR vesicles (~0.3 mg/mL protein) are incubated in a reaction buffer.[3] The buffer typically contains 0.2 M KCl, a pH buffer (e.g., 10 mM HEPES, pH 7.2), a known concentration of [³H]-ryanodine (e.g., 5 nM), and various concentrations of modulators to be tested (e.g., Ca²⁺, ATP, Mg²⁺, or test compounds).[3] Free Ca²⁺ concentrations are precisely controlled using Ca²⁺/EGTA buffers.[1]

  • Incubation: The reaction is incubated for a set time (e.g., 120 minutes) at a controlled temperature (e.g., 36-37°C) to allow binding to reach equilibrium.[1][3]

  • Determination of Non-Specific Binding: A parallel set of reactions is prepared that includes a large excess (e.g., 20 µM) of unlabeled ("cold") this compound. This allows for the quantification of non-specific binding, which is typically 5-10% of the total.[3]

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., Whatman GF/C or GF/B).[1][3] The filters are often pre-treated with polyethylenimine (PEI) to reduce non-specific binding of the positively charged protein-ligand complex.

  • Washing: The filters are washed multiple times with ice-cold wash buffer to remove unbound [³H]-ryanodine.[3]

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: Specific binding is calculated by subtracting the non-specific binding (from the cold this compound samples) from the total binding. The results can be used to determine Kd, Bmax, or the effect of modulators on channel activity.

Single-Channel Electrophysiology (Planar Lipid Bilayers)

This powerful technique allows for the direct observation of the electrical current passing through a single RyR channel, providing unparalleled insight into its gating behavior and conductance states.[23]

Methodology:

  • Bilayer Formation: An artificial planar lipid bilayer (e.g., a mixture of phosphatidylethanolamine and phosphatidylserine) is formed across a small aperture separating two chambers, termed cis (representing the cytoplasm) and trans (representing the SR lumen).[13]

  • Vesicle Fusion: Purified SR vesicles are added to the cis chamber. The high salt concentration in the cis chamber promotes the fusion of the vesicles with the artificial bilayer, incorporating the RyR channels.

  • Recording: Ag/AgCl electrodes are placed in both chambers to apply a holding potential and measure the resulting ionic current. The cis chamber is held at virtual ground.[24] Solutions in the cis and trans chambers can be changed to mimic different physiological conditions (e.g., adding Ca²⁺, ATP, Mg²⁺, or this compound to the cis side).

  • Data Acquisition and Analysis: The current is amplified and recorded. Channel openings appear as discrete, step-like increases in current. Analysis of these recordings can determine the channel's open probability (Po), mean open and closed times, and the conductance of its different states (full vs. sub-conductance).[25] Channel identity is confirmed at the end of experiments by adding a known blocker like ruthenium red.[24]

Conclusion

The mechanism of action of this compound is a classic example of concentration-dependent pharmacology. At low concentrations, it stabilizes a sub-conductance state of the this compound receptor, leading to a depletion of intracellular Ca²⁺ stores. At high concentrations, it acts as a potent inhibitor. This dual functionality, combined with its high specificity, has cemented this compound's role as an essential pharmacological probe. A thorough understanding of its interaction with the intricately regulated RyR channel is critical for researchers in physiology, pharmacology, and drug development who seek to unravel the complexities of intracellular calcium signaling in health and disease.

References

A Technical Guide to the Role of Ryanodine in Calcium-Induced Calcium Release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ryanodine receptor (RyR) is a critical intracellular ion channel responsible for the rapid release of calcium (Ca²⁺) from the sarcoplasmic/endoplasmic reticulum, a process fundamental to numerous cellular functions, most notably excitation-contraction coupling in muscle tissues. The plant alkaloid this compound has been an indispensable pharmacological tool for elucidating the function of these channels. Its unique, concentration-dependent modulation of RyR activity—ranging from locking the channel in a sub-conductance open state to complete inhibition—provides a powerful method for studying the mechanism of calcium-induced calcium release (CICR). This technical guide provides an in-depth examination of the molecular interactions between this compound and RyR isoforms, summarizes key quantitative data, details essential experimental protocols for studying these interactions, and presents visual diagrams of the associated signaling pathways and workflows.

Introduction: this compound Receptors and Calcium-Induced Calcium Release (CICR)

This compound receptors (RyRs) are a class of large-conductance intracellular calcium channels that mediate the release of Ca²⁺ from the sarcoplasmic and endoplasmic reticula (SR/ER).[1] These massive homotetrameric complexes, with a molecular weight exceeding 2 megadaltons, are the largest known ion channels.[1][2] In mammals, three distinct isoforms have been identified, each with a primary tissue distribution and specialized function:

  • RyR1: Predominantly expressed in skeletal muscle, where it is essential for excitation-contraction coupling.[1][3]

  • RyR2: The primary isoform in cardiac muscle, where it is the major mediator of CICR.[1][4]

  • RyR3: Expressed more widely at lower levels, particularly in the brain and smooth muscle.[1][5]

The fundamental process governed by these receptors, particularly RyR2, is Calcium-Induced Calcium Release (CICR).[6] This is a positive feedback mechanism where a small initial influx of Ca²⁺ into the cytosol, typically through voltage-gated L-type calcium channels, triggers the opening of RyRs.[1][6] This activation leads to a much larger, regenerative release of Ca²⁺ from the SR/ER stores, amplifying the initial signal.[7][8] The relationship between cytosolic Ca²⁺ concentration and RyR open probability (Pₒ) is characteristically bell-shaped, indicating that RyRs possess both high-affinity activation sites (micromolar range) and low-affinity inhibition sites (millimolar range) for Ca²⁺.[5][9][10]

The Molecular Interplay: this compound's Interaction with the RyR Channel

This compound, a plant alkaloid, binds with high affinity and specificity to the RyR channel, which is how the receptor originally got its name.[1][11] This interaction is highly dependent on the conformational state of the channel; this compound binding is "use-dependent," meaning it preferentially binds to the RyR when the channel is in an open state.[1][12] This property makes this compound an invaluable tool for probing the functional state of the channel.

The effects of this compound are markedly concentration-dependent:

  • Low Concentrations (nM to <10 µM): At nanomolar or low micromolar concentrations, this compound binding locks the RyR channel into a stable, long-lived sub-conductance state.[1][11] This "half-open" state allows for a persistent, low-level leak of Ca²⁺ from the SR/ER, which can eventually lead to the depletion of intracellular stores.[1][13]

  • High Concentrations (~100 µM and above): At higher concentrations, this compound acts as an inhibitor, locking the channel in a closed or fully blocked state and preventing Ca²⁺ release.[1][11]

This dualistic behavior allows researchers to manipulate RyR function with precision, either to study the effects of a chronic Ca²⁺ leak or to completely block CICR.

Quantitative Data on this compound-RyR Interaction

The following tables summarize key quantitative parameters describing the interaction between this compound and RyR channels, as well as the regulation of RyRs by calcium.

Table 1: this compound Concentration Effects on RyR Channel State

Concentration Range Effect on RyR Channel Resulting Ca²⁺ Flux Reference
Nanomolar (nM) to <10 µM Locks channel in a stable sub-conductance open state Persistent, low-level Ca²⁺ leak from SR/ER [11],[1]

| High Micromolar (>100 µM) | Irreversibly inhibits channel opening | Blocks Ca²⁺ release |[11],[1] |

Table 2: Calcium Regulation of this compound Receptor Activity

Parameter Ca²⁺ Concentration Effect on RyR Channel Reference
Activation (High-Affinity Site) ~1-10 µM Increases open probability (Pₒ) [11],[9]

| Inhibition (Low-Affinity Site) | ~1 mM (High µM to mM) | Decreases open probability (Pₒ) |[11],[9] |

Signaling Pathways and Logical Relationships

Diagrams created using the Graphviz DOT language provide a clear visual representation of the complex processes involved in CICR and the modulatory role of this compound.

CICR_Pathway cluster_membrane Cell Membrane / T-tubule cluster_sr Sarcoplasmic Reticulum (SR) AP Action Potential DHPR Dihydropyridine Receptor (L-type Ca²⁺ Channel) AP->DHPR Depolarization Cytosolic_Ca_Initial Initial [Ca²⁺] Influx DHPR->Cytosolic_Ca_Initial Opens RyR This compound Receptor (RyR) Cytosolic_Ca_Amplified Amplified [Ca²⁺] Release RyR->Cytosolic_Ca_Amplified Opens SR_Ca High [Ca²⁺] Store Cytosolic_Ca_Initial->RyR Activates (CICR Trigger) Contraction Muscle Contraction / Cellular Response Cytosolic_Ca_Amplified->Contraction Initiates

Caption: The Calcium-Induced Calcium Release (CICR) signaling cascade.

Ryanodine_Effect cluster_low Low [this compound] (nM - <10 µM) cluster_high High [this compound] (>100 µM) RyR_Open Open RyR Channel State Subconductance Locked Sub-conductance State RyR_Open->Subconductance Binds Inhibited Inhibited/Blocked State RyR_Open->Inhibited Binds Ca_Leak Sustained Ca²⁺ Leak Subconductance->Ca_Leak No_Release Ca²⁺ Release Blocked Inhibited->No_Release

Caption: Dose-dependent effects of this compound on the RyR channel state.

Key Experimental Protocols

The study of this compound's role in CICR relies on several key experimental techniques. Detailed methodologies for these are provided below.

Single-Channel Recording using Planar Lipid Bilayers

This technique allows for the direct measurement of ion flow through a single RyR channel, providing precise information on conductance, open probability, and gating kinetics.

Methodology:

  • Bilayer Formation: A planar lipid bilayer, typically composed of a mixture of phosphatidylethanolamine (PE) and phosphatidylcholine (PC), is formed across a small aperture (50-250 µm) in a hydrophobic partition separating two aqueous chambers (cis and trans).

  • Vesicle Preparation: SR vesicles (microsomes) rich in RyR channels are isolated from muscle tissue homogenates via differential centrifugation.

  • Channel Incorporation: The prepared vesicles are added to the cis chamber (representing the cytoplasm). The difference in osmotic pressure and the presence of a salt gradient facilitates the fusion of these vesicles into the planar lipid bilayer, incorporating the RyR channel.

  • Recording Solutions: The cis chamber contains a solution mimicking the cytosol (e.g., 250 mM KCl, 25 mM HEPES, buffered Ca²⁺ with chelators like BAPTA to achieve desired free [Ca²⁺], and modulators like ATP or Mg²⁺).[14] The trans chamber mimics the SR lumen and often contains a higher Ca²⁺ concentration.

  • Data Acquisition: Ag/AgCl electrodes are placed in both chambers. A voltage clamp amplifier (e.g., Axopatch 200B) is used to apply a holding potential across the membrane and record the resulting picoampere-level currents.[14][15]

  • Analysis: The recorded current traces are filtered and analyzed using software like pClamp to determine single-channel conductance, open and closed times, and open probability (Pₒ).[15] this compound is added to the cis chamber to observe its effects on these parameters.

Bilayer_Workflow start Start prep Prepare SR Vesicles (Containing RyRs) start->prep bilayer Form Planar Lipid Bilayer Across Aperture prep->bilayer fusion Add Vesicles to 'cis' Chamber Induce Fusion bilayer->fusion record Apply Voltage Clamp & Record Baseline Single-Channel Currents fusion->record add_this compound Add this compound to 'cis' Chamber record->add_this compound record_effect Record Changes in Channel Activity (Subconductance/Inhibition) add_this compound->record_effect analyze Analyze Data for Pₒ, Conductance, and Gating Kinetics record_effect->analyze end End analyze->end Imaging_Workflow start Start prep_cells Plate Cells on Glass-Bottom Dish start->prep_cells load_dye Load Cells with Fluorescent Ca²⁺ Indicator (e.g., Fluo-4 AM) prep_cells->load_dye mount Mount Dish on Confocal Microscope load_dye->mount acquire_baseline Acquire Baseline Fluorescence (F₀) using Line-Scan Mode mount->acquire_baseline stimulate Apply Stimulus (e.g., Electrical Pulse, Agonist) acquire_baseline->stimulate record_transient Record Ca²⁺ Transients or Sparks stimulate->record_transient add_this compound Apply this compound record_transient->add_this compound record_effect Record Effect on Ca²⁺ Release Events add_this compound->record_effect analyze Analyze Fluorescence Data (ΔF/F₀) record_effect->analyze end End analyze->end

References

Ryanodine Receptor Structure and Function: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The ryanodine receptor (RyR) is a large, multi-megadalton ion channel complex crucial for the regulation of intracellular calcium (Ca²⁺) homeostasis. Located on the membrane of the endoplasmic and sarcoplasmic reticulum (ER/SR), RyRs mediate the rapid release of Ca²⁺ from these internal stores, a process fundamental to numerous physiological events, most notably excitation-contraction (EC) coupling in muscle tissues.[1][2][3][4] Dysregulation of RyR function is implicated in a variety of myopathies and cardiac diseases, making it a significant target for therapeutic intervention.[5][6][7][8] This guide provides a comprehensive overview of the structure, function, pharmacology, and associated pathologies of the this compound receptor, with a focus on the molecular mechanisms governing its activity. Detailed experimental protocols for studying RyR function are also provided.

This compound Receptor Structure

The this compound receptor is the largest known ion channel, with a homotetrameric structure exceeding 2.2 megadaltons in molecular weight.[1][3] Each protomer is a polypeptide of approximately 5,000 amino acids.[9] High-resolution structural insights have been predominantly achieved through cryo-electron microscopy (cryo-EM), revealing a complex architecture comprising a large cytoplasmic assembly and a smaller transmembrane domain.[10][11][12]

The vast cytoplasmic region, often referred to as the "foot" structure, extends into the cytosol and is responsible for sensing various cellular signals.[13][14] It is composed of numerous domains that provide binding sites for a multitude of regulatory molecules, including ions, nucleotides, and proteins.[15][16] The transmembrane domain forms the ion-conducting pore and shares structural homology with other six-transmembrane ion channels.[1]

Isoforms and Tissue Distribution

In mammals, three distinct isoforms of the this compound receptor have been identified, each encoded by a separate gene:

  • RyR1: Primarily expressed in skeletal muscle, where it is essential for excitation-contraction coupling.[1][2] It is also found in other tissues, including the brain.[17]

  • RyR2: The predominant isoform in the myocardium (heart muscle), playing a central role in calcium-induced calcium release (CICR).[1][18] It is also expressed in the brain and other cell types.

  • RyR3: Expressed more broadly across various tissues, including the brain, diaphragm, and smooth muscle, though typically at lower levels than RyR1 and RyR2.[1][5]

The expression of different RyR isoforms in various tissues underscores their diverse physiological roles.

This compound Receptor Function

The primary function of the this compound receptor is to mediate the release of Ca²⁺ from the ER/SR into the cytoplasm. This process is tightly regulated and can be initiated by different mechanisms depending on the cell type and RyR isoform.

Excitation-Contraction (EC) Coupling

In skeletal muscle, EC coupling involves a direct physical interaction between RyR1 and the dihydropyridine receptor (DHPR), a voltage-gated L-type Ca²⁺ channel located in the transverse-tubule membrane.[1][2] Depolarization of the muscle cell membrane leads to a conformational change in the DHPR, which is mechanically transmitted to RyR1, causing it to open and release Ca²⁺.[2]

Calcium-Induced Calcium Release (CICR)

In cardiac muscle, the activation of RyR2 is primarily governed by the process of calcium-induced calcium release (CICR).[1][18][19][20] An action potential triggers the opening of L-type Ca²⁺ channels, leading to a small influx of Ca²⁺ into the cell. This localized increase in cytosolic Ca²⁺ binds to and activates RyR2, resulting in a much larger release of Ca²⁺ from the SR.[18][20]

Gating and Regulation

The gating of the this compound receptor is a complex process influenced by a wide array of endogenous and exogenous modulators. The channel's activity is biphasically regulated by cytosolic Ca²⁺; it is activated by micromolar concentrations and inhibited by millimolar concentrations.[21] This suggests the presence of both high-affinity activation sites and low-affinity inactivation sites for Ca²⁺.[21]

Numerous other factors modulate RyR activity, including:

  • ATP: Generally acts as an activator.

  • Magnesium (Mg²⁺): Typically an inhibitor.

  • Calmodulin (CaM): Can act as both an activator and an inhibitor depending on the Ca²⁺ concentration.

  • FK506-binding proteins (FKBPs): Such as FKBP12 (calstabin1) and FKBP12.6 (calstabin2), stabilize the closed state of the channel.[18]

  • Phosphorylation: Kinases such as PKA and CaMKII can phosphorylate RyRs, altering their sensitivity to Ca²⁺.

Signaling Pathways

The function of the this compound receptor is integral to several critical signaling pathways.

excitation_contraction_coupling cluster_t_tubule T-tubule Membrane cluster_sr Sarcoplasmic Reticulum DHPR Dihydropyridine Receptor (DHPR) RyR1 This compound Receptor 1 (RyR1) DHPR->RyR1 Mechanical Coupling Ca_SR Ca²⁺ RyR1->Ca_SR Opens Ca_Cytosol Cytosolic Ca²⁺ (increase) Ca_SR->Ca_Cytosol Release ActionPotential Action Potential ActionPotential->DHPR Depolarization Contraction Muscle Contraction Ca_Cytosol->Contraction

Figure 1: Skeletal Muscle Excitation-Contraction Coupling.

calcium_induced_calcium_release cluster_sarcolemma Sarcolemma cluster_sr Sarcoplasmic Reticulum L_type_Ca_Channel L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx L_type_Ca_Channel->Ca_influx Opens RyR2 This compound Receptor 2 (RyR2) Ca_SR Ca²⁺ RyR2->Ca_SR Opens Ca_Cytosol Cytosolic Ca²⁺ (large increase) Ca_SR->Ca_Cytosol Release ActionPotential Action Potential ActionPotential->L_type_Ca_Channel Depolarization Ca_influx->RyR2 Activates Contraction Muscle Contraction Ca_Cytosol->Contraction

Figure 2: Cardiac Muscle Calcium-Induced Calcium Release.

Pharmacology of the this compound Receptor

The this compound receptor is a target for a diverse range of pharmacological agents that can either activate or inhibit its function. These compounds are invaluable tools for studying RyR physiology and represent potential therapeutic leads.

Activators
  • This compound: The namesake plant alkaloid exhibits a complex, concentration-dependent effect. At nanomolar concentrations, it locks the RyR in a sub-conductance open state, while at micromolar concentrations, it fully inhibits the channel.[1][3]

  • Caffeine: A well-known activator that increases the sensitivity of the RyR to Ca²⁺.[3]

  • ATP and Analogs: Potentiate channel opening.

  • 4-chloro-m-cresol (4-CmC): A direct agonist of the this compound receptor.[3]

Inhibitors
  • Ruthenium Red: A potent inorganic dye that blocks the channel pore.[1]

  • Tetracaine: A local anesthetic that inhibits RyR function.

  • Dantrolene: A clinically used muscle relaxant that acts as an RyR antagonist.[1]

  • Mg²⁺: An endogenous inhibitor that competes with Ca²⁺ for binding.

Quantitative Data

The following tables summarize key quantitative parameters related to this compound receptor function.

Parameter RyR1 RyR2 Conditions Reference
Single-Channel Conductance (K⁺) ~750 pS-Symmetrical 250 mM KCl[22]
Single-Channel Conductance (Cs⁺) ~450 pS-Symmetrical 250 mM CsCl[22]
Single-Channel Conductance (Ca²⁺) -~0.35 pA (current)2 mM luminal Ca²⁺, 150 mM symmetrical Cs⁺[23]
This compound Binding (High Affinity) Kd ≈ 4.7 nM-Purified skeletal muscle receptor[10]
This compound Binding (Low Affinity) Kd > 1 µM-[13]
Ca²⁺ Activation (Ka) ~1.0 µM~2.4 µM0.25 M KCl[20]
Ca²⁺ Inactivation (Ki) ~300 µM~5,860 µM0.25 M KCl[20]

Table 1: Biophysical and Pharmacological Properties of this compound Receptors.

Modulator Effect Target Isoform(s) Reported Affinity/Potency Reference
This compoundBiphasic (activator/inhibitor)AllKd ≈ 10 nM (high affinity)[24]
CaffeineActivatorAll-[3]
ATPActivatorAll-[25]
Ruthenium RedInhibitorAll-[1]
DantroleneInhibitorPrimarily RyR1IC₅₀ ≈ 60 nM[15]
K201 (JTV519)InhibitorRyR1, RyR2IC₅₀ ≈ 25 µM (RyR1)[26]
TetracaineInhibitorAll-[1]

Table 2: Common Modulators of this compound Receptor Activity.

Role in Disease

Mutations in the genes encoding RyR1 and RyR2 are linked to several inherited diseases, often termed "ryanodinopathies".[7][8]

  • Malignant Hyperthermia (MH): An autosomal dominant disorder primarily linked to mutations in RYR1. It is a life-threatening condition characterized by a hypermetabolic state triggered by certain anesthetics.[6]

  • Central Core Disease (CCD): Also associated with RYR1 mutations, CCD is a congenital myopathy characterized by muscle weakness and the presence of "cores" in muscle fibers.[6]

  • Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT): An inherited cardiac arrhythmia syndrome caused by mutations in RYR2. It is characterized by stress-induced ventricular arrhythmias that can lead to syncope and sudden cardiac death.[5][6]

  • Arrhythmogenic Right Ventricular Cardiomyopathy (ARVC): Some forms of this disease have been linked to RYR2 mutations.

Experimental Protocols

Studying the this compound receptor requires specialized techniques to isolate, reconstitute, and measure the activity of this large membrane protein complex.

Purification of this compound Receptors from Skeletal Muscle

A common method for purifying RyR1 involves the solubilization of sarcoplasmic reticulum membranes followed by chromatography and centrifugation.

Workflow:

purification_workflow Start Skeletal Muscle Homogenate SR_Isolation Isolate Sarcoplasmic Reticulum (SR) Vesicles Start->SR_Isolation Solubilization Solubilize SR Membranes (e.g., with CHAPS) SR_Isolation->Solubilization Chromatography Ion Exchange Chromatography (e.g., Heparin-Agarose) Solubilization->Chromatography Centrifugation Sucrose Density Gradient Centrifugation Chromatography->Centrifugation Purified_RyR Purified this compound Receptor Centrifugation->Purified_RyR

Figure 3: Workflow for RyR1 Purification.

Methodology:

  • Isolation of Sarcoplasmic Reticulum: Homogenize skeletal muscle tissue and perform differential centrifugation to isolate heavy SR/terminal cisternae vesicles.

  • Solubilization: Solubilize the SR membranes with a detergent such as CHAPS in the presence of phospholipids to maintain protein stability.[27]

  • Chromatography: Apply the solubilized protein to an ion-exchange column (e.g., heparin-agarose or spermine-agarose) to separate the RyR from other proteins.[10][27]

  • Sucrose Gradient Centrifugation: Further purify the RyR by sedimentation through a continuous sucrose gradient.[11]

  • Characterization: Assess the purity of the receptor by SDS-PAGE and confirm its activity using a [³H]this compound binding assay.

Single-Channel Recording in Planar Lipid Bilayers

This technique allows for the direct measurement of ion flow through a single this compound receptor channel.

Workflow:

single_channel_workflow Start Purified RyR or SR Vesicles Fusion Fuse RyR-containing Vesicles to Bilayer Start->Fusion Bilayer_Formation Form Planar Lipid Bilayer Bilayer_Formation->Fusion Recording Record Single-Channel Currents (Voltage Clamp) Fusion->Recording Analysis Analyze Channel Gating (Open Probability, Conductance) Recording->Analysis

Figure 4: Workflow for Single-Channel Recording.

Methodology:

  • Bilayer Formation: A lipid bilayer is formed across a small aperture separating two aqueous chambers (cis and trans).

  • RyR Incorporation: Purified RyR reconstituted into proteoliposomes or native SR vesicles are added to one chamber (typically the cis, representing the cytosol). Fusion of these vesicles with the planar bilayer incorporates the RyR channel.

  • Recording: A voltage is clamped across the bilayer, and the current flowing through the single channel is measured with a sensitive amplifier. The solutions in the cis and trans chambers can be manipulated to study the effects of ions and modulators on channel activity.

  • Data Analysis: The recorded currents are analyzed to determine key parameters such as single-channel conductance, open probability (Pₒ), and mean open and closed times.

[³H]this compound Binding Assay

This radioligand binding assay is a valuable tool for assessing the activity state of the this compound receptor, as [³H]this compound preferentially binds to the open channel.

Methodology:

  • Preparation: SR microsomes or purified RyR are prepared.

  • Incubation: The protein preparation is incubated with [³H]this compound in a binding buffer containing various concentrations of modulators (e.g., Ca²⁺, ATP, caffeine, or potential drug candidates).

  • Separation: The receptor-bound [³H]this compound is separated from the unbound ligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity retained on the filters is measured by liquid scintillation counting. This provides a measure of the amount of [³H]this compound bound to the receptor, which is proportional to the channel's open probability under the tested conditions.

Cellular Calcium Imaging

This technique allows for the measurement of RyR-mediated Ca²⁺ release in living cells.

Methodology:

  • Cell Loading: Cells expressing the RyR of interest (e.g., myotubes or cardiomyocytes) are loaded with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4, Fura-2).

  • Stimulation: The cells are stimulated with an agonist (e.g., caffeine, KCl for depolarization) to induce RyR-mediated Ca²⁺ release.

  • Imaging: The changes in intracellular Ca²⁺ concentration are monitored by measuring the fluorescence intensity of the dye using a fluorescence microscope.

  • Analysis: The fluorescence signals are analyzed to determine the amplitude and kinetics of the Ca²⁺ transients, providing an indirect measure of RyR activity.

Conclusion

The this compound receptor is a highly complex and exquisitely regulated ion channel that plays a pivotal role in cellular calcium signaling. Its intricate structure provides a platform for the integration of numerous regulatory inputs, allowing for precise control of Ca²⁺ release from intracellular stores. Understanding the detailed structure-function relationships of the RyR is not only fundamental to our knowledge of cellular physiology but also critical for the development of novel therapeutic strategies for a range of debilitating skeletal and cardiac muscle diseases. The experimental approaches outlined in this guide provide a framework for the continued investigation of this remarkable molecular machine.

References

An In-depth Technical Guide on the Effects of Ryanodine on Sarcoplasmic Reticulum Calcium

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intricate effects of the plant alkaloid Ryanodine on sarcoplasmic reticulum (SR) calcium dynamics. This compound is a crucial pharmacological tool for investigating excitation-contraction (E-C) coupling and intracellular calcium signaling.[1][2] Its profound and complex interaction with the this compound Receptors (RyRs), the primary calcium release channels on the SR, makes it an invaluable molecule in both basic research and as a lead compound in drug discovery.[3][4]

The this compound Receptor: A Primer

The this compound Receptor (RyR) is a large-conductance, intracellular calcium channel critical for regulating the release of calcium from the SR and endoplasmic reticulum (ER).[1][5] These massive protein complexes, exceeding 2 megadaltons, are homotetramers that play a central role in numerous cellular processes, most notably muscle contraction.[1][6] There are three main isoforms of the RyR in mammals, each with distinct tissue distribution and physiological roles:

  • RyR1: Predominantly found in skeletal muscle, where it is essential for E-C coupling through a direct physical interaction with the dihydropyridine receptor (DHPR).[1][7][8]

  • RyR2: The primary isoform in cardiac muscle, responsible for calcium-induced calcium release (CICR), a process fundamental to cardiac myocyte contraction.[1][9]

  • RyR3: Expressed more broadly but at lower levels, particularly in the brain and smooth muscle.[1][8]

The activity of RyR channels is finely modulated by a host of endogenous ligands and proteins, including calcium itself, ATP, magnesium, calmodulin, and FK506-binding proteins.[6][10][11]

This compound's Mechanism of Action: A Dual Personality

This compound's effect on RyRs is famously concentration-dependent, exhibiting a biphasic mode of action that is crucial for researchers to understand and leverage.[1][10]

  • Low Concentrations (Nanomolar to low Micromolar): At these concentrations, this compound locks the RyR channel into a stable, long-lasting sub-conductance or "half-open" state.[1][12] This leads to a persistent, slow leak of calcium from the SR, which can eventually deplete the intracellular calcium stores.[1] The binding of this compound in this state is use-dependent, meaning the channel must be in an activated state for this compound to bind with high affinity.[1]

  • High Concentrations (Micromolar): At higher concentrations (typically >100 µM), this compound acts as an inhibitor, forcing the channel into a fully closed and unresponsive state.[1][10] This irreversible inhibition prevents further calcium release.

This dual effect is a consequence of this compound binding to different sites on the RyR complex with varying affinities.[13]

Quantitative Effects of this compound on RyR Function

The following tables summarize the key quantitative data regarding the interaction of this compound and its receptors.

ParameterRyR1 (Skeletal Muscle)RyR2 (Cardiac Muscle)RyR3Notes
High-Affinity Binding (Kd) Nanomolar rangeNanomolar rangeBinds with high affinityThe precise Kd can vary depending on experimental conditions (e.g., Ca2+, ATP, Mg2+ concentrations).[14]
Low-Affinity Binding (Kd) Micromolar rangeMicromolar rangeNot well characterizedResponsible for the inhibitory effect at high concentrations.
Activating [Ca2+] ~1 µMActivated to a greater extent by Ca2+ than RyR1Activated to a greater extent by Ca2+ than RyR1RyR activity generally shows a bell-shaped dependence on cytosolic Ca2+.[10]
Inhibiting [Ca2+] ~1 mMRequires higher Ca2+ for inhibition than RyR1Requires higher Ca2+ for inhibition than RyR1High calcium concentrations inhibit channel activity.[10]

Table 1: this compound Receptor Binding Affinities and Calcium Dependence.

Concentration RangeEffect on RyR ChannelConsequence on SR Calcium
Nanomolar (<10 µM) Locks channel in a sub-conductance (half-open) stateSlow, persistent Ca2+ leak, leading to eventual store depletion
Micromolar (>100 µM) Irreversibly inhibits channel openingBlocks Ca2+ release from the SR

Table 2: Concentration-Dependent Effects of this compound on RyR Channels and SR Calcium.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involving this compound and a typical experimental workflow for studying its effects.

Ryanodine_Signaling_Pathway cluster_EC_Coupling Excitation-Contraction Coupling cluster_Ryanodine_Effect This compound Modulation AP Action Potential DHPR Dihydropyridine Receptor (DHPR) (Voltage Sensor) AP->DHPR Depolarization RyR This compound Receptor (RyR) DHPR->RyR Conformational Change (Skeletal Muscle) Ca_release Ca²⁺ Release RyR->Ca_release Subconductance Sub-conductance State (Ca²⁺ Leak) RyR->Subconductance Inhibition Channel Inhibition RyR->Inhibition SR Sarcoplasmic Reticulum (SR) Contraction Muscle Contraction Ca_release->Contraction Ryanodine_low This compound (nM) Ryanodine_low->RyR Binds to open state Ryanodine_high This compound (µM) Ryanodine_high->RyR Binds to low-affinity site

Caption: Signaling pathway of this compound's effect on E-C coupling.

Experimental_Workflow cluster_Preparation Sample Preparation cluster_Assay [³H]this compound Binding Assay cluster_Functional_Assay Functional Ca²⁺ Release Assay Tissue Isolate Tissue (e.g., skeletal muscle, heart) Homogenization Homogenize Tissue Tissue->Homogenization Microsomes Isolate SR Microsomes (via differential centrifugation) Homogenization->Microsomes Incubation Incubate Microsomes with [³H]this compound & Modulators (Ca²⁺, ATP, etc.) Microsomes->Incubation Loading Load Microsomes with Ca²⁺ (using Ca²⁺-ATPase) Microsomes->Loading Filtration Rapid Filtration to separate bound and free ligand Incubation->Filtration Scintillation Quantify bound [³H]this compound via Scintillation Counting Filtration->Scintillation Measurement Measure extra-vesicular Ca²⁺ (e.g., with Fura-2) Loading->Measurement Trigger Trigger Ca²⁺ release (e.g., with caffeine, 4-CmC) Measurement->Trigger Ryanodine_add Add this compound at varying concentrations Trigger->Ryanodine_add

Caption: Experimental workflow for studying this compound's effects.

Detailed Experimental Protocols

This assay is a cornerstone for characterizing the interaction of ligands with the RyR.[14]

Objective: To determine the binding affinity (Kd) and binding sites (Bmax) of this compound and to assess the effects of modulators on this binding.

Materials:

  • Isolated SR microsomes

  • [³H]this compound (radiolabeled ligand)

  • Binding buffer (e.g., 250 mM KCl, 15 mM NaCl, 20 mM PIPES, pH 7.1)

  • Varying concentrations of unlabeled this compound (for competition assays)

  • Modulators (e.g., CaCl₂, ATP, MgCl₂, caffeine)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Incubation: Incubate SR microsomes (typically 50-100 µg of protein) with a fixed concentration of [³H]this compound (e.g., 1-10 nM) in the binding buffer. Include varying concentrations of modulators or unlabeled this compound. The total reaction volume is typically 100-200 µL.

  • Equilibration: Incubate the mixture for a sufficient time to reach equilibrium (can be several hours at 37°C).

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the protein-bound [³H]this compound from the free ligand.

  • Washing: Wash the filters quickly with ice-cold wash buffer to remove any non-specifically bound radioactivity.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Non-specific binding is determined in the presence of a high concentration of unlabeled this compound (e.g., 10 µM). Specific binding is calculated by subtracting non-specific binding from total binding. Scatchard or non-linear regression analysis is used to determine Kd and Bmax.

This functional assay directly measures the effect of this compound on SR calcium handling.

Objective: To measure the rate and extent of Ca²⁺ release from the SR in the presence of this compound.

Materials:

  • Isolated SR microsomes

  • Fluorescent Ca²⁺ indicator (e.g., Fura-2, Indo-1)

  • Uptake buffer (containing ATP and an ATP-regenerating system like creatine phosphate and creatine kinase)

  • Release buffer (containing a Ca²⁺ releasing agent like caffeine or 4-chloro-m-cresol)

  • This compound solutions at various concentrations

  • Spectrofluorometer

Procedure:

  • Ca²⁺ Uptake: Resuspend SR microsomes in the uptake buffer containing the Ca²⁺ indicator. Initiate Ca²⁺ uptake by adding ATP. Monitor the decrease in extra-vesicular Ca²⁺ fluorescence as it is pumped into the SR vesicles.

  • This compound Application: Once a steady-state level of Ca²⁺ loading is achieved, add this compound at the desired concentration and incubate.

  • Triggered Release: Induce Ca²⁺ release by adding a high concentration of a releasing agent (e.g., 10 mM caffeine).

  • Fluorescence Monitoring: Continuously record the fluorescence of the Ca²⁺ indicator. An increase in fluorescence corresponds to Ca²⁺ release from the SR.

  • Data Analysis: The rate of Ca²⁺ release is determined from the initial slope of the fluorescence increase. The total amount of releasable Ca²⁺ is determined by the peak fluorescence change. Compare the release profiles in the presence and absence of this compound.

Applications in Research and Drug Development

This compound's unique properties make it an indispensable tool:

  • Functional Characterization of RyRs: It is used to identify and quantify functional RyR channels in various tissues.[2]

  • Studying E-C Coupling: By modulating RyR function, researchers can dissect the intricate steps of E-C coupling in both skeletal and cardiac muscle.

  • Disease Modeling: this compound helps in understanding the pathophysiology of "ryanopathies" such as malignant hyperthermia and catecholaminergic polymorphic ventricular tachycardia (CPVT), which are caused by mutations in RyR genes.[10]

  • Drug Screening: The [³H]this compound binding assay is a valuable tool for screening and characterizing novel RyR modulators with therapeutic potential for cardiac arrhythmias, heart failure, and muscular dystrophies.[3][15]

Conclusion

This compound's complex, concentration-dependent interaction with the sarcoplasmic reticulum's calcium release channels provides a powerful lens through which to study fundamental physiological processes. Its ability to either lock the RyR in a sub-conductance state or completely inhibit it allows for precise manipulation of SR calcium handling. A thorough understanding of its mechanism of action, coupled with robust experimental protocols, is essential for researchers and drug development professionals seeking to unravel the complexities of calcium signaling and develop novel therapeutics targeting the this compound Receptor.

References

The Pharmacology of Ryanodine: A Deep Dive into its Interaction with Ion Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ryanodine is a plant alkaloid that has become an indispensable pharmacological tool for studying intracellular calcium signaling.[1][2][3] Its high affinity and specific interaction with a class of intracellular calcium channels, aptly named this compound receptors (RyRs), have allowed researchers to dissect the intricate mechanisms of calcium-induced calcium release (CICR) and excitation-contraction (EC) coupling in various cell types, particularly in muscle and neuronal tissues.[1][4][5] This technical guide provides an in-depth overview of the basic pharmacology of this compound, focusing on its effects on RyR ion channels, supported by quantitative data, detailed experimental protocols, and visual representations of key concepts.

This compound receptors are massive homotetrameric protein complexes, exceeding 2.2 megadaltons, that function as high-conductance calcium channels located on the membrane of the sarcoplasmic and endoplasmic reticulum (SR/ER).[5][6][7] There are three main isoforms in mammals: RyR1, predominantly found in skeletal muscle; RyR2, the primary isoform in cardiac muscle; and RyR3, which is expressed at lower levels in various tissues, including the brain and smooth muscle.[1][5][8][9] These channels play a critical role in releasing stored calcium into the cytosol, a fundamental step in processes like muscle contraction, neurotransmitter release, and gene expression.[1][4][10]

Mechanism of Action: A Dual Personality

The pharmacological action of this compound on RyRs is famously concentration-dependent, exhibiting a biphasic effect that is crucial for interpreting experimental results.[1][5]

  • Low Concentrations (Nanomolar to Low Micromolar): At these concentrations, this compound locks the RyR channel in a persistent sub-conductance or "half-open" state.[1][5] This leads to a sustained, low-level leak of calcium from the SR/ER, which can eventually deplete the intracellular calcium stores. The binding of this compound in this concentration range is often described as "use-dependent," meaning the channels must be in an activated (open) state for the binding to occur.[1]

  • High Concentrations (Micromolar): As the concentration of this compound increases into the micromolar range, it paradoxically leads to the full closure and inhibition of the RyR channel.[1][5] This inhibitory effect is typically irreversible.

This complex dose-response relationship underscores the importance of precise concentration control in experiments utilizing this compound.

Quantitative Analysis of this compound-RyR Interaction

The interaction between this compound and its receptor has been quantified through various experimental approaches, primarily radioligand binding assays and single-channel recordings. The binding affinity (Kd) of this compound for RyRs is influenced by factors such as the specific RyR isoform, the presence of regulatory ions like Ca²⁺ and Mg²⁺, and the conformational state of the channel.

ParameterRyR IsoformConditionValueReference
Binding Affinity (Kd) Frog Skeletal Muscle (α-RyR, homolog of RyR1)1 M NaCl, 1 mM AMPPCP, 10 mM caffeine, 0.1 mM free Ca²⁺2.3 ± 0.1 nM[11]
Frog Skeletal Muscle (β-RyR, homolog of RyR3)1 M NaCl, 1 mM AMPPCP, 10 mM caffeine, 0.1 mM free Ca²⁺12.7 ± 1.3 nM[11]
Ca²⁺ Dependence of Binding (EC₅₀ for activation) RyR3Low salt concentration (0.3 M NaCl)7.9 µM
Ca²⁺ Dependence of Binding (IC₅₀ for inactivation) RyR3Low salt concentration (0.3 M NaCl)4.9 mM[12]
RyR2pCa 7.12 ± 0.02

Table 1: Quantitative Data on this compound-RyR Interaction. This table summarizes key quantitative parameters describing the interaction of this compound with different RyR isoforms under various experimental conditions.

Concentration RangeEffect on RyR ChannelConsequence
Nanomolar (<10 µM)Locks channel in a sub-conductance (half-open) stateSustained Ca²⁺ leak, eventual store depletion
Micromolar (~100 µM)Irreversibly inhibits channel openingBlocks Ca²⁺ release

Table 2: Concentration-Dependent Effects of this compound on RyR Function. This table outlines the biphasic action of this compound on this compound receptors.[1][5]

Visualizing the Pharmacology of this compound

To better understand the complex interactions and experimental approaches discussed, the following diagrams illustrate key concepts.

Ryanodine_Signaling_Pathway cluster_membrane Sarcoplasmic/Endoplasmic Reticulum Membrane cluster_cytosol cluster_lumen SR/ER Lumen RyR This compound Receptor (RyR) Ca_lumen Stored Ca²⁺ RyR->Ca_lumen Releases Ca_cytosol Cytosolic Ca²⁺ Ca_cytosol->RyR Activates Ryanodine_low This compound (nM) Ryanodine_low->RyR Locks in sub-conductance state Ryanodine_high This compound (µM) Ryanodine_high->RyR Inhibits

This compound's interaction with the RyR signaling pathway.

Ryanodine_Experimental_Workflow cluster_prep Sample Preparation cluster_assay Assay cluster_analysis Data Analysis node1 Isolate SR/ER Microsomes or HEK293 cells expressing RyR node2a [³H]-Ryanodine Binding Assay node1->node2a node2b Single-Channel Recording (Planar Lipid Bilayer) node1->node2b node2c Calcium Imaging (Fluorescent Dyes) node1->node2c node3a Determine Kd and Bmax node2a->node3a node3b Analyze Open Probability (Po) and Conductance node2b->node3b node3c Measure Ca²⁺ Transients (Sparks, Waves) node2c->node3c

A generalized workflow for studying this compound's effects.

Ryanodine_Concentration_Effect start This compound Application low_conc Low Concentration (nM - low µM) start->low_conc high_conc High Concentration (µM) start->high_conc sub_state RyR locked in sub-conductance state low_conc->sub_state inhibition RyR inhibited (channel closed) high_conc->inhibition leak Sustained Ca²⁺ leak sub_state->leak no_release Blocked Ca²⁺ release inhibition->no_release

Logical flow of this compound's concentration-dependent effects.

Key Experimental Protocols

The study of this compound's pharmacology relies on a set of specialized experimental techniques. Below are detailed methodologies for the most common assays.

[³H]-Ryanodine Binding Assay

This assay is a cornerstone for quantifying the interaction between this compound and its receptor, providing a measure of RyR channel activity.[13][14]

Objective: To determine the binding affinity (Kd) and the maximum number of binding sites (Bmax) of [³H]-ryanodine to RyRs.

Materials:

  • Isolated SR/ER microsomes or cell lysates from tissues/cells expressing RyRs.[14]

  • [³H]-ryanodine (radiolabeled this compound).[15]

  • Unlabeled this compound (for determining non-specific binding).[15]

  • Incubation buffer (e.g., 0.2 M KCl, 10 µM CaCl₂, 10 mM Na-HEPES, pH 7.2).[15]

  • Glass fiber filters (e.g., Whatman GF/C).[15]

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • Incubation: Incubate a fixed amount of microsomal protein (e.g., 0.3 mg/ml) with varying concentrations of [³H]-ryanodine in the incubation buffer.[15] For each concentration of [³H]-ryanodine, prepare a parallel set of tubes containing a high concentration of unlabeled this compound (e.g., 20 µM) to determine non-specific binding.[15]

  • Equilibration: Allow the binding reaction to reach equilibrium by incubating at a specific temperature and duration (e.g., 120 minutes at 36°C).[15]

  • Filtration: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters under vacuum. This separates the bound [³H]-ryanodine (retained on the filter) from the unbound ligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any remaining unbound [³H]-ryanodine.[15]

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding for each [³H]-ryanodine concentration. Plot the specific binding data against the free [³H]-ryanodine concentration and fit the data to a saturation binding isotherm to determine Kd and Bmax.

Single-Channel Recording (Planar Lipid Bilayer)

This electrophysiological technique allows for the direct observation of the activity of a single RyR channel, providing insights into its conductance, open probability, and gating kinetics.[16][17]

Objective: To characterize the functional effects of this compound on the biophysical properties of a single RyR channel.

Materials:

  • Purified RyR protein.

  • Planar lipid bilayer apparatus, consisting of two chambers (cis and trans) separated by a partition with a small aperture.

  • Phospholipids (e.g., a mixture of phosphatidylethanolamine and phosphatidylcholine) to form the bilayer.

  • Symmetric salt solution (e.g., 250 mM KCl, 25 mM HEPES, pH 7.3) in both chambers.[18]

  • This compound solution.

  • Ag/AgCl electrodes, amplifier, and data acquisition system.

Procedure:

  • Bilayer Formation: A lipid bilayer is formed across the aperture separating the cis and trans chambers.

  • Channel Incorporation: SR/ER vesicles containing RyRs are added to the cis (cytosolic) chamber. Fusion of a vesicle with the bilayer incorporates a single RyR channel.

  • Recording Baseline Activity: A voltage is applied across the bilayer, and the ionic current flowing through the channel is recorded. The baseline activity of the channel is characterized in terms of its conductance and open probability (Po) under control conditions (e.g., in the presence of activating concentrations of Ca²⁺).

  • Application of this compound: this compound is added to the cis chamber at the desired concentration.

  • Recording Post-Application: The activity of the channel is recorded after the addition of this compound. At nanomolar concentrations, a characteristic shift to a long-lived sub-conductance state is observed.[18] At higher concentrations, channel activity will cease.

  • Data Analysis: The recorded single-channel currents are analyzed to determine changes in conductance, open probability, and mean open and closed times induced by this compound.

Calcium Imaging

This technique utilizes fluorescent Ca²⁺ indicators to visualize changes in intracellular Ca²⁺ concentration in living cells, providing a functional readout of RyR activity.[19][20]

Objective: To assess the effect of this compound on global and local Ca²⁺ signals (e.g., Ca²⁺ sparks and waves) mediated by RyRs.

Materials:

  • Live cells expressing RyRs (e.g., cardiomyocytes, skeletal muscle fibers, or HEK293 cells stably expressing a specific RyR isoform).[20]

  • Fluorescent Ca²⁺ indicator dye (e.g., Fluo-4 AM, Fura-2 AM).[20]

  • Perfusion system for solution exchange.

  • Fluorescence microscope (confocal or wide-field) equipped with a sensitive camera.

  • Image analysis software.

Procedure:

  • Cell Loading: Incubate the cells with the membrane-permeant form of the Ca²⁺ indicator dye (e.g., Fluo-4 AM).[20] Once inside the cell, esterases cleave the AM group, trapping the fluorescent indicator in the cytosol.

  • Baseline Imaging: Mount the cells on the microscope stage and perfuse with a physiological saline solution. Record baseline fluorescence to establish the resting Ca²⁺ level.

  • Stimulation: Elicit Ca²⁺ release from the SR/ER using an appropriate stimulus (e.g., electrical stimulation for muscle cells, application of an agonist like caffeine). Record the resulting Ca²⁺ transients.

  • This compound Application: Perfuse the cells with a solution containing this compound at the desired concentration.

  • Post-Ryanodine Imaging: After an incubation period, repeat the stimulation protocol and record the Ca²⁺ transients. The effect of this compound will be evident as an alteration of these signals (e.g., increased frequency of Ca²⁺ sparks at low this compound concentrations, or abolition of the Ca²⁺ transient at high concentrations).

  • Data Analysis: Analyze the recorded images to quantify changes in the amplitude, frequency, and spatial properties of the Ca²⁺ signals before and after this compound application.

Conclusion

This compound remains a powerful and specific pharmacological probe for investigating the function of this compound receptors. Its complex, concentration-dependent mechanism of action necessitates careful experimental design and interpretation. By employing a combination of biochemical, electrophysiological, and imaging techniques, researchers can continue to unravel the critical role of RyRs in cellular physiology and pathophysiology. A thorough understanding of the basic pharmacology of this compound is essential for any scientist working in the field of intracellular calcium signaling and for the development of novel therapeutics targeting these vital ion channels.[21][22]

References

Decoding Ryanodine's Interaction with its Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the binding sites for the plant alkaloid ryanodine on its receptor, the this compound receptor (RyR). This compound has been an invaluable tool in elucidating the function of this critical intracellular calcium channel. Understanding the nuances of its binding is paramount for researchers in muscle physiology, neuroscience, and for professionals in drug development targeting calcium signaling pathways. This document details the multiple binding affinities of this compound, the experimental protocols to characterize these interactions, and the signaling pathways modulated by this potent ligand.

This compound Binding Sites: A Tale of Two Affinities

The interaction of this compound with the this compound receptor is characterized by a biphasic dose-response, a phenomenon explained by the presence of at least two distinct binding sites: a high-affinity site and one or more low-affinity sites.[1][2] This dual nature of binding underlies the complex functional effects of this compound, where low concentrations lock the channel in a sub-conductance state, leading to calcium leak, while high concentrations are inhibitory.[3][4]

High-Affinity Binding Site

The high-affinity binding site is responsible for the effects of this compound observed at nanomolar concentrations.[5] Binding to this site stabilizes the RyR in a long-lived open, sub-conductance state.[3] This high-affinity interaction is use-dependent, meaning this compound binds more readily to RyRs that are in an open conformation.[5]

Low-Affinity Binding Site(s)

At micromolar concentrations, this compound interacts with one or more low-affinity binding sites.[2] Occupation of these sites leads to the inhibition of channel activity.[2] The precise number and nature of these low-affinity sites are still under investigation, with some evidence suggesting negative cooperativity between the binding sites within the tetrameric RyR complex.[2]

Quantitative Analysis of this compound Binding

The binding of this compound to its receptor has been quantified using radioligand binding assays, typically with tritium-labeled this compound ([³H]this compound). These studies have provided valuable data on the dissociation constants (Kd) and the maximum binding capacities (Bmax) for the different binding sites across various RyR isoforms and tissues.

RyR IsoformTissue/SystemLigandBinding SiteDissociation Constant (Kd)Maximum Binding Capacity (Bmax)Reference(s)
RyR1 Skeletal Muscle (Rabbit)[³H]this compoundHigh-Affinity11.3 nM-[6]
RyR1 Skeletal Muscle (Rabbit)[³H]this compoundLow-Affinity30-50 nM, 500-800 nM, 2-4 µM-[2]
RyR1 (recombinant) HEK-293 cells[³H]this compoundHigh-Affinity--[7]
RyR2 Cardiac Muscle (Rat)[³H]this compoundHigh-Affinity3.6 nM-[6]
RyR2 Cardiac Muscle (Rat)[³H]this compoundLow-Affinity28.1 nM-[6]
RyR2 (recombinant) HEK-293 cells[³H]this compoundHigh-Affinity1.52 ± 0.11 nM0.28 ± 0.04 pmol/mg protein[8]
RyR (Liver) Rat Liver Microsomes[³H]this compoundHigh-Affinity10 ± 2.5 nM500 ± 100 fmol/mg protein[9]
α-RyR (Frog) Skeletal Muscle[³H]this compoundHigh-Affinity12.8 ± 1.3 nM3.9 ± 0.3 pmol/mg protein[10]
β-RyR (Frog) Skeletal Muscle[³H]this compoundHigh-Affinity2.3 ± 0.1 nM4.9 ± 0.2 pmol/mg protein[10]

Note: Bmax values are often dependent on the purity of the receptor preparation and are therefore not always reported in a standardized manner. The presence of multiple low-affinity Kd values for RyR1 suggests a complex binding mechanism, possibly involving negative cooperativity.[2]

Allosteric Regulation of this compound Binding

The binding of this compound to the RyR is allosterically regulated by a host of endogenous and exogenous molecules, which can significantly alter the affinity of the receptor for its ligand.

ModulatorEffect on this compound BindingRyR Isoform(s)NotesReference(s)
Ca²⁺ Biphasic: activates at µM, inhibits at mM concentrationsRyR1, RyR2A key physiological regulator of RyR activity.[11]
ATP Potentiates bindingRyR1, RyR2Binds to a distinct site and enhances channel opening.[7]
Caffeine Potentiates bindingRyR1, RyR2A well-known agonist that sensitizes the receptor to Ca²⁺.[12]
Mg²⁺ Inhibits bindingRyR1, RyR2Competes with Ca²⁺ at activation sites and binds to inhibitory sites.[13]
Calmodulin (CaM) Inhibits binding (Ca²⁺-dependent)RyR1, RyR2Binds to the RyR and modulates its activity in a calcium-dependent manner.[11][14]
FKBP12/12.6 Stabilizes the closed state, reduces bindingRyR1, RyR2Accessory proteins that modulate channel gating.[15]

Experimental Protocols: [³H]this compound Binding Assay

The [³H]this compound binding assay is the gold standard for quantifying the interaction of this compound with its receptor and assessing the functional state of the channel.[5][16]

Preparation of Sarcoplasmic Reticulum (SR) Microsomes

A detailed protocol for the isolation of microsomes from muscle tissue or RyR-expressing cells is a prerequisite for the binding assay.[5]

Binding Assay Protocol

This protocol is a generalized version and may require optimization depending on the RyR isoform and preparation.

Materials:

  • SR vesicles or purified RyR

  • [³H]this compound (specific activity ~50-100 Ci/mmol)

  • Unlabeled this compound

  • Binding Buffer: e.g., 250 mM KCl, 15 mM NaCl, 20 mM HEPES, pH 7.4

  • Ca²⁺/EGTA buffers to control free Ca²⁺ concentration

  • Modulators of interest (e.g., ATP, caffeine, Mg²⁺)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail and counter

Procedure:

  • Incubation Mixture Preparation: In microcentrifuge tubes, prepare the reaction mixture containing the binding buffer, a specific concentration of free Ca²⁺, the desired modulators, and the SR membrane preparation (typically 50-100 µg of protein).

  • Initiation of Binding: Add [³H]this compound to the reaction mixture to initiate the binding reaction. For saturation binding experiments, use a range of [³H]this compound concentrations (e.g., 0.5-50 nM). For competition binding, use a fixed concentration of [³H]this compound and a range of concentrations of the unlabeled competitor.

  • Determination of Non-Specific Binding: In a parallel set of tubes, add a high concentration of unlabeled this compound (e.g., 10-20 µM) to determine the amount of non-specific binding.[17]

  • Incubation: Incubate the samples at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (typically 2-3 hours).

  • Termination of Binding: Rapidly terminate the binding reaction by filtering the incubation mixture through glass fiber filters under vacuum. This separates the bound radioligand from the free radioligand.

  • Washing: Wash the filters rapidly with ice-cold wash buffer (e.g., the binding buffer without radioligand) to remove any non-specifically bound ligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. For saturation binding experiments, analyze the data using Scatchard or non-linear regression analysis to determine the Kd and Bmax values.[18]

Signaling Pathways and Experimental Workflows

The binding of this compound has profound effects on intracellular calcium signaling. The following diagrams illustrate key pathways and a typical experimental workflow.

Excitation_Contraction_Coupling_Skeletal_Muscle AP Action Potential Propagates down T-tubule DHPR Dihydropyridine Receptor (DHPR) (Voltage Sensor) AP->DHPR Depolarization RyR1 This compound Receptor 1 (RyR1) DHPR->RyR1 Direct Mechanical Coupling Ca_release Ca²⁺ Release RyR1->Ca_release Opens Channel SR Sarcoplasmic Reticulum (SR) Ca²⁺ Store Contraction Muscle Contraction Ca_release->Contraction Initiates

Excitation-Contraction Coupling in Skeletal Muscle.

Calcium_Induced_Calcium_Release_Cardiac_Muscle AP Action Potential L_type L-type Ca²⁺ Channel (DHPR) AP->L_type Depolarization Ca_influx Ca²⁺ Influx (Trigger Ca²⁺) L_type->Ca_influx Opens RyR2 This compound Receptor 2 (RyR2) Ca_influx->RyR2 Activates CICR Ca²⁺-Induced Ca²⁺ Release (Amplified Ca²⁺) RyR2->CICR Opens SR Sarcoplasmic Reticulum (SR) Ca²⁺ Store Contraction Muscle Contraction CICR->Contraction Initiates

Calcium-Induced Calcium Release in Cardiac Muscle.

Ryanodine_Binding_Assay_Workflow cluster_prep Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Muscle Tissue or RyR-Expressing Cells Homogenization Homogenization Tissue->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation Microsomes SR/ER Microsome Preparation Centrifugation->Microsomes Incubation Incubation with [³H]this compound (± Competitors/Modulators) Microsomes->Incubation Filtration Rapid Filtration Incubation->Filtration Washing Filter Washing Filtration->Washing Scintillation Scintillation Counting Washing->Scintillation Data Raw CPM Data Scintillation->Data Calc Calculation of Specific Binding Data->Calc Analysis Scatchard/Non-linear Regression Analysis Calc->Analysis Results Determination of Kd and Bmax Analysis->Results

Experimental Workflow for [³H]this compound Binding Assay.

Conclusion

The intricate relationship between this compound and its receptor, characterized by multiple binding sites with distinct affinities, provides a powerful lens through which to study the regulation of intracellular calcium release. A thorough understanding of these binding interactions, facilitated by robust experimental protocols, is essential for advancing our knowledge of fundamental physiological processes and for the development of novel therapeutics targeting RyR-related pathologies. This guide serves as a foundational resource for researchers and drug development professionals dedicated to unraveling the complexities of this compound receptor function.

References

Ryanodine as a Tool to Study Excitation-Contraction Coupling: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Excitation-contraction (E-C) coupling is the fundamental process by which a muscular action potential leads to a coordinated contraction. Central to this mechanism is the release of calcium ions (Ca²⁺) from the sarcoplasmic reticulum (SR) through the ryanodine receptor (RyR). The plant alkaloid this compound has been an indispensable pharmacological tool for elucidating the intricacies of E-C coupling. Its unique, concentration-dependent modulation of the RyR provides a powerful means to investigate channel function, sarcoplasmic reticulum Ca²⁺ handling, and the downstream effects on muscle contractility. This technical guide provides an in-depth overview of the use of this compound as an experimental tool, summarizing key quantitative data, detailing essential experimental protocols, and visualizing the underlying molecular pathways and experimental workflows.

Introduction: The this compound Receptor in Excitation-Contraction Coupling

The this compound receptor is a large, homotetrameric calcium release channel embedded in the SR membrane.[1] In mammals, three isoforms have been identified: RyR1, predominantly in skeletal muscle; RyR2, the primary isoform in cardiac muscle; and RyR3, which is more widely expressed, including in the brain.[2] In skeletal muscle, E-C coupling involves a direct mechanical interaction between the dihydropyridine receptor (DHPR), a voltage-gated L-type Ca²⁺ channel in the T-tubule membrane, and RyR1.[2] In contrast, cardiac E-C coupling relies on a Ca²⁺-induced Ca²⁺ release (CICR) mechanism, where Ca²⁺ influx through the DHPR activates the adjacent RyR2 to release a larger amount of Ca²⁺ from the SR.[2]

This compound exerts its effects by binding to the RyR channels. This binding is use-dependent, meaning the channels must be in an open state for this compound to bind effectively.[3] Its effects are complex and concentration-dependent. At nanomolar to low micromolar concentrations, this compound locks the RyR into a stable, long-lasting subconductance state, effectively creating a "leaky" channel that can lead to SR Ca²⁺ depletion.[2][3] At higher micromolar concentrations, this compound acts as a channel blocker, inhibiting Ca²⁺ release.[2][3] This biphasic action makes this compound a versatile tool for studying both gain-of-function (leaky channels) and loss-of-function (channel block) scenarios in E-C coupling.

Quantitative Data: this compound's Interaction with this compound Receptors

The precise effects of this compound are dictated by its binding affinity (Kd) and the concentration used. These parameters can vary depending on the RyR isoform, the presence of modulatory ions and molecules, and the experimental conditions.

ParameterRyR IsoformConditionValueReference(s)
Binding Affinity (Kd) RyR1 (skeletal)High affinity site11.3 nM[4]
RyR2 (cardiac)High affinity sites3.6 nM and 28.1 nM[4]
RyR2 (recombinant)High affinity site1.52 ± 0.11 nM[5]
Concentration Effects RyR (general)Low concentration (nM to <10 µM)Locks RyR in a subconductance (half-open) state, leading to SR Ca²⁺ leak.[2][3]
RyR (general)High concentration (~100 µM)Irreversibly inhibits channel opening.[2][3]
Skeletal Muscle>10⁻⁶ MCan induce a slow contracture in resting muscle and inhibit twitch.[6]
Cardiac Muscle (ferret)1-100 pMDepresses steady-state contraction and strongly inhibits the first post-rest contraction.[7]
Subconductance State RyR1 (skeletal)With this compound~40-60% of full conductance.[8]
RyR2 (cardiac)With this compound~50% of full conductance.[9]

Signaling Pathways and Mechanisms of Action

The intricate interplay between electrical stimulation, calcium signaling, and muscular contraction can be modulated at various points by this compound.

Excitation_Contraction_Coupling cluster_Skeletal Skeletal Muscle E-C Coupling cluster_Cardiac Cardiac Muscle E-C Coupling (CICR) Action Potential_skel Action Potential in T-tubule DHPR_skel DHPR (Cav1.1) Voltage Sensor Action Potential_skel->DHPR_skel Depolarization RyR1 This compound Receptor 1 (RyR1) DHPR_skel->RyR1 Mechanical Coupling SR_Ca_Release_skel Ca²⁺ Release from SR RyR1->SR_Ca_Release_skel Contraction_skel Muscle Contraction SR_Ca_Release_skel->Contraction_skel Ryanodine_skel This compound Ryanodine_skel->RyR1 Modulates (low conc: opens, high conc: blocks) Action Potential_card Action Potential in T-tubule DHPR_card DHPR (Cav1.2) Ca²⁺ Channel Action Potential_card->DHPR_card Depolarization Ca_Influx Ca²⁺ Influx DHPR_card->Ca_Influx RyR2 This compound Receptor 2 (RyR2) Ca_Influx->RyR2 Ca²⁺-Induced Ca²⁺ Release SR_Ca_Release_card Ca²⁺ Release from SR RyR2->SR_Ca_Release_card Contraction_card Muscle Contraction SR_Ca_Release_card->Contraction_card Ryanodine_card This compound Ryanodine_card->RyR2 Modulates (low conc: opens, high conc: blocks)

Caption: Signaling pathways for skeletal and cardiac muscle excitation-contraction coupling, highlighting the modulatory role of this compound on RyR1 and RyR2.

Experimental Protocols

This compound is employed in a variety of experimental settings to probe E-C coupling. Below are detailed methodologies for key experiments.

[³H]-Ryanodine Binding Assay

This assay quantitatively determines the activity of RyR channels by measuring the binding of radiolabeled this compound, which preferentially binds to the open state of the channel.

Methodology

  • Microsome Preparation: Isolate sarcoplasmic reticulum microsomes from skeletal or cardiac muscle tissue or from cell lines expressing the RyR isoform of interest.[10]

  • Incubation Medium: Prepare a binding buffer typically containing 0.2 M KCl, 10 µM CaCl₂, and 10 mM Na-HEPES, pH 7.2.[11] The free Ca²⁺ concentration can be varied using Ca²⁺/EGTA buffers to study the Ca²⁺-dependence of binding.[11]

  • Binding Reaction:

    • Add a fixed concentration of heavy SR protein (e.g., 0.3 mg/ml) to the incubation medium.[11]

    • Add [³H]-ryanodine to a final concentration of 5 nM.[11]

    • For competition assays or to determine non-specific binding, include a high concentration of unlabeled this compound (e.g., 20 µM).[11]

    • Incubate the mixture for 120 minutes at 36°C to reach equilibrium.[11]

  • Filtration and Washing:

    • Filter the incubation mixture through GF/C glass filters.[11]

    • Wash the filters twice with 5 ml of distilled water to remove unbound [³H]-ryanodine.[11]

  • Quantification:

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Subtract the non-specific binding to determine the specific binding of [³H]-ryanodine.

Ryanodine_Binding_Assay_Workflow Start Start Prepare_Microsomes Prepare SR Microsomes Start->Prepare_Microsomes Prepare_Binding_Buffer Prepare Binding Buffer (KCl, CaCl₂, HEPES) Prepare_Microsomes->Prepare_Binding_Buffer Incubate Incubate Microsomes with [³H]-Ryanodine ± Unlabeled this compound Prepare_Binding_Buffer->Incubate Filter_Wash Filter and Wash to Remove Unbound Ligand Incubate->Filter_Wash Scintillation_Counting Quantify Radioactivity (Scintillation Counting) Filter_Wash->Scintillation_Counting Calculate_Binding Calculate Specific Binding Scintillation_Counting->Calculate_Binding End End Calculate_Binding->End

Caption: A typical workflow for a [³H]-ryanodine binding assay.

Single-Channel Recordings

This technique allows for the direct observation of the opening and closing of individual RyR channels and the effect of this compound on their conductance and gating kinetics.

Methodology

  • Bilayer Formation: Form a planar lipid bilayer across a small aperture separating two chambers (cis and trans).

  • Microsome Fusion: Add SR microsomes containing RyRs to the cis (cytoplasmic) chamber to allow for their incorporation into the bilayer.

  • Recording Solutions:

    • Use symmetrical solutions in both chambers, for example, 250 mM KCl and 20 mM Hepes, pH 7.3.[12]

    • Control the free Ca²⁺ concentration in the cis chamber using EGTA buffers to study Ca²⁺-dependent gating.[12]

  • Data Acquisition:

    • Apply a holding potential across the bilayer (e.g., +40 mV).

    • Record the single-channel currents using a patch-clamp amplifier.

    • Filter the data at an appropriate frequency (e.g., 1 kHz) and digitize it (e.g., at 10 kHz).[9]

  • This compound Application: Add this compound to the cis chamber at the desired concentration and record the changes in channel activity, such as the appearance of subconductance states and alterations in open probability.

Calcium Imaging

Calcium imaging with fluorescent indicators allows for the visualization of intracellular Ca²⁺ dynamics, such as Ca²⁺ sparks and waves, and how they are affected by this compound.

Methodology

  • Cell Preparation: Isolate and culture muscle cells (e.g., myotubes or cardiomyocytes).

  • Dye Loading: Load the cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a dye-containing solution.

  • Imaging Setup: Use a fluorescence microscope equipped with a high-speed camera to capture changes in fluorescence intensity.

  • Baseline Recording: Record the baseline fluorescence of the cells in a physiological saline solution.

  • This compound Treatment: Perfuse the cells with a solution containing this compound at the desired concentration.

  • Stimulation and Recording:

    • For studying evoked Ca²⁺ release, stimulate the cells electrically or with an agonist (e.g., caffeine or KCl).[13]

    • For studying spontaneous Ca²⁺ release (sparks and waves), record from resting cells.

    • Capture the changes in fluorescence over time to visualize and quantify Ca²⁺ transients.

  • Data Analysis: Analyze the recorded images to determine parameters such as the amplitude, frequency, and duration of Ca²⁺ sparks and the velocity of Ca²⁺ waves.

Muscle Contractility Assays

These assays measure the force generated by muscle fibers or tissues and are used to determine the functional consequences of this compound's modulation of E-C coupling.

Methodology

  • Muscle Preparation: Isolate single muscle fibers or small muscle bundles. For skinned fibers, the sarcolemma is chemically removed to allow direct access to the contractile machinery and SR.[1]

  • Mounting: Mount the muscle preparation between a force transducer and a length controller.

  • Bathing Solution: Submerge the preparation in a physiological bathing solution.

  • Stimulation: Elicit contractions by electrical field stimulation (for intact fibers) or by direct application of Ca²⁺ (for skinned fibers).

  • Force Measurement: Record the isometric or isotonic contractile force.

  • This compound Application: Add this compound to the bathing solution and observe its effects on twitch and tetanic contractions. The concentration and duration of exposure will determine whether this compound potentiates or inhibits contraction.

  • Data Analysis: Quantify changes in parameters such as peak force, time to peak tension, and relaxation time.

Muscle_Contractility_Workflow Start Start Isolate_Muscle Isolate Muscle Fiber/Tissue Start->Isolate_Muscle Mount_Apparatus Mount in Contractility Apparatus Isolate_Muscle->Mount_Apparatus Record_Baseline Record Baseline Contractions (e.g., Twitch, Tetanus) Mount_Apparatus->Record_Baseline Apply_this compound Apply this compound Solution Record_Baseline->Apply_this compound Record_Post_this compound Record Contractions Post-Ryanodine Apply_this compound->Record_Post_this compound Analyze_Data Analyze Force, Time to Peak, and Relaxation Parameters Record_Post_this compound->Analyze_Data End End Analyze_Data->End

Caption: A generalized workflow for assessing the effect of this compound on muscle contractility.

Applications in Research and Drug Development

The unique properties of this compound make it a valuable tool in several areas of research:

  • Fundamental E-C Coupling Research: this compound helps to dissect the roles of RyR-mediated Ca²⁺ release versus Ca²⁺ influx in triggering muscle contraction.

  • Studying SR Ca²⁺ Leak: Low concentrations of this compound can be used to mimic pathological conditions characterized by "leaky" RyR channels, such as in certain myopathies and heart failure.[14][15]

  • Investigating RyR Isoform Differences: By using specific tissue preparations or recombinant expression systems, the differential effects of this compound on RyR1, RyR2, and RyR3 can be characterized.

  • Drug Screening and Development: this compound can be used as a reference compound in high-throughput screening assays to identify novel modulators of RyR channels.[16]

Conclusion

This compound remains a cornerstone pharmacological tool for the study of excitation-contraction coupling. Its concentration-dependent effects on the this compound receptor, from inducing a subconductance state to complete channel block, provide a versatile means to investigate the intricate mechanisms of sarcoplasmic reticulum Ca²⁺ release and its impact on muscle function. By understanding the quantitative aspects of its interaction with RyR isoforms and employing the detailed experimental protocols outlined in this guide, researchers can continue to leverage this compound to unravel the complexities of muscle physiology and pathophysiology, and to aid in the development of novel therapeutics targeting E-C coupling.

References

Unveiling Ryanodine: A Technical Guide to Its Natural Sources and Extraction

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides a comprehensive overview of the natural sources and extraction methodologies for the potent insecticidal alkaloid, ryanodine. Primarily intended for researchers, scientists, and professionals in drug development, this document delves into the botanical origins of the compound, details established extraction and purification protocols, and presents quantitative data to inform experimental design and application.

Natural Sources of this compound

The principal and most well-documented natural source of this compound is the plant Ryania speciosa, a member of the Salicaceae family native to the tropical regions of South America.[1][2] This shrub has been historically utilized for its insecticidal properties, which are attributed to the presence of this compound and related compounds known as ryanoids.[3][4] The powdered wood of Ryania speciosa contains less than 1% this compound.[5]

While Ryania speciosa is the most significant source, the presence of this compound has also been reported in other plant species, including:

  • Ryania angustifolia : Another species within the same genus, also found in the Neotropics, is known to contain the toxic agent this compound.[6]

  • Brassica napus (Rapeseed): The LOTUS database of natural products reports the presence of this compound in this common agricultural crop, though it is not a primary source for extraction.[1]

  • R. Imbricata : The OSADHI database of Indian medicinal plants lists this species as containing this compound.

The alkaloid is a complex diterpenoid that acts as a modulator of this compound receptors (RyRs), a class of intracellular calcium channels crucial for muscle contraction in both insects and mammals.[1][7][8] This high affinity for RyRs has made this compound an invaluable tool in physiological and pharmacological research.[8][9]

Extraction of this compound

The extraction of this compound from its primary source, Ryania speciosa, involves a multi-step process aimed at isolating the compound from the complex plant matrix. While specific protocols may vary, the general workflow involves solvent extraction followed by chromatographic purification.

General Experimental Workflow for this compound Extraction

The following diagram illustrates a typical workflow for the extraction and purification of this compound from Ryania speciosa.

Extraction_Workflow Plant_Material Dried and Ground Wood of Ryania speciosa Solvent_Extraction Solvent Extraction (e.g., Methanol, Ethanol, Acetone) Plant_Material->Solvent_Extraction Crude_Extract Crude Ryania Extract Solvent_Extraction->Crude_Extract Partitioning Liquid-Liquid Partitioning (e.g., with Hexane, Chloroform) Crude_Extract->Partitioning Semi_Purified_Extract Semi-Purified Extract Partitioning->Semi_Purified_Extract Chromatography Column Chromatography (e.g., Silica Gel, Alumina) Semi_Purified_Extract->Chromatography Fractions Collected Fractions Chromatography->Fractions Crystallization Crystallization Fractions->Crystallization Pure_this compound Pure this compound Crystallization->Pure_this compound

A generalized workflow for the extraction and purification of this compound.
Detailed Experimental Protocols

Note: The following are generalized protocols based on common laboratory practices for natural product extraction. Specific parameters may require optimization.

Protocol 1: Solvent Extraction of Crude Ryania Extract

  • Preparation of Plant Material: Air-dry the wood of Ryania speciosa and grind it into a fine powder to increase the surface area for extraction.

  • Maceration: Soak the powdered plant material in a suitable organic solvent (e.g., methanol, ethanol, or acetone) at room temperature for an extended period (24-72 hours), with occasional agitation. The ratio of plant material to solvent is typically in the range of 1:5 to 1:10 (w/v).

  • Filtration: Separate the solvent extract from the plant residue by filtration through filter paper or a sintered glass funnel.

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.

Protocol 2: Liquid-Liquid Partitioning for Preliminary Purification

  • Dissolution: Dissolve the crude extract in a suitable solvent system, typically a mixture of water and a moderately polar organic solvent (e.g., methanol or ethanol).

  • Fractionation: Perform sequential liquid-liquid partitioning with immiscible solvents of increasing polarity. A common sequence is to first partition against a nonpolar solvent like hexane to remove lipids and other nonpolar impurities, followed by extraction with a solvent of intermediate polarity such as chloroform or ethyl acetate to isolate the this compound-containing fraction.

  • Evaporation: Evaporate the solvent from the desired fraction to yield a semi-purified extract.

Protocol 3: Chromatographic Purification

  • Column Preparation: Pack a glass column with a suitable stationary phase, such as silica gel or alumina, slurried in a nonpolar solvent.

  • Sample Loading: Dissolve the semi-purified extract in a minimal amount of the initial mobile phase and load it onto the column.

  • Elution: Elute the column with a gradient of solvents, starting with a nonpolar solvent and gradually increasing the polarity. For example, a gradient of hexane-ethyl acetate or chloroform-methanol can be used.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Analysis: Analyze the fractions for the presence of this compound using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Pooling and Concentration: Pool the fractions containing pure this compound and concentrate them to dryness.

Protocol 4: Crystallization for Final Purification

  • Dissolution: Dissolve the purified this compound from the chromatographic step in a minimal amount of a suitable hot solvent or solvent mixture.

  • Cooling: Allow the solution to cool slowly to room temperature, and then potentially to a lower temperature (e.g., 4°C), to induce crystallization.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent.

  • Drying: Dry the crystals under vacuum to obtain pure this compound.

Quantitative Data on this compound Content

The concentration of this compound in the dried and ground wood of Ryania speciosa is generally low.

Plant MaterialCompoundConcentrationReference
Powdered wood of Ryania speciosaThis compound< 1%[5]

This compound Signaling Pathway

This compound exerts its biological effects by interacting with this compound receptors, which are large ion channels responsible for the release of calcium ions (Ca²⁺) from intracellular stores like the sarcoplasmic reticulum (SR) in muscle cells and the endoplasmic reticulum (ER) in other cell types.

Ryanodine_Signaling This compound This compound RyR This compound Receptor (RyR) on SR/ER Membrane This compound->RyR Binds to and modulates Ca_Release Ca²⁺ Release RyR->Ca_Release Opens channel Ca_Store Ca²⁺ Store (Sarcoplasmic/Endoplasmic Reticulum) Ca_Store->Ca_Release Cytosol Cytosol Muscle_Contraction Muscle Contraction / Paralysis Cytosol->Muscle_Contraction Increased cytosolic Ca²⁺ leads to Ca_Release->Cytosol

Simplified signaling pathway of this compound's action on muscle cells.

At low concentrations, this compound locks the RyR into a long-lived sub-conductance state, leading to a sustained leak of Ca²⁺ from intracellular stores.[8] At higher concentrations, it can completely inhibit channel opening.[8] This disruption of calcium homeostasis ultimately leads to muscle paralysis and is the basis for its insecticidal activity.[10]

This technical guide provides a foundational understanding of the natural sourcing and extraction of this compound. Further research and optimization of the described protocols are encouraged for specific applications in research and development.

References

An In-depth Technical Guide to the Key Differences Between Ryanodine Receptor Isoforms 1, 2, and 3

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core distinctions between the three mammalian ryanodine receptor (RyR) isoforms: RyR1, RyR2, and RyR3. These large intracellular calcium channels are critical for various physiological processes, and understanding their unique characteristics is paramount for advancing research and developing targeted therapeutics.

Introduction to this compound Receptors

This compound receptors are homotetrameric calcium channels located on the membrane of the sarcoplasmic and endoplasmic reticulum (SR/ER).[1][2] They are the largest known ion channels, with a molecular weight exceeding 2 megadaltons, and play a pivotal role in regulating intracellular calcium levels.[2] The three mammalian isoforms, despite sharing approximately 65-70% sequence identity, exhibit distinct tissue distributions, functional properties, and associations with human diseases.[1][3]

Core Distinctions Among RyR Isoforms

The key differences between RyR1, RyR2, and RyR3 are summarized below, with detailed quantitative data presented in the subsequent tables.

Tissue Distribution and Primary Function
  • RyR1: Predominantly expressed in skeletal muscle , where it is essential for excitation-contraction (E-C) coupling .[1][2] It is also found in the brain, albeit at lower levels.[4]

  • RyR2: Primarily located in the myocardium (heart muscle) and is the major mediator of calcium-induced calcium release (CICR) in cardiac cells.[2] It is also expressed in the brain and smooth muscle.[5]

  • RyR3: Expressed more ubiquitously at lower levels, with notable presence in the brain, diaphragm, and smooth muscle .[3][6] Its precise physiological role is less defined but is implicated in neuroprotection and memory.[2]

Excitation-Contraction (E-C) Coupling Mechanisms

A fundamental difference lies in their mode of activation during E-C coupling:

  • RyR1 (Skeletal Muscle): Employs a direct, mechanical coupling mechanism. Depolarization of the T-tubule membrane is sensed by the dihydropyridine receptor (DHPR), which is physically linked to RyR1, causing a conformational change that directly opens the RyR1 channel. This is often referred to as voltage-induced calcium release.[1]

  • RyR2 (Cardiac Muscle): Relies on calcium-induced calcium release (CICR) .[1] An action potential triggers a small influx of calcium through L-type calcium channels (DHPRs) in the T-tubule membrane. This initial calcium influx binds to and activates RyR2, leading to the release of a much larger amount of calcium from the sarcoplasmic reticulum.[1]

Signaling Pathway: Skeletal Muscle Excitation-Contraction Coupling

AP Action Potential Ttubule T-tubule Depolarization AP->Ttubule DHPR DHPR (Voltage Sensor) Ttubule->DHPR Activates RyR1 RyR1 DHPR->RyR1 Mechanical Coupling Ca_release Ca²⁺ Release RyR1->Ca_release SR Sarcoplasmic Reticulum (SR) Contraction Muscle Contraction Ca_release->Contraction

Direct mechanical coupling in skeletal muscle E-C coupling.

Signaling Pathway: Cardiac Muscle Excitation-Contraction Coupling

AP Action Potential Ttubule T-tubule Depolarization AP->Ttubule DHPR DHPR (L-type Ca²⁺ Channel) Ttubule->DHPR Activates Ca_influx Ca²⁺ Influx DHPR->Ca_influx RyR2 RyR2 Ca_influx->RyR2 Activates CICR Ca²⁺-Induced Ca²⁺ Release RyR2->CICR SR Sarcoplasmic Reticulum (SR) Contraction Muscle Contraction CICR->Contraction

Calcium-induced calcium release in cardiac muscle E-C coupling.
Channelopathies

Mutations in the genes encoding RyR1 and RyR2 are linked to distinct inherited diseases:

  • RyR1: Associated with Malignant Hyperthermia (MH) , a life-threatening reaction to certain anesthetics, and Central Core Disease (CCD) , a congenital myopathy characterized by muscle weakness.[1][7]

  • RyR2: Mutations are linked to Catecholaminergic Polymorphic Ventricular Tachycardia (CPVT) , an inherited arrhythmia syndrome, and Arrhythmogenic Right Ventricular Dysplasia (ARVD) .[8]

  • RyR3: While less studied, some evidence links mutations to neurodegenerative and cardiac diseases, though the association is not as well-established.[8]

Quantitative Data Presentation

The following tables summarize the key quantitative differences in the biophysical and pharmacological properties of the three RyR isoforms.

Table 1: Biophysical Properties

PropertyRyR1RyR2RyR3
Single-Channel Conductance (Cs⁺) ~750 pS~750 pS~700-750 pS
Single-Channel Conductance (Ca²⁺) ~450 pS~450 pS~350-400 pS
Open Probability (Po) at resting [Ca²⁺] Very LowLowLow

Table 2: Regulation by Cytosolic Ca²⁺

ModulatorRyR1RyR2RyR3
Ca²⁺ Activation (EC₅₀) ~1-5 µM[9]~1-5 µM[9]Micromolar range
Ca²⁺ Inhibition (IC₅₀) ~0.1-1 mM[5][9]~1-10 mM (less sensitive than RyR1)[9][10]Less sensitive to inhibition than RyR1

Table 3: Pharmacological Modulation

ModulatorRyR1RyR2RyR3
ATP Potentiation of Ca²⁺ activationModest potentiation of Ca²⁺ activationPotentiation of Ca²⁺ activation
Caffeine (EC₅₀ for Ca²⁺ release) ~0.125-0.250 mM[11]~0.19 mM[7]~0.0625-0.1250 mM (more sensitive)[11]
This compound (low concentrations) Locks in a sub-conductance open stateLocks in a sub-conductance open stateLocks in a sub-conductance open state
This compound (high concentrations) Channel inhibitionChannel inhibitionChannel inhibition

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below.

Isolation of Sarcoplasmic Reticulum (SR) Vesicles

This protocol describes the isolation of SR vesicles from muscle tissue, a crucial first step for many in vitro assays.

Experimental Workflow: SR Vesicle Isolation

start Start: Muscle Tissue homogenize Homogenize in buffer start->homogenize centrifuge1 Low-speed centrifugation (remove debris) homogenize->centrifuge1 supernatant1 Collect supernatant centrifuge1->supernatant1 centrifuge2 High-speed centrifugation (pellet microsomes) supernatant1->centrifuge2 pellet Resuspend pellet centrifuge2->pellet gradient Sucrose density gradient centrifugation pellet->gradient collect Collect SR fractions gradient->collect end End: Purified SR Vesicles collect->end

Workflow for isolating sarcoplasmic reticulum vesicles.

Methodology:

  • Tissue Homogenization: Dissect and mince fresh muscle tissue on ice. Homogenize the tissue in a cold buffer (e.g., 10 mM Tris-HCl, pH 7.4, 0.3 M sucrose, and protease inhibitors) using a blender or Dounce homogenizer.

  • Differential Centrifugation:

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 minutes) to pellet nuclei and cellular debris.

    • Collect the supernatant and centrifuge at a higher speed (e.g., 10,000 x g for 20 minutes) to pellet mitochondria.

    • Collect the resulting supernatant and centrifuge at high speed (e.g., 100,000 x g for 60 minutes) to pellet the microsomal fraction containing SR vesicles.

  • Sucrose Gradient Centrifugation (Optional, for higher purity):

    • Resuspend the microsomal pellet in a small volume of homogenization buffer.

    • Layer the suspension onto a discontinuous or continuous sucrose gradient (e.g., 20-45%).

    • Centrifuge at high speed (e.g., 150,000 x g for several hours).

    • Collect the fractions corresponding to the SR vesicles, which band at a specific density.

  • Final Preparation: Pellet the collected SR vesicles by high-speed centrifugation and resuspend in an appropriate buffer for storage at -80°C.

[³H]-Ryanodine Binding Assay

This assay is used to assess the functional state of the RyR channel, as [³H]-ryanodine preferentially binds to the open channel.

Methodology:

  • Reaction Mixture Preparation: Prepare a binding buffer containing a defined concentration of free Ca²⁺ (e.g., using Ca²⁺-EGTA buffers), ATP, and other modulators of interest.

  • Incubation: Add a known amount of SR vesicle protein to the binding buffer containing a low concentration of [³H]-ryanodine (e.g., 1-10 nM).

  • Equilibration: Incubate the mixture at a specific temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (typically 1-2 hours).

  • Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass fiber filters to separate the SR vesicles (with bound [³H]-ryanodine) from the unbound [³H]-ryanodine in the solution.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled this compound) from the total binding.

Single-Channel Recordings in Planar Lipid Bilayers

This technique allows for the direct observation of the opening and closing of individual RyR channels.

Methodology:

  • Bilayer Formation: Form a planar lipid bilayer (e.g., using a mixture of phosphatidylethanolamine and phosphatidylcholine) across a small aperture separating two chambers (cis and trans).

  • Vesicle Fusion: Add SR vesicles to the cis chamber (representing the cytoplasm). The vesicles will fuse with the bilayer, incorporating the RyR channels.

  • Recording Conditions: Fill the cis and trans (representing the SR lumen) chambers with appropriate solutions containing ions (e.g., K⁺ or Ca²⁺ as the charge carrier) and any modulators to be tested.

  • Voltage Clamp: Apply a constant voltage across the bilayer using a patch-clamp amplifier.

  • Data Acquisition: Record the current flowing through the bilayer. The opening of a single RyR channel will appear as a discrete, step-like increase in current.

  • Data Analysis: Analyze the recordings to determine single-channel conductance (current amplitude divided by voltage), open probability (the fraction of time the channel is open), and mean open and closed times.

Conclusion

The three isoforms of the this compound receptor, while structurally similar, possess distinct functional and pharmacological profiles that are intrinsically linked to their specific physiological roles. RyR1's mechanical coupling with DHPRs ensures the rapid and forceful contractions of skeletal muscle, while RyR2's sensitivity to calcium influx provides the graded and rhythmic contractions of the heart. The more widespread but less abundant RyR3 likely plays a modulatory role in various tissues. A thorough understanding of these key differences is fundamental for researchers in muscle physiology, neuroscience, and cardiology, and is essential for the rational design of isoform-selective drugs to treat associated channelopathies. This guide provides a foundational reference for these endeavors.

References

The Impact of Ryanodine on Intracellular Calcium Stores: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ryanodine, a plant alkaloid, is a powerful pharmacological tool used to investigate the function of this compound receptors (RyRs), the primary channels responsible for the release of calcium (Ca²⁺) from intracellular stores such as the sarcoplasmic and endoplasmic reticulum (SR/ER). Its complex, concentration-dependent modulation of RyR activity—ranging from channel activation to inhibition—makes it an invaluable compound for dissecting the mechanisms of intracellular Ca²⁺ signaling. This technical guide provides a comprehensive overview of the impact of this compound on intracellular Ca²⁺ stores, with a focus on its mechanism of action, its effects on different RyR isoforms, and detailed experimental protocols for its study.

Introduction to this compound and this compound Receptors

Intracellular Ca²⁺ is a ubiquitous second messenger that governs a vast array of cellular processes, from muscle contraction and neurotransmission to gene expression and apoptosis. The precise spatial and temporal control of intracellular Ca²⁺ concentration ([Ca²⁺]i) is therefore critical for cellular function. A key element of this control system is the release of Ca²⁺ from the SR/ER through specialized ion channels.

The this compound receptors (RyRs) are a family of large-conductance intracellular Ca²⁺ channels. In mammals, three isoforms have been identified:

  • RyR1: Predominantly expressed in skeletal muscle and essential for excitation-contraction (E-C) coupling.

  • RyR2: The primary isoform in cardiac muscle, crucial for Ca²⁺-induced Ca²⁺ release (CICR).

  • RyR3: Expressed more widely at lower levels, including in the brain and smooth muscle.[1]

This compound exerts its effects by binding with high affinity to these receptors, leading to profound alterations in their gating properties and consequently, the Ca²⁺ content of intracellular stores.

Mechanism of Action: A Biphasic Effect

The most striking feature of this compound's interaction with RyRs is its biphasic, concentration-dependent effect. This dual action is attributed to the presence of high- and low-affinity binding sites on the RyR channel complex.[2][3]

  • Low Concentrations (Nanomolar Range): At nanomolar concentrations, this compound binds to a high-affinity site on the RyR. This binding locks the channel in a stable, long-lasting sub-conductance (partially open) state.[4][5] This persistent "leak" of Ca²⁺ from the SR/ER leads to a gradual depletion of intracellular Ca²⁺ stores.[4]

  • High Concentrations (Micromolar Range): At micromolar concentrations, this compound interacts with a low-affinity site, which leads to the inhibition of channel activity.[4][5] This can manifest as a complete block of the channel, preventing further Ca²⁺ release. For instance, calcium spark activity can be stimulated by 0.1 µM this compound and inhibited by 10 µM this compound.[6]

This biphasic action allows researchers to either deplete Ca²⁺ stores or block RyR-mediated Ca²⁺ release, depending on the concentration used.

Signaling Pathway of this compound's Action

The following diagram illustrates the core mechanism of this compound's interaction with RyRs and its impact on intracellular Ca²⁺.

Caption: this compound's interaction with the this compound Receptor (RyR) and its effect on intracellular Ca²⁺.

Quantitative Effects of this compound on RyR Isoforms

ParameterRyR1RyR2RyR3Reference
High-Affinity Binding (Kd) ~2-13 nM~2-4 nM~1.6 nM[7]
Low-Affinity Binding (Kd) >100 nM>100 nMNot well defined[3]
Activation (EC50) Nanomolar rangeNanomolar rangeNot well defined[4]
Inhibition (IC50) Micromolar rangeMicromolar rangeNot well defined[4]

Note: The precise values can vary depending on the experimental conditions, such as the presence of other modulators like Ca²⁺, ATP, and Mg²⁺.

The following diagram illustrates the logical relationship of this compound's biphasic effect.

Biphasic_Effect Concentration This compound Concentration Low_nM Low (nM) Concentration->Low_nM High_uM High (µM) Concentration->High_uM High_Affinity Binds to High-Affinity Site Low_nM->High_Affinity Low_Affinity Binds to Low-Affinity Site High_uM->Low_Affinity Subconductance Locks Channel in Sub-conductance State High_Affinity->Subconductance Inhibition Inhibits/Blocks Channel Low_Affinity->Inhibition Leak SR/ER Ca²⁺ Leak Subconductance->Leak No_Release Block of Ca²⁺ Release Inhibition->No_Release Depletion Depletion of Ca²⁺ Stores Leak->Depletion

Caption: Logical flow of this compound's concentration-dependent biphasic effect on RyRs.

Experimental Protocols

Investigating the effects of this compound on intracellular Ca²⁺ stores typically involves a combination of techniques to measure changes in cytosolic Ca²⁺ concentration and to directly assess the properties of the RyR channels.

Measurement of Intracellular Ca²⁺ using Fura-2 AM

This protocol describes the use of the ratiometric fluorescent Ca²⁺ indicator Fura-2 AM to measure changes in [Ca²⁺]i in response to this compound.

Materials:

  • Fura-2 AM (acetoxymethyl ester)

  • DMSO (anhydrous)

  • Pluronic F-127

  • HEPES-buffered saline (HBS) or other suitable physiological buffer

  • Cultured cells on coverslips

  • Fluorescence microscope with excitation wavelengths of 340 nm and 380 nm and an emission filter around 510 nm.

Procedure:

  • Prepare Fura-2 AM stock solution: Dissolve Fura-2 AM in high-quality, anhydrous DMSO to a stock concentration of 1-5 mM. Aliquot and store at -20°C, protected from light and moisture.

  • Prepare loading buffer: On the day of the experiment, dilute the Fura-2 AM stock solution in HBS to a final concentration of 1-5 µM. To aid in dispersing the dye, add an equal volume of 20% (w/v) Pluronic F-127 to the Fura-2 AM stock before diluting in HBS.

  • Cell loading:

    • Wash cultured cells grown on coverslips once with HBS.

    • Incubate the cells in the Fura-2 AM loading buffer for 30-60 minutes at room temperature or 37°C, protected from light. The optimal loading time and temperature should be determined empirically for each cell type.

  • De-esterification: After loading, wash the cells twice with HBS to remove extracellular dye. Incubate the cells in fresh HBS for an additional 30 minutes to allow for complete de-esterification of the AM ester by intracellular esterases, which traps the active Fura-2 dye inside the cells.

  • Imaging:

    • Mount the coverslip in a perfusion chamber on the stage of the fluorescence microscope.

    • Excite the cells alternately at 340 nm and 380 nm and collect the emitted fluorescence at ~510 nm.

    • Establish a baseline fluorescence ratio (F340/F380).

    • Apply this compound at the desired concentration (e.g., nanomolar for activation or micromolar for inhibition) via the perfusion system.

    • Record the change in the F340/F380 ratio over time. An increase in the ratio corresponds to an increase in [Ca²⁺]i.

  • Calibration (Optional): To convert the fluorescence ratio to absolute Ca²⁺ concentrations, a calibration can be performed at the end of the experiment using ionophores (e.g., ionomycin) in Ca²⁺-free (with EGTA) and Ca²⁺-saturating solutions to determine Rmin and Rmax, respectively.

[³H]-Ryanodine Binding Assay

This assay directly measures the binding of radiolabeled this compound to RyRs in membrane preparations, providing a quantitative measure of the number of available binding sites and their affinity. This is often used as a proxy for the open state of the channel.

Materials:

  • [³H]-Ryanodine

  • Sarcoplasmic reticulum (SR) vesicles or other membrane preparations containing RyRs

  • Binding buffer (e.g., 250 mM KCl, 15 mM NaCl, 20 mM HEPES, pH 7.4)

  • Solutions with varying free Ca²⁺ concentrations (buffered with EGTA)

  • Unlabeled ("cold") this compound

  • Glass fiber filters

  • Scintillation fluid and counter

Procedure:

  • Preparation of SR vesicles: Isolate SR vesicles from skeletal or cardiac muscle tissue using differential centrifugation. (Detailed protocols for this are available in the literature and generally involve homogenization of the tissue followed by a series of centrifugation steps to enrich for the SR membrane fraction).

  • Binding reaction:

    • In microcentrifuge tubes, combine SR vesicles (typically 50-100 µg of protein), [³H]-ryanodine (at a concentration near the expected Kd, e.g., 1-10 nM), and binding buffer containing a specific free Ca²⁺ concentration.

    • To determine non-specific binding, prepare parallel samples containing a high concentration of unlabeled this compound (e.g., 10 µM).

  • Incubation: Incubate the reaction mixtures at 37°C for 2-3 hours to reach equilibrium.

  • Filtration: Rapidly filter the reaction mixtures through glass fiber filters using a vacuum manifold. This separates the membrane-bound [³H]-ryanodine from the unbound ligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically trapped radioactivity.

  • Scintillation counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data analysis:

    • Calculate specific binding by subtracting the non-specific binding from the total binding for each sample.

    • For saturation binding experiments (varying [³H]-ryanodine concentration), plot specific binding versus the concentration of free [³H]-ryanodine. The data can be fitted to a one-site binding model to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

    • For competition binding experiments, the IC50 can be determined and converted to a Ki.

Experimental Workflow Diagram

The following diagram outlines a typical experimental workflow for studying the effects of this compound.

Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis Cell_Culture Cell Culture / Tissue Dissection SR_Isolation SR Vesicle Isolation (for binding assay) Cell_Culture->SR_Isolation Dye_Loading Fura-2 AM Loading (for imaging) Cell_Culture->Dye_Loading Binding_Assay [³H]-Ryanodine Binding Assay SR_Isolation->Binding_Assay Imaging_Exp Live Cell Ca²⁺ Imaging Dye_Loading->Imaging_Exp Scatchard_Plot Scatchard/Saturation Plot Analysis (Kd, Bmax) Binding_Assay->Scatchard_Plot Ratio_Analysis Fluorescence Ratio Analysis (Δ[Ca²⁺]i) Imaging_Exp->Ratio_Analysis Conclusion Conclusion on this compound's Effect Scatchard_Plot->Conclusion Ratio_Analysis->Conclusion

Caption: A typical experimental workflow for investigating the impact of this compound.

Conclusion

This compound remains an indispensable pharmacological agent for the study of intracellular Ca²⁺ signaling. Its well-characterized, yet complex, biphasic mechanism of action provides a unique opportunity to manipulate the function of this compound receptors with a high degree of specificity. By carefully selecting the concentration, researchers can either induce a controlled depletion of intracellular Ca²⁺ stores or achieve a complete blockade of RyR-mediated Ca²⁺ release. The detailed experimental protocols provided in this guide offer a starting point for the robust and reproducible investigation of this compound's effects in various cellular contexts. A thorough understanding of this compound's impact on intracellular Ca²⁺ stores is fundamental for advancing our knowledge of cellular physiology and pathophysiology, and for the development of novel therapeutics targeting RyR-related diseases.

References

The Dawn of Ryanodine Research: A Technical Guide to Seminal Discoveries

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The journey into the intricate world of intracellular calcium signaling owes a significant debt to the study of a single natural compound: ryanodine. Initially investigated for its insecticidal properties, this compound's profound effects on muscle contraction propelled it to the forefront of physiological research. This technical guide delves into the initial studies and seminal papers that first isolated, characterized, and began to unravel the function of this compound and its receptor, laying the groundwork for decades of research into excitation-contraction coupling and calcium-mediated cellular processes.

From Insecticide to Indispensable Research Tool: Early Observations

The story of this compound begins in the 1940s, when it was identified as the active insecticidal component of the plant Ryania speciosa. Early studies noted its ability to induce paralysis in insects.[1] This potent physiological effect soon captured the attention of muscle physiologists. Seminal work by Jenden and Fairhurst in 1969 demonstrated that this compound's effects were linked to the sarcoplasmic reticulum (SR), the primary intracellular calcium store in muscle cells, and that it could either increase or decrease contractile force depending on the muscle type and experimental conditions.[2] These initial observations set the stage for the discovery of its specific molecular target.

The Seminal Breakthrough: Isolation and Purification of the this compound Receptor

The 1980s marked a turning point in this compound research with the development of methods to isolate and purify its molecular target, which came to be known as the this compound receptor (RyR). A critical tool in this endeavor was the use of radiolabeled [3H]this compound, which allowed researchers to track the receptor during purification.

Key Purification Protocols

Several pioneering laboratories developed protocols for the purification of the RyR. While specific details varied, the general workflow involved the isolation of sarcoplasmic reticulum vesicles, solubilization of the receptor, and subsequent chromatographic separation.

Methodology established by Fleischer et al. (1985) and Inui et al. (1987):

This protocol focused on the purification of the RyR from the junctional terminal cisternae of fast skeletal muscle SR.

  • Isolation of Junctional Terminal Cisternae: Heavy SR vesicles, enriched in the "feet" structures that span the gap between the SR and T-tubules, were isolated from rabbit skeletal muscle.[2]

  • Solubilization: The RyR was solubilized from the SR membrane using the zwitterionic detergent 3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate (CHAPS), with the addition of phospholipids to maintain stability.[3]

  • Chromatography: The solubilized receptor was then purified using sequential column chromatography, including heparin-agarose and hydroxylapatite columns.[3]

Methodology described by Lai et al. (1988):

This group also purified the Ca2+ release channel from rabbit muscle SR, providing further evidence of its identity as the this compound receptor. Their procedure involved:

  • Sarcoplasmic Reticulum Preparation: Isolation of SR vesicles from rabbit skeletal muscle.

  • Solubilization: Use of detergents to extract the receptor from the membrane.

  • Purification: A combination of chromatographic techniques to isolate the receptor protein.[4]

A simplified, one-step purification method was later developed using a spermine-agarose column, which offered high recovery of this compound-binding sites.[5]

Experimental Workflow for RyR Purification

G cluster_0 SR Preparation cluster_1 Receptor Solubilization cluster_2 Purification Rabbit Skeletal Muscle Rabbit Skeletal Muscle Homogenization Homogenization Rabbit Skeletal Muscle->Homogenization Differential Centrifugation Differential Centrifugation Homogenization->Differential Centrifugation Isolated SR Vesicles Isolated SR Vesicles Differential Centrifugation->Isolated SR Vesicles Solubilization Solubilization Isolated SR Vesicles->Solubilization CHAPS + Phospholipids CHAPS + Phospholipids CHAPS + Phospholipids->Solubilization Solubilized Receptor Solubilized Receptor Solubilization->Solubilized Receptor Heparin-Agarose Chromatography Heparin-Agarose Chromatography Solubilized Receptor->Heparin-Agarose Chromatography Hydroxylapatite Chromatography Hydroxylapatite Chromatography Heparin-Agarose Chromatography->Hydroxylapatite Chromatography Purified RyR Purified RyR Hydroxylapatite Chromatography->Purified RyR

A generalized workflow for the purification of the this compound Receptor.

Characterization of the this compound Receptor

Following its purification, a flurry of research focused on characterizing the structural and functional properties of the RyR.

Structural Insights from Electron Microscopy

Early electron microscopy studies of purified RyR revealed a large, square-shaped structure with four-fold symmetry, resembling a four-leaf clover.[3][4] This morphology was strikingly similar to the "feet" structures observed in the junctional gap between the sarcoplasmic reticulum and the transverse tubules in muscle cells.[3] These findings provided the first direct evidence that the this compound receptor was indeed the physical structure responsible for communication between the cell surface membrane and the intracellular calcium stores.

Functional Reconstitution in Planar Lipid Bilayers

To confirm the function of the purified RyR as a calcium channel, researchers reconstituted the protein into artificial planar lipid bilayers. These experiments were crucial in demonstrating the ion channel properties of the receptor.

Key Experimental Protocol for Planar Lipid Bilayer Reconstitution:

  • Bilayer Formation: A phospholipid bilayer is formed across a small aperture separating two aqueous chambers (cis and trans).

  • Vesicle Fusion: Purified RyR-containing vesicles are added to one chamber (typically the cis side, representing the cytoplasm). The vesicles fuse with the bilayer, incorporating the RyR channel.

  • Electrophysiological Recording: The ionic current across the bilayer is measured using electrodes placed in each chamber, allowing for the characterization of single-channel activity.[6]

These studies revealed that the purified RyR forms a high-conductance channel that is permeable to Ca2+ and other cations.[6]

Quantitative Data from Early Studies

The initial characterization of the RyR yielded critical quantitative data that formed the basis for our understanding of its function.

ParameterSkeletal Muscle RyR (RyR1)Cardiac Muscle RyR (RyR2)Seminal Papers
[3H]this compound Binding Affinity (Kd) 1-4 nM (high affinity), 30-50 nM, 500-800 nM, 2-4 µM (low affinity)3.6 nM and 28.1 nMPessah et al. (1991)[7]
Specific Activity of Purified Receptor ~393 pmol/mg protein-Inui et al. (1987)[3]
Single-Channel Conductance (K+) -900 pS (in 210 mM K+)Lindsay et al. (1991)[8]
Single-Channel Conductance (Na+) -516 pS (in 210 mM Na+)Lindsay et al. (1991)[8]
Single-Channel Conductance (Li+) -248 pS (in 210 mM Li+)Lindsay et al. (1991)[8]
Subconductance State (with this compound) 3.8 pS (in 50 mM Ca2+)-Hymel et al. (1988)[6]

The Cloning Era: Unveiling the this compound Receptor Isoforms

The late 1980s and early 1990s saw the application of molecular cloning techniques to this compound receptor research, leading to the elucidation of the primary amino acid sequences of the different RyR isoforms.

  • RyR1 (Skeletal Muscle): The cDNA encoding the rabbit skeletal muscle RyR was first cloned by Takeshima and colleagues in 1989. The sequence revealed a massive protein of 5,037 amino acids.[9]

  • RyR2 (Cardiac Muscle): Shortly after, in 1990, the cardiac isoform was cloned by Otsu and colleagues. The deduced amino acid sequence of 4,969 amino acids showed significant homology to the skeletal muscle isoform.[10]

The cloning of these isoforms was a monumental step, allowing for detailed structural predictions, identification of potential regulatory domains, and the eventual creation of genetically modified models to study RyR function in health and disease.

General Workflow for RyR cDNA Cloning

G cluster_0 RNA Isolation & cDNA Synthesis cluster_1 Library Construction & Screening cluster_2 Sequencing & Analysis Muscle Tissue Muscle Tissue Total RNA Extraction Total RNA Extraction Muscle Tissue->Total RNA Extraction mRNA Purification mRNA Purification Total RNA Extraction->mRNA Purification Reverse Transcription Reverse Transcription mRNA Purification->Reverse Transcription cDNA Synthesis cDNA Synthesis Reverse Transcription->cDNA Synthesis cDNA Library cDNA Library cDNA Synthesis->cDNA Library Library Screening Library Screening cDNA Library->Library Screening Positive Clones Positive Clones Library Screening->Positive Clones DNA Sequencing DNA Sequencing Positive Clones->DNA Sequencing Sequence Assembly Sequence Assembly DNA Sequencing->Sequence Assembly Full-Length cDNA Sequence Full-Length cDNA Sequence Sequence Assembly->Full-Length cDNA Sequence

A simplified workflow for the molecular cloning of this compound Receptor cDNA.

Early Insights into this compound Receptor Signaling

These foundational studies provided the first glimpses into the signaling pathways regulated by the RyR. It became clear that the RyR is a ligand-gated channel, with Ca2+ itself being a key physiological activator. This led to the concept of Calcium-Induced Calcium Release (CICR), where a small influx of Ca2+ through voltage-gated channels on the cell surface triggers a much larger release of Ca2+ from the SR through the RyR.

The Calcium-Induced Calcium Release (CICR) Pathway

G cluster_0 Plasma Membrane cluster_1 Sarcoplasmic Reticulum Depolarization Depolarization L-type Ca2+ Channel L-type Ca2+ Channel Depolarization->L-type Ca2+ Channel Ca2+ Influx Ca2+ Influx L-type Ca2+ Channel->Ca2+ Influx This compound Receptor (RyR) This compound Receptor (RyR) Ca2+ Influx->this compound Receptor (RyR) Activates Ca2+ Release Ca2+ Release This compound Receptor (RyR)->Ca2+ Release SR Ca2+ Store SR Ca2+ Store SR Ca2+ Store->this compound Receptor (RyR) Muscle Contraction Muscle Contraction Ca2+ Release->Muscle Contraction Triggers

The fundamental signaling pathway of Calcium-Induced Calcium Release (CICR).

Conclusion

The initial studies on this compound and its receptor were instrumental in shaping our current understanding of intracellular calcium signaling. The development of purification protocols, the functional characterization of the receptor as a calcium channel, and the elucidation of its primary structure through molecular cloning provided the essential toolkit and conceptual framework for all subsequent research in this field. These seminal papers stand as a testament to the power of curiosity-driven research, where the investigation of a natural toxin led to profound insights into fundamental biological processes that are of immense relevance to human health and disease.

References

The Toxicological Profile of Ryanodine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ryanodine, a plant alkaloid derived from Ryania speciosa, is a potent and specific modulator of a class of intracellular calcium channels known as this compound receptors (RyRs). Its high affinity and distinct, concentration-dependent effects on RyR function have established it as an invaluable tool in physiological and pharmacological research. However, these same properties underlie its significant toxicity. This technical guide provides an in-depth exploration of the toxicological profile of this compound, detailing its mechanism of action, acute toxicity across various species, and its effects on major organ systems. The guide also outlines key experimental protocols for assessing this compound's effects and visualizes the critical signaling pathways it modulates. This information is intended to support researchers, scientists, and drug development professionals in understanding and investigating the toxicological implications of this compound and its analogs.

Introduction

This compound exerts its biological effects by targeting this compound receptors, which are large-conductance intracellular calcium channels located on the membrane of the sarcoplasmic and endoplasmic reticulum.[1][2] These receptors are crucial for regulating the release of stored calcium ions, a process fundamental to numerous cellular functions, most notably excitation-contraction coupling in muscle tissues.[2][3] There are three main isoforms of RyRs (RyR1, RyR2, and RyR3), with distinct tissue distributions and physiological roles. RyR1 is predominantly found in skeletal muscle, RyR2 in cardiac muscle, and RyR3 is more widely expressed, including in the brain.[4] The interaction of this compound with these receptors is complex and dose-dependent. At nanomolar concentrations, this compound locks the RyR channel in a long-lasting sub-conductance "half-open" state, leading to a persistent leak of calcium from intracellular stores.[4] Conversely, at micromolar concentrations, it can fully block the channel.[4] This biphasic action is central to its toxic effects.

Mechanism of Action and Toxicological Effects

The primary mechanism of this compound toxicity stems from its disruption of intracellular calcium homeostasis. The sustained calcium leak from the sarcoplasmic/endoplasmic reticulum at low concentrations leads to a depletion of intracellular calcium stores and an elevation of cytosolic calcium levels.[4] This disruption has profound consequences on cellular function, leading to a range of toxic effects.

Musculoskeletal System

In skeletal muscle, the persistent calcium leak induced by nanomolar concentrations of this compound leads to uncontrolled muscle contractions and fasciculations, which can progress to paralysis as calcium stores are depleted.[4] This is a direct consequence of the disruption of the finely regulated process of excitation-contraction coupling.

Cardiovascular System

The cardiovascular system is particularly sensitive to the effects of this compound. In cardiac muscle, the altered calcium handling disrupts the normal cardiac cycle, leading to arrhythmias and a decline in contractility.[1] The sustained calcium leak can contribute to both systolic and diastolic dysfunction.

Nervous System

This compound receptors are also present in the central and peripheral nervous systems, where they are involved in neurotransmitter release and neuronal excitability. The disruption of neuronal calcium signaling by this compound can lead to neurotoxic effects, including alterations in motor function and behavior.

Quantitative Toxicological Data

The acute toxicity of this compound varies significantly depending on the species and the route of administration. The following tables summarize the available LD50 (lethal dose, 50%) data.

SpeciesRoute of AdministrationLD50 ValueReference(s)
Mammals
HumanOral143 mg/kg (LDLo)[5][6]
RatOral750 mg/kg[5][6]
RatIntraperitoneal320 µg/kg[5][6]
MouseOral650 mg/kg[5][6]
MouseIntraperitoneal100 µg/kg[5]
RabbitOral650 mg/kg[5]
RabbitDermal>4000 mg/kg[4][5]
DogOral150 mg/kg[4]
DogIntravenous0.075 mg/kg[4]
Guinea PigOral2500 mg/kg[4]
MonkeyOral>400 mg/kg[4]
Birds
PigeonOral2.31 mg/kg[4]
ChickenOral>3000 mg/kg[4]
QuailOral13.3 mg/kg[4]

LDLo (Lowest Published Lethal Dose) is reported for humans as LD50 data is not available.

Experimental Protocols

A variety of in vitro and in vivo methods are employed to study the toxicological profile of this compound.

In Vitro Assays
  • [³H]-Ryanodine Binding Assay: This is a classic and widely used method to characterize the interaction of ligands with this compound receptors. The assay measures the specific binding of radiolabeled this compound to tissue homogenates or isolated sarcoplasmic reticulum vesicles. The binding affinity (Kd) and the maximum number of binding sites (Bmax) can be determined, providing insights into how different conditions or compounds affect the receptor. A detailed protocol involves incubating membrane preparations with [³H]-ryanodine, followed by separation of bound and free ligand by filtration and subsequent quantification of radioactivity.[7]

  • Intracellular Calcium Measurement: The effect of this compound on intracellular calcium dynamics can be monitored using fluorescent calcium indicators such as Fura-2, Fluo-4, or genetically encoded sensors.[8][9] Adherent cells or isolated muscle fibers are loaded with the indicator, and changes in fluorescence intensity, corresponding to fluctuations in cytosolic calcium concentration, are measured using fluorescence microscopy or spectroscopy before and after the application of this compound.[8][9]

  • Single-Channel Recording in Lipid Bilayers: This electrophysiological technique allows for the direct observation of the activity of individual this compound receptor channels.[5][6][10] Purified RyR proteins are reconstituted into an artificial lipid bilayer, and the ionic currents flowing through the channel are recorded using patch-clamp amplifiers. This method provides detailed information about the channel's conductance, open probability, and gating kinetics in the presence and absence of this compound.[5][6][10]

In Vivo Studies
  • Acute Toxicity Assessment: In vivo acute toxicity studies in rodents (e.g., rats, mice) are conducted to determine the LD50 of this compound via different routes of administration (oral, intravenous, intraperitoneal).[11] These studies typically involve administering a range of doses to groups of animals and observing them for a set period (e.g., 14 days) for signs of toxicity and mortality.[11] Observations include changes in behavior, body weight, and any visible signs of distress.

  • Neurobehavioral Assessment: To evaluate the neurotoxic effects of this compound, a battery of behavioral tests can be performed in rodents.[12] These may include assessments of locomotor activity (open field test), motor coordination (rotarod test), and social interaction.[13] These tests can reveal subtle neurological deficits caused by this compound's impact on the central nervous system.

  • Cardiovascular Function Monitoring: In vivo assessment of cardiovascular function in anesthetized rats can be performed to investigate the cardiac effects of this compound.[1][14] This typically involves the cannulation of a carotid artery for direct blood pressure measurement and the placement of electrodes for electrocardiogram (ECG) recording.[14][15][16] Changes in heart rate, blood pressure, and ECG parameters after this compound administration can provide valuable information on its cardiovascular toxicity.

Signaling Pathways and Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows related to this compound's toxicological profile.

Ryanodine_Mechanism_of_Action cluster_cytosol Cytosol cluster_lumen SR/ER Lumen RyR This compound Receptor (RyR) Ca_cytosol Elevated Cytosolic Ca²⁺ RyR->Ca_cytosol Sustained Ca²⁺ Leak Contraction Muscle Contraction/ Cellular Response Ca_cytosol->Contraction Triggers Ca_store Ca²⁺ Store This compound This compound (nM conc.) This compound->RyR Binds and locks in 'half-open' state

Figure 1: Mechanism of this compound-Induced Calcium Leak.

Excitation_Contraction_Coupling_Disruption cluster_sarcolemma Sarcolemma / T-tubule cluster_sr Sarcoplasmic Reticulum cluster_myoplasm Myoplasm AP Action Potential DHPR Dihydropyridine Receptor (DHPR) AP->DHPR Depolarizes RyR1 This compound Receptor 1 (RyR1) DHPR->RyR1 Mechanical Coupling (Skeletal Muscle) Ca_Release Ca²⁺ Release RyR1->Ca_Release Opens Contraction Muscle Contraction Ca_Release->Contraction Initiates This compound This compound This compound->RyR1 Disrupts Gating

Figure 2: Disruption of Excitation-Contraction Coupling.

In_Vivo_Toxicity_Workflow start Animal Acclimatization dosing This compound Administration (Varying Doses & Routes) start->dosing observation Clinical Observation (Behavior, Body Weight, etc.) dosing->observation neuro_assessment Neurobehavioral Testing (Rotarod, Open Field) observation->neuro_assessment Parallel Assessment cardio_assessment Cardiovascular Monitoring (ECG, Blood Pressure) observation->cardio_assessment Parallel Assessment endpoint Endpoint Analysis (Histopathology, Biomarkers) neuro_assessment->endpoint cardio_assessment->endpoint

Figure 3: General Workflow for In Vivo Toxicity Assessment.

Conclusion

This compound's potent and specific interaction with this compound receptors makes it a double-edged sword: an indispensable research tool and a significant toxicant. Its ability to disrupt intracellular calcium homeostasis underlies its profound effects on muscle, cardiac, and nervous tissues. A thorough understanding of its toxicological profile, including its dose-dependent mechanism of action and species-specific toxicity, is crucial for its safe handling and for its continued use in advancing our knowledge of cellular calcium signaling. This guide provides a comprehensive overview to aid researchers in this endeavor, emphasizing the importance of detailed experimental design and a clear understanding of the molecular pathways involved. Further research into the nuances of this compound's interaction with different RyR isoforms and the development of more specific pharmacological probes will continue to refine our understanding of both its toxicological and therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for Using Ryanodine in Single-Channel Recordings

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ryanodine, a plant alkaloid, is a powerful and specific modulator of this compound receptors (RyRs), the primary channels responsible for the release of calcium (Ca²⁺) from intracellular stores like the sarcoplasmic and endoplasmic reticulum.[1][2] Its unique, concentration-dependent effects make it an invaluable tool for characterizing RyR function at the single-channel level. These application notes provide detailed protocols for utilizing this compound in single-channel recordings, primarily through planar lipid bilayer and on-nucleus patch-clamp techniques, and summarize its characteristic effects on RyR channel properties.

This compound's interaction with RyRs is complex and dose-dependent:

  • Low concentrations (nM range): Typically increase the frequency of channel openings and the open probability (Po).[1][2]

  • Intermediate concentrations (µM range): Induce a characteristic "signature" effect, locking the channel into a long-lived subconductance state where the open probability approaches unity.[1][3]

  • High concentrations (>100 µM): Lead to a complete block of channel activity.[1][2][4]

Quantitative Effects of this compound on RyR Single-Channel Properties

The following tables summarize the quantitative data on the effects of this compound on RyR single-channel conductance and open probability, as documented in the literature.

Table 1: Effect of this compound on RyR1 Conductance

Experimental ConditionConductance (Full Open State)This compound ConcentrationConductance (Subconductance State)Percent of Full ConductanceReference
Symmetrical 250 mM KCl~750 pS10 µM~293 pS~40%[1]
Symmetrical 250 mM CsCl~450 pSNot specifiedNot specified~40%[1]
Not specifiedNot specifiedMicromolar concentrationsDecreased about twofold~50%[3]

Table 2: Effect of this compound on RyR Open Probability (Po)

Initial ConditionThis compound ConcentrationResulting Open Probability (Po)Key ObservationReference
Ca²⁺-activated channelMicromolar concentrationsClose to unityChannel locked in an open state[3]
Ca²⁺-activated channel10 µMNear unityAppearance of a long-lived subconductance state[1]
Purified RyR130 µM~1Appearance of a subconductance state[4]

Experimental Protocols

Protocol 1: Single-Channel Recording of RyRs in a Planar Lipid Bilayer

This protocol describes the incorporation of RyR-containing vesicles into an artificial planar lipid bilayer for single-channel analysis.

Materials:

  • RyR-rich sarcoplasmic reticulum (SR) vesicles

  • Phospholipids (e.g., a 5:3:2 or 5:4:1 ratio of phosphatidylethanolamine (PE), phosphatidylserine (PS), and phosphatidylcholine (PC)) in n-decane[5][6]

  • Bilayer chamber with two compartments (cis and trans) separated by a small aperture

  • Ag/AgCl electrodes

  • Low-noise patch-clamp amplifier and data acquisition system

  • Solutions:

    • Cis solution (cytosolic side): e.g., 250 mM HEPES, 125 mM Tris, pH 7.4, with Ca²⁺ buffered to the desired concentration (e.g., using EGTA).[5] Activators like ATP can be added.

    • Trans solution (luminal side): e.g., 250 mM HEPES, 50 mM Ba(OH)₂ or Ca(OH)₂, pH 7.4.[5]

    • Fusion solution: Hypertonic solution to induce vesicle fusion (e.g., high salt concentration).

  • This compound stock solution

Procedure:

  • Bilayer Formation:

    • Paint the phospholipid mixture across the aperture in the bilayer chamber to form a thin lipid film.

    • Monitor the capacitance of the membrane to ensure the formation of a stable bilayer.

  • Vesicle Fusion:

    • Add a small aliquot of RyR-rich SR vesicles to the cis chamber.

    • Induce fusion by adding a hypertonic solution to the cis chamber, creating an osmotic gradient.

  • Single-Channel Recording:

    • Once a channel incorporates into the bilayer, clamp the voltage across the membrane (e.g., 0 mV or +40 mV).[5][7]

    • Record baseline channel activity in the presence of activating ligands (e.g., µM Ca²⁺ and mM ATP).[3]

  • Application of this compound:

    • Add this compound to the cis chamber to achieve the desired final concentration.

    • Observe the characteristic changes in channel behavior: increased openings at low concentrations, induction of the subconductance state at intermediate concentrations, or channel block at high concentrations.

  • Data Analysis:

    • Analyze the single-channel recordings to determine conductance, open probability, and open/closed dwell times before and after the application of this compound. Event detection can be performed using a 50% threshold crossing criterion.[1][6]

Protocol 2: On-Nucleus Patch-Clamp Recording of RyR1

This method allows for the recording of RyRs in a more native membrane environment.[1]

Materials:

  • Cell line expressing RyR1 (e.g., HEK-RyR1)[1]

  • Patch-clamp rig with an inverted microscope

  • Patch pipettes (borosilicate glass)

  • Solutions:

    • Pipette solution (luminal side): e.g., 250 mM KCl or CsCl with buffered Ca²⁺ (e.g., 1 µM).[1]

    • Bath solution (cytosolic side): Solution mimicking the cytosolic environment.

  • This compound stock solution

Procedure:

  • Cell Preparation:

    • Culture the RyR1-expressing cells on coverslips.

    • Prepare isolated nuclei from these cells for patch-clamping.

  • Patch-Clamp Recording:

    • Form a giga-ohm seal between the patch pipette and the nuclear membrane.

    • Establish the "on-nucleus" configuration.

    • Record single-channel activity at a desired holding potential (e.g., +40 mV).[1]

  • Application of this compound:

    • Perfuse the bath with a solution containing the desired concentration of this compound (e.g., 10 µM).[1]

    • Record the changes in channel activity as this compound modifies the RyR.

  • Data Analysis:

    • Analyze the recordings to determine the effects of this compound on channel conductance and gating, similar to the bilayer method.

Signaling Pathways and Experimental Workflows

This compound's Effect on RyR Gating

The following diagram illustrates the concentration-dependent modulation of the this compound Receptor by this compound.

RyanodineEffect RyR_Closed RyR (Closed State) RyR_Open RyR (Full Open State) RyR_Closed->RyR_Open Activators (Ca²⁺, ATP) RyR_Open->RyR_Closed Inhibitors (Mg²⁺, high Ca²⁺) RyR_Open->RyR_Open nM this compound (Increases Po) RyR_Subconductance RyR (Subconductance State) RyR_Open->RyR_Subconductance µM this compound RyR_Blocked RyR (Blocked State) RyR_Subconductance->RyR_Blocked >100 µM this compound

Caption: Concentration-dependent effects of this compound on RyR channel states.

Experimental Workflow for Single-Channel Recording

The diagram below outlines the general workflow for a single-channel recording experiment using this compound.

Workflow cluster_prep Preparation cluster_rec Recording cluster_analysis Analysis Prep_Vesicles Prepare RyR Vesicles or Expressing Cells Incorporate_Channel Incorporate/Patch RyR Channel Prep_Vesicles->Incorporate_Channel Prep_Solutions Prepare Recording Solutions Prep_Solutions->Incorporate_Channel Prep_Bilayer Form Planar Lipid Bilayer or Prepare Nuclei Prep_Bilayer->Incorporate_Channel Record_Baseline Record Baseline Activity (with activators, e.g., Ca²⁺) Incorporate_Channel->Record_Baseline Add_this compound Apply this compound Record_Baseline->Add_this compound Record_Effect Record this compound Effect Add_this compound->Record_Effect Analyze_Data Analyze Conductance, Open Probability, Dwell Times Record_Effect->Analyze_Data Compare_Data Compare Pre- and Post- This compound Data Analyze_Data->Compare_Data

Caption: General workflow for this compound single-channel recording experiments.

References

Protocol for [3H]Ryanodine Binding Assays: Application Notes for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The ryanodine receptor (RyR) is a large intracellular calcium channel crucial for regulating calcium release from the sarcoplasmic and endoplasmic reticulum, playing a vital role in processes like muscle excitation-contraction coupling.[1][2][3] The [3H]this compound binding assay is a powerful and widely used radioligand binding technique to study the function and pharmacology of RyR channels.[4][5][6][7] This assay leverages the high-affinity binding of the plant alkaloid this compound to the open state of the RyR channel, providing a quantitative measure of channel activity.[5][8] These application notes provide a detailed protocol for performing [3H]this compound binding assays, intended for researchers, scientists, and drug development professionals.

Principle of the Assay

The assay quantifies the specific binding of radiolabeled this compound ([3H]this compound) to this compound receptors in a sample, typically a membrane preparation from tissues or cells expressing the receptor.[5][7] Since [3H]this compound preferentially binds to the open conformation of the channel, the amount of binding is directly proportional to the channel's activity.[5][9] By measuring the displacement of [3H]this compound by a non-radiolabeled compound, the affinity (Ki) of the test compound for the receptor can be determined. Saturation binding experiments, where increasing concentrations of [3H]this compound are used, allow for the determination of the maximal number of binding sites (Bmax) and the dissociation constant (Kd) of the radioligand.[10]

This compound Receptor Signaling Pathway

This compound receptors are central to the process of calcium-induced calcium release (CICR). In cardiac muscle, depolarization of the cell membrane leads to calcium influx through L-type calcium channels. This initial calcium entry triggers a much larger release of calcium from the sarcoplasmic reticulum via the RyR2 isoform, leading to muscle contraction.[3][11] In skeletal muscle, a direct mechanical coupling between the dihydropyridine receptor (DHPR) and RyR1 mediates calcium release.[1] Various endogenous and exogenous molecules, including calcium itself, ATP, and caffeine, modulate the activity of RyR channels.[1][9][12][13]

RyanodineReceptorSignaling DHPR DHPR (L-type Ca2+ Channel) Ca_influx Ca2+ Influx DHPR->Ca_influx RyR This compound Receptor (RyR) Ca_release Ca2+ Release RyR->Ca_release Ca_SR Ca2+ (Stored) Depolarization Membrane Depolarization Depolarization->DHPR Ca_influx->RyR Contraction Muscle Contraction Ca_release->Contraction

Caption: this compound Receptor Signaling Pathway in Muscle Contraction.

Experimental Protocol

The following protocol outlines the key steps for performing a [3H]this compound binding assay.

Materials and Reagents
Reagent/MaterialSpecifications
[3H]this compoundHigh specific activity (>50 Ci/mmol)
Membrane PreparationMicrosomal fractions from tissues (e.g., skeletal or cardiac muscle) or cells expressing RyRs
Binding BufferSee Table 2 for composition
Wash BufferSee Table 2 for composition
Unlabeled this compoundFor determination of non-specific binding
Test CompoundsDissolved in a suitable solvent (e.g., DMSO)
Glass Fiber Filterse.g., Whatman GF/B or GF/C
Scintillation Cocktail
Scintillation Vials
Filtration Apparatus
Liquid Scintillation Counter

Table 1: Key materials and reagents for the [3H]this compound binding assay.

Buffer Compositions
Buffer ComponentBinding Buffer ConcentrationWash Buffer Concentration
Tris-HCl (pH 7.4)20 mM20 mM
KCl150 mM150 mM
CaCl210 µM (adjust as needed)10 µM
Protease Inhibitors1x cocktail-
BSA (optional)0.1%-

Table 2: Recommended buffer compositions. Note that optimal conditions, especially Ca2+ concentration, may vary depending on the RyR isoform and tissue source.[9][14]

Assay Workflow

AssayWorkflow start Start prep_membranes Prepare Membrane Suspension start->prep_membranes prep_tubes Prepare Assay Tubes (Total, Non-specific, Test) prep_membranes->prep_tubes add_reagents Add [3H]this compound, Buffer, and Membranes prep_tubes->add_reagents incubate Incubate (e.g., 2-4 hours at 37°C) add_reagents->incubate filter Rapid Filtration (Separate Bound from Free) incubate->filter wash Wash Filters (with ice-cold Wash Buffer) filter->wash scintillation Add Scintillation Cocktail and Count Radioactivity wash->scintillation analyze Data Analysis (Calculate Specific Binding, Ki, etc.) scintillation->analyze end End analyze->end

Caption: Experimental Workflow for the [3H]this compound Binding Assay.

Detailed Protocol Steps
  • Membrane Preparation:

    • Isolate crude microsomal membranes from the tissue or cells of interest using differential centrifugation.[5] The final membrane pellet should be resuspended in a suitable buffer (e.g., binding buffer without CaCl2) and the protein concentration determined.

  • Assay Setup:

    • Prepare three sets of tubes:

      • Total Binding: Contains [3H]this compound, binding buffer, and membrane preparation.

      • Non-specific Binding (NSB): Contains [3H]this compound, binding buffer, membrane preparation, and a high concentration of unlabeled this compound (e.g., 10 µM) to saturate the specific binding sites.[15]

      • Test Compound: Contains [3H]this compound, binding buffer, membrane preparation, and varying concentrations of the test compound.

  • Incubation:

    • Initiate the binding reaction by adding the membrane preparation to the assay tubes.

    • Incubate the tubes at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (typically 2-4 hours).[5] Optimal incubation time should be determined empirically.

  • Filtration:

    • Terminate the binding reaction by rapid filtration through glass fiber filters under vacuum. This step separates the membrane-bound [3H]this compound from the free radioligand in the solution.[7]

    • Wash the filters rapidly with several volumes of ice-cold wash buffer to remove any non-specifically trapped radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials, add an appropriate scintillation cocktail, and allow the filters to dissolve.

    • Measure the radioactivity in each vial using a liquid scintillation counter. The output will be in counts per minute (CPM) or disintegrations per minute (DPM).

Data Presentation and Analysis

All quantitative data should be summarized in clearly structured tables for easy comparison.

Assay TypeCondition[3H]this compound (nM)Unlabeled this compound (µM)Test Compound (nM)Mean DPM ± SD
Saturation Total Binding0.1 - 50--Data
Non-specific Binding0.1 - 5010-Data
Competition Total Binding1--Data
Non-specific Binding110-Data
Test Compound1-0.01 - 1000Data

Table 3: Example of a data summary table.

Calculations
  • Specific Binding:

    • Specific Binding (DPM) = Total Binding (DPM) - Non-specific Binding (DPM).[16]

  • Saturation Binding Analysis:

    • Plot specific binding as a function of the [3H]this compound concentration.

    • Use non-linear regression analysis to fit the data to a one-site binding model to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

  • Competition Binding Analysis:

    • Plot the percentage of specific binding as a function of the log concentration of the test compound.

    • Use non-linear regression to fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [3H]this compound and Kd is its dissociation constant.[16]

Conclusion

The [3H]this compound binding assay is a robust and sensitive method for characterizing the activity and pharmacology of this compound receptors.[10] Careful optimization of assay conditions and rigorous data analysis are essential for obtaining reliable and reproducible results. This protocol provides a comprehensive framework for researchers to successfully implement this valuable technique in their studies of RyR function and in the discovery of novel modulators of this important ion channel.

References

Application Notes and Protocols for Studying Cardiac Muscle Contractility with Ryanodine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ryanodine, a plant alkaloid, is a powerful tool for investigating excitation-contraction (EC) coupling in cardiac muscle. Its primary target is the this compound receptor (RyR), the main calcium release channel on the sarcoplasmic reticulum (SR) of cardiomyocytes. The cardiac isoform, RyR2, is responsible for the calcium-induced calcium release (CICR) that triggers muscle contraction.[1] this compound exhibits a complex, concentration-dependent effect on RyR2, making it a versatile pharmacological agent for studying both normal cardiac physiology and pathological conditions like heart failure and arrhythmias.

At nanomolar to low micromolar concentrations, this compound locks the RyR2 channel in a sub-conductance "open" state. This leads to an initial increase in calcium leak from the SR, which can deplete intracellular calcium stores and ultimately reduce contractile force. At higher micromolar concentrations, this compound completely inhibits channel opening, effectively blocking SR calcium release. This biphasic action allows researchers to probe the intricate role of SR calcium handling in cardiac contractility.

These application notes provide detailed protocols for utilizing this compound to study its effects on isolated cardiomyocytes, along with data presentation tables and visualizations to aid in experimental design and interpretation.

Key Applications

  • Investigation of Excitation-Contraction Coupling: Elucidate the role of RyR2-mediated calcium release in the contractile function of healthy and diseased cardiomyocytes.

  • Disease Modeling: Mimic pathological calcium leak observed in conditions such as catecholaminergic polymorphic ventricular tachycardia (CPVT) and heart failure.

  • Drug Discovery: Screen for novel therapeutic compounds that modulate RyR2 function and restore normal calcium handling.

  • Functional Studies: Characterize the impact of genetic mutations in RyR2 on its sensitivity to this compound and overall channel function.

Quantitative Data Summary

The effects of this compound on cardiac muscle contractility are dose-dependent. The following tables summarize quantitative data from studies on cardiac preparations.

Table 1: Dose-Response Effect of this compound on Peak Myocardial Tension in Human Ventricular Strips

This compound Concentration (µM)Peak Tension (% of Baseline)
0.5~90%
1~80%
2~70%
4~60%
8~50%
16~45%
32~40%
64~40%

Data adapted from a study on human myocardial strips from patients with dilated cardiomyopathy. The response may vary depending on the specific cardiac preparation and species.[2]

Table 2: Effect of this compound on Cardiomyocyte Beating Rate and Calcium Transients

ParameterControl1 µM this compound10 µM this compound
Spontaneous Beating Rate (beats/min)~150-Significantly Decreased
Ca2+ Transient Amplitude (Normalized)1.0~0.6-
Diastolic [Ca2+]i (Normalized)1.0~1.2-
Time to Peak Ca2+ TransientNormalProlonged-
Time to Relaxation (Ca2+ Transient)NormalProlonged-

Data compiled from studies on embryonic stem cell-derived cardiomyocytes and rat ventricular myocytes.[3][4] The specific values can vary based on cell type and experimental conditions.

Signaling Pathways and Experimental Workflow

.dot

Ryanodine_Signaling_Pathway cluster_membrane Sarcolemma cluster_sr Sarcoplasmic Reticulum (SR) cluster_cytosol Cytosol AP Action Potential L_type L-type Ca2+ Channel (DHPR) AP->L_type Ca_cyto Cytosolic Ca2+ L_type->Ca_cyto Ca2+ influx NCX Na+/Ca2+ Exchanger RyR2 This compound Receptor 2 (RyR2) RyR2->Ca_cyto Ca2+ release Ca_leak Ca2+ Leak RyR2->Ca_leak SERCA SERCA2a SR_Ca SR Ca2+ Store SERCA->SR_Ca Ca_cyto->NCX Efflux Ca_cyto->RyR2 Triggers (CICR) Ca_cyto->SERCA Reuptake Myofilaments Myofilaments Ca_cyto->Myofilaments Contraction Contraction Myofilaments->Contraction Ryanodine_low This compound (nM - low µM) Ryanodine_low->RyR2 Locks in sub-conductance state Ryanodine_high This compound (high µM) Ryanodine_high->RyR2 Inhibits opening Ca_leak->SR_Ca Depletes

Caption: this compound's effect on cardiac EC coupling.

.dot

Experimental_Workflow Start Start Isolate_CM Isolate Cardiomyocytes (e.g., enzymatic digestion) Start->Isolate_CM Load_Dye Load with Ca2+ Indicator (e.g., Fluo-4 AM) Isolate_CM->Load_Dye Acquire_Baseline Acquire Baseline Data (Contraction & Ca2+ Transients) Load_Dye->Acquire_Baseline Apply_this compound Apply this compound (various concentrations) Acquire_Baseline->Apply_this compound Acquire_Post_this compound Acquire Post-Ryanodine Data Apply_this compound->Acquire_Post_this compound Analyze_Data Data Analysis (Contractility & Ca2+ transient parameters) Acquire_Post_this compound->Analyze_Data End End Analyze_Data->End

Caption: Experimental workflow for studying this compound's effects.

Experimental Protocols

Protocol 1: Isolation of Adult Ventricular Cardiomyocytes

This protocol describes a standard enzymatic dispersion technique for isolating single ventricular myocytes.

Materials:

  • Langendorff perfusion system

  • Ca2+-free perfusion buffer (in mmol/L): 130 NaCl, 25 HEPES, 5.4 KCl, 0.5 MgCl2, 0.4 NaH2PO4, 5.5 D-glucose, pH 7.4

  • Digestion buffer: Ca2+-free perfusion buffer with Collagenase Type II (e.g., 1-2 mg/mL) and 0.05 mmol/L CaCl2

  • Stop solution: Perfusion buffer with 10% Fetal Bovine Serum (FBS)

  • Culture medium: M199 or other suitable medium supplemented with antibiotics.

Procedure:

  • Excise the heart and mount it on a Langendorff apparatus.

  • Perfuse retrogradely with Ca2+-free buffer to clear the blood.

  • Switch to the digestion buffer and perfuse until the heart becomes flaccid (typically 10-20 minutes).

  • Remove the heart from the apparatus, mince the ventricular tissue, and gently triturate to release individual cells.

  • Filter the cell suspension through a nylon mesh to remove undigested tissue.

  • Centrifuge the myocytes at a low speed (e.g., 500 rpm for 1-2 minutes) and resuspend in stop solution.

  • Gradually reintroduce calcium to the cells by sequential washes with increasing concentrations of CaCl2.

  • Plate the isolated myocytes on laminin-coated coverslips for subsequent experiments.

Protocol 2: Measurement of Cardiomyocyte Contractility and Calcium Transients

This protocol details the simultaneous measurement of cell shortening and intracellular calcium transients using a calcium-sensitive dye and video microscopy.

Materials:

  • Isolated cardiomyocytes on coverslips

  • Fluo-4 AM (5 mM stock in DMSO)

  • Pluronic F-127 (20% in DMSO)

  • Tyrode's solution (in mmol/L): 140 NaCl, 5 KCl, 1 MgCl2, 1.8 CaCl2, 10 Glucose, 5 HEPES, pH 7.4

  • Inverted microscope with a high-speed camera and fluorescence excitation/emission capabilities

  • IonOptix or similar system for contractility and calcium transient analysis

  • This compound stock solution (e.g., 10 mM in DMSO)

Procedure:

  • Dye Loading:

    • Prepare a loading solution of 5 µM Fluo-4 AM with 0.02% Pluronic F-127 in Tyrode's solution.

    • Incubate the cardiomyocytes in the loading solution for 15-20 minutes at room temperature.

    • Wash the cells with fresh Tyrode's solution and allow for de-esterification for at least 20 minutes before recording.[5]

  • Baseline Recording:

    • Place the coverslip in a perfusion chamber on the microscope stage, continuously superfusing with Tyrode's solution at 37°C.

    • Electrically pace the cardiomyocytes at a physiological frequency (e.g., 1 Hz).

    • Simultaneously record brightfield images for cell shortening and fluorescence intensity for calcium transients.

    • Acquire stable baseline recordings for at least 2-3 minutes.

  • This compound Application:

    • Prepare dilutions of this compound in Tyrode's solution to achieve the desired final concentrations (e.g., 10 nM to 100 µM).

    • Switch the perfusion to the this compound-containing solution.

    • Allow for an equilibration period (e.g., 5-10 minutes) for the drug to take effect.

  • Post-Ryanodine Recording:

    • Record contractility and calcium transients under the same conditions as the baseline.

    • For dose-response experiments, incrementally increase the this compound concentration, allowing for equilibration at each step.

  • Data Analysis:

    • Analyze the recordings to quantify the following parameters:

      • Contractility: Peak shortening (% of diastolic length), time to peak shortening, and time to 90% relaxation.

      • Calcium Transients: Amplitude (F/F0), diastolic fluorescence, time to peak, and decay kinetics (e.g., tau).

Protocol 3: Single-Channel Recording of RyR2 in Planar Lipid Bilayers

This advanced technique allows for the direct observation of this compound's effect on the gating properties of individual RyR2 channels.

Materials:

  • Planar lipid bilayer setup

  • Purified RyR2 protein

  • Symmetrical recording solution (e.g., 250 mM KCl, 20 mM HEPES, pH 7.4)

  • Solutions with varying free Ca2+ concentrations (buffered with EGTA)

  • This compound stock solution

Procedure:

  • Form a stable planar lipid bilayer across an aperture separating two chambers (cis and trans).

  • Incorporate purified RyR2 channels into the bilayer from a vesicular preparation.

  • Establish a voltage clamp across the bilayer and record single-channel currents.

  • Characterize the baseline channel activity at various activating Ca2+ concentrations in the cis (cytosolic) chamber.

  • Introduce this compound to the cis chamber at the desired concentration.

  • Record the changes in channel conductance and open probability. At low concentrations, a characteristic sub-conductance state should be observed.[6][7] At high concentrations, channel opening should be inhibited.

  • Analyze the single-channel data to determine the effects of this compound on open and closed dwell times and conductance states.

Troubleshooting

  • Low Viability of Isolated Cardiomyocytes: Optimize the duration of enzymatic digestion and handle the cells gently during trituration and centrifugation.

  • High Background Fluorescence: Ensure complete de-esterification of the Fluo-4 AM and use a background subtraction algorithm during analysis.

  • No Response to this compound: Verify the activity of the this compound stock solution. Ensure adequate equilibration time. For single-channel recordings, confirm successful channel incorporation.

  • Inconsistent Results: Maintain stable temperature and pacing frequency throughout the experiment. Prepare fresh drug dilutions for each experiment.

Conclusion

This compound is an indispensable pharmacological tool for dissecting the role of RyR2 in cardiac muscle contractility. By carefully selecting the appropriate concentration range and experimental model, researchers can gain valuable insights into the mechanisms of EC coupling in both health and disease. The protocols and data presented in these application notes provide a foundation for designing and executing robust experiments to further our understanding of cardiac physiology and pathophysiology.

References

Application Notes and Protocols: The Use of Ryanodine in Skeletal Muscle Fiber Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ryanodine is a plant alkaloid toxin originally isolated from Ryania speciosa. It has become an indispensable pharmacological tool for investigating excitation-contraction (E-C) coupling in muscle tissues.[1] Its high affinity and specific binding to a class of intracellular calcium channels, now named this compound Receptors (RyRs), allow for the precise modulation of calcium release from the sarcoplasmic reticulum (SR).[1][2] In skeletal muscle, the primary isoform is RyR1, which is fundamentally responsible for the release of Ca2+ that initiates muscle contraction.[2][3][4][5] Understanding the interaction between this compound and RyR1 is crucial for elucidating the mechanisms of muscle function and for the study of various muscle pathologies, including muscular dystrophies and malignant hyperthermia.[5][6]

These application notes provide an overview of this compound's mechanism of action and detailed protocols for its use in key experimental models of skeletal muscle fibers.

Mechanism of Action of this compound

This compound exerts a complex, concentration-dependent effect on the RyR channel. This dual action is critical for its application in research.

  • Low Concentrations (nM to low µM): At nanomolar to low micromolar concentrations (<10 µM), this compound locks the RyR1 channel into a stable, long-lasting sub-conductance or "half-open" state.[2] This prevents the channel from fully closing, leading to a continuous, slow leak of Ca2+ from the sarcoplasmic reticulum. This Ca2+ leak can elevate basal intracellular calcium levels and deplete SR calcium stores over time, which paradoxically leads to a decrease in the amplitude of subsequent stimulus-induced Ca2+ transients and muscle force.[2][7]

  • High Concentrations (high µM): At higher micromolar concentrations (~100 µM), this compound acts as a full inhibitor, locking the channel in a closed or inactivated state.[2][5] This completely prevents Ca2+ release from the SR.

The binding of this compound to the RyR is "use-dependent," meaning the channel must be in an open state for this compound to bind effectively.[2] This property is often exploited in experimental designs where muscle fibers are stimulated in the presence of this compound to ensure its binding.

Key Signaling Pathway: Skeletal Muscle Excitation-Contraction Coupling

In skeletal muscle, E-C coupling is a direct mechanical process. An action potential traveling down the T-tubule causes a conformational change in the dihydropyridine receptor (DHPR), which functions as a voltage sensor.[8][9] This change is mechanically transmitted to the RyR1 channel in the adjacent SR membrane, causing it to open and release Ca2+.[5][8][9] This mechanism is known as depolarization-induced Ca2+ release (DICR).[8][10]

G AP Action Potential in T-tubule DHPR DHPR (Voltage Sensor) Conformational Change AP->DHPR Depolarization RyR1 RyR1 Channel Opening DHPR->RyR1 Mechanical Coupling (DICR) Ca_release Ca²⁺ Release RyR1->Ca_release Gating SR Sarcoplasmic Reticulum (SR) SR->Ca_release Contraction Muscle Contraction Ca_release->Contraction Binds to Troponin C This compound This compound This compound->RyR1 Modulates (Concentration-Dependent)

Caption: Simplified E-C coupling pathway in skeletal muscle showing the modulatory role of this compound.

Applications and Data Presentation

This compound is widely used to investigate SR Ca2+ handling and its impact on muscle function. The tables below summarize quantitative data from studies using this compound to modulate muscle contractility.

Table 1: Effect of this compound Concentration on Skeletal Muscle Twitch Contraction

This compound ConcentrationObserved Effect on Contractile ForceReference
0.5 µMSlight decrease in force.[11]
1.0 µMSlight decrease in force, similar to 0.5 µM.[11]
5.0 µMRemarkable decrease in twitch force after 10 minutes of incubation. An increase in the baseline tension was also observed.[11]
>10 µMGenerally considered to be inhibitory, leading to a complete block of contraction.[2]

Table 2: Effect of this compound Concentration on Skeletal Muscle Tetanus Contraction

This compound ConcentrationObserved Effect on Tetanic ForceReference
0.5 µMSignificantly smaller reduction in force compared to 5.0 µM.[11]
1.0 µMSignificantly smaller reduction in force compared to 5.0 µM.[11]
5.0 µMRemarkable decrease in the force generated by tetanus contraction.[11]

Experimental Protocols

Important Preliminary Step: Preparation of this compound Stock Solution

This compound powder is poorly soluble in aqueous solutions.

  • Solvent: Prepare a high-concentration stock solution (e.g., 1-10 mM) in dimethyl sulfoxide (DMSO) or ethanol.

  • Storage: Aliquot the stock solution into small volumes and store at -20°C to -80°C, protected from light.

  • Working Solution: On the day of the experiment, dilute the stock solution to the final desired concentration in the appropriate experimental buffer. Ensure the final concentration of the solvent (e.g., DMSO) in the working solution is low (typically <0.1%) to avoid solvent-induced effects on the muscle preparation.

Protocol 1: Modulating SR Ca2+ Release in Skinned Muscle Fibers

Skinned fibers, where the sarcolemma is mechanically or chemically removed, provide direct access to the sarcoplasmic reticulum and contractile proteins. This preparation is ideal for studying the direct effects of this compound on RyR1 function.

G cluster_prep Fiber Preparation cluster_exp Experimental Steps P1 Dissect Muscle (e.g., EDL, Soleus) P2 Mechanically Skin Fiber in Relaxing Solution P1->P2 P3 Mount Fiber on Force Transducer P2->P3 E1 Equilibrate in Relaxing Solution P3->E1 E2 Load SR with Ca²⁺ (pCa ~6.7) E1->E2 E3 Wash in Relaxing Solution E2->E3 E4 Incubate with this compound (nM to µM in Relaxing Solution) E3->E4 E5 Induce Ca²⁺ Release (e.g., Caffeine or low Mg²⁺) E4->E5 E6 Measure Force/ Ca²⁺ Leak Rate E5->E6

Caption: Workflow for a skinned muscle fiber experiment to assess the effects of this compound.

Methodology:

  • Fiber Preparation:

    • Dissect a small bundle of fibers from a skeletal muscle (e.g., rat extensor digitorum longus, EDL) in a cold relaxing solution.

    • Under a dissecting microscope, mechanically separate a single fiber segment (2-3 mm).

    • Mount the single skinned fiber between a force transducer and a fixed hook in an experimental chamber.

  • Solutions: (Compositions can be found in literature, e.g., from studies on skinned fibers).[12]

    • Relaxing Solution (High EGTA, Low Ca2+): Used for washing and maintaining the fiber in a relaxed state.

    • Ca2+ Loading Solution: A solution with a buffered free Ca2+ concentration (e.g., pCa 6.7) to allow the SR to actively take up calcium.

    • Release Solution: A solution designed to trigger Ca2+ release, often containing an RyR agonist like caffeine (e.g., 25 mM) or a low concentration of Mg2+.[13]

  • Experimental Procedure:

    • Equilibrate the mounted fiber in the relaxing solution.

    • Immerse the fiber in the Ca2+ loading solution for a defined period (e.g., 1-2 minutes) to load the SR with calcium.

    • Wash the fiber briefly in the relaxing solution to remove excess Ca2+ from the bath.

    • This compound Application: Incubate the fiber in a relaxing solution containing the desired concentration of this compound (e.g., 10 nM to 10 µM) for a set time (e.g., 5-10 minutes).

    • Induce Ca2+ release by transferring the fiber to the release solution (e.g., containing caffeine).

    • Record the resulting force transient. The amplitude of this force is proportional to the amount of Ca2+ released by the SR.

    • Data Analysis: Compare the force generated after this compound treatment to a control contraction (no this compound). Low concentrations of this compound are expected to decrease the peak force of the caffeine-induced contracture due to the depletion of SR Ca2+ stores.[7][13]

Protocol 2: Calcium Imaging in Intact Single Muscle Fibers

This protocol uses fluorescent Ca2+ indicators to visualize the effect of this compound on intracellular Ca2+ transients in response to electrical stimulation in a single, intact muscle fiber.

Methodology:

  • Fiber Preparation and Dye Loading:

    • Isolate a single muscle fiber from a muscle like the frog flexor digitorum brevis (FDB) or mouse intercostal muscle.

    • Incubate the fiber with a membrane-permeant fluorescent Ca2+ indicator (e.g., Fluo-3 AM, Fluo-4 AM, or Rhod-2 AM) in a physiological saline solution (e.g., Ringer's solution) to load the dye into the cytoplasm. Allow time for de-esterification.

  • Imaging Setup:

    • Place the dye-loaded fiber in a chamber on the stage of a confocal or epifluorescence microscope.

    • Continuously perfuse the fiber with physiological saline.

    • Position stimulating electrodes on either side of the fiber to elicit action potentials and subsequent contractions.

  • Experimental Procedure:

    • Baseline Measurement: Deliver a single electrical pulse to elicit a twitch and record the resulting Ca2+ transient using line-scan confocal imaging or a fast CCD camera.[14][15] The data will appear as a sharp increase in fluorescence (F) relative to the baseline (F₀), reported as F/F₀.

    • This compound Application: Perfuse the chamber with saline containing the desired concentration of this compound (e.g., 1 µM). To ensure use-dependent binding, it may be necessary to stimulate the fiber at a low frequency (e.g., 0.5 Hz) during the initial phase of this compound perfusion.

    • Post-Ryanodine Measurement: After a sufficient incubation period (e.g., 10-15 minutes), deliver another electrical pulse and record the Ca2+ transient.

    • Data Analysis: Compare the amplitude, rise time, and decay kinetics of the Ca2+ transient before and after this compound application. Low-dose this compound is expected to cause a significant reduction in the amplitude of the stimulus-evoked Ca2+ transient and may slightly elevate the resting baseline fluorescence, indicating a Ca2+ leak.

G cluster_prep Fiber & Dye Preparation cluster_exp Imaging Protocol P1 Isolate Single Intact Fiber P2 Load with Ca²⁺ Indicator (e.g., Fluo-4 AM) P1->P2 P3 Mount in Chamber on Microscope P2->P3 E1 Record Baseline Ca²⁺ Transient (Electrical Stimulation) P3->E1 E2 Perfuse with this compound (e.g., 1 µM) E1->E2 E3 Incubate (10-15 min) (Optional: low-freq stim) E2->E3 E4 Record Post-Ryanodine Ca²⁺ Transient E3->E4 E5 Analyze F/F₀ Amplitude & Kinetics E4->E5

References

Application Notes and Protocols: Inducing a Ryanodine Receptor Subconductance State

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ryanodine receptors (RyRs) are a class of intracellular calcium channels crucial for regulating calcium release from the sarcoplasmic and endoplasmic reticulum, playing a vital role in processes such as excitation-contraction coupling in muscle tissues.[1][2][3] The plant alkaloid this compound is a powerful pharmacological tool used to modulate RyR activity. Its effects are highly concentration-dependent. At high concentrations (approximately 100 µM and above), this compound acts as an inhibitor of the channel.[1][2] Conversely, at nanomolar to low micromolar concentrations, this compound locks the RyR into a stable, long-lived subconductance state.[1][2][3] This subconductance state is typically characterized by a channel conductance that is approximately 50% of the full conductance and an open probability approaching unity.[4]

These unique properties of this compound make it an invaluable ligand for studying the structure and function of RyR channels. The induction of a stable subconductance state allows for detailed electrophysiological analysis of the channel's open state properties and can be utilized in high-throughput screening assays for novel RyR modulators. These application notes provide a summary of effective this compound concentrations and detailed protocols for inducing and analyzing the RyR subconductance state.

Quantitative Data: this compound Concentration and its Effects on RyR

The following table summarizes the concentration-dependent effects of this compound on the this compound receptor, with a focus on the induction of the subconductance state.

This compound Concentration RangeObserved Effect on RyR ChannelConductance LevelOpen Probability (Po)Citation(s)
Nanomolar (nM)Locks the channel in an open subconductance state.SubconductanceHigh[1][2][3]
< 10 µMInduces a long-lived subconductance state.~50% of full conductanceClose to 1.0[2][4]
1 - 10 µMLocks the channel in a subconductance state with ~50% conductance.~50% of full conductance~1.0[4]
30 µMInduces a subconductance state with Po ~1.Subconductance~1.0[5]
> 100 µMInhibits/closes the channel.Fully closedLow[1][2][3]
2 mMConverts the subconductance state to a fully closed state.Fully closedLow[5]

Experimental Protocols

Protocol 1: Preparation of Sarcoplasmic Reticulum (SR) Microsomes

This protocol describes the isolation of heavy SR vesicles from skeletal muscle, which are enriched in RyR1.

Materials and Reagents:

  • Rabbit skeletal muscle

  • Homogenization Buffer: 300 mM sucrose, 20 mM HEPES, pH 7.4, 0.2 mM PMSF, 1 mM DTT

  • Centrifugation Buffer: 0.6 M KCl, 50 mM sucrose, 20 mM HEPES, pH 7.4

  • Protease inhibitors (e.g., leupeptin, pepstatin A)

  • High-speed centrifuge and ultracentrifuge

Procedure:

  • Excise and mince fresh rabbit skeletal muscle on ice.

  • Homogenize the minced muscle in ice-cold Homogenization Buffer containing protease inhibitors.

  • Centrifuge the homogenate at low speed (e.g., 1,500 x g) for 10 minutes at 4°C to remove cellular debris.

  • Filter the supernatant through cheesecloth and centrifuge at high speed (e.g., 10,000 x g) for 20 minutes at 4°C to pellet mitochondria.

  • Collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the total microsomal fraction.

  • Resuspend the pellet in Centrifugation Buffer and incubate on ice for 1 hour.

  • Centrifuge at 100,000 x g for 1 hour at 4°C. The resulting pellet contains the heavy SR fraction enriched in RyR1.

  • Resuspend the final pellet in a suitable storage buffer (e.g., 300 mM sucrose, 20 mM HEPES, pH 7.4) and store at -80°C.

Protocol 2: Single-Channel Recording of RyR in a Planar Lipid Bilayer

This protocol outlines the method for incorporating SR microsomes into a planar lipid bilayer to record single-channel currents and observe the this compound-induced subconductance state.

Materials and Reagents:

  • SR microsomes (from Protocol 1)

  • Phospholipids (e.g., a mixture of phosphatidylethanolamine and phosphatidylcholine) in n-decane

  • Symmetric Buffer: 250 mM KCl, 20 mM HEPES, pH 7.4

  • Cis (cytosolic) Chamber Solution: Symmetric Buffer with the addition of activating ligands (e.g., 1-100 µM Ca2+, 1 mM ATP)

  • Trans (luminal) Chamber Solution: Symmetric Buffer

  • This compound stock solution (in DMSO or ethanol)

  • Planar lipid bilayer apparatus

  • Low-noise patch-clamp amplifier and data acquisition system

Procedure:

  • Form a planar lipid bilayer by painting the phospholipid solution across a small aperture separating the cis and trans chambers of the apparatus.

  • In the cis chamber, add the Cis Chamber Solution. In the trans chamber, add the Trans Chamber Solution.

  • Add a small aliquot of SR microsomes to the cis chamber to facilitate fusion with the lipid bilayer.

  • Monitor the membrane conductance for the spontaneous incorporation of a single RyR channel. A successful incorporation will be indicated by the appearance of characteristic large conductance channel openings.

  • Once a single channel is incorporated, establish a baseline recording of its activity in the presence of activating ligands.

  • To induce the subconductance state, add this compound to the cis chamber to achieve a final concentration in the nanomolar to low micromolar range (e.g., 10 nM - 10 µM).

  • Record the channel activity. The transition to a stable subconductance state with a high open probability may take several minutes as this compound binding is use-dependent, meaning the channel must be in an open state for the ligand to bind effectively.[2]

  • Analyze the single-channel data to determine the conductance and open probability of the this compound-modified channel.

Protocol 3: [3H]-Ryanodine Binding Assay

This assay provides a quantitative measure of RyR channel activity, as [3H]-ryanodine preferentially binds to the open state of the channel.[6]

Materials and Reagents:

  • SR microsomes

  • Incubation Medium: 0.2 M KCl, 10 µM CaCl2, 10 mM Na-HEPES, pH 7.2

  • [3H]-Ryanodine (e.g., 5 nM final concentration)

  • Unlabeled this compound (for determining non-specific binding)

  • Glass fiber filters

  • Scintillation cocktail and counter

Procedure:

  • Dilute the SR microsomes to a final protein concentration of 0.3 mg/mL in the Incubation Medium.[7]

  • Add [3H]-ryanodine to the microsome suspension to a final concentration of 5 nM.[7]

  • To determine non-specific binding, prepare a parallel set of samples containing a high concentration of unlabeled this compound (e.g., 20 µM).[7]

  • Incubate the samples for 120 minutes at 36°C.[7]

  • Rapidly filter the samples through glass fiber filters and wash twice with 5 mL of cold distilled water to separate bound from free [3H]-ryanodine.[7]

  • Place the filters in scintillation vials with a suitable scintillation cocktail.

  • Measure the radioactivity using a liquid scintillation counter.

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.

Visualizations

RyR_Signaling_Pathway cluster_EC_Coupling Excitation-Contraction Coupling cluster_Ryanodine_Modulation Pharmacological Modulation Action Potential Action Potential DHPR Dihydropyridine Receptor (DHPR) Action Potential->DHPR Depolarization RyR This compound Receptor (RyR) DHPR->RyR Conformational Change Cytosol_Ca Cytosolic Ca2+ Increase RyR->Cytosol_Ca Ca2+ Release RyR_Subconductance RyR Subconductance State RyR->RyR_Subconductance Induces RyR_Inhibited RyR Inhibited State RyR->RyR_Inhibited Induces SR_Lumen Sarcoplasmic Reticulum (SR) Lumen [High Ca2+] SR_Lumen->RyR Muscle_Contraction Muscle Contraction Cytosol_Ca->Muscle_Contraction Ryanodine_Low This compound (nM - low µM) Ryanodine_Low->RyR Binds to open state Ryanodine_High This compound (>100 µM) Ryanodine_High->RyR Binds

Caption: this compound Receptor signaling in excitation-contraction coupling and its modulation by this compound.

Experimental_Workflow cluster_Preparation Preparation cluster_Recording Single-Channel Recording cluster_Analysis Data Analysis Isolate_SR 1. Isolate SR Microsomes from Muscle Tissue Form_Bilayer 2. Form Planar Lipid Bilayer Isolate_SR->Form_Bilayer Incorporate_RyR 3. Incorporate RyR into Bilayer Form_Bilayer->Incorporate_RyR Baseline_Recording 4. Record Baseline Channel Activity Incorporate_RyR->Baseline_Recording Add_this compound 5. Add this compound (nM - low µM) Baseline_Recording->Add_this compound Record_Subconductance 6. Record Subconductance State Add_this compound->Record_Subconductance Analyze_Data 7. Analyze Conductance and Open Probability Record_Subconductance->Analyze_Data

Caption: Experimental workflow for inducing and analyzing the this compound-induced subconductance state.

References

Techniques for Measuring Ryanodine Effects on Calcium Sparks: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for measuring the effects of ryanodine on calcium (Ca2+) sparks, the elementary Ca2+ release events from the sarcoplasmic reticulum (SR) mediated by this compound receptors (RyRs). Understanding how this compound modulates these events is crucial for research in muscle physiology, pathophysiology, and pharmacology.

Introduction to Calcium Sparks and this compound Receptors

Calcium sparks are localized, transient increases in intracellular Ca2+ that represent the quantal release of Ca2+ from a cluster of RyRs in the SR membrane.[1][2] In muscle cells, the summation of Ca2+ sparks leads to global Ca2+ transients that trigger muscle contraction in a process known as Ca2+-induced Ca2+ release (CICR).[3] The frequency, amplitude, and spatio-temporal properties of Ca2+ sparks are key indicators of RyR activity and SR Ca2+ load.

This compound is a plant alkaloid that serves as a powerful tool to study RyR function. Its effects are complex and concentration-dependent. At low concentrations (nanomolar range), this compound can lock the RyR channel in a sub-conductance open state, leading to an initial increase in Ca2+ spark frequency. At higher concentrations (micromolar range), it can lead to the depletion of SR Ca2+ stores and inhibition of Ca2+ sparks.[4]

Experimental Approaches

Two primary methodologies are employed to study the effects of this compound on Ca2+ sparks in isolated cardiomyocytes: intact and permeabilized cells.[5]

  • Intact Myocytes: This approach maintains the cellular integrity and is suitable for studying Ca2+ sparks under more physiological conditions. Cells are loaded with a Ca2+-sensitive fluorescent dye, and Ca2+ sparks are recorded following electrical stimulation to achieve a steady-state SR Ca2+ load.[5]

  • Permeabilized Myocytes: This method allows for direct control of the intracellular environment, including the concentrations of ions, ATP, and Ca2+ buffers. The cell membrane is selectively permeabilized, typically with saponin, allowing for the introduction of experimental solutions while keeping the SR intact.[6] This approach is ideal for dissecting the direct effects of compounds like this compound on RyR function.[7]

Protocol 1: Measurement of this compound Effects on Ca2+ Sparks in Permeabilized Ventricular Myocytes

This protocol details the steps for permeabilizing cardiac myocytes and subsequently measuring the effects of this compound on Ca2+ spark characteristics using confocal microscopy.

Materials and Reagents
  • Isolated Ventricular Myocytes: Freshly isolated from the animal model of choice (e.g., rat, mouse).

  • Fluo-4 AM (Acetoxymethyl ester): A high-affinity fluorescent Ca2+ indicator.

  • Pluronic F-127: A non-ionic surfactant to aid in the dispersion of Fluo-4 AM.

  • Saponin: For cell membrane permeabilization.

  • This compound: To be dissolved in an appropriate solvent (e.g., DMSO) to prepare a stock solution.

  • Normal Tyrode Solution (for cell isolation and initial handling):

    • 140 mM NaCl

    • 4 mM KCl

    • 1 mM MgCl2

    • 10 mM Glucose

    • 5 mM HEPES

    • 1 mM CaCl2

    • Adjust pH to 7.4 with NaOH.[8]

  • Internal Solution (for permeabilization):

    • 120 mM Potassium Aspartate

    • 3 mM MgATP

    • 0.1 mM EGTA

    • 10 mM Phosphocreatine

    • 5 U/mL Creatine Phosphokinase

    • 8% Dextran (MW 40,000)

    • Adjust pH to 7.2.[6]

  • Experimental Solution (for spark recording):

    • 120 mM Potassium Aspartate

    • 3 mM MgATP

    • 0.5 mM EGTA

    • 0.114 mM CaCl2 (to achieve a free [Ca2+] of ~100 nM)

    • 10 mM Phosphocreatine

    • 5 U/mL Creatine Phosphokinase

    • 30 µM Fluo-3 potassium salt (or an equivalent concentration of Fluo-4)

    • Adjust pH to 7.2.[6]

    • Note: The final free [Ca2+] should be carefully calculated and adjusted using a Ca2+ electrode or software like MaxChelator.

Experimental Procedure
  • Cell Preparation and Dye Loading:

    • Isolate ventricular myocytes using standard enzymatic digestion protocols.

    • Plate the isolated myocytes on laminin-coated coverslips.[8]

    • Load the cells with Fluo-4 by incubating them in Normal Tyrode solution containing 10 µM Fluo-4 AM and 0.02% (w/v) Pluronic F-127 for 20-45 minutes at room temperature.[8][9]

    • Wash the cells and allow for de-esterification of the dye for 35-45 minutes in a dye-free solution.[8]

  • Cell Permeabilization:

    • Mount the coverslip with the dye-loaded myocytes onto the perfusion chamber of the confocal microscope.

    • Perfuse the cells with the Internal Solution containing 0.01% saponin for 45-60 seconds to permeabilize the cell membrane.[6] Successful permeabilization can be confirmed by the loss of the fluorescent signal as the cytoplasmic dye leaks out.

    • Switch the perfusion to the Experimental Solution to wash out the saponin and allow the intracellular environment to equilibrate.

  • Confocal Microscopy and Image Acquisition:

    • Use a laser scanning confocal microscope equipped with an argon laser for excitation.

    • Set the excitation wavelength to 488 nm for Fluo-4 and collect the emitted fluorescence at wavelengths >505 nm.[9]

    • Use a line-scan mode for recording Ca2+ sparks. A typical setting would be a sampling rate of 1.54 or 1.92 ms per line, with each line comprising 512 pixels.[9]

    • Acquire a baseline recording of spontaneous Ca2+ sparks in the Experimental Solution .

    • Introduce the desired concentration of this compound into the Experimental Solution and perfuse the cell.

    • Record line-scan images at different time points after this compound application to observe its effects on Ca2+ spark activity.

  • Data Analysis:

    • Use specialized software such as SparkMaster for ImageJ to automatically detect and analyze Ca2+ sparks from the recorded line-scan images.[10][11][12][13]

    • The software will quantify key spark parameters including:

      • Frequency: The number of sparks per unit length per unit time (sparks/100 µm/s).

      • Amplitude (F/F0): The peak fluorescence of the spark divided by the baseline fluorescence.

      • Full Width at Half Maximum (FWHM): The spatial width of the spark at 50% of its maximal amplitude.

      • Full Duration at Half Maximum (FDHM): The temporal duration of the spark at 50% of its maximal amplitude.[13]

Data Presentation: Effects of this compound Receptor Modulators on Ca2+ Sparks

The following table summarizes the effects of various compounds that modulate RyR function on Ca2+ spark parameters. This data is compiled from studies on permeabilized ventricular myocytes.

CompoundConcentrationSpark FrequencySpark Amplitude (F/F0)Spark FWHM (µm)Spark FDHM (ms)Reference
Control -Baseline~1.8~2.0~25[14]
This compound 0.1 µMIncreased---[4]
This compound 10 µMDecreased---[4]
Tris+ 60 mMDecreasedDecreased--[3]
Tris+ 96 mMFurther DecreasedFurther Decreased--[3]
L-lysine 120 mMDecreasedDecreased--[3]
Triethanolamine 120 mMDecreasedDecreased--[3]

Note: "-" indicates that specific quantitative data was not provided in the cited source for that particular parameter.

Visualization of Signaling Pathways and Workflows

Signaling Pathway of Ca2+-Induced Ca2+ Release (CICR)

The following diagram illustrates the fundamental signaling cascade of CICR, which is the basis for Ca2+ spark generation.

CICR_Pathway Depolarization Membrane Depolarization LCC L-type Ca2+ Channel (DHPR) Depolarization->LCC Activates Ca_influx Ca2+ Influx LCC->Ca_influx Opens RyR This compound Receptor (RyR) Ca_influx->RyR Triggers SR_Ca_release SR Ca2+ Release (Ca2+ Spark) RyR->SR_Ca_release Opens to cause SR_Ca_release->RyR Positive Feedback (activates neighboring RyRs) SR Sarcoplasmic Reticulum (SR) SR->RyR

Caption: Signaling pathway of Ca2+-Induced Ca2+ Release (CICR).

Experimental Workflow for Measuring this compound Effects

This diagram outlines the key steps in the experimental protocol for assessing the impact of this compound on Ca2+ sparks in permeabilized cells.

Experimental_Workflow Cell_Prep 1. Isolate & Plate Cardiomyocytes Dye_Loading 2. Load with Fluo-4 AM Cell_Prep->Dye_Loading Permeabilization 3. Permeabilize with Saponin Dye_Loading->Permeabilization Baseline_Rec 4. Baseline Ca2+ Spark Recording Permeabilization->Baseline_Rec Ryanodine_App 5. Apply this compound Baseline_Rec->Ryanodine_App Post_Rec 6. Post-Ryanodine Ca2+ Spark Recording Ryanodine_App->Post_Rec Data_Analysis 7. Analyze Spark Parameters Post_Rec->Data_Analysis

Caption: Experimental workflow for measuring this compound's effects.

Logical Relationship of this compound's Biphasic Effect

This diagram illustrates the concentration-dependent biphasic effect of this compound on RyR activity and Ca2+ spark frequency.

Ryanodine_Effect This compound This compound Low_Conc Low Concentration (nM) This compound->Low_Conc High_Conc High Concentration (µM) This compound->High_Conc Subconductance Locks RyR in Subconductance State Low_Conc->Subconductance Inhibition Inhibits RyR & Depletes SR Ca2+ High_Conc->Inhibition Increased_Sparks Increased Spark Frequency Subconductance->Increased_Sparks Decreased_Sparks Decreased Spark Frequency Inhibition->Decreased_Sparks

References

Application Notes and Protocols: Experimental Use of Ryanodine in Neuronal Cell Cultures

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the experimental use of the plant alkaloid ryanodine in neuronal cell cultures. This compound is a valuable pharmacological tool for investigating the role of this compound receptors (RyRs), critical intracellular calcium channels, in a multitude of neuronal processes.

Introduction to this compound and this compound Receptors in Neurons

This compound receptors are a class of intracellular calcium channels located primarily on the endoplasmic reticulum (ER) and, as recent evidence suggests, on the inner mitochondrial membrane in neurons.[1] They play a crucial role in regulating intracellular calcium concentration ([Ca²⁺]i), a ubiquitous second messenger involved in diverse neuronal functions including neurotransmitter release, synaptic plasticity, gene expression, and apoptosis.[2][3] There are three main isoforms of RyRs (RyR1, RyR2, and RyR3), all of which are expressed in the brain, with RyR2 being the predominant isoform.[4][5]

This compound exhibits a complex, concentration-dependent effect on RyRs. At nanomolar to low micromolar concentrations, it locks the channel in a long-lived sub-conductance "open" state, leading to a slow depletion of calcium stores.[6] Conversely, at higher micromolar concentrations, this compound acts as an inhibitor, blocking channel opening.[6][7] This dual action makes it a versatile tool for studying the physiological and pathological roles of RyR-mediated calcium signaling.

Quantitative Data Summary

The following tables summarize the concentration-dependent effects of this compound and its common applications in neuronal cell culture experiments.

Table 1: Concentration-Dependent Effects of this compound on this compound Receptors

Concentration RangeEffect on RyR ChannelTypical ApplicationReference(s)
Nanomolar (e.g., 50 nM)Locks channel in a sub-conductance (half-open) stateStudying the effects of sustained, low-level Ca²⁺ leak[6][8]
Low Micromolar (e.g., ≤1 µM)Activates RyR channels, promoting Ca²⁺ releaseFacilitating long-term depression (LTD) induction[7]
High Micromolar (e.g., ≥10 µM)Inhibits/blocks RyR channel activitySuppressing Ca²⁺-induced Ca²⁺ release (CICR)[6][7][9]

Table 2: Common Experimental Applications of this compound in Neuronal Cultures

ApplicationThis compound ConcentrationCell TypeObserved EffectReference(s)
Inhibition of CICR and caffeine-induced Ca²⁺ signals10 µMRat CA1 pyramidal neuronsReduction in the slow afterhyperpolarizing current (sIAHP)[9]
Suppression of RyR-mediated Ca²⁺ release20 µMPrimary hippocampal neuronsPrevention of LTD induction[7]
Partial protection against ferroptosis20 µMPrimary hippocampal neuronsReduction in RSL3-induced cell death[10]
Suppression of RyR activity50 µMPrimary hippocampal culturesReduction in nuclear Ca²⁺ signals and CREB phosphorylation[11]
Activation of RyR-mediated Ca²⁺ release50 nMCultured rat hippocampal neuronsDecrease in the paired-pulse ratio of inhibitory postsynaptic currents[8]

Signaling Pathways and Experimental Workflows

This compound Receptor-Mediated Calcium Signaling

The following diagram illustrates the central role of the this compound receptor in calcium-induced calcium release (CICR) from the endoplasmic reticulum in a neuron.

cluster_extracellular Extracellular Space cluster_cytosol Cytosol cluster_er Endoplasmic Reticulum Voltage-gated Ca2+ Channel Voltage-gated Ca2+ Channel Ca2+_cyt Ca2+ Voltage-gated Ca2+ Channel->Ca2+_cyt NMDA Receptor NMDA Receptor NMDA Receptor->Ca2+_cyt Ca2+_ext Ca2+ Ca2+_ext->Voltage-gated Ca2+ Channel Depolarization Ca2+_ext->NMDA Receptor Glutamate Calmodulin Calmodulin Ca2+_cyt->Calmodulin Downstream Effects Downstream Effects Ca2+_cyt->Downstream Effects This compound Receptor This compound Receptor Ca2+_cyt->this compound Receptor Triggers CICR SERCA SERCA Ca2+_cyt->SERCA Uptake CaMKII CaMKII Calmodulin->CaMKII CaMKII->Downstream Effects Synaptic Plasticity, Gene Expression This compound Receptor->Ca2+_cyt Ca2+ Release Ca2+_er Ca2+ SERCA->Ca2+_er

Caption: this compound receptor-mediated calcium-induced calcium release (CICR) pathway in a neuron.

Experimental Workflow: Investigating the Role of RyRs in Neuronal Viability

This diagram outlines a typical experimental workflow to assess the impact of RyR modulation on neuronal viability in response to a neurotoxic insult.

Plate Neuronal Cells Plate Neuronal Cells Culture for 12-15 days Culture for 12-15 days Plate Neuronal Cells->Culture for 12-15 days Pre-incubate with this compound Pre-incubate with this compound Culture for 12-15 days->Pre-incubate with this compound Add Neurotoxic Agent (e.g., RSL3) Add Neurotoxic Agent (e.g., RSL3) Pre-incubate with this compound->Add Neurotoxic Agent (e.g., RSL3) Incubate for 24 hours Incubate for 24 hours Add Neurotoxic Agent (e.g., RSL3)->Incubate for 24 hours Assess Cell Viability (MTT Assay) Assess Cell Viability (MTT Assay) Incubate for 24 hours->Assess Cell Viability (MTT Assay) Data Analysis Data Analysis Assess Cell Viability (MTT Assay)->Data Analysis

Caption: Workflow for assessing the effect of this compound on neurotoxin-induced cell death.

Experimental Protocols

Protocol 1: Inhibition of this compound Receptor-Mediated Calcium Release

This protocol is designed to study the effects of blocking RyR-mediated calcium release on neuronal activity, such as synaptic transmission or plasticity.

Materials:

  • Neuronal cell culture (e.g., primary hippocampal or cortical neurons)

  • Culture medium

  • This compound (stock solution in DMSO)

  • Recording solution (e.g., artificial cerebrospinal fluid)

  • Calcium imaging dye (e.g., Fluo-4 AM) or electrophysiology setup

Procedure:

  • Prepare a stock solution of this compound in DMSO. A typical stock concentration is 10-50 mM.

  • On the day of the experiment, dilute the this compound stock solution in the appropriate recording solution or culture medium to the final desired inhibitory concentration (e.g., 10 µM, 20 µM, or 50 µM).[7][9][10][11]

  • Pre-incubate the neuronal cultures with the this compound-containing solution for a designated period. A common pre-incubation time is 1 hour.[10][11]

  • Following pre-incubation, proceed with the experimental paradigm, such as:

    • Calcium Imaging: Load cells with a calcium indicator and stimulate to evoke calcium transients. Compare the amplitude and kinetics of calcium signals in this compound-treated versus control cells.

    • Electrophysiology: Perform patch-clamp recordings to measure synaptic currents or neuronal firing properties. Assess the impact of RyR inhibition on these parameters.

  • For control experiments, treat a parallel set of cultures with a vehicle control (DMSO at the same final concentration as the this compound-treated group).

Protocol 2: Activation of this compound Receptors to Study Calcium Leak

This protocol is used to investigate the consequences of a sustained, low-level calcium release from the ER by locking RyRs in a sub-conductance state.

Materials:

  • Neuronal cell culture

  • Culture medium

  • This compound (stock solution in DMSO)

  • Experimental buffer

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the this compound stock to a final activating concentration (e.g., 50 nM) in the experimental buffer or culture medium.[8]

  • Apply the this compound solution to the neuronal cultures.

  • Monitor the desired cellular process over time. This could involve:

    • Measuring changes in spontaneous neurotransmitter release.[8]

    • Assessing long-term effects on neuronal survival or dendritic spine morphology.

  • Include a vehicle control group for comparison.

Concluding Remarks

This compound is a powerful and specific modulator of this compound receptors, making it an indispensable tool in neuroscience research. Careful consideration of its concentration-dependent effects is crucial for the accurate interpretation of experimental results. The protocols and data presented here provide a foundation for designing and executing experiments to elucidate the multifaceted roles of RyR-mediated calcium signaling in neuronal health and disease. As research into neurodegenerative disorders like Alzheimer's disease increasingly points to dysregulated calcium homeostasis, the use of this compound to probe these mechanisms will undoubtedly continue to be of high value.[4][12]

References

Best practices for storing and handling Ryanodine compound.

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ryanodine is a naturally occurring plant alkaloid that serves as a potent and specific modulator of this compound receptors (RyRs), the primary calcium release channels on the sarcoplasmic/endoplasmic reticulum.[1][2] Its dose-dependent effects make it a critical tool in studying calcium signaling, excitation-contraction coupling, and various disease states associated with RyR dysfunction.[3][4][5] At nanomolar concentrations, this compound locks the RyR channel in an open sub-conductance state, while at micromolar concentrations, it can be inhibitory.[1][5] This document provides detailed guidelines for the safe storage, handling, and experimental use of the this compound compound.

Safety Precautions and Handling

This compound is a hazardous substance and requires careful handling to avoid exposure.[6][7] It is harmful if swallowed, inhaled, or absorbed through the skin and is very toxic to aquatic life.[6][7]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear safety glasses.[7]

  • Hand Protection: Use compatible chemical-resistant gloves.[7]

  • Skin and Body Protection: Wear a lab coat.[7]

  • Respiratory Protection: A NIOSH-approved respirator should be used when handling the powder or when adequate ventilation is not available.[7]

Engineering Controls:

  • Work in a well-ventilated area, preferably in a chemical fume hood, especially when handling the solid compound to avoid dust formation.[6][7]

  • An eyewash station and safety shower should be readily accessible.[7]

First Aid Measures:

  • Ingestion: If swallowed, call a poison center or doctor. Rinse mouth. Do NOT induce vomiting.[7]

  • Skin Contact: Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing.[7]

  • Eye Contact: Flush eyes with plenty of water for at least 15 minutes, holding eyelids apart.[7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[7]

Storage and Stability

Proper storage is crucial to maintain the integrity and activity of the this compound compound.

FormStorage TemperatureDurationNotes
Powder -20°CUp to 3 yearsShould be desiccated.[3][8]
Stock Solution in DMSO -80°CUp to 6 monthsAliquot to avoid repeated freeze-thaw cycles.[3]
Stock Solution in DMSO -20°CUp to 1 monthAliquot to avoid repeated freeze-thaw cycles.[3]
Stock Solution in Distilled Water 4°C (Refrigerator)-Used for specific applications like the this compound test by the European Malignant Hyperthermia Group.[9]

Note: Solutions of this compound can be unstable. It is often recommended to prepare solutions fresh for optimal results.[4]

Solution Preparation

This compound exhibits solubility in various solvents, which dictates its use in different experimental settings.

Solubility Data
SolventMaximum Concentration (mg/mL)Maximum Concentration (mM)
DMSO 50 mg/mL101.31 mM
DMSO 12.34 mg/mL25 mM
Ethanol 4.94 mg/mL10 mM

Data sourced from MedChemExpress and Tocris Bioscience. Note that solubility can vary between suppliers.[3][8]

Protocol for Preparing a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder (MW: 493.55 g/mol )

  • Anhydrous (newly opened) Dimethyl Sulfoxide (DMSO)

  • Sterile, nuclease-free microcentrifuge tubes

  • Calibrated pipettes

  • Vortex mixer

  • Ultrasonic bath (optional)

Procedure:

  • Calculate the required mass of this compound. For 1 mL of a 10 mM stock solution, you will need:

    • Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 493.55 g/mol * 1000 mg/g = 4.9355 mg

  • Weigh the this compound powder in a suitable container. Due to its hazardous nature, this should be done in a chemical fume hood.

  • Add the calculated volume of DMSO. For a 10 mM solution from 4.9355 mg of this compound, add 1 mL of DMSO.

  • Dissolve the compound. Vortex the solution thoroughly. If necessary, use an ultrasonic bath to aid dissolution.[3] Hygroscopic DMSO can significantly impact solubility, so use a fresh, anhydrous supply.[3]

  • Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This is critical to prevent degradation from repeated freeze-thaw cycles.[3]

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3]

Experimental Protocols

General Workflow for Cell-Based Assays

The following diagram illustrates a typical workflow for treating cells with this compound to study its effects on intracellular calcium dynamics.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep_stock Prepare this compound Stock Solution (e.g., 10 mM in DMSO) prep_working Dilute Stock to Working Concentration in Cell Culture Medium prep_stock->prep_working Dilution treatment Treat Cells with This compound Working Solution prep_working->treatment cell_culture Culture Cells to Desired Confluency cell_culture->treatment Application incubation Incubate for Specified Duration treatment->incubation ca_imaging Calcium Imaging (e.g., using Fluo-4 AM) incubation->ca_imaging data_acq Acquire Fluorescence Data ca_imaging->data_acq data_analysis Analyze Calcium Transients (Amplitude, Frequency, etc.) data_acq->data_analysis G cluster_RyR This compound Receptor (RyR) cluster_low_this compound Low [this compound] (nM) cluster_high_this compound High [this compound] (µM) RyR_channel Closed State RyR Tetramer Low Cytosolic [Ca²⁺] subconductance_state Open Sub-conductance State Persistent Ca²⁺ Leak Depletion of Stores RyR_channel:f1->subconductance_state:f0 Binds to open channel inhibited_state Inhibited State Channel Closure No Ca²⁺ Release RyR_channel:f1->inhibited_state:f0 Inhibits channel low_this compound This compound high_this compound This compound

References

Application Notes and Protocols for Utilizing Fluorescent Calcium Indicators with Ryanodine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the use of fluorescent calcium indicators in conjunction with ryanodine to investigate intracellular calcium dynamics, specifically focusing on the function and modulation of this compound receptors (RyRs). This document includes detailed experimental protocols, data presentation tables, and visual diagrams to facilitate the design and execution of robust and reproducible experiments.

Introduction to this compound Receptors and Fluorescent Calcium Indicators

This compound receptors (RyRs) are a class of intracellular calcium channels located on the membrane of the sarcoplasmic and endoplasmic reticulum (SR/ER).[1][2] They are crucial for regulating the release of stored calcium, a key step in cellular processes such as muscle contraction, neurotransmission, and gene expression.[3] The plant alkaloid this compound is a potent modulator of RyRs. Its effects are concentration-dependent: at nanomolar to low micromolar concentrations, it locks the RyR channel in a long-lasting sub-conductance "leaky" state, while at higher micromolar concentrations, it can lead to irreversible inhibition of the channel.[1] This property makes this compound an invaluable pharmacological tool for studying SR/ER calcium leak and its physiological and pathological consequences.[3][4]

Fluorescent calcium indicators are essential tools for visualizing and quantifying these this compound-induced changes in intracellular calcium.[5] These indicators can be broadly categorized into two main types:

  • Single-Wavelength Indicators: These dyes, such as Fluo-4 and Rhod-2, exhibit a significant increase in fluorescence intensity upon binding to Ca²⁺.[6] They are well-suited for high-throughput screening and confocal microscopy.

  • Ratiometric Indicators: Dyes like Fura-2 and Indo-1 undergo a shift in their excitation or emission wavelength upon Ca²⁺ binding.[5][7] This ratiometric property allows for more precise quantification of intracellular calcium concentrations, as it minimizes issues like uneven dye loading and photobleaching.[5]

The choice of indicator depends on the specific experimental goals, the cell type being studied, and the available imaging equipment.

Quantitative Data for Common Fluorescent Calcium Indicators

For ease of comparison, the spectral properties and dissociation constants (Kd) of commonly used fluorescent calcium indicators are summarized in the table below. The Kd value represents the calcium concentration at which half of the indicator is bound to calcium, providing an indication of the indicator's affinity and optimal range for calcium measurement.

IndicatorTypeExcitation Max (nm)Emission Max (nm)Kd (nM)Key Features
Fluo-4 Single-Wavelength~494~516~345Bright green fluorescence, large dynamic range, widely used for confocal microscopy and HTS.[6]
Fura-2 Ratiometric (Excitation)340 (Ca²⁺-bound) / 380 (Ca²⁺-free)~510~145UV-excitable, allows for precise ratiometric Ca²⁺ measurements.[5][7]
Indo-1 Ratiometric (Emission)~350~405 (Ca²⁺-bound) / ~485 (Ca²⁺-free)~230UV-excitable, ideal for flow cytometry due to emission shift.
Rhod-2 Single-Wavelength~552~576~570Red-shifted spectra reduce autofluorescence and are suitable for multiplexing with green fluorophores. Can accumulate in mitochondria.[6]
Cal-520 Single-Wavelength~492~514~320Improved signal-to-noise ratio compared to Fluo-4.

Experimental Protocols

The following protocols provide detailed methodologies for studying this compound-induced calcium release using both single-wavelength and ratiometric fluorescent indicators.

Protocol 1: Measuring Sarcoplasmic Reticulum Ca²⁺ Leak with Fluo-4

This protocol is designed to measure SR Ca²⁺ leak induced by low concentrations of this compound using the single-wavelength indicator Fluo-4, often visualized as an increase in "calcium sparks" or a rise in diastolic calcium levels.

Materials:

  • Fluo-4 AM (Acetoxymethyl ester)

  • Pluronic F-127

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

  • Cells of interest (e.g., cardiomyocytes, skeletal muscle fibers, or a relevant cell line) cultured on imaging-compatible plates or coverslips

  • Confocal microscope with appropriate laser lines (e.g., 488 nm excitation) and emission filters (e.g., 505-530 nm).

Procedure:

  • Indicator Loading:

    • Prepare a 1-5 mM stock solution of Fluo-4 AM in anhydrous DMSO.

    • Prepare a loading solution by diluting the Fluo-4 AM stock to a final concentration of 1-5 µM in HBSS. To aid in dye solubilization, add Pluronic F-127 (0.02-0.05%).

    • Remove the culture medium from the cells and wash once with HBSS.

    • Incubate the cells with the Fluo-4 AM loading solution for 15-30 minutes at room temperature or 37°C in the dark. The optimal loading time and temperature should be determined empirically for each cell type.

    • Wash the cells twice with HBSS to remove excess dye and allow for de-esterification of the AM ester for at least 30 minutes at room temperature in the dark.

  • Baseline Calcium Imaging:

    • Mount the coverslip or plate onto the confocal microscope stage.

    • Acquire a baseline recording of Fluo-4 fluorescence to establish the resting calcium level. For dynamic events like calcium sparks, use line-scan imaging mode.

  • This compound Application and Data Acquisition:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in HBSS to the desired final concentration (typically in the range of 10 nM to 1 µM to induce a leaky state).

    • Perfuse the cells with the this compound-containing solution.

    • Immediately begin acquiring images to monitor the change in Fluo-4 fluorescence. An increase in baseline fluorescence or the frequency of calcium sparks indicates an SR Ca²⁺ leak.

  • Data Analysis:

    • Quantify the change in fluorescence intensity over time (ΔF/F₀), where F is the fluorescence at a given time point and F₀ is the baseline fluorescence.

    • For calcium spark analysis, specialized software can be used to determine spark frequency, amplitude, and duration.

Protocol 2: Ratiometric Measurement of RyR Activity with Fura-2

This protocol utilizes the ratiometric indicator Fura-2 to provide a more quantitative assessment of changes in intracellular calcium concentration following modulation of RyR activity.

Materials:

  • Fura-2 AM

  • Pluronic F-127

  • This compound

  • Caffeine (as a positive control for RyR activation)

  • Thapsigargin (as a SERCA inhibitor to study leak)

  • Ionomycin and EGTA (for calibration)

  • DMSO

  • Physiological buffer (e.g., HBSS)

  • Fluorescence imaging system capable of alternating excitation at 340 nm and 380 nm and measuring emission at ~510 nm.[5]

Procedure:

  • Indicator Loading:

    • Prepare a 1-5 mM stock solution of Fura-2 AM in anhydrous DMSO.

    • Prepare a loading solution by diluting the Fura-2 AM stock to a final concentration of 2-5 µM in a suitable buffer, supplemented with 0.02-0.05% Pluronic F-127.

    • Incubate cells with the Fura-2 AM loading solution for 30-60 minutes at 37°C in the dark.[7]

    • Wash the cells twice with buffer and allow for de-esterification for at least 30 minutes.

  • Imaging and Baseline Recording:

    • Mount the cells on the imaging setup.

    • Acquire a stable baseline recording by alternating excitation between 340 nm and 380 nm and recording the emission at 510 nm. The ratio of the fluorescence intensities (F₃₄₀/F₃₈₀) will be calculated.

  • Pharmacological Manipulation and Recording:

    • To study leak: Apply a low concentration of this compound (10 nM - 1 µM) and monitor the change in the F₃₄₀/F₃₈₀ ratio. A gradual increase in the ratio is indicative of an SR Ca²⁺ leak.

    • To study evoked release: Apply a known RyR agonist, such as caffeine (10-20 mM), to induce a rapid and transient increase in the F₃₄₀/F₃₈₀ ratio. The effect of different concentrations of this compound on this caffeine-induced transient can then be assessed.

  • Calibration (Optional but Recommended for [Ca²⁺]i Quantification):

    • At the end of the experiment, determine the maximum fluorescence ratio (Rₘₐₓ) by adding a calcium ionophore like ionomycin (5-10 µM) in the presence of saturating extracellular calcium.

    • Subsequently, determine the minimum fluorescence ratio (Rₘᵢₙ) by adding a calcium chelator like EGTA (e.g., 10 mM) to chelate all available calcium.

    • The intracellular calcium concentration ([Ca²⁺]i) can then be calculated using the Grynkiewicz equation: [Ca²⁺]i = Kd * [(R - Rₘᵢₙ) / (Rₘₐₓ - R)] * (F_free₃₈₀ / F_bound₃₈₀), where Kd is the dissociation constant of Fura-2 for Ca²⁺, and (F_free₃₈₀ / F_bound₃₈₀) is the ratio of fluorescence intensities at 380 nm for Ca²⁺-free and Ca²⁺-bound Fura-2.

Visualizations

The following diagrams, generated using the DOT language, illustrate key concepts and workflows described in these application notes.

Ryanodine_Signaling_Pathway cluster_SR Sarcoplasmic Reticulum (SR) cluster_Cytosol Cytosol SR_Ca High [Ca²⁺] RyR This compound Receptor (RyR) Cytosol_Ca Low [Ca²⁺] RyR->Cytosol_Ca Ca²⁺ Release/Leak Ca_Indicator Fluorescent Ca²⁺ Indicator Cytosol_Ca->Ca_Indicator Binds to Fluorescence Fluorescence Signal Ca_Indicator->Fluorescence Generates This compound This compound This compound->RyR Modulates

Caption: this compound signaling pathway.

Experimental_Workflow start Start: Culture Cells load_dye Load Cells with Fluorescent Ca²⁺ Indicator start->load_dye wash Wash and De-esterify load_dye->wash baseline Acquire Baseline Fluorescence wash->baseline apply_this compound Apply this compound baseline->apply_this compound record Record Ca²⁺ Signal Changes apply_this compound->record analysis Data Analysis (e.g., ΔF/F₀) record->analysis end End analysis->end

Caption: General experimental workflow.

Logical_Relationship This compound This compound Application ryr_state Altered RyR State (Leaky Channel) This compound->ryr_state Induces ca_leak Increased SR/ER Ca²⁺ Leak ryr_state->ca_leak Causes cytosolic_ca Elevated Cytosolic [Ca²⁺] ca_leak->cytosolic_ca Leads to fluorescence Increased Indicator Fluorescence cytosolic_ca->fluorescence Results in

Caption: Logical relationship of events.

Troubleshooting and Considerations

  • Dye Compartmentalization: Some indicators, particularly those with a net positive charge like Rhod-2, can accumulate in mitochondria. This can be mitigated by using lower dye concentrations and appropriate loading times.

  • Phototoxicity and Photobleaching: Minimize exposure to excitation light to prevent cell damage and dye bleaching, especially with UV-excitable indicators like Fura-2. Use the lowest possible laser power and exposure times.

  • This compound Concentration: The concentration of this compound is critical. Perform a dose-response curve to determine the optimal concentration for inducing a measurable leak without causing complete channel block in your specific cell type.

  • Cell Health: Ensure cells are healthy and not overly confluent, as this can affect dye loading and cellular responses.

  • Controls: Always include appropriate controls, such as vehicle-only (DMSO) controls, and positive controls (e.g., caffeine for RyR activation, ionomycin for maximal Ca²⁺ influx) to validate your experimental system.[8]

References

Application Notes and Protocols for Ryanodine: In Vitro and In Vivo Uses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Ryanodine and its Receptors

This compound is a plant alkaloid toxin originally isolated from Ryania speciosa.[1] It serves as a powerful pharmacological tool due to its high affinity and specificity for a class of intracellular calcium channels known as this compound Receptors (RyRs).[2][3] RyRs are massive homotetrameric ion channels, exceeding 2.2 megadaltons, located on the membrane of the sarcoplasmic and endoplasmic reticulum (SR/ER).[1][3][4] They are responsible for the rapid release of stored Ca²⁺, a critical step in processes like muscle contraction, neurotransmission, and secretion.[4][5]

There are three primary mammalian isoforms of the RyR, each with distinct tissue distribution and physiological roles:

  • RyR1: Predominantly expressed in skeletal muscle, where it is essential for excitation-contraction (E-C) coupling.[3][6] Mutations in the RYR1 gene are linked to malignant hyperthermia and central core disease.[3][6]

  • RyR2: The primary isoform in cardiac muscle, crucial for the calcium-induced calcium release (CICR) that drives heart contraction.[6] RYR2 mutations are associated with catecholaminergic polymorphic ventricular tachycardia (CPVT) and other arrhythmias.[3][6]

  • RyR3: Found in the brain, diaphragm, and other tissues at lower levels, its functions include modulating the Ca²⁺ signals generated by other RyR isoforms.[2][7][8]

This compound's interaction with these receptors is complex and highly dependent on its concentration, making it a versatile tool for both in vitro and in vivo research.

In Vitro Applications of this compound

This compound is extensively used in vitro to probe the fundamental properties of RyR channels and their role in cellular calcium signaling. Its primary applications include characterizing channel gating, studying Ca²⁺ release kinetics, and screening for novel RyR-modulating compounds.

Application Note 1: Probing RyR Channel Gating and Conductance

This compound exhibits a bimodal, use-dependent mechanism of action.[3] Its binding is contingent on the RyR channel being in an open or activated state.[4]

  • At low concentrations (nanomolar to low micromolar, <10 µM): this compound locks the RyR channel into a stable, long-lasting sub-conductance or "half-open" state.[3][4] This is invaluable for studying the biophysical properties of a single, stable channel conformation and for depleting intracellular Ca²⁺ stores in a controlled manner.

  • At high concentrations (micromolar, >100 µM): this compound acts as a full inhibitor, locking the channel in a closed state.[2][3]

This dual activity allows researchers to precisely manipulate RyR function to understand its contribution to cellular physiology.

Protocol 1: [³H]-Ryanodine Binding Assay

This assay is a quantitative method to measure RyR channel activity, as [³H]-ryanodine preferentially binds to the open state of the channel.[9] An increase in binding signifies increased channel opening or activity. The protocol is typically performed on microsomes isolated from tissues (skeletal or cardiac muscle) or HEK293 cells engineered to express a specific RyR isoform.[9][10]

Objective: To quantify the activity of RyR channels in response to modulators (e.g., Ca²⁺, ATP, caffeine, or test compounds).

Materials:

  • Isolated heavy SR microsomes (0.3 mg/ml protein concentration).[11]

  • [³H]-Ryanodine (e.g., 95 Ci/mmol), final concentration ~5 nM.[11]

  • Binding Buffer: 0.2 M KCl, 10 mM Na-HEPES, pH 7.2.[11]

  • Ca²⁺/EGTA solutions to achieve desired free [Ca²⁺] (calculated with software like MAXCHELATOR).[11]

  • Test compounds (activators or inhibitors).

  • Unlabeled this compound (20 µM) for determining non-specific binding.[11]

  • GF/B or GF/C glass filters.[11]

  • Cell harvester and scintillation counter.

Methodology:

  • Prepare the incubation medium by diluting microsomes, [³H]-ryanodine, and test compounds into the binding buffer with a set free [Ca²⁺].

  • To assess Ca²⁺ sensitivity, vary the free [Ca²⁺] concentration from 10 nM to 10 mM.[11]

  • For each condition, prepare a parallel sample containing a high concentration of unlabeled this compound (~20 µM) to measure non-specific binding.[11]

  • Incubate samples in duplicate for 120 minutes at 36-37°C.[11][12]

  • Terminate the binding reaction by rapid filtration through glass filters using a cell harvester.

  • Wash the filters twice with 5 ml of ice-cold distilled water to remove unbound radioligand.[11]

  • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Calculate specific binding by subtracting the non-specific binding from the total binding for each sample.

Application Note 2: Investigating Cellular Ca²⁺ Dynamics

In cellular preparations, this compound is used to identify the contribution of RyR-mediated Ca²⁺ release to global intracellular Ca²⁺ signals. By applying this compound and observing changes in Ca²⁺ transients, researchers can dissect the roles of SR/ER stores versus Ca²⁺ influx from the extracellular space.[13] This is particularly relevant in iPSC-derived cardiomyocytes from patients with RyR-related diseases, where this compound can be used to probe the disease phenotype in vitro.[14]

Protocol 2: In Vitro Calcium Imaging in Cultured Cells

Objective: To visualize and quantify the effect of this compound on RyR-mediated Ca²⁺ release in live cells.

Materials:

  • Cultured cells (e.g., HEK293 expressing RyRs, iPSC-cardiomyocytes, or primary neurons).

  • Fluorescent Ca²⁺ indicator (e.g., Fluo-4 AM).

  • Tyrode's solution or appropriate physiological buffer.

  • This compound stock solution.

  • Other modulators (e.g., caffeine as an agonist, dantrolene as an antagonist).

  • Confocal microscope with line-scan imaging capabilities.[14]

Methodology:

  • Cell Plating: Plate cells on glass-bottom dishes suitable for microscopy.

  • Dye Loading: Incubate cells with Fluo-4 AM (e.g., 5 µM) for 15-30 minutes at room temperature or 37°C, according to the cell type.[14]

  • Washing: Wash cells with Tyrode's solution to remove excess dye and allow for de-esterification.

  • Baseline Imaging: Mount the dish on the confocal microscope stage. Acquire a baseline recording of spontaneous or electrically stimulated Ca²⁺ transients using line-scan mode to capture rapid events like Ca²⁺ sparks.[14]

  • This compound Application: Perfuse the cells with a low concentration of this compound (e.g., 0.1-1 µM) to lock channels open. Observe changes in the frequency and amplitude of Ca²⁺ sparks or the characteristics of the global Ca²⁺ transient.[15]

  • Inhibition (Optional): Apply a high concentration of this compound (>100 µM) to inhibit RyR activity and observe the reduction in SR Ca²⁺ release.

  • Data Analysis: Analyze images using software (e.g., ImageJ) to quantify fluorescence intensity (ΔF/F0), transient amplitude, duration, and the frequency of local Ca²⁺ release events.[14]

In Vivo Applications of this compound

In vivo studies use this compound to understand the systemic and tissue-specific consequences of RyR modulation. These applications are critical for validating in vitro findings, studying disease pathophysiology in whole organisms, and assessing the therapeutic potential of RyR-targeted drugs.

Application Note 3: Creating Animal Models of RyR-Related Myopathies

While genetic mouse models are the gold standard, pharmacological intervention with this compound can be used to induce phenotypes that mimic RyR-related diseases.[16] For example, administration of this compound can alter E-C coupling and muscle contractility, providing a model to test the efficacy of potential therapeutic agents like RyR stabilizers or antagonists.[17][18] This approach is particularly useful for studying acquired conditions where RyR function is altered, such as in heart failure.[19]

Protocol 3: General Workflow for In Vivo Assessment of Muscle Function

Objective: To assess the impact of this compound on skeletal or cardiac muscle function in a live animal model (e.g., mouse).

Methodology:

  • Animal Preparation: Anesthetize the animal according to approved institutional protocols.

  • Baseline Measurement: Record baseline physiological parameters. For cardiac studies, this involves electrocardiography (ECG) for arrhythmias or echocardiography for contractility. For skeletal muscle, this may involve measuring grip strength or ex vivo muscle force generation after dissection.

  • This compound Administration: Administer this compound via an appropriate route (e.g., intraperitoneal or intravenous injection). The dose must be carefully titrated to achieve the desired effect without causing immediate lethality.

  • Post-Treatment Monitoring: Continuously record physiological parameters. Monitor for the onset of arrhythmias, changes in heart rate, or alterations in muscle twitch and tetanic force.

  • Challenge (Optional): In models of stress-induced disease (like CPVT), a catecholaminergic agent (e.g., isoproterenol) may be administered after this compound to provoke an arrhythmic phenotype.[14]

  • Tissue Collection: At the end of the experiment, tissues may be collected for subsequent biochemical analysis (e.g., [³H]-ryanodine binding or Western blotting) to correlate functional changes with molecular alterations.

  • Data Analysis: Compare pre- and post-ryanodine measurements using appropriate statistical tests (e.g., paired t-test).

Application Note 4: Investigating the Role of RyRs in the Central Nervous System

RyRs, particularly RyR2 and RyR3, are expressed in the brain and play roles in neuronal excitability, synaptic plasticity, and memory.[7][16] In vivo or brain slice studies use this compound to investigate these functions. For instance, perfusion of hippocampal slices with this compound has been shown to affect long-term depression (LTD), indicating a role for RyR-mediated Ca²⁺ release in synaptic plasticity.[20] this compound is also a tool in studying the Ca²⁺ dysregulation hypothesis in neurodegenerative diseases like Alzheimer's.[21]

Quantitative Data Summary

The effects of this compound are highly concentration-dependent. The following tables summarize typical concentrations and their observed effects in various experimental systems.

Table 1: In Vitro this compound Concentrations and Effects

Application/AssayThis compound ConcentrationTarget Isoform(s)Observed EffectReference(s)
RyR Activation / Store Depletion0.1 - 10 µMRyR1, RyR2, RyR3Locks channel in a sub-conductance open state, stimulates Ca²⁺ sparks.[3][15][20]
RyR Inhibition>10 µM (typically >100 µM)RyR1, RyR2, RyR3Fully inhibits channel opening.[2][3][20]
[³H]-Ryanodine Binding Assay1 - 10 nM (Radioligand)RyR1, RyR2Quantifies the population of open channels.[9][11]
Hippocampal Slice Electrophysiology1 µM (Activation)Brain RyRs (RyR2/3)No significant effect on basal synaptic transmission.[20]
Hippocampal Slice Electrophysiology20 µM (Inhibition)Brain RyRs (RyR2/3)No effect on paired-pulse responses, but inhibits LTD.[20]

Table 2: In Vivo & Ex Vivo this compound Concentrations and Effects

Application/ModelThis compound ConcentrationTarget TissueObserved EffectReference(s)
Cardiac Purkinje Fibers (ex vivo)1 µMCardiac Muscle (RyR2)Reduced Ca²⁺ transient amplitude and twitch tension to <3% of control.[13]
Rat Ventricular Myocytes (ex vivo)1 µMCardiac Muscle (RyR2)Reduced amplitude of systolic Ca²⁺ transient.[22]
Animal Models (General)Dose-dependentSystemicEffects on muscle function and cardiac rhythm, requires careful titration.[16]

Visualizations: Pathways and Protocols

Diagram 1: this compound's Role in Excitation-Contraction Coupling

E_C_Coupling cluster_skeletal Skeletal Muscle (RyR1) cluster_cardiac Cardiac Muscle (RyR2) AP1 Action Potential TT1 T-Tubule Depolarization AP1->TT1 DHPR DHPR (Voltage Sensor) TT1->DHPR Conformational Change RyR1 RyR1 DHPR->RyR1 Mechanical Coupling SR1 Sarcoplasmic Reticulum RyR1->SR1 Opens Channel Ca_Release1 Ca²⁺ Release SR1->Ca_Release1 Contraction1 Contraction Ca_Release1->Contraction1 Ryanodine1 This compound Ryanodine1->RyR1 Modulates Gating AP2 Action Potential TT2 T-Tubule Depolarization AP2->TT2 LTCC L-Type Ca²⁺ Channel TT2->LTCC Ca_Influx Ca²⁺ Influx LTCC->Ca_Influx RyR2 RyR2 Ca_Influx->RyR2 CICR SR2 Sarcoplasmic Reticulum RyR2->SR2 Opens Channel Ca_Release2 Ca²⁺ Release SR2->Ca_Release2 Contraction2 Contraction Ca_Release2->Contraction2 Ryanodine2 This compound Ryanodine2->RyR2 Modulates Gating

Caption: this compound modulates RyR1 and RyR2, key channels in muscle E-C coupling.

Diagram 2: Workflow for [³H]-Ryanodine Binding Assay

Ryanodine_Binding_Assay start Start prep Prepare Microsomes (e.g., from muscle tissue) start->prep incubate Incubate Microsomes with: - [³H]-Ryanodine - Buffers (Ca²⁺/EGTA) - Test Compound prep->incubate nonspecific Prepare Parallel Samples with excess Unlabeled this compound prep->nonspecific thermo Incubate at 37°C for 2 hours incubate->thermo nonspecific->thermo filter Rapid Filtration (Glass Fiber Filters) thermo->filter wash Wash Filters with Cold Buffer filter->wash count Scintillation Counting wash->count calc Calculate Specific Binding: (Total - Non-specific) count->calc end End calc->end

Caption: Step-by-step workflow for the quantitative [³H]-Ryanodine binding assay.

Diagram 3: Dose-Dependent Action of this compound on RyR Channel

Ryanodine_Action cluster_inputs This compound Application cluster_outputs Resulting Channel State RyR_Basal RyR Channel (Basal State) Open_State Locked Sub-conductance (Half-Open) State RyR_Basal->Open_State Activation Closed_State Inhibited (Closed) State RyR_Basal->Closed_State Inhibition Low_Dose Low Concentration (nM to <10 µM) Low_Dose->RyR_Basal High_Dose High Concentration (>100 µM) High_Dose->RyR_Basal

References

Flow Cytometry Analysis of Calcium Flux with Ryanodine: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intracellular calcium (Ca²⁺) is a ubiquitous second messenger that plays a critical role in a vast array of cellular processes, including signal transduction, gene expression, cell proliferation, and apoptosis. The precise spatial and temporal regulation of intracellular Ca²⁺ concentration is therefore essential for normal cellular function. One of the key players in intracellular Ca²⁺ homeostasis is the ryanodine receptor (RyR), a large conductance channel primarily located on the membrane of the endoplasmic reticulum (ER) or sarcoplasmic reticulum (SR).

This compound receptors mediate the release of Ca²⁺ from these intracellular stores into the cytoplasm, a process known as calcium-induced calcium release (CICR). This rapid increase in cytosolic Ca²⁺ can trigger a multitude of downstream signaling events. The plant alkaloid this compound is a potent modulator of RyR activity. At nanomolar concentrations, it locks the channel in a sub-conductance open state, leading to a slow depletion of Ca²⁺ stores. At micromolar concentrations, it fully closes the channel. This dual activity makes this compound a valuable pharmacological tool for studying the role of RyRs in cellular calcium signaling.

Flow cytometry provides a powerful platform for analyzing intracellular calcium flux at the single-cell level within a heterogeneous population. By loading cells with fluorescent Ca²⁺ indicator dyes, researchers can monitor real-time changes in intracellular Ca²⁺ concentration in response to various stimuli, including modulators of this compound receptors. This application note provides detailed protocols for the analysis of this compound-mediated calcium flux by flow cytometry, along with data presentation guidelines and visualizations of the relevant signaling pathways and experimental workflows.

Principles of Flow Cytometric Calcium Flux Analysis

The core principle of measuring calcium flux by flow cytometry involves the use of fluorescent dyes whose spectral properties change upon binding to Ca²⁺. These dyes can be broadly categorized into two types:

  • Single-Wavelength Indicators: These dyes, such as Fluo-3, Fluo-4, and the Cal-520® series, exhibit a significant increase in fluorescence intensity upon binding to Ca²⁺.[1] They are typically excited by a 488 nm laser and their emission is detected in the green channel (e.g., 525 nm).[1]

  • Ratiometric Indicators: Dyes like Indo-1 and Fura Red undergo a shift in their excitation or emission spectra upon Ca²⁺ binding.[1][2] Indo-1, for example, is excited by a UV laser (around 350 nm) and emits at ~400 nm when bound to Ca²⁺ and at ~475 nm when free.[3] The ratio of the fluorescence intensities at these two wavelengths provides a more accurate and stable measure of intracellular Ca²⁺ concentration, as it is less affected by variations in dye loading, cell size, and photobleaching.[4]

The general workflow for a flow cytometry calcium flux experiment involves:

  • Loading the cells with a suitable calcium indicator dye.

  • Acquiring a baseline fluorescence signal.

  • Introducing a stimulus (e.g., this compound, caffeine, or an ionophore).

  • Continuously recording the changes in fluorescence over time.

Data Presentation

Summarizing quantitative data in a structured format is crucial for the comparison and interpretation of results. The following tables provide examples of how to present data from calcium flux experiments involving this compound and other RyR modulators.

Table 1: Effect of this compound on Intracellular Calcium Concentration

Cell TypeThis compound ConcentrationObservationMethodReference
NG115-401L Neuroblastoma1 µMRobust Ca²⁺ release in Ca²⁺-free media (0.92 ± 0.22 peak fluorescence ratio units)Fura-2 microfluorometry[5]
Porcine Coronary Artery Smooth Muscle10 µMSignificant increase in [Ca²⁺]i to a plateau level 27 ± 3% above baselineFura-2 microfluorometry[3]
Bovine Coronary Artery Smooth Muscle10 µMSignificant increase in [Ca²⁺]i to a plateau level 38 ± 4% above baselineFura-2 microfluorometry[3]
Rabbit Ear Artery Smooth Muscle10 µMEnhanced rate of ⁴⁵Ca effluxRadiotracer efflux assay[6]

Table 2: Effect of this compound Receptor Agonists on Intracellular Calcium Release

Cell TypeAgonistConcentrationObservationMethodReference
NG115-401L Neuroblastoma4-chloro-m-cresol (CMC)250 µMSustained Ca²⁺ response (peak fluorescence ratio change of 0.44 ± 0.18)Fura-2 microfluorometry[5]
NG115-401L NeuroblastomaCaffeine40 mMCa²⁺ release in the presence of extracellular Ca²⁺Fura-2 microfluorometry[5]
HEK293 cells expressing RyR3Caffeine5 mMFast and large transient increase in fluorescenceFluo-3 spectrofluorometry[7]
B-lymphocytesCaffeine or 4-CmCNot specifiedInduces release of RyR1 mediated ER Ca²⁺ storesFlow Cytometry with Fluo-4 AM[8]

Experimental Protocols

The following are detailed protocols for the analysis of calcium flux using flow cytometry, with a focus on the application of this compound and its agonists.

Protocol 1: General Calcium Flux Analysis using Indo-1

This protocol is a widely used method for determining intracellular calcium flux and can be adapted for stimulation with this compound or other compounds.[9][10]

Materials:

  • Cells of interest (e.g., lymphocytes, neuronal cells)

  • Cell Culture Medium (e.g., RPMI, DMEM) with and without fetal calf serum (FCS)

  • HEPES buffer

  • Indo-1 AM (acetoxymethyl ester)

  • Dimethyl sulfoxide (DMSO)

  • Pluronic F-127 (optional, for aiding dye loading)

  • This compound or other stimulants (e.g., Caffeine, 4-CmC)

  • Ionomycin (positive control)

  • EGTA (negative control)

  • Flow cytometer with UV laser and appropriate filters for Indo-1 detection

Procedure:

  • Cell Preparation:

    • Harvest cells and wash them in culture medium.

    • Resuspend the cells at a concentration of 1-10 x 10⁶ cells/mL in pre-warmed (37°C) loading medium (e.g., RPMI with 2% FCS and 25mM HEPES).[4]

  • Dye Loading:

    • Prepare a stock solution of Indo-1 AM in high-quality, anhydrous DMSO. The final concentration for loading typically ranges from 1 to 10 µM.[10] It is recommended to perform a titration to determine the optimal concentration for your specific cell type.[10]

    • (Optional) To aid in dye solubilization and loading, Pluronic F-127 can be added to the Indo-1 AM stock solution before diluting it in the loading medium.

    • Add the Indo-1 AM solution to the cell suspension and mix gently.

    • Incubate the cells for 30-60 minutes at 37°C in the dark.[4]

  • Washing:

    • After incubation, wash the cells twice with warm culture medium to remove extracellular dye.

    • Resuspend the cells in fresh, pre-warmed culture medium at a concentration of approximately 1 x 10⁶ cells/mL.[4]

    • Allow the cells to rest for at least 15-30 minutes at 37°C to allow for complete de-esterification of the dye by intracellular esterases.

  • Flow Cytometry Acquisition:

    • Equilibrate the cell suspension to 37°C for approximately 10 minutes prior to data acquisition.[10]

    • Set up the flow cytometer with a UV laser for excitation and detectors for the two emission wavelengths of Indo-1 (violet, ~400 nm for Ca²⁺-bound and blue, ~475 nm for Ca²⁺-free).

    • Begin acquiring data on an unstained cell sample to set the baseline voltage for the detectors.

    • Acquire data for the Indo-1 loaded cells for approximately 30-60 seconds to establish a stable baseline fluorescence ratio.

    • Pause the acquisition, add the this compound or other stimulant at the desired final concentration, and immediately resume data acquisition.

    • Continue to record the fluorescence signal for several minutes to capture the full kinetic response.

    • At the end of the acquisition, add a calcium ionophore like Ionomycin (e.g., 1 µg/mL) to elicit a maximal calcium response, which serves as a positive control for dye loading and cell viability.[2][4]

    • For a negative control, cells can be pre-treated with a calcium chelator like EGTA to deplete intracellular and extracellular calcium.[4]

  • Data Analysis:

    • The primary parameter for analysis is the ratio of the fluorescence intensities of Ca²⁺-bound Indo-1 to Ca²⁺-free Indo-1 over time.

    • Analyze the kinetic data to determine parameters such as the peak fluorescence ratio, the time to peak, and the duration of the calcium response.

Protocol 2: Analysis of this compound Receptor-Mediated Calcium Leak using Fluo-4

This protocol is adapted from a study investigating RyR1-mediated Ca²⁺ leak in B-lymphocytes and can be used to assess the effect of RyR agonists.[8]

Materials:

  • Cells of interest (e.g., B-lymphocytes)

  • Appropriate buffer (e.g., HBSS with Ca²⁺ and Mg²⁺)

  • Fluo-4 AM

  • DMSO

  • This compound receptor agonists (e.g., Caffeine, 4-chloro-m-cresol (4-CmC))

  • Flow cytometer with a 488 nm laser and a detector for green fluorescence (e.g., 525/50 nm bandpass filter)

Procedure:

  • Cell Preparation and Dye Loading:

    • Prepare a single-cell suspension of your cells of interest.

    • Load the cells with Fluo-4 AM (typically 1-5 µM) in an appropriate buffer for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Flow Cytometry Acquisition:

    • Resuspend the cells in the analysis buffer.

    • Acquire a baseline fluorescence signal (Fluorescence vs. Time) for approximately 30-60 seconds.

    • Add the RyR agonist (e.g., caffeine or 4-CmC) to the cell suspension while the sample is on the flow cytometer.

    • Continue to record the fluorescence for several minutes to monitor the change in intracellular Ca²⁺.

  • Data Analysis:

    • The primary output will be a plot of the mean fluorescence intensity (MFI) of Fluo-4 over time.

    • Calculate the percentage change in MFI from the baseline to the peak of the response to quantify the extent of Ca²⁺ release.[8]

Mandatory Visualizations

This compound Receptor Signaling Pathway

RyanodineReceptorSignaling cluster_ER Endoplasmic Reticulum cluster_Cytosol Cytosol RyR This compound Receptor (RyR) Ca_Cytosol Ca²⁺ RyR->Ca_Cytosol Release Ca_ER Ca²⁺ Downstream Downstream Signaling (e.g., Gene Expression, Enzyme Activation) Ca_Cytosol->Downstream Activates This compound This compound This compound->RyR Modulates Caffeine Caffeine Caffeine->RyR Activates

Caption: this compound receptor signaling pathway.

Experimental Workflow for Flow Cytometry Calcium Flux Analysis

CalciumFluxWorkflow start Start: Single-cell suspension dye_loading Dye Loading: Incubate with Ca²⁺ indicator dye (e.g., Indo-1 AM) start->dye_loading wash Wash cells to remove excess dye dye_loading->wash acquire_baseline Flow Cytometry: Acquire baseline fluorescence wash->acquire_baseline add_stimulant Add Stimulant: This compound, Caffeine, etc. acquire_baseline->add_stimulant acquire_response Acquire kinetic response add_stimulant->acquire_response analysis Data Analysis: Ratio vs. Time % Responding Cells Peak MFI acquire_response->analysis end End analysis->end

Caption: Experimental workflow for calcium flux analysis.

References

Application Notes and Protocols for Studying Ryanodine Receptor Channels Using Patch-Clamp Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for investigating the function of Ryanodine Receptor (RyR) channels, critical intracellular calcium release channels, using patch-clamp electrophysiology. The protocols outlined below are designed for studying single-channel and whole-cell RyR currents in both native membrane environments and reconstituted systems.

Introduction to this compound Receptors

This compound receptors (RyRs) are a class of intracellular calcium channels found primarily in the sarcoplasmic and endoplasmic reticulum of various tissues, including muscle and neurons.[1] They play a crucial role in excitation-contraction coupling and other cellular processes by mediating the release of calcium ions from intracellular stores.[1] There are three main isoforms of RyRs: RyR1 (skeletal muscle), RyR2 (cardiac muscle), and RyR3 (brain and other tissues).[1] Dysregulation of RyR function is implicated in several diseases, making them a key target for drug development.

Patch-clamp techniques offer a high-resolution approach to study the biophysical and pharmacological properties of RyR channels, providing insights into their gating mechanisms, ion selectivity, and modulation by various ligands.

Key Patch-Clamp Techniques for Studying RyRs

Two primary patch-clamp methodologies are employed for the detailed electrophysiological characterization of RyR channels:

  • On-Nucleus Patch-Clamp: This technique allows for the study of RyR channels in a more native membrane environment, specifically the nuclear envelope, where they are endogenously expressed or can be heterologously expressed.[2][3][4]

  • Planar Lipid Bilayer (BLM) Reconstitution: This method involves isolating RyR channels and reconstituting them into an artificial lipid bilayer, offering a highly controlled system for studying channel function in the absence of other cellular components.[5][6][7][8][9][10]

A third, less direct method, the loose-patch clamp technique, can be used to study the downstream effects of RyR-mediated calcium release on other ion channels in the plasma membrane.[11][12][13]

On-Nucleus Patch-Clamp Protocol

This protocol is adapted from studies on HEK293 cells stably expressing RyR1.[2][3]

I. Solutions and Reagents
  • Pipette (Cytosolic) Solution:

    • 250 mM KCl

    • 25 mM HEPES

    • 500 µM ATP

    • Varying concentrations of CaCl₂ and 5,5′-dibromo BAPTA to achieve desired free [Ca²⁺] (e.g., 600 nM to 4 µM)

    • Adjust pH to 7.3

  • Bath (Nucleoplasmic) Solution:

    • Identical to the pipette solution to maintain symmetrical ionic conditions.

  • Cell Culture and Nuclei Isolation Reagents:

    • HEK293 cells stably expressing the RyR isoform of interest

    • Standard cell culture media (e.g., DMEM with 10% FBS)

    • Hypotonic buffer for nuclei isolation

II. Experimental Procedure
  • Cell Culture: Culture HEK-RyR1 cells to 70-80% confluency.

  • Nuclei Isolation: a. Harvest cells and wash with ice-cold PBS. b. Resuspend cells in a hypotonic buffer and incubate on ice to swell the cells. c. Gently lyse the cells using a Dounce homogenizer. d. Centrifuge the lysate at a low speed to pellet the nuclei. e. Resuspend the nuclear pellet in the bath solution.

  • Patch-Clamp Recording: a. Fabricate patch pipettes from borosilicate glass capillaries with a resistance of 10-20 MΩ. b. Fire-polish the pipette tips. c. Fill the pipette with the appropriate pipette solution. d. Approach an isolated nucleus with the patch pipette under microscopic guidance. e. Apply gentle suction to form a giga-ohm seal (>5 GΩ) with the outer nuclear membrane. This establishes the "on-nucleus" configuration. f. Record single-channel currents using a patch-clamp amplifier (e.g., Axopatch 200B) and data acquisition software (e.g., pClamp). g. Apply voltage protocols as required to study channel gating and conductance.

III. Data Analysis
  • Single-channel openings are detected using a 50% threshold crossing criterion.[2]

  • Analyze data using software like Clampfit to determine open probability (Po), unitary current amplitude, open and closed times, and conductance.[2]

Planar Lipid Bilayer (BLM) Reconstitution Protocol

This protocol is a generalized procedure based on several studies that have successfully reconstituted RyR channels.[6][7][9][10]

I. Solutions and Reagents
  • Vesicle Preparation:

    • Sarcoplasmic reticulum (SR) or endoplasmic reticulum (ER) microsomes containing RyRs are isolated from tissue (e.g., rabbit skeletal muscle) or cell lines.[5]

  • Bilayer Forming Solution:

    • Phosphatidylethanolamine (PE) and phosphatidylserine (PS) in an 80:20 ratio, at a total lipid concentration of 25 mg/ml in decane.[6]

  • Cis (Cytosolic) Chamber Solution:

    • Typically contains a buffer (e.g., 85 mM Tris/HEPES, pH 7.4) and activating ligands such as Ca²⁺ (e.g., 2-10 µM) and ATP.[6]

  • Trans (Luminal) Chamber Solution:

    • Typically contains a buffer (e.g., 10 mM Tris/HEPES, pH 7.4) and the permeating ion, often at a high concentration to facilitate current measurement (e.g., 50 mM CaCl₂).[6]

II. Experimental Procedure
  • Bilayer Formation: a. A horizontal planar lipid bilayer is formed by "painting" the lipid solution across a small aperture (100-250 µm) in a partition separating two chambers (cis and trans).[6] b. Monitor the capacitance of the bilayer to ensure its proper formation.

  • Vesicle Fusion: a. Add SR/ER vesicles containing RyRs to the cis chamber. b. The vesicles will spontaneously fuse with the planar lipid bilayer, incorporating the RyR channels.

  • Single-Channel Recording: a. Use a sensitive current amplifier to measure the ionic current flowing through the incorporated RyR channels. b. Apply a voltage across the bilayer to drive ion flow. c. The cis chamber represents the cytosolic side of the channel, where modulators are added, while the trans chamber represents the luminal side. d. Record single-channel activity and analyze the data as described for the on-nucleus patch-clamp.

Data Presentation

Table 1: Biophysical Properties of RyR1 Channels
ParameterOn-Nucleus Patch-Clamp (HEK-RyR1)Planar Lipid Bilayer (Skeletal Muscle RyR1)
Conductance (Symmetrical K⁺) ~750 pS (in 250 mM KCl)[2][3]Varies with ion concentration
Conductance (Symmetrical Cs⁺) ~450 pS (in 250 mM CsCl)[3]Not always reported with Cs⁺
Gating Behavior Well-resolved kinetics, absence of prominent subconductance states (in the absence of this compound).[2][3]Can exhibit multiple subconductance states.
Ca²⁺ Dependence Biphasic regulation by cytosolic Ca²⁺.[2]Activation at nanomolar to micromolar Ca²⁺, inhibition at millimolar Ca²⁺.[14]
Table 2: Pharmacological Modulation of RyR1 Channels
ModulatorConcentrationEffect on RyR1 Channel ActivityCitation
Caffeine 10 mMMarkedly enhances channel activity.[2][3]
This compound 10 µMInduces a long-lived subconductance state (~40-60% of full conductance) with an open probability near unity.[2][3]
ATP 500 µM - 5 mMPotent activator, often required for channel activity.[2][15]
Ruthenium Red 30 µMInhibits channel activity.[7][9]
Mg²⁺ 3 mMInhibits channel activity.[7][9]
Dantrolene Not specifiedDid not directly alter single-channel activity stimulated by Ca²⁺ in on-nucleus patch-clamp.[2][3]
Cyclic ADP Ribose (cADPr) Not specifiedDid not directly alter single-channel activity stimulated by Ca²⁺ in on-nucleus patch-clamp.[2][3]
NAADP Not specifiedDid not directly alter single-channel activity stimulated by Ca²⁺ in on-nucleus patch-clamp.[2][3]

Visualizations

Signaling Pathways and Experimental Workflows

RyR_Signaling_Pathway cluster_EC_Coupling Excitation-Contraction Coupling cluster_CICR Calcium-Induced Calcium Release DHPR Dihydropyridine Receptor (DHPR) RyR1 This compound Receptor 1 (RyR1) DHPR->RyR1 Physical Coupling (Skeletal Muscle) Ca_cyto Cytosolic Ca²⁺ RyR1->Ca_cyto Ca²⁺ Release SR Sarcoplasmic Reticulum (SR) Ca_SR Ca²⁺ Contraction Muscle Contraction Ca_cyto->Contraction Ca_influx Ca²⁺ Influx (e.g., via L-type Ca²⁺ channels) RyR2 This compound Receptor 2 (RyR2) Ca_influx->RyR2 Activation Ca_cyto2 Cytosolic Ca²⁺ (Ca²⁺ Spark) RyR2->Ca_cyto2 Ca²⁺ Release SR2 Sarcoplasmic Reticulum (SR) Ca_SR2 Ca²⁺

Caption: this compound Receptor signaling in muscle cells.

Patch_Clamp_Workflow cluster_OnNucleus On-Nucleus Patch-Clamp Workflow cluster_BLM Planar Lipid Bilayer (BLM) Workflow Cell_Culture 1. Culture HEK cells expressing RyR Isolate_Nuclei 2. Isolate Nuclei Cell_Culture->Isolate_Nuclei Form_Seal 3. Form Giga-ohm Seal on Nuclear Envelope Isolate_Nuclei->Form_Seal Record_Currents 4. Record Single-Channel Currents Form_Seal->Record_Currents Analyze_Data 5. Analyze Po, Conductance, Kinetics Record_Currents->Analyze_Data Isolate_Vesicles 1. Isolate SR/ER Vesicles with RyRs Fuse_Vesicles 3. Fuse Vesicles with Bilayer Isolate_Vesicles->Fuse_Vesicles Form_Bilayer 2. Form Planar Lipid Bilayer Form_Bilayer->Fuse_Vesicles Record_BLM 4. Record Single-Channel Currents Fuse_Vesicles->Record_BLM Analyze_BLM 5. Analyze Po, Conductance, Kinetics Record_BLM->Analyze_BLM

Caption: Experimental workflows for studying RyR channels.

Concluding Remarks

The choice between the on-nucleus patch-clamp and the planar lipid bilayer reconstitution techniques depends on the specific research question. The on-nucleus approach provides a more physiologically relevant context by studying the channel within a native membrane, while the BLM method offers a simplified and highly controlled environment ideal for detailed biophysical and pharmacological characterization. Both techniques, when properly executed, are powerful tools for advancing our understanding of this compound Receptor function and for the development of novel therapeutics targeting these critical ion channels.

References

Utilizing Ryanodine Receptors in High-Throughput Screening Assays: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ryanodine receptors (RyRs) are a class of intracellular calcium channels critical for regulating calcium-induced calcium release in various cell types, including cardiac and skeletal muscle cells.[1][2] Dysregulation of RyR function is implicated in a range of diseases such as malignant hyperthermia, central core disease, and catecholaminergic polymorphic ventricular tachycardia.[2] This makes RyRs a key therapeutic target for drug discovery. High-throughput screening (HTS) assays are essential tools for identifying novel modulators of RyR activity from large compound libraries.[1][3] This document provides detailed application notes and protocols for utilizing RyRs in HTS assays.

Signaling Pathway of this compound Receptor-Mediated Calcium Release

This compound receptors are located on the membrane of the sarcoplasmic/endoplasmic reticulum (SR/ER). In muscle cells, their activation is initiated by depolarization of the cell membrane, which is sensed by the dihydropyridine receptor (DHPR), a voltage-gated L-type calcium channel. This leads to a conformational change in the RyR, causing the release of Ca2+ from the SR/ER into the cytoplasm, a process known as excitation-contraction coupling. The subsequent increase in intracellular Ca2+ concentration triggers muscle contraction.

Depolarization Membrane Depolarization DHPR DHPR (L-type Ca2+ channel) Activation Depolarization->DHPR RyR This compound Receptor (RyR) Activation DHPR->RyR Physical Interaction Ca_release Ca2+ Release RyR->Ca_release SR_ER Sarcoplasmic/Endoplasmic Reticulum (SR/ER) SR_ER->Ca_release Cytosolic_Ca Increased Cytosolic Ca2+ Ca_release->Cytosolic_Ca Muscle_Contraction Muscle Contraction Cytosolic_Ca->Muscle_Contraction

Caption: this compound Receptor Signaling Pathway in Muscle Cells.

High-Throughput Screening Assays for this compound Receptor Modulators

Several HTS assays have been developed to identify compounds that modulate RyR activity. The primary methodologies include monitoring changes in intracellular calcium concentration, radioligand binding assays, and fluorescence resonance energy transfer (FRET)-based assays.

General HTS Workflow

A typical HTS workflow for identifying RyR modulators involves several stages, from primary screening of a large compound library to secondary validation and lead optimization.

cluster_0 Primary Screening cluster_1 Hit Confirmation & Validation cluster_2 Lead Optimization Compound_Library Large Compound Library Primary_Assay High-Throughput Screening Assay (e.g., Ca2+ imaging) Compound_Library->Primary_Assay Hit_Identification Initial Hit Identification Primary_Assay->Hit_Identification Dose_Response Dose-Response Studies Hit_Identification->Dose_Response Secondary_Assay Secondary Assay (e.g., [3H]this compound binding) Dose_Response->Secondary_Assay Hit_Confirmation Confirmed Hits Secondary_Assay->Hit_Confirmation SAR Structure-Activity Relationship (SAR) Hit_Confirmation->SAR Lead_Compound Lead Compound Selection SAR->Lead_Compound

Caption: General High-Throughput Screening Workflow for RyR Modulators.

Data Presentation

The following table summarizes quantitative data from representative HTS campaigns targeting this compound receptors.

HTS MethodTargetLibrary SizeHit Rate (%)Confirmed HitsReference
ER Ca2+ MeasurementRyR11,5350.264[4][5]
FRET-based AssayRyR250,0001.283[6]
[3H]this compound BindingRyR17270.695[2]
ER Ca2+ MeasurementRyR21,5350.203[7]

Experimental Protocols

Protocol 1: ER Ca2+ Measurement HTS Assay

This assay is based on the principle that the Ca2+ concentration within the endoplasmic reticulum ([Ca2+]ER) reflects the activity of RyR channels.[8] Cells expressing a genetically encoded ER Ca2+ indicator are used to monitor changes in [Ca2+]ER upon compound addition.[4][5]

Materials:

  • HEK293 cells stably expressing the target RyR isoform (e.g., RyR1 or RyR2) and an ER-targeted Ca2+ indicator (e.g., R-CEPIA1er).[4][5]

  • Cell culture medium (e.g., DMEM supplemented with 10% FBS).

  • Assay buffer (e.g., HBSS).

  • Compound library dissolved in DMSO.

  • 96- or 384-well black, clear-bottom microplates.

  • Fluorescence plate reader.

Methodology:

  • Cell Plating: Seed the engineered HEK293 cells into microplates at an appropriate density and culture overnight to allow for cell attachment.

  • Compound Addition: Add the compounds from the library to the wells at a final concentration typically ranging from 1 to 10 µM. Include appropriate controls (e.g., DMSO vehicle, known RyR inhibitors/activators).

  • Incubation: Incubate the plates at 37°C for a predetermined time (e.g., 30-60 minutes) to allow for compound interaction with the cells.

  • Fluorescence Measurement: Measure the fluorescence of the ER Ca2+ indicator using a plate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Normalize the fluorescence signals to the controls and calculate the Z'-factor to assess the quality of the assay. Identify hits as compounds that cause a statistically significant change in [Ca2+]ER.

Protocol 2: [3H]-Ryanodine Binding Assay

This assay provides a quantitative measure of RyR channel activity by measuring the binding of radiolabeled this compound, which preferentially binds to the open state of the channel.[8][9]

Materials:

  • Microsomal fractions containing the target RyR isoform, isolated from muscle tissue or recombinant expression systems.[8][10][11]

  • [3H]-ryanodine.

  • Binding buffer containing varying concentrations of Ca2+ and other modulators (e.g., ATP, caffeine).

  • Test compounds.

  • Glass fiber filters.

  • Scintillation cocktail and a scintillation counter.

Methodology:

  • Reaction Setup: In microcentrifuge tubes, combine the microsomal preparation, [3H]-ryanodine, and test compounds in the binding buffer.

  • Incubation: Incubate the mixture at a specific temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 1-2 hours).

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate bound from free [3H]-ryanodine.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled this compound) from the total binding. Analyze the effect of test compounds on the specific binding of [3H]-ryanodine.

Protocol 3: FRET-Based HTS Assay

This assay utilizes Fluorescence Resonance Energy Transfer to detect conformational changes in the RyR or its interaction with regulatory proteins like calmodulin.[6][12]

Materials:

  • Purified RyR protein or specific domains labeled with a FRET donor and acceptor pair.

  • Assay buffer.

  • Test compounds.

  • Fluorescence lifetime plate reader.

Methodology:

  • Assay Plate Preparation: Add the FRET-labeled RyR preparation to the wells of a microplate.

  • Compound Addition: Add the test compounds to the wells.

  • Incubation: Incubate the plate to allow for compound binding.

  • FRET Measurement: Measure the FRET signal, often by monitoring the fluorescence lifetime of the donor fluorophore, using a specialized plate reader.

  • Data Analysis: Analyze the changes in FRET efficiency or fluorescence lifetime to identify compounds that induce conformational changes in the RyR, indicating modulation of its activity.

Conclusion

The high-throughput screening assays described here provide robust platforms for the discovery of novel this compound receptor modulators. The choice of assay depends on the specific research question, available resources, and the desired throughput. By combining these powerful screening technologies with subsequent validation and optimization studies, it is possible to identify promising lead compounds for the development of new therapeutics targeting RyR-related diseases.

References

Application Notes and Protocols for Confocal Microscopy Imaging of Ryanodine-Treated Cells

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ryanodine receptors (RyRs) are a class of intracellular calcium channels crucial for regulating calcium ion release from the sarcoplasmic and endoplasmic reticulum, playing a vital role in processes such as muscle contraction, neurotransmission, and secretion.[1][2][3] The plant alkaloid this compound is a potent modulator of RyR activity and is a critical pharmacological tool for studying their function.[4][5] Confocal microscopy provides the high spatial and temporal resolution required to visualize the subcellular effects of this compound on intracellular calcium dynamics, such as "calcium sparks," which are elementary calcium release events.[6][7][8] These application notes provide detailed protocols for the preparation, treatment, and imaging of cells to investigate the effects of this compound using confocal microscopy.

Mechanism of this compound Action

This compound exhibits a complex, concentration-dependent effect on RyRs. At nanomolar concentrations, it locks the channel in a sub-conducting, open state, leading to a sustained, low-level release of calcium from intracellular stores.[2][9] Conversely, at micromolar concentrations, this compound fully closes the channel, inhibiting calcium release.[2] This dual activity makes careful dose-response studies essential for interpreting experimental results. There are three main isoforms of RyRs (RyR1, RyR2, and RyR3) with varying tissue distribution and potential differences in this compound sensitivity.[2][3][10]

Applications

  • Studying Excitation-Contraction Coupling: Elucidating the role of RyRs in muscle cell contraction by observing changes in calcium transients after this compound application.[2][11]

  • Investigating Calcium Signaling in Neurons: Examining the contribution of RyR-mediated calcium release to neuronal signaling and plasticity.

  • Drug Discovery and Development: Screening for novel compounds that modulate RyR activity by using this compound as a reference compound.

  • Understanding Disease Pathophysiology: Investigating the role of RyR dysfunction in diseases such as cardiac arrhythmias and muscular dystrophies.[1]

Quantitative Data Presentation

The following tables summarize quantitative data from confocal imaging studies on the effects of this compound.

Table 1: Effect of this compound on Calcium Spark Properties in Human Coronary Artery Smooth Muscle Cells

ParameterControl10 µmol/l this compoundReference
Peak [Ca2+]i Amplitude (F/F0)2.3Completely Inhibited[6]
Width at Half-Maximal Amplitude2.27 µmN/A[6]
Duration62 msN/A[6]
F/F0 represents the ratio of fluorescence intensity to the baseline fluorescence.

Table 2: Effect of cAMP on Calcium Spark Frequency in Permeabilized Rabbit Ventricular Myocytes

ConditionCa2+ Spark Frequency (sparks × s−1 × (100 μm) −1)Reference
Control6.2 ± 1.1[12]
10 µM cAMP13.9 ± 1.6[12]
Data are presented as mean ± standard error.

Experimental Protocols

Protocol 1: Live-Cell Calcium Imaging of this compound-Treated Cells

This protocol describes the use of a fluorescent calcium indicator to visualize changes in intracellular calcium concentration in response to this compound.

Materials:

  • Cultured cells (e.g., cardiomyocytes, neurons, or a relevant cell line)

  • Glass-bottom confocal imaging dishes

  • Fluorescent calcium indicator (e.g., Fluo-4 AM, Rhod-2 AM)

  • Pluronic F-127

  • Hanks' Balanced Salt Solution (HBSS) or other suitable imaging buffer

  • This compound stock solution (in DMSO or ethanol)

  • Confocal microscope with environmental control (temperature and CO2)

Procedure:

  • Cell Plating: Plate cells on glass-bottom dishes at an appropriate density to allow for individual cell imaging. Allow cells to adhere and grow for 24-48 hours.

  • Dye Loading: a. Prepare a loading solution of 1-5 µM Fluo-4 AM with 0.02% Pluronic F-127 in HBSS. b. Remove the culture medium from the cells and wash once with HBSS. c. Add the loading solution to the cells and incubate for 15-30 minutes at 37°C. d. Wash the cells twice with HBSS to remove excess dye. e. Add fresh HBSS to the dish and allow the cells to de-esterify the dye for at least 30 minutes at room temperature.

  • Confocal Imaging Setup: a. Place the dish on the stage of the confocal microscope. b. Use a 488 nm laser for excitation of Fluo-4 and collect emission between 500-550 nm. c. Use a 40x or 60x oil-immersion objective for high-resolution imaging. d. Set the pinhole to 1 Airy unit to ensure confocality. e. Acquire baseline images or line scans to assess spontaneous calcium activity. For calcium sparks, line-scan imaging is often preferred for higher temporal resolution.[7][12]

  • This compound Treatment: a. Prepare the desired final concentration of this compound in HBSS. Remember the bimodal effect of this compound (nanomolar for activation, micromolar for inhibition).[2][9] b. Carefully add the this compound solution to the imaging dish. c. Immediately begin acquiring images or line scans to capture the cellular response.

  • Data Analysis: a. Measure changes in fluorescence intensity over time in defined regions of interest (ROIs) within the cells. b. For calcium sparks, analyze parameters such as frequency, amplitude (F/F0), duration, and spatial width.[6] c. Deconvolution of images can be performed to improve image clarity and the accuracy of quantitative analysis.[13]

Protocol 2: Immunofluorescence Staining of this compound Receptors

This protocol outlines the steps for fixing, permeabilizing, and staining cells to visualize the subcellular localization of RyRs.

Materials:

  • Cultured cells on glass coverslips

  • Phosphate-Buffered Saline (PBS)

  • 4% Paraformaldehyde (PFA) in PBS

  • 0.1-0.5% Triton X-100 in PBS (Permeabilization Buffer)

  • Blocking Buffer (e.g., 5% Bovine Serum Albumin or normal goat serum in PBS)

  • Primary antibody against the specific RyR isoform of interest

  • Alexa Fluor-conjugated secondary antibody

  • DAPI (for nuclear counterstaining)

  • Mounting medium

  • Confocal microscope

Procedure:

  • Cell Fixation: a. Wash cells twice with PBS. b. Fix the cells with 4% PFA for 15-20 minutes at room temperature. c. Wash three times with PBS.

  • Permeabilization: a. Incubate the cells with Permeabilization Buffer for 10 minutes at room temperature. b. Wash three times with PBS.

  • Blocking: a. Incubate with Blocking Buffer for 1 hour at room temperature to reduce non-specific antibody binding.

  • Primary Antibody Incubation: a. Dilute the primary anti-RyR antibody in Blocking Buffer to the recommended concentration. b. Incubate the cells with the primary antibody solution overnight at 4°C. c. Wash three times with PBS.

  • Secondary Antibody Incubation: a. Dilute the fluorescently-labeled secondary antibody in Blocking Buffer. b. Incubate the cells with the secondary antibody solution for 1-2 hours at room temperature, protected from light. c. Wash three times with PBS.

  • Counterstaining and Mounting: a. Incubate with DAPI solution for 5 minutes. b. Wash twice with PBS. c. Mount the coverslip onto a microscope slide using a mounting medium.

  • Confocal Imaging: a. Image the stained cells using appropriate laser lines and emission filters for the chosen fluorophores. b. Acquire z-stacks to analyze the three-dimensional distribution of RyR clusters.[14][15]

Visualizations

Signaling Pathway Diagram

RyanodineReceptorSignaling cluster_membrane Cell Membrane / T-tubule cluster_sr Sarcoplasmic/Endoplasmic Reticulum cluster_cytosol Cytosol DHPR Dihydropyridine Receptor (DHPR) RyR This compound Receptor (RyR) DHPR->RyR Physical coupling (skeletal muscle) Ca2+ influx (cardiac muscle) Ca_SR Ca2+ (SR/ER Store) Ca_Cytosol Ca2+ (Cytosolic) RyR->Ca_Cytosol Ca_SR->RyR Ca2+ Release Ca_Cytosol->RyR Ca2+-induced Ca2+ release Contraction Muscle Contraction / Other Cellular Responses Ca_Cytosol->Contraction This compound This compound This compound->RyR Modulation (Activation/Inhibition)

Caption: this compound receptor signaling pathway.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_prep Sample Preparation cluster_imaging Confocal Microscopy cluster_analysis Data Analysis A Cell Culture (e.g., Cardiomyocytes) B Calcium Indicator Dye Loading (e.g., Fluo-4 AM) A->B C Acquire Baseline Images/Line Scans B->C D Treat with this compound (nM or µM concentrations) C->D E Acquire Post-Treatment Images/Line Scans D->E F Image Processing (e.g., Deconvolution) E->F G Quantitative Analysis (Fluorescence Intensity, Spark Parameters) F->G H Tabulate and Visualize Data G->H

Caption: Experimental workflow for imaging this compound-treated cells.

References

Troubleshooting & Optimization

Why is my Ryanodine experiment not showing an effect?

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues encountered during experiments involving Ryanodine Receptors (RyRs).

Frequently Asked Questions (FAQs)

Q1: What is the expected effect of this compound on this compound Receptors (RyRs)?

This compound exhibits a complex, concentration-dependent effect on RyRs. At nanomolar concentrations, it locks the channel in a long-lasting sub-conductance (partially open) state, leading to a depletion of calcium from intracellular stores.[1] At micromolar concentrations, this compound acts as a full antagonist, inhibiting channel opening.[1][2]

Q2: Which RyR isoform am I studying?

There are three main isoforms of the this compound receptor, each with primary tissue localizations:

  • RyR1: Predominantly found in skeletal muscle.[3]

  • RyR2: The main isoform in cardiac muscle.[2][3]

  • RyR3: Expressed more widely, but notably in the brain.[3] It's crucial to identify the isoform in your experimental model, as their regulation and pharmacology can differ.

Q3: How should I prepare and store my this compound solution?

This compound powder should be stored desiccated at -20°C.[4] For stock solutions, DMSO is a common solvent.[5] It is recommended to store stock solutions at -80°C for up to 6 months or -20°C for up to 1 month.[5] To ensure experimental reliability, it is best to prepare fresh working solutions for in vivo experiments on the day of use.[5]

Troubleshooting Guides

Problem: this compound is not producing any observable effect on calcium release.

This is a common issue that can arise from several factors, from reagent preparation to experimental setup. Follow this guide to troubleshoot the problem.

Is your this compound solution correctly prepared and stored? Improperly prepared or stored this compound can lose its activity.

  • Action: Prepare a fresh solution of this compound from powder. Ensure the solvent is appropriate (e.g., DMSO) and that the stock solution has been stored correctly at -20°C or -80°C.[4][5] Avoid repeated freeze-thaw cycles.

Are you using the correct concentration of this compound? The effect of this compound is highly concentration-dependent.

  • Action: Create a dose-response curve to determine the optimal concentration for your specific cell type and experimental conditions. Remember that low (nanomolar) concentrations are typically activating (locking the channel open), while high (micromolar) concentrations are inhibitory.[1][2]

Table 1: this compound Concentration-Dependent Effects

Concentration RangePredominant EffectReference
Nanomolar (nM)Agonist (locks channel in a sub-conductance state)[1]
Micromolar (µM)Antagonist (inhibits channel opening)[1][2]

Is the this compound Receptor accessible and functional in your preparation? The state of the RyR channel can affect this compound binding.

  • Action: this compound binding is "use-dependent," meaning the channels need to be in an activated state.[6] Consider pre-stimulating the cells with an agonist like caffeine to open the RyR channels before or during this compound application.

Are there interfering substances in your experimental buffer? Certain ions and molecules can modulate RyR activity and interfere with this compound's effect.

  • Action: Review your buffer composition. High concentrations of Mg²⁺ can inhibit RyR channels. The presence of ATP and Ca²⁺ can modulate channel activity; ensure their concentrations are consistent and appropriate for your assay.[1]

Table 2: Common Modulators of RyR Activity

ModulatorEffect on RyRReference
Ca²⁺ Activates at low (µM) concentrations, inhibits at high (mM) concentrations[1]
Mg²⁺ Inhibitor
ATP Activator
Caffeine Activator[2]
Calmodulin Negative regulator

Are you using appropriate controls? Positive and negative controls are essential to confirm that your experimental system is working as expected.

  • Positive Control: Use a known RyR agonist, such as caffeine, to confirm that the receptors in your preparation are functional and can release calcium.[2]

  • Negative Control: In addition to a vehicle control (the solvent used for this compound), consider using a general RyR inhibitor like Ruthenium Red to ensure that the observed calcium release is indeed mediated by RyRs.

Is your detection method sensitive enough? The method used to measure calcium changes (e.g., fluorescent dyes, genetically encoded indicators) must be sensitive enough to detect the effects of this compound.

  • Action: Validate your calcium indicator and imaging or plate reader setup. Ensure that the loading of the indicator is optimal and that the signal-to-noise ratio is sufficient to detect subtle changes in calcium levels.

Problem: Inconsistent or unexpected results with this compound.

Variability in results can be frustrating. This section addresses potential sources of inconsistency.

Are you accounting for isoform-specific differences? The different RyR isoforms (RyR1, RyR2, and RyR3) have distinct pharmacological and regulatory properties.

  • Action: Confirm the predominant RyR isoform expressed in your experimental model. Be aware that some tissues express multiple isoforms.[2][3] The sensitivity to this compound and other modulators can vary between isoforms.

Is the physiological state of your cells consistent? The expression and function of RyRs can be influenced by the developmental stage or health of the cells. For example, the sensitivity of RyRs to this compound can change during muscle cell differentiation.

  • Action: Ensure that your cell cultures are at a consistent passage number and confluency. If using tissue preparations, consider the age and condition of the source.

Are other signaling pathways influencing the RyR? RyR function is regulated by various cellular signals, including phosphorylation by kinases like PKA and CaMKII.[7]

  • Action: Be mindful of treatments or conditions that could alter the phosphorylation state of the RyRs in your experiment, as this can impact their sensitivity to this compound.

Experimental Protocols

[3H]-Ryanodine Binding Assay

This assay is used to quantitatively determine the activity of RyR channels. It relies on the principle that [3H]-ryanodine preferentially binds to the open state of the channel.[8]

  • Preparation of Microsomes: Isolate sarcoplasmic reticulum (SR) or endoplasmic reticulum (ER) microsomes from your tissue or cell line of interest.[8]

  • Incubation: Incubate the microsomes with [3H]-ryanodine in a binding buffer. The buffer composition is critical and should be optimized for your specific RyR isoform. A typical buffer might contain KCl, a pH buffer (like HEPES), and defined concentrations of Ca²⁺ and other modulators.

  • Separation: Separate the bound from free [3H]-ryanodine by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine specific binding by subtracting non-specific binding (measured in the presence of a large excess of unlabeled this compound).

Table 3: Example [3H]-Ryanodine Binding Assay Conditions

ComponentConcentrationPurpose
KCl150 mMProvides ionic strength
HEPES20 mM, pH 7.4pH buffer
CaCl₂1 µM - 10 mMTo determine Ca²⁺-dependence
[3H]-Ryanodine1-10 nMRadioligand
Unlabeled this compound10 µMFor non-specific binding
SR/ER Microsomes50-100 µg proteinSource of RyRs

Visualizations

Ryanodine_Effect_Pathway cluster_concentration This compound Concentration cluster_effect Effect on RyR Channel low_conc Low (nM) RyR This compound Receptor (RyR) low_conc->RyR Binds to open state high_conc High (µM) high_conc->RyR Binds to receptor subconductance Locks in Sub-conductance State RyR->subconductance At low concentration inhibition Inhibits Channel Opening RyR->inhibition At high concentration

Caption: Concentration-dependent effects of this compound on the this compound Receptor.

Troubleshooting_Workflow start No effect observed in This compound experiment q1 Is the this compound solution fresh and at the correct concentration? start->q1 sol1 Prepare fresh solution. Perform dose-response. q1->sol1 No q2 Are experimental conditions (e.g., Ca²⁺, Mg²⁺, ATP) optimal and consistent? q1->q2 Yes a1_yes Yes a1_no No sol1->q1 sol2 Optimize buffer conditions. Review literature for your RyR isoform. q2->sol2 No q3 Are positive and negative controls working correctly? q2->q3 Yes a2_yes Yes a2_no No sol2->q2 sol3 Validate assay with agonists (e.g., caffeine) and antagonists (e.g., Ruthenium Red). q3->sol3 No end_success Problem likely related to cellular context or RyR isoform specificity. Investigate further. q3->end_success Yes a3_yes Yes a3_no No sol3->q3

Caption: A logical workflow for troubleshooting a lack of effect in a this compound experiment.

RyR_Regulation cluster_activators Activators cluster_inhibitors Inhibitors RyR RyR Activity Ca_high High [Ca²⁺] (mM) RyR->Ca_high Mg Mg²⁺ RyR->Mg Calmodulin Calmodulin RyR->Calmodulin Ruthenium_Red Ruthenium Red RyR->Ruthenium_Red Ca_low Low [Ca²⁺] (µM) Ca_low->RyR ATP ATP ATP->RyR Caffeine Caffeine Caffeine->RyR

Caption: Key endogenous and exogenous modulators of this compound Receptor activity.

References

Technical Support Center: [3H]Ryanodine Binding Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing [3H]ryanodine binding assays. The information is designed to help identify and resolve common issues leading to low or inconsistent binding results.

Frequently Asked Questions (FAQs)

Q1: What are the critical factors influencing [3H]this compound binding?

Optimal [3H]this compound binding is highly dependent on several experimental parameters. These include:

  • Ca2+ Concentration: this compound receptors (RyRs) are calcium channels, and their activity is modulated by Ca2+ concentration. Binding is often biphasic, with micromolar concentrations activating the channel and higher (sub-millimolar) concentrations causing inactivation.[1][2]

  • Ionic Strength: The ionic composition and strength of the assay buffer can significantly impact binding.[3][4]

  • pH and Temperature: These physiological factors must be carefully controlled to ensure optimal receptor function.[3] The assay is typically incubated at 37°C.[1][5]

  • Presence of Modulators: Endogenous and pharmacological agents can either enhance or inhibit binding. Common activators include ATP and caffeine, while Mg2+ and ruthenium red are known inhibitors.[3]

  • Receptor Integrity and Concentration: The quality and quantity of the sarcoplasmic reticulum (SR) or endoplasmic reticulum (ER) membrane preparation are crucial.

Q2: My [3H]this compound binding signal is consistently low. What are the potential causes?

Low binding can stem from several issues. Consider the following:

  • Suboptimal Assay Conditions: Verify that the concentrations of Ca2+, ATP, and other modulators in your assay buffer are optimal for activating the specific RyR isoform you are studying.

  • Degraded [3H]this compound: Ensure the radioligand has not degraded. Check the expiration date and store it properly.

  • Poor Membrane Preparation Quality: The SR/ER vesicles may be damaged, or the concentration of RyRs in the preparation may be too low. Consider preparing fresh membranes and quantifying the protein concentration.

  • Incorrect Incubation Time: The association rate of [3H]this compound can be slow.[6] Ensure you are incubating for a sufficient duration to reach equilibrium. However, be aware that prolonged incubation can sometimes lead to a decline in binding.[6]

  • Pipetting Errors or Inefficient Filtration: Inaccurate dispensing of reagents or inefficient capture of the receptor-ligand complex on the filter can lead to low counts.

Q3: I observe a peak in binding followed by a decline over time. Why is this happening and how can I prevent it?

This phenomenon is a known issue in [3H]this compound binding assays.[6] It is thought to be due to an alteration in the this compound binding site, leading to decreased affinity.[6] To mitigate this, you can:

  • Include Stabilizing Agents: The inclusion of bovine serum albumin (BSA) or the detergent CHAPS (3-[(3-cholamidopropyl)dimethylammonio]-1-propanesulfonate) in the incubation buffer can help stabilize the this compound-modified channel and prevent the decline in binding.[6]

  • Optimize Incubation Time: Determine the optimal incubation time for your specific system to capture peak binding before a significant decline occurs.

Q4: What is the difference between high and low-affinity [3H]this compound binding sites?

This compound receptors can exhibit both high (nanomolar affinity) and low-affinity binding sites for [3H]this compound.[7] The high-affinity binding is typically associated with the open state of the channel and is the focus of most functional assays.[1] The occupation of the low-affinity site may influence the dissociation rate from the high-affinity site.[7] The presence of these different affinity states can complicate kinetic analyses.[8]

Troubleshooting Guide

This guide provides a structured approach to diagnosing and resolving issues with low [3H]this compound binding.

Experimental Workflow for [3H]this compound Binding Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer (with Ca2+, modulators, etc.) mix Mix Membranes, [3H]this compound, and Assay Buffer prep_reagents->mix prep_membranes Prepare SR/ER Membrane Vesicles prep_membranes->mix prep_ligand Prepare [3H]this compound Working Solution prep_ligand->mix incubate Incubate at 37°C mix->incubate filter Rapid Filtration through Glass Fiber Filters incubate->filter wash Wash Filters to Remove Unbound Ligand filter->wash count Scintillation Counting wash->count analyze Calculate Specific Binding (Total - Nonspecific) count->analyze

Caption: Workflow of a typical [3H]this compound binding experiment.

Troubleshooting Flowchart for Low Binding

G start Low [3H]this compound Binding check_reagents Are reagents (buffer, ligand) prepared correctly and fresh? start->check_reagents reagent_yes Yes check_reagents->reagent_yes Yes reagent_no No check_reagents->reagent_no No check_membranes Is the membrane preparation of high quality and concentration? reagent_yes->check_membranes remake_reagents Remake all reagents. Verify concentrations. reagent_no->remake_reagents remake_reagents->start membrane_yes Yes check_membranes->membrane_yes Yes membrane_no No check_membranes->membrane_no No check_conditions Are incubation time, temperature, and Ca2+/modulator concentrations optimal? membrane_yes->check_conditions prep_new_membranes Prepare fresh membranes. Quantify protein. membrane_no->prep_new_membranes prep_new_membranes->start conditions_yes Yes check_conditions->conditions_yes Yes conditions_no No check_conditions->conditions_no No check_technique Is the filtration and washing technique efficient? conditions_yes->check_technique optimize_conditions Optimize assay conditions. (e.g., time course, Ca2+ titration) conditions_no->optimize_conditions optimize_conditions->start technique_yes Yes check_technique->technique_yes Yes technique_no No check_technique->technique_no No end Binding should be improved. If not, consult further literature. technique_yes->end refine_technique Refine filtration and washing protocol. technique_no->refine_technique refine_technique->start

Caption: A logical flowchart for troubleshooting low binding signals.

Data Summary

The following table summarizes typical binding parameters and assay conditions mentioned in the literature. Note that optimal conditions can vary significantly based on the RyR isoform and tissue source.

ParameterTypical Value/ConditionNotesReference
[3H]this compound Conc. 1-10 nMShould be around the Kd for saturation binding.[1]
Kd (High Affinity) ~1-5 nMCan be affected by assay conditions and mutations.[1][9]
Bmax VariableDepends on the density of RyRs in the membrane prep.[9]
Ca2+ Concentration 10 µM - 100 µMOptimal concentration is isoform-dependent.[5]
Incubation Time 2-3 hoursTime to reach equilibrium should be determined empirically.[1][5]
Incubation Temperature 37°C[1][5]
Nonspecific Binding Determined with 10-20 µM unlabeled this compoundA 1000-fold excess of cold ligand is typical.[5]

Experimental Protocols

Standard [3H]this compound Binding Assay Protocol

This protocol is a generalized procedure and should be optimized for your specific experimental needs.

Materials:

  • Sarcoplasmic Reticulum (SR) or Endoplasmic Reticulum (ER) membrane preparation

  • [3H]this compound

  • Unlabeled this compound

  • Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM KCl)

  • CaCl2, EGTA, ATP, MgCl2, Caffeine stock solutions

  • Bovine Serum Albumin (BSA) or CHAPS (optional)

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Prepare Assay Buffer: Prepare the binding buffer with the desired final concentrations of ions and modulators. For example, a common buffer might contain 20 mM HEPES, 150 mM KCl, 10 µM free Ca2+, and 1 mM ATP.

  • Set up Assay Tubes:

    • Total Binding: Add assay buffer, your membrane preparation (e.g., 20-50 µg of protein), and [3H]this compound (e.g., 2-5 nM final concentration) to microcentrifuge tubes.

    • Nonspecific Binding: In a separate set of tubes, add the same components as for total binding, plus a high concentration of unlabeled this compound (e.g., 10-20 µM) to saturate the specific binding sites.[5]

  • Incubation: Vortex the tubes gently and incubate at 37°C for 2-3 hours to allow the binding to reach equilibrium.[1][5]

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in a wash buffer (often the assay buffer without radioligand). This separates the bound from the free [3H]this compound.

  • Washing: Immediately wash the filters with several milliliters of ice-cold wash buffer to remove any nonspecifically trapped radioligand.

  • Counting: Place the filters in scintillation vials, add a suitable scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the average counts per minute (CPM) for your total and nonspecific binding tubes.

    • Specific Binding (CPM) = Total Binding (CPM) - Nonspecific Binding (CPM) .

    • Convert CPM to moles of bound ligand using the specific activity of the [3H]this compound and the counting efficiency of your instrument.

References

Ryanodine Solutions: A Technical Guide to Preventing Precipitation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals utilizing ryanodine in their experiments, preventing its precipitation in aqueous solutions is critical for obtaining reliable and reproducible results. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered when working with this compound solutions.

Troubleshooting Guide

This guide addresses specific problems you might encounter with this compound solution preparation and stability.

Problem Potential Cause Suggested Solution
This compound precipitates immediately upon addition to aqueous buffer. This compound is highly hydrophobic and has very low solubility in water.Prepare a concentrated stock solution in an organic solvent like DMSO or ethanol. Add the stock solution to the aqueous buffer dropwise while vortexing to ensure rapid mixing and prevent localized high concentrations. The final concentration of the organic solvent in the aqueous buffer should be kept to a minimum, typically below 1%, to avoid off-target effects.
This compound precipitates out of the aqueous solution over time. The aqueous solution is supersaturated, or the solution is stored improperly.- Reduce the final concentration of this compound in the aqueous buffer. - Prepare fresh solutions for each experiment.[1] - If storage is necessary, store aliquots at -20°C or -80°C and use within one month.[1] Avoid repeated freeze-thaw cycles. - Before use, allow the solution to equilibrate to room temperature and visually inspect for any precipitate.[1]
Cloudiness or turbidity appears in the final aqueous solution. Incomplete dissolution of this compound or the formation of micro-precipitates.- Use a co-solvent system. For in vivo studies, a common formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2] - For in vitro assays, the use of detergents like CHAPS in the buffer can help maintain solubility. - Gentle heating and/or sonication can aid in the dissolution of this compound in the stock solution before dilution into the aqueous buffer.[2]

Frequently Asked Questions (FAQs)

Q1: What is the best solvent for preparing a this compound stock solution?

A1: Dimethyl sulfoxide (DMSO) and ethanol are the recommended solvents for preparing this compound stock solutions. This compound is soluble up to 25 mM in DMSO and 10 mM in ethanol.[3][4] For cellular assays, it is crucial to use high-purity, anhydrous DMSO to minimize potential toxicity.

Q2: What is the maximum recommended final concentration of DMSO or ethanol in my aqueous experimental buffer?

A2: To avoid solvent-induced artifacts in your experiments, the final concentration of the organic solvent should be as low as possible, ideally below 1% (v/v). Always perform a vehicle control experiment with the same final concentration of the solvent to account for any potential effects.

Q3: Can I store my aqueous this compound solutions?

A3: It is highly recommended to prepare fresh aqueous this compound solutions for each experiment.[1] If short-term storage is unavoidable, solutions can be stored at -20°C for up to one month.[1] Before use, thaw the solution and carefully check for any signs of precipitation.

Q4: Are there any additives that can help improve this compound's solubility in aqueous solutions?

A4: Yes, several additives can be used. Co-solvents like polyethylene glycol (PEG), surfactants like Tween-80, and cyclodextrins such as SBE-β-CD can be incorporated into the formulation to enhance the solubility of hydrophobic compounds like this compound.[2][5] The choice of additive will depend on the specific experimental system and requirements.

Q5: How do factors like pH and ionic strength affect this compound stability?

A5: The binding of this compound to its receptor is known to be sensitive to factors such as Ca²⁺ concentration and ionic strength. While the direct effect on precipitation in solution is less documented, it is advisable to maintain a stable pH and ionic strength in your experimental buffer, consistent with physiological conditions, to ensure both the stability of the compound and the biological relevance of your results.

Quantitative Data on this compound Solubility

The following table summarizes the solubility of this compound in various solvents.

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)
DMSO25[3][4]12.34[6]
Ethanol10[3][4]4.94[6]

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Microcentrifuge tubes

  • Vortex mixer

Methodology:

  • Weigh out the required amount of this compound powder in a microcentrifuge tube. The molecular weight of this compound is 493.55 g/mol .

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex the tube vigorously until the this compound is completely dissolved. Gentle warming or sonication can be used to aid dissolution if necessary.[2]

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

Preparation of an Aqueous this compound Working Solution

Materials:

  • 10 mM this compound stock solution in DMSO

  • Desired aqueous experimental buffer (e.g., HEPES-buffered saline)

  • Vortex mixer

Methodology:

  • Warm the 10 mM this compound stock solution to room temperature.

  • While vortexing the aqueous buffer, add the required volume of the this compound stock solution dropwise to achieve the desired final concentration.

  • Continue vortexing for a few seconds to ensure the solution is homogenous.

  • Visually inspect the solution for any signs of precipitation. If the solution is not clear, it may be necessary to reduce the final this compound concentration or use a co-solvent formulation.

  • Use the freshly prepared aqueous solution immediately for your experiment.

Visualizations

This compound Receptor Signaling in Excitation-Contraction Coupling

The following diagram illustrates the central role of the this compound receptor (RyR) in mediating calcium release from the sarcoplasmic reticulum, a critical step in muscle contraction.

RyanodineReceptorSignaling cluster_membrane Sarcolemma / T-tubule cluster_sr Sarcoplasmic Reticulum (SR) cluster_cytosol Cytosol DHPR Dihydropyridine Receptor (DHPR) (L-type Ca²⁺ Channel) RyR This compound Receptor (RyR) DHPR->RyR Mechanical Coupling (Skeletal Muscle) or Ca²⁺-induced Ca²⁺ release (Cardiac Muscle) Ca_Cytosol Cytosolic Ca²⁺ RyR->Ca_Cytosol Ca²⁺ Release SERCA SERCA Pump Ca_SR Ca²⁺ Store SERCA->Ca_SR Sequestration Ca_Cytosol->SERCA Uptake Contraction Muscle Contraction Ca_Cytosol->Contraction Initiates AP Action Potential AP->DHPR Depolarization

Caption: this compound Receptor (RyR) in Excitation-Contraction Coupling.

Experimental Workflow for Preparing this compound Solutions

This workflow diagram outlines the key steps to successfully prepare aqueous this compound solutions for experimental use.

RyanodinePrepWorkflow start Start stock_prep Prepare Concentrated Stock Solution (e.g., 10 mM in DMSO) start->stock_prep storage Store Stock Solution (Aliquots at -20°C/-80°C) stock_prep->storage working_prep Prepare Aqueous Working Solution storage->working_prep check_precipitate Visually Inspect for Precipitation working_prep->check_precipitate use_solution Use Freshly Prepared Solution in Experiment check_precipitate->use_solution Clear troubleshoot Troubleshoot: - Lower Concentration - Use Co-solvents check_precipitate->troubleshoot Precipitate Observed end End use_solution->end troubleshoot->working_prep

Caption: Workflow for Preparing this compound Solutions.

References

Technical Support Center: Calcium Imaging with Ryanodine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using Ryanodine in calcium imaging experiments.

Troubleshooting Guides & FAQs

This section addresses common issues and artifacts encountered during calcium imaging experiments involving this compound.

Q1: After applying a high concentration of this compound (≥10 µM) to block this compound Receptors (RyRs), I'm seeing an unexpected slow rise in baseline calcium or an increase in spontaneous calcium sparks. What's happening?

A: This paradoxical effect can arise from several factors:

  • Incomplete Blockade: this compound binding is "use-dependent," meaning it binds most effectively to open RyR channels.[1] If the channels are not sufficiently activated during the this compound incubation period, the block may be incomplete. Residual activity from a small population of unbound or partially-bound receptors can lead to a slow calcium leak.

  • Concentration-Dependent Effects: this compound has biphasic effects. While high concentrations (≥10 µM) are inhibitory, lower nanomolar concentrations can lock the RyR in a stable, sub-conductance open state, leading to increased calcium release.[2][3] It's crucial to ensure your final concentration is sufficient to be fully inhibitory.

  • Initial Activation Phase: Before achieving a full block, high concentrations of this compound may briefly induce an open state, causing an initial release of calcium before inhibition takes effect. The slow rise time of calcium signals in the presence of this compound has been noted.[4]

Solution: To ensure a complete block, consider co-applying a pulse of an RyR agonist like caffeine with this compound. This forces the channels open, facilitating a more complete and rapid binding of this compound.[1]

Q2: My application of this compound is causing large, spontaneous calcium waves that propagate across the cell. Is this a known artifact?

A: Yes, this is a well-documented phenomenon. Inducing RyR sensitization, which can occur with low doses of this compound or other agents, increases the likelihood of spontaneous and arrhythmogenic calcium waves.[5][6] This occurs because sensitized RyRs are more easily activated by luminal (intra-store) calcium, causing a store-overload-induced calcium release (SOICR) that can propagate.[7][8] Essentially, the threshold for the SR to release its calcium is lowered, leading to uncontrolled release events.[9]

Q3: Could this compound be affecting cellular components other than the sarcoplasmic/endoplasmic reticulum, such as mitochondria?

A: Yes, there is significant evidence for crosstalk between RyRs and mitochondria. Calcium released from RyRs can create high-concentration microdomains near mitochondria, leading to significant mitochondrial calcium uptake.[10][11] This can be an unintended off-target effect of modulating RyR activity. Furthermore, some studies have identified a this compound Receptor on the inner mitochondrial membrane (mRyR), which could be directly affected by the drug, potentially leading to mitochondrial swelling and other effects.[12][13] This mitochondrial calcium loading can, in turn, affect cellular metabolism and the production of reactive oxygen species (ROS).[14]

Q4: I'm concerned about phototoxicity or interaction between this compound and my calcium indicator dye. How can I control for this?

A: While there is no strong evidence of direct chemical interaction between this compound and common calcium dyes (e.g., Fluo-3, Fluo-4), it is crucial to control for imaging-related artifacts. Factors such as dye concentration, laser power, and scan speed can all influence the interpretation of calcium signals.[15][16]

Recommended Controls:

  • No-Drug Control: Image cells under the same conditions (dye loading, laser power, duration) without applying this compound to assess baseline phototoxicity and spontaneous calcium activity.

  • Vehicle Control: Apply the vehicle (e.g., DMSO, ethanol) used to dissolve this compound to ensure it does not independently cause calcium artifacts.

  • Store Depletion Control: After your experiment, apply an agent like thapsigargin (a SERCA pump inhibitor) to deplete ER/SR calcium stores. This confirms that the observed signals are indeed originating from these stores.[10]

Quantitative Data Summary

The effects of this compound are highly dependent on its concentration and the specific RyR isoform being studied. The following tables summarize key quantitative data.

Table 1: Concentration-Dependent Effects of this compound on RyR Channels

Concentration RangePrimary Effect on RyR ChannelExpected Observation in Calcium ImagingReferences
Nanomolar (nM) Locks channel in a stable, open sub-conductance stateSlow increase in baseline cytosolic Ca²⁺; increased frequency of Ca²⁺ sparks.[2][3]
Low Micromolar (1-10 µM) Mixed effects; can be activating or partially inhibitoryVariable results; potential for spontaneous Ca²⁺ waves or incomplete block.[1][3]
High Micromolar (≥10 µM) Potent inhibition; locks channel in a closed stateAbolition or significant reduction of ER/SR-mediated Ca²⁺ release events.[1][2]

Table 2: Common Artifacts and Their Characteristics

ArtifactDescriptionPotential Cause(s)Key Characteristics
Paradoxical Activation Increased Ca²⁺ sparks or slow baseline rise with an inhibitory dose.Incomplete "use-dependent" block; using a concentration in the low µM range.Slow, sustained rise in fluorescence; small, frequent localized events.
Spontaneous Ca²⁺ Waves Propagating waves of high Ca²⁺ across the cell.RyR sensitization (often by low-dose this compound); store overload.Large amplitude, regenerative waves that travel across cellular compartments.
Mitochondrial Ca²⁺ Loading Increase in mitochondrial Ca²⁺, independent of cytosolic bulk changes.Proximity of RyRs to mitochondria; potential direct effect on mRyRs.Can be visualized with mitochondria-targeted Ca²⁺ indicators (e.g., Rhod-2).

Experimental Protocols

Protocol 1: Standard Inhibition of RyR-Mediated Calcium Release

This protocol provides a general workflow for using a high concentration of this compound to block RyR-mediated calcium release.

  • Cell Preparation & Dye Loading:

    • Plate cells on an appropriate imaging dish (e.g., glass-bottom).

    • Load cells with a suitable calcium indicator (e.g., Fluo-4 AM) according to the manufacturer's protocol. Allow for de-esterification.

    • Wash cells with a physiological buffer (e.g., HBSS or Tyrode's solution).

  • Baseline Imaging:

    • Acquire a baseline recording of calcium activity for 2-5 minutes to establish the basal level of spontaneous activity.

  • This compound Application for Complete Inhibition:

    • Prepare a stock solution of this compound (e.g., 10 mM in DMSO).

    • Dilute this compound to a final working concentration of 10-20 µM in your imaging buffer.

    • To ensure use-dependent binding and a complete block, co-apply a brief pulse (10-20 seconds) of an RyR agonist, such as 10 mM Caffeine , along with the this compound solution.

    • Alternatively, pre-incubate the cells with 10-20 µM this compound for at least 30-60 minutes to allow for binding during spontaneous channel openings.[1]

  • Post-Inhibition Imaging:

    • After incubation/application, wash the cells with the buffer containing only this compound.

    • Record calcium activity while applying your experimental stimulus (e.g., an agonist that normally triggers RyR-mediated release). A successful block will result in the abolition of the calcium signal component that is dependent on RyR activity.

  • Control for Store Integrity:

    • At the end of the experiment, apply a SERCA inhibitor like Thapsigargin (1-2 µM) or a high concentration of Caffeine (20 mM) to confirm that the ER/SR stores were loaded with calcium and that the lack of release was due to RyR inhibition.

Diagrams: Pathways and Workflows

Signaling Pathway: this compound Receptor Modulation

cluster_ER ER / SR Lumen cluster_Cyto Cytosol ER_Ca High [Ca²⁺] RyR This compound Receptor (RyR) ER_Ca->RyR Sensitizes (Luminal) Cyto_Ca_High High [Ca²⁺] RyR->Cyto_Ca_High Ca²⁺ Release Cyto_Ca_Low Low [Ca²⁺] Cyto_Ca_Low->RyR Activates (CICR) Ryanodine_Low This compound (nM) Ryanodine_Low->RyR Locks in Open Sub-conductance State Ryanodine_High This compound (µM) Ryanodine_High->RyR Inhibits/Blocks Channel

Caption: this compound Receptor (RyR) signaling and modulation.

Concentration-Dependent Effects of this compound

Start Apply this compound Conc_Check Concentration? Start->Conc_Check Low_Conc Nanomolar (nM) Range Conc_Check->Low_Conc Low High_Conc Micromolar (µM) Range Conc_Check->High_Conc High Effect_Low Result: Paradoxical Activation (Locks Channel Open) Low_Conc->Effect_Low Effect_High Result: Inhibition (Blocks Channel) High_Conc->Effect_High Artifact_Low Artifact: Slow Ca²⁺ Leak, Spontaneous Sparks Effect_Low->Artifact_Low

Caption: Biphasic effects of this compound concentration.

Troubleshooting Workflow for Unexpected Calcium Signals

Start Unexpected Ca²⁺ Signal with this compound Q1 Is the signal an increase (sparks, waves, baseline)? Start->Q1 Q2 Is the block incomplete (stimulus still causes release)? Q1->Q2 No A1 Check this compound Concentration (Could it be in the nM range?) Q1->A1 Yes B1 Ensure 'Use-Dependent' Binding: Co-apply with Caffeine Q2->B1 Yes A2 Consider Mitochondrial Ca²⁺ Uptake (Use mitochondrial indicator) A1->A2 A3 Possible Store Overload-Induced Spontaneous Waves A2->A3 B2 Increase Incubation Time or Concentration B1->B2

References

Technical Support Center: Addressing Variability in Ryanodine Receptor (RyR) Expression

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address variability in Ryanodine Receptor (RyR) expression and function during their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the main isoforms of this compound Receptors and where are they typically expressed?

A1: There are three main isoforms of this compound Receptors in mammals, each with a primary tissue of expression, although lower levels of expression can be found in other tissues.[1][2]

  • RyR1: Primarily expressed in skeletal muscle and is crucial for excitation-contraction coupling.[1][2] It is also found at lower levels in the brain (cerebellum, Purkinje cells), smooth muscle, stomach, kidneys, and thymus.[2]

  • RyR2: The predominant isoform in cardiac muscle, mediating calcium-induced calcium release (CICR).[1][2][3] High expression is also observed in the brain (Purkinje cells, cerebral cortex) with lower levels in the stomach, kidneys, and lungs.[2]

  • RyR3: Most widely expressed, with significant levels in the brain (hippocampus, thalamus), diaphragm, and smooth muscle.[1][2][4]

It's important to note that different RyR isoforms can be co-expressed in the same cells and may form heteromeric channels, which can contribute to functional variability.[5][6]

Q2: What are the key endogenous modulators that can affect RyR activity and contribute to experimental variability?

A2: RyR channel activity is regulated by a multitude of endogenous molecules and proteins.[7] Variations in the concentrations or states of these modulators can lead to significant variability in experimental results. Key modulators include:

  • Ions: Ca²⁺ and Mg²⁺ are critical regulators. Cytosolic Ca²⁺ activates RyRs at low concentrations and inhibits them at higher concentrations.[8][9]

  • Nucleotides: ATP can activate RyRs, particularly RyR1.[2]

  • Regulatory Proteins: Several proteins bind to RyRs and modulate their function, including Calmodulin, FK506-binding proteins (FKBPs, also known as calstabins), and calsequestrin.[1][2]

  • Post-Translational Modifications: Phosphorylation by kinases like PKA and CaMKII, as well as redox modifications (oxidation and nitrosylation), can significantly alter RyR channel activity and are major sources of variability.[2][10]

Q3: How do experimental conditions like cell culture duration affect RyR2 function?

A3: Prolonged cell culture can lead to progressive oxidation of RyR2 channels, especially when expressing mutant forms that are "leaky" to Ca²⁺. This increased oxidation can, in turn, reduce the binding of stabilizing proteins like calstabin2 (FKBP12.6), leading to further channel dysfunction and variability in experimental outcomes over time.[10]

Troubleshooting Guides

Guide 1: Inconsistent RyR Protein Expression in Western Blots

Issue: Difficulty in detecting RyR protein or observing high variability in band intensity on Western blots. This is a common issue due to the very high molecular weight of RyR monomers (~565 kDa).[11]

Potential Cause Troubleshooting Step Detailed Protocol
Inefficient Protein Extraction Optimize lysis buffer and homogenization.See Protocol 1: Tissue and Cell Lysate Preparation for RyR Western Blotting .
Poor Protein Separation Use low-percentage acrylamide gels and adjust running conditions.For RyR2 (~565 kDa), use a 4-6% SDS-PAGE gel. Run the gel for an extended period (e.g., 6-12 hours) at a low, constant voltage (e.g., 120-150V) to allow for proper separation.[12] Ensure the running buffer is fresh.
Inefficient Protein Transfer Optimize transfer conditions for high molecular weight proteins.A wet transfer system is recommended. Perform the transfer overnight at a low constant voltage (e.g., 30V) in a cold room or with an ice pack to prevent overheating.[12] Use a PVDF membrane, as it has a higher binding capacity than nitrocellulose.
Antibody Issues Use a validated primary antibody and optimize antibody concentrations.Ensure the primary antibody is validated for the specific RyR isoform and species you are studying. Test a range of antibody dilutions and increase the incubation time if the signal is weak.

This protocol is adapted from standard procedures for high molecular weight proteins.[12][13][14]

Reagents:

  • Ice-cold PBS (pH 7.4)

  • Ice-cold Lysis Buffer (e.g., RIPA or a non-denaturing buffer like NP-40) supplemented with a protease inhibitor cocktail.

Procedure for Tissues:

  • Excise tissue and immediately place it in ice-cold PBS to wash away excess blood.

  • Snap freeze the tissue in liquid nitrogen. Store at -80°C or proceed immediately.

  • For a ~5 mg piece of tissue, add ~300 µL of ice-cold lysis buffer.

  • Homogenize the tissue on ice using an electric homogenizer.

  • Maintain constant agitation for 2 hours at 4°C (e.g., on an orbital shaker).

  • Centrifuge the homogenate at 12,000 rpm for 20 minutes at 4°C.

  • Carefully collect the supernatant, which contains the protein extract.

Procedure for Adherent Cells:

  • Place the cell culture dish on ice and wash the cells once with ice-cold PBS.

  • Aspirate the PBS and add ice-cold lysis buffer (e.g., 1 mL for a 10 cm dish).

  • Scrape the cells off the dish using a cell scraper and transfer the cell suspension to a pre-cooled microcentrifuge tube.

  • Maintain constant agitation for 30 minutes at 4°C.

  • Centrifuge at high speed for 15-20 minutes at 4°C.

  • Collect the supernatant.

Guide 2: High Variability in Calcium Imaging Experiments

Issue: Inconsistent Ca²⁺ transient amplitudes, frequencies, or baseline fluorescence in cells expressing RyRs.

Potential Cause Troubleshooting Step Considerations
Variable RyR Expression Levels Use a stable, inducible cell line for controlled expression.The density of RyR2 expression has been shown to be inversely proportional to the ER Ca²⁺ level at which Ca²⁺ waves are activated and terminated.[3] Using an inducible system allows for more uniform expression across experiments.
Differences in Cell Health/Passage Number Use cells within a consistent, low passage number range.Cell lines can exhibit phenotypic drift at high passage numbers, which can alter Ca²⁺ handling machinery.
Inconsistent Agonist/Antagonist Application Use an automated perfusion system for precise and rapid solution exchange.Manual application can introduce variability in timing and concentration.
Phototoxicity or Photobleaching Minimize exposure time and laser power.Use the lowest possible laser intensity that provides an adequate signal-to-noise ratio. Control for potential artifacts from endogenous light-sensitive channels.[15]
Fluorescent Indicator Issues Ensure complete and consistent loading of the Ca²⁺ indicator.Incomplete de-esterification of AM-ester dyes can lead to compartmentalization and a high background signal. Ensure proper incubation time and temperature.

Here is a typical workflow for investigating a potential RyR modulator.

G cluster_0 Phase 1: Expression Validation cluster_1 Phase 2: Functional Assay cluster_2 Phase 3: Data Analysis A Transfect/Induce RyR Expression in HEK293 Cells B Cell Lysis and Protein Quantification A->B D Quantitative RT-PCR for RyR mRNA A->D C Western Blot for RyR Isoform B->C E Load Cells with Ca²⁺ Indicator (e.g., Fluo-4) C->E Validated Expression D->E Validated Transcription F Acquire Baseline Fluorescence E->F G Apply Test Compound F->G H Record Ca²⁺ Transients G->H I Quantify Ca²⁺ Signal (Amplitude, Frequency) H->I J Normalize to Baseline and Control I->J K Statistical Analysis J->K

Caption: Experimental workflow for RyR expression and functional analysis.

Signaling Pathways and Regulation

This compound Receptors are large channel complexes regulated by a host of factors that can influence their expression and gating behavior. Understanding these interactions is key to troubleshooting variability.

RyR_Signaling cluster_SR Sarcoplasmic Reticulum cluster_Cytosol Cytosol RyR RyR Channel Ca_cyto Cytosolic Ca²⁺ RyR->Ca_cyto Ca²⁺ Release Ca_SR Ca²⁺ Store Ca_SR->RyR Store Load Ca_cyto->RyR Activates (μM) Inhibits (mM) CaMKII CaMKII Ca_cyto->CaMKII Activates PKA PKA PKA->RyR Phosphorylates (Modulates Activity) CaMKII->RyR Phosphorylates (Modulates Activity) Calmodulin Calmodulin Calmodulin->RyR Inhibits FKBP FKBP (Calstabin) FKBP->RyR Stabilizes Closed State ATP ATP ATP->RyR Activates

Caption: Key modulators of this compound Receptor (RyR) channel activity.

Troubleshooting Logic Tree

This decision tree can help diagnose issues with inconsistent results in Ca²⁺ release assays.

Troubleshooting_Tree start Inconsistent Ca²⁺ Release Results q1 Is RyR protein expression consistent between experiments? start->q1 ans1_no No q1->ans1_no No ans1_yes Yes q1->ans1_yes Yes q2 Are cell culture conditions (passage, density) identical? ans2_no No q2->ans2_no No ans2_yes Yes q2->ans2_yes Yes q3 Is agonist/drug application precisely controlled? ans3_no No q3->ans3_no No ans3_yes Yes q3->ans3_yes Yes q4 Are imaging parameters (laser, exposure) constant? sol4 Check for post-translational modifications (e.g., oxidation). Assess buffer components. q4->sol4 sol1 Troubleshoot Western Blot (See Guide 1). Use inducible expression system. ans1_no->sol1 ans1_yes->q2 sol2 Standardize cell culture protocol. Use cells of the same passage number. ans2_no->sol2 ans2_yes->q3 sol3 Use automated perfusion system. Prepare fresh drug stocks. ans3_no->sol3 ans3_yes->q4

Caption: Decision tree for troubleshooting Ca²⁺ release assay variability.

References

Technical Support Center: Accounting for Off-Target Effects of Ryanodine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you account for the off-target effects of ryanodine in your experiments. This compound is a potent modulator of this compound receptors (RyRs), but its concentration-dependent and potential non-specific interactions can lead to complex experimental outcomes. This guide will help you design robust experiments, interpret your data accurately, and troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What are the primary on-target effects of this compound?

This compound's primary targets are the this compound receptors (RyRs), which are intracellular calcium release channels located on the sarcoplasmic and endoplasmic reticulum. There are three main isoforms: RyR1 (skeletal muscle), RyR2 (cardiac muscle), and RyR3 (brain and other tissues).[1] this compound exhibits a biphasic, concentration-dependent effect on RyRs:

  • Low Concentrations (nanomolar to low micromolar): this compound locks the RyR channel in a long-lasting sub-conductance "open" state. This leads to a sustained, low-level release of calcium from intracellular stores, which can eventually lead to store depletion.[1][2]

  • High Concentrations (micromolar): this compound acts as a full antagonist, irreversibly inhibiting channel opening.[1][2]

Q2: What are the known or potential off-target effects of this compound?

While this compound is highly specific for RyRs, some studies suggest potential off-target effects, particularly at higher concentrations. These may include:

  • L-type Calcium Channels (Ca_v1.1/1.2): In cardiac muscle, high concentrations of this compound (100 µM) have been shown to shift the I-V and steady-state inactivation curves of L-type calcium channels to more negative potentials. This suggests an indirect modulatory effect, likely due to the disruption of normal calcium-induced calcium release (CICR) feedback mechanisms rather than a direct binding to the channel itself.[3] In skeletal muscle, there is a physical and functional coupling between RyR1 and the dihydropyridine receptor (DHPR), which is an L-type calcium channel. Disruption of this interaction by modulating RyR1 can therefore indirectly affect L-type calcium channel function.[4]

  • Potassium (K+) and Sodium (Na+) Channels: Evidence for direct off-target effects of this compound on voltage-gated potassium and sodium channels is limited and sometimes contradictory. Some studies on drugs targeting RyRs, like K201, have shown off-target effects on Na+, Ca2+, and K+ currents, suggesting that related compounds could have similar properties.[5] However, a study on K+ channels from the sarcoplasmic reticulum of skeletal muscle found no direct effect of this compound. In neuronal tissues, RyRs are functionally coupled to certain potassium channels, such as Ca2+-activated K+ channels (KCa) and Kv2.1 channels.[6][7] Therefore, modulation of RyR activity by this compound can indirectly influence the activity of these potassium channels by altering local calcium concentrations.

Q3: My experimental results with this compound are not what I expected. What could be the issue?

Unexpected results with this compound can often be attributed to its complex pharmacology. Here are a few common scenarios:

  • Biphasic Dose-Response: If you observe an initial activation followed by inhibition (or vice versa), you are likely seeing the concentration-dependent effects of this compound. It is crucial to perform a full dose-response curve to identify the concentration ranges for agonistic and antagonistic effects in your specific experimental system.

  • Use-Dependency: this compound binding is "use-dependent," meaning it binds more readily to RyRs that are in an open state.[1] If your experimental conditions do not promote RyR opening (e.g., low cytosolic calcium), the effects of this compound may be less pronounced or slower to develop.

  • Isoform-Specific Effects: The different RyR isoforms (RyR1, RyR2, RyR3) have varying sensitivities to this compound and its modulators. The cellular context and the specific isoform(s) expressed in your model system will influence the observed effects.

  • Indirect Cellular Effects: Changes in intracellular calcium homeostasis due to this compound's action on RyRs can have widespread downstream consequences on other cellular processes, including the activity of other ion channels, enzymes, and signaling pathways. These are not direct off-target effects of the compound but rather a physiological response of the cell.

Troubleshooting Guides

Issue 1: Inconsistent or variable cellular responses to this compound.
Possible Cause Troubleshooting Steps
Cell health and passage number Ensure cells are healthy and within a consistent passage number range, as receptor expression and cellular physiology can change over time in culture.
Inconsistent this compound concentration Prepare fresh dilutions of this compound for each experiment from a concentrated stock solution stored properly (protected from light and at the recommended temperature).
Variability in intracellular calcium stores Standardize cell culture conditions and pre-incubation times to ensure consistent loading of intracellular calcium stores.
Use-dependency of this compound binding Consider pre-stimulating cells with a mild agonist (e.g., a low concentration of caffeine) to increase the population of open RyRs before or during this compound application.
Issue 2: Difficulty distinguishing between on-target RyR-mediated effects and potential off-target effects.
Experimental Control Purpose Methodology
Use of a specific RyR antagonist To confirm that the observed effect is mediated by RyRs.Pre-incubate cells with a well-characterized RyR antagonist (e.g., dantrolene or tetracaine) before applying this compound. If the this compound effect is blocked, it is likely RyR-mediated.
Use of cells lacking the target RyR isoform To definitively rule out the involvement of a specific RyR isoform.Utilize knockout cell lines or primary cells from knockout animals that do not express the RyR isoform of interest.
Heterologous expression systems To isolate the effect of this compound on a specific ion channel.Express the potential off-target ion channel (e.g., a specific potassium channel subtype) in a cell line that does not endogenously express RyRs (e.g., HEK293 cells) and perform patch-clamp electrophysiology.
Varying extracellular and intracellular ion concentrations To probe for effects on specific ion channels.In electrophysiology experiments, alter the ionic gradients for Na+, K+, and Ca2+ to isolate the contribution of each ion to the observed current changes upon this compound application.

Quantitative Data Summary

The following tables summarize the concentration-dependent effects of this compound and its interactions with its primary target.

Table 1: Concentration-Dependent Effects of this compound on this compound Receptors (RyRs)

Concentration RangeEffect on RyR ChannelResulting Cellular Ca2+ ChangeReference(s)
Nanomolar (nM) to <10 µMLocks the channel in a stable, sub-conductance open state.Sustained low-level Ca2+ leak from stores, potentially leading to store depletion over time.[1][2][8][9]
~100 µM and higherActs as an irreversible inhibitor, locking the channel in a closed state.Inhibition of Ca2+ release from intracellular stores.[1][2]

Table 2: Dissociation Constants (Kd) for [3H]-Ryanodine Binding to RyR Isoforms

RyR IsoformTissue/Cell TypeKd (nM)Reference(s)
RyR (unspecified)Cardiomyopathic Syrian Hamster Heart3.5 - 3.9[10]
RyR2 D4365-GFPHEK293 cells1.52 ± 0.11[11]

Note: Kd values can vary depending on the experimental conditions, such as temperature, pH, and the presence of other modulators like Ca2+, ATP, and Mg2+.

Key Experimental Protocols

Protocol 1: [3H]-Ryanodine Binding Assay

This assay is used to quantitatively assess the activity of RyR channels, as [3H]-ryanodine preferentially binds to the open state of the channel.

Materials:

  • Microsomal fractions containing RyRs (from tissue homogenates or cultured cells)

  • [3H]-ryanodine

  • Binding buffer (e.g., 250 mM KCl, 15 mM NaCl, 20 mM HEPES, pH 7.4)

  • Solutions with varying concentrations of free Ca2+ (buffered with EGTA)

  • Unlabeled this compound (for determining non-specific binding)

  • Glass fiber filters

  • Scintillation counter and scintillation fluid

Procedure:

  • Prepare Microsomes: Isolate microsomal fractions enriched in RyRs from your tissue or cell line of interest.

  • Set up Binding Reactions: In microcentrifuge tubes, combine the microsomal preparation with the binding buffer containing a fixed concentration of [3H]-ryanodine (typically in the low nM range).

  • Vary Modulators: To assess the effect of modulators, add varying concentrations of the compound of interest (e.g., different Ca2+ concentrations, ATP, Mg2+, or test compounds).

  • Determine Non-Specific Binding: In a parallel set of tubes, add a high concentration of unlabeled this compound (e.g., 10-20 µM) to saturate the specific binding sites.

  • Incubation: Incubate the reactions at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 2-3 hours).

  • Filtration: Rapidly filter the reaction mixture through glass fiber filters to separate the bound from the free [3H]-ryanodine.

  • Washing: Wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding as a function of the modulator concentration to determine parameters like Kd and Bmax.

Protocol 2: Single-Channel Recording in Planar Lipid Bilayers

This technique allows for the direct observation of the gating behavior of individual RyR channels.

Materials:

  • Planar lipid bilayer apparatus

  • Artificial lipid solution (e.g., phosphatidylethanolamine and phosphatidylserine in n-decane)

  • Purified RyR protein or microsomal vesicles containing RyRs

  • Symmetrical and asymmetrical salt solutions (e.g., KCl or CsCl)

  • Ag/AgCl electrodes

  • Low-noise patch-clamp amplifier and data acquisition system

Procedure:

  • Bilayer Formation: "Paint" the lipid solution across a small aperture separating two chambers (cis and trans) of the apparatus to form a stable planar lipid bilayer.

  • Incorporate RyRs: Add purified RyR protein or microsomal vesicles to one chamber (typically the cis chamber, representing the cytoplasm). The proteins will spontaneously incorporate into the bilayer.

  • Establish Ionic Gradient: Fill the cis and trans chambers with appropriate salt solutions. A voltage can be applied across the bilayer using the Ag/AgCl electrodes.

  • Record Channel Activity: Using the patch-clamp amplifier, record the ionic current flowing through single RyR channels. Channel openings and closings will appear as discrete steps in the current trace.

  • Apply Modulators: Perfuse the chambers with solutions containing different concentrations of this compound or other modulators to observe their direct effects on channel gating (e.g., open probability, conductance, mean open/closed times).

  • Data Analysis: Analyze the single-channel recordings to quantify the effects of the applied compounds on the biophysical properties of the RyR channel.

Signaling Pathways and Experimental Workflows

Excitation-Contraction Coupling in Cardiac Muscle

This diagram illustrates the central role of RyR2 in cardiac excitation-contraction coupling and the mechanism of calcium-induced calcium release (CICR).

ECC_Cardiac cluster_Extracellular Extracellular Space cluster_Sarcolemma Sarcolemma (T-tubule) cluster_Cytosol Cytosol cluster_SR Sarcoplasmic Reticulum (SR) Ca_ext Ca2+ DHPR L-type Ca2+ Channel (DHPR) Ca_ext->DHPR Influx Ca_in Ca2+ DHPR->Ca_in NCX Na+/Ca2+ Exchanger (NCX) NCX->Ca_ext Ca_in->NCX Extrusion Myofilaments Myofilaments Ca_in->Myofilaments Binds to Troponin C RyR2 This compound Receptor 2 (RyR2) Ca_in->RyR2 Triggers (CICR) SERCA SERCA2a Ca_in->SERCA Re-uptake Contraction Contraction Myofilaments->Contraction RyR2->Ca_in Release Ca_SR High [Ca2+] SERCA->Ca_SR Ca_SR->RyR2 Action Potential Action Potential Action Potential->DHPR Depolarization Off_Target_Workflow Start Observe Cellular Effect of this compound Dose_Response Perform Dose-Response Curve in Native Cells Start->Dose_Response Biphasic Biphasic Response? Dose_Response->Biphasic On_Target Likely On-Target (RyR-mediated) Concentration-Dependent Effect Biphasic->On_Target Yes Antagonist_Control Use RyR Antagonist Control (e.g., Dantrolene) Biphasic->Antagonist_Control No Effect_Blocked Effect Blocked? Antagonist_Control->Effect_Blocked Confirmed_On_Target Confirmed On-Target RyR Effect Effect_Blocked->Confirmed_On_Target Yes Potential_Off_Target Potential Off-Target Effect Effect_Blocked->Potential_Off_Target No Knockout_Cells Test in RyR Knockout Cells Potential_Off_Target->Knockout_Cells Effect_Persists Effect Persists? Knockout_Cells->Effect_Persists Effect_Persists->Confirmed_On_Target No (Implies RyR involvement) Confirmed_Off_Target Confirmed Off-Target Effect Effect_Persists->Confirmed_Off_Target Yes Heterologous_System Test in Heterologous System Expressing Potential Off-Target Confirmed_Off_Target->Heterologous_System

References

Improving signal-to-noise ratio in Ryanodine experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the signal-to-noise ratio (SNR) in their Ryanodine receptor (RyR) experiments.

Troubleshooting Guides

This section offers solutions to specific problems encountered during common RyR experimental procedures.

Single-Channel Recordings in Bilayer Lipid Membranes (BLM)

Question: How can I reduce electrical noise in my BLM setup?

Answer: Electrical noise is a common issue in BLM recordings, often stemming from the large capacitance of the artificial membrane.[1] Here are several strategies to minimize noise and improve your signal-to-noise ratio:

  • Optimize the Aperture: Use the smallest possible aperture diameter (typically 50-250 µm) to form your bilayer.[1][2] Smaller apertures reduce the membrane capacitance, a primary source of noise.[1][2]

  • Proper Grounding and Shielding: Ensure your setup is housed within a Faraday cage to shield it from external electromagnetic interference. All equipment should be connected to a common ground to prevent ground loops.

  • Use High-Quality Electronics: Employ a low-noise, high-bandwidth amplifier.[3][4] Recent advancements in integrated circuit amplifiers offer novel noise cancellation schemes that can significantly improve recording quality.[3]

  • Stable Lipid Bilayer: The stability of the lipid bilayer is crucial. Microfabricated pores in materials like Teflon AF can increase bilayer stability and support low-noise recordings.[2]

  • Filtering: Apply a low-pass filter to your recordings to reduce high-frequency noise. However, be cautious as excessive filtering can obscure fast channel gating events.[1] Bessel filters are often preferred as they produce minimal ringing in response to the step-like single-channel currents.[5]

Question: My incorporated RyR channels show very low open probability. What could be the cause?

Answer: Low open probability (Po) can be due to several factors related to the experimental conditions and the state of the RyR channel itself.

  • Suboptimal Calcium Concentration: RyR channels are regulated by cytosolic calcium concentrations.[6][7][8] Ensure your cis (cytosolic) solution contains the optimal Ca²⁺ concentration to activate the channel. This is typically in the micromolar range.[7][9]

  • Presence of Inhibitors: Magnesium (Mg²⁺) is a known inhibitor of RyR channels.[7] Check the Mg²⁺ concentration in your solutions. Other endogenous inhibitors could also be present in your microsomal preparation.

  • Channel Modulation: The phosphorylation state of the RyR can significantly affect its activity.[10][11] Consider the possibility that the channels in your preparation are in a low-activity state.

  • Redox State: The oxidation and nitrosylation status of the RyR can modulate its function and may vary between experiments.[6]

Calcium Imaging Experiments

Question: Why am I seeing a low signal or a poor signal-to-noise ratio in my calcium imaging experiment?

Answer: A weak fluorescence signal in calcium imaging can be addressed by optimizing several aspects of your experimental design.[12]

  • Calcium Indicator Choice and Concentration: Ensure you are using a calcium indicator with appropriate affinity (Kd) for the expected calcium concentrations in your system. The concentration of the indicator itself can also impact the signal.

  • Cell Health and RyR Expression: The expression level of RyRs and the overall health of the cells are critical. Low expression or unhealthy cells will lead to a weaker signal.[13]

  • Excitation and Emission Wavelengths: Verify that your microscope's filter sets are optimally matched to the excitation and emission spectra of your chosen calcium indicator.[12]

  • Objective Lens: Use a high numerical aperture (NA) objective lens to maximize light collection.[12]

  • Data Acquisition Settings: Optimize the gain and exposure time of your detector. Increasing these can amplify the signal, but be mindful that it can also increase noise.

  • Background Subtraction: High background fluorescence can obscure your signal. Implement appropriate background subtraction algorithms during your data analysis.

Question: How can I accurately quantify calcium release events (sparks)?

Answer: Quantifying Ca²⁺ sparks requires careful data acquisition and analysis to distinguish true signals from noise.

  • Temporal and Spatial Resolution: Ensure your imaging setup has sufficient temporal and spatial resolution to resolve individual spark events.

  • Automated Detection Algorithms: Use validated software packages or custom scripts for automated spark detection and analysis. These algorithms typically use thresholding and other criteria to identify events that are significantly above the background noise.

  • Signal Averaging: If the stimulus is repeatable, signal averaging across multiple trials can improve the SNR and provide a clearer representation of the Ca²⁺ transient.

[³H]this compound Binding Assays

Question: My [³H]this compound binding signal is low. What are the potential reasons?

Answer: Low [³H]this compound binding suggests that the RyR channels are not in an open state, as this compound preferentially binds to the open channel.[13][14]

  • Suboptimal Activating Conditions: The binding assay buffer must contain activators of the RyR channel. This typically includes a specific concentration of Ca²⁺ and, in some cases, ATP or caffeine.[7]

  • Presence of Inhibitors: As with BLM experiments, ensure that inhibitors like Mg²⁺ are at appropriate concentrations or absent from your binding buffer.

  • Microsome Quality: The quality of your sarcoplasmic reticulum (SR) or endoplasmic reticulum (ER) microsome preparation is critical. Ensure the vesicles are intact and contain functional RyR channels.[13]

  • Incubation Time and Temperature: Allow sufficient time for the binding reaction to reach equilibrium. The optimal incubation time and temperature should be determined empirically but is often several hours at 24°C or 37°C.[7][15]

  • Nonspecific Binding: High nonspecific binding can obscure the specific binding signal. This can be determined by including a high concentration of unlabeled this compound in a parallel set of tubes.[7]

ParameterRecommended RangeReference
[³H]this compound Concentration 1-10 nM[7]
Free Ca²⁺ Concentration 1 µM - 100 µM[7]
Protein Concentration 50-200 µg microsomes[15]
Incubation Time 2-24 hours[7]
Incubation Temperature 24°C - 37°C[7][15]
Table 1: Typical Parameters for [³H]this compound Binding Assays

Experimental Protocols

Protocol 1: Isolation of Microsomes from RyR-Expressing HEK293 Cells

This protocol describes the isolation of microsomes enriched in RyR from cultured HEK293 cells, suitable for [³H]this compound binding assays and single-channel recordings.[13]

  • Cell Culture: Grow HEK293 cells stably expressing the desired RyR isoform in appropriate culture conditions (e.g., humidified 37°C, 5% CO₂ incubator).[13]

  • Harvesting: Wash the cells with ice-cold phosphate-buffered saline (PBS) and harvest by gentle scraping.

  • Homogenization: Resuspend the cell pellet in an ice-cold homogenization buffer (e.g., 20 mM Tris-HCl, pH 7.4, 0.25 M sucrose, and protease inhibitors). Homogenize the cells using a Dounce homogenizer or a similar method.

  • Centrifugation: Centrifuge the homogenate at a low speed (e.g., 1,000 x g) for 10 minutes at 4°C to pellet nuclei and cell debris.

  • Ultracentrifugation: Transfer the supernatant to a new tube and centrifuge at a high speed (e.g., 100,000 x g) for 1 hour at 4°C to pellet the microsomes.

  • Resuspension: Discard the supernatant and resuspend the microsomal pellet in a suitable buffer for storage or immediate use. Determine the protein concentration using a standard assay (e.g., Bradford or BCA).

Protocol 2: [³H]-Ryanodine Binding Assay

This protocol outlines a method for quantifying RyR channel activity using [³H]this compound.[7][13]

  • Reaction Mixture: Prepare a reaction mixture containing the isolated microsomes, [³H]this compound, and the desired concentrations of Ca²⁺, and other modulators in a binding buffer (e.g., 20 mM imidazole, pH 7.0, 0.25 M KCl).[7]

  • Incubation: Incubate the reaction mixtures for 20-24 hours at 24°C to allow the binding to reach equilibrium.[7]

  • Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free [³H]this compound.

  • Washing: Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials with a scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine specific binding by subtracting the nonspecific binding (measured in the presence of excess unlabeled this compound) from the total binding.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_exp Experimentation cluster_analysis Data Analysis Microsome_Isolation Microsome Isolation BLM_Recording BLM Recording Microsome_Isolation->BLM_Recording Ryanodine_Binding [3H]this compound Binding Microsome_Isolation->Ryanodine_Binding Cell_Culture Cell Culture Cell_Culture->Microsome_Isolation Ca_Imaging Calcium Imaging Cell_Culture->Ca_Imaging SNR_Analysis SNR Analysis BLM_Recording->SNR_Analysis Event_Detection Event Detection Ca_Imaging->Event_Detection Binding_Kinetics Binding Kinetics Ryanodine_Binding->Binding_Kinetics Troubleshooting Troubleshooting SNR_Analysis->Troubleshooting Event_Detection->Troubleshooting Binding_Kinetics->Troubleshooting

Caption: Experimental workflow for this compound receptor studies.

signaling_pathway cluster_skeletal Skeletal Muscle cluster_cardiac Cardiac Muscle Depolarization Membrane Depolarization DHPR DHPR Activation Depolarization->DHPR Ca_entry Ca2+ Entry (L-type) Depolarization->Ca_entry RyR1 RyR1 Activation (Physical Coupling) DHPR->RyR1 SR_Ca_Release SR Ca2+ Release RyR1->SR_Ca_Release RyR2 RyR2 Activation (CICR) Ca_entry->RyR2 RyR2->SR_Ca_Release Contraction Muscle Contraction SR_Ca_Release->Contraction troubleshooting_tree cluster_electrical Electrical Noise? cluster_biological Biological Source? cluster_optical Optical Issue? Start Low SNR Electrical_Noise Start->Electrical_Noise BLM Biological_Source Start->Biological_Source All Optical_Issue Start->Optical_Issue Imaging Check_Grounding Check Grounding Shielding Improve Shielding Filter Optimize Filter Check_Ca Optimize [Ca2+] Check_Inhibitors Check Inhibitors Assess_Prep Assess Sample Quality Check_Filters Match Filters High_NA Use High NA Objective Optimize_Detector Optimize Detector Settings Electrical_Noise->Check_Grounding Electrical_Noise->Shielding Electrical_Noise->Filter Biological_Source->Check_Ca Biological_Source->Check_Inhibitors Biological_Source->Assess_Prep Optical_Issue->Check_Filters Optical_Issue->High_NA Optical_Issue->Optimize_Detector

References

Technical Support Center: Ryanodine Receptor Channel Activity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering rundown of Ryanodine Receptor (RyR) channel activity in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound Receptor (RyR) channel rundown and why is it a problem?

A: this compound Receptor (RyR) channel rundown refers to the progressive loss of channel activity over time during in vitro experiments, such as single-channel recordings in planar lipid bilayers. This phenomenon is characterized by a decrease in open probability (Po), shortened mean open times, and an eventual complete loss of channel gating. Rundown is a significant experimental problem because it can obscure the true physiological and pharmacological properties of the RyR channel, leading to misinterpretation of data and confounding the effects of potential drug candidates.

Q2: My RyR channels are showing rapid rundown in my single-channel recordings. What are the most common causes?

A: Several factors can contribute to the rapid rundown of RyR channel activity in artificial bilayer systems. The most common culprits include:

  • Dissociation of Regulatory Proteins: The FK506-binding protein (FKBP), specifically FKBP12 for RyR1 and FKBP12.6 for RyR2, is a crucial stabilizing subunit.[1][2] Its dissociation from the RyR complex can lead to sub-conductance states and increased channel activity, which can be followed by rundown.[1]

  • Alterations in Phosphorylation State: The phosphorylation status of RyR channels, regulated by kinases like PKA and CaMKII and phosphatases, plays a critical role in their function.[3][4] Aberrant phosphorylation can lead to "leaky" channels and subsequent rundown.[3]

  • Oxidative Stress: RyR channels are sensitive to the redox environment.[5][6] Oxidation of critical sulfhydryl groups on the cytoplasmic side of the receptor can alter its gating properties and responsiveness to modulators, contributing to rundown.[5]

  • Loss of Essential Modulators: The absence of key endogenous modulators like ATP and Calmodulin (CaM) in the experimental buffer can lead to channel instability.

  • Suboptimal Ionic Conditions: Inappropriate concentrations of Ca2+ and Mg2+ can adversely affect channel activity and stability.[7]

Q3: How can I prevent or minimize RyR channel rundown in my experiments?

A: To mitigate RyR channel rundown, consider the following troubleshooting strategies:

  • Maintain the Integrity of the RyR Complex:

    • Use purification methods designed to preserve the association of regulatory proteins like FKBP12/12.6.

    • Consider adding recombinant FKBP12/12.6 to the experimental chamber to promote re-association with the channel.

  • Control the Phosphorylation State:

    • Include phosphatase inhibitors in your buffers if you want to maintain the native phosphorylation state.

    • Conversely, if studying the effects of specific kinases, ensure a controlled and timed application.

  • Manage the Redox Environment:

    • Add reducing agents like dithiothreitol (DTT) to the cytoplasmic (cis) solution to maintain a reducing environment and prevent oxidation of sulfhydryl groups.[5]

  • Supplement with Essential Modulators:

    • Include physiological concentrations of ATP and Mg2+ in your recording solutions. ATP is a known activator of RyRs.[7]

    • Add Calmodulin (CaM) to the cytoplasmic solution. CaM can have a biphasic effect, activating at low Ca2+ and inhibiting at high Ca2+, which can help stabilize the channel.[8][9]

  • Optimize Ionic Conditions:

    • Carefully control the free Ca2+ concentration on both the cytoplasmic (cis) and luminal (trans) sides of the channel, as it is a primary regulator of RyR activity.[7]

Troubleshooting Guide: Quantitative Data Summary

The following tables summarize key quantitative data related to RyR modulators that can influence channel rundown.

Table 1: Effect of FKBP12 on RyR1 Channel Gating

ParameterWithout FKBP12With FKBP12Reference
Open Probability (Po) after caffeine0.63 ± 0.090.04 ± 0.02[2]
Mean Open Time (ms)4.4 ± 0.675 ± 41[2]
Channels with full conductanceBaseline>400% increase[2]

Table 2: Influence of Redox State on RyR1 Open Probability (Po)

ConditionEffect on PoMechanismReference
Oxidizing environment (e.g., GSSG)IncreaseOxidation of sulfhydryl groups[5][10]
Reducing environment (e.g., DTT)DecreaseReduction of disulfide bonds[5]

Experimental Protocols

Protocol 1: Single-Channel Recording of RyR in Planar Lipid Bilayers

This protocol provides a general methodology for incorporating and recording single RyR channels in a planar lipid bilayer system.

  • Preparation of Sarcoplasmic Reticulum (SR) Vesicles:

    • Isolate heavy SR vesicles from rabbit fast-twitch skeletal muscle or cardiac muscle as previously described.[1]

    • Store the isolated SR vesicles in liquid N2 until use.[1]

  • Bilayer Formation:

    • Form a planar lipid bilayer by painting a solution of phospholipids (e.g., a 3:2:1 mixture of phosphatidylethanolamine, phosphatidylserine, and phosphatidylcholine in decane) across a small aperture (100-250 µm) separating two chambers (cis and trans).

    • The cis chamber represents the cytoplasmic side, and the trans chamber represents the luminal (SR) side.

  • Vesicle Fusion and Channel Incorporation:

    • Add a small aliquot of SR vesicles to the cis chamber.

    • Create an osmotic gradient by adding a salt solution (e.g., NaCl) to the cis chamber to induce vesicle fusion with the bilayer.

  • Recording Solutions:

    • Cis (Cytoplasmic): Typically contains a buffer (e.g., HEPES), a salt (e.g., KCl or CsCl), a Ca2+ buffer (e.g., EGTA) to control free Ca2+ concentration, and any modulators being tested (e.g., ATP, caffeine, this compound).

    • Trans (Luminal): Typically contains a buffer and a higher concentration of the salt used in the cis chamber to establish a salt gradient.

  • Data Acquisition:

    • Apply a holding potential across the bilayer using Ag/AgCl electrodes.

    • Record single-channel currents using a patch-clamp amplifier.

    • Filter the data and digitize it for analysis.

  • Analysis:

    • Analyze the single-channel data to determine open probability (Po), mean open and closed times, and single-channel conductance.

Protocol 2: [3H]-Ryanodine Binding Assay

This assay provides a quantitative measure of RyR channel activity, as [3H]-ryanodine preferentially binds to the open state of the channel.[11]

  • Preparation of Microsomes:

    • Isolate microsomes from muscle tissues or from HEK293 cells expressing the RyR isoform of interest.[11]

  • Incubation:

    • Incubate the microsomes with [3H]-ryanodine in a buffer containing varying concentrations of Ca2+ and the test compounds.[11]

    • The buffer typically contains KCl, a pH buffer (e.g., HEPES), and protease inhibitors.

  • Separation of Bound and Free Ligand:

    • After incubation, separate the microsome-bound [3H]-ryanodine from the free ligand by rapid filtration through glass fiber filters.

  • Quantification:

    • Wash the filters to remove non-specifically bound radioactivity.

    • Measure the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding (determined in the presence of a large excess of unlabeled this compound) from the total binding.

    • Analyze the data to determine the effects of modulators on the affinity and binding capacity of [3H]-ryanodine, which reflects changes in RyR channel activity.

Visualizations

RyR_Regulation_Pathway cluster_PKA PKA Signaling cluster_CaMKII CaMKII Signaling Beta_AR β-Adrenergic Receptor AC Adenylyl Cyclase Beta_AR->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates RyR This compound Receptor (RyR) PKA->RyR Phosphorylates (e.g., Ser-2808 on RyR2) Ca_influx Ca2+ Influx CaM Calmodulin Ca_influx->CaM Binds CaMKII CaMKII CaM->CaMKII Activates CaMKII->RyR Phosphorylates FKBP FKBP12/12.6 RyR->FKBP Dissociates Ca_release SR Ca2+ Release RyR->Ca_release Opens FKBP->RyR Stabilizes Closed State

Diagram 1: Signaling pathways influencing RyR phosphorylation and FKBP dissociation.

RyR_Redox_Modulation RyR_reduced RyR (Reduced State) -SH HS- RyR_oxidized RyR (Oxidized State) -S-S- RyR_reduced->RyR_oxidized Oxidation Low_Po Low Open Probability (Channel Closed) RyR_reduced->Low_Po RyR_oxidized->RyR_reduced Reduction High_Po High Open Probability (Channel Open) RyR_oxidized->High_Po ROS Reactive Oxygen Species (ROS) DTT Reducing Agents (e.g., DTT)

Diagram 2: Influence of redox state on RyR channel activity.

Experimental_Workflow start Start prep_vesicles Prepare SR Vesicles start->prep_vesicles form_bilayer Form Planar Lipid Bilayer prep_vesicles->form_bilayer fuse_vesicles Fuse Vesicles to Bilayer form_bilayer->fuse_vesicles record_baseline Record Baseline Channel Activity fuse_vesicles->record_baseline add_modulator Add Experimental Modulator record_baseline->add_modulator record_effect Record Channel Activity with Modulator add_modulator->record_effect analyze_data Analyze Data (Po, Open/Closed Times) record_effect->analyze_data end End analyze_data->end

Diagram 3: General experimental workflow for single-channel RyR recording.

References

Ryanodine Treatment Experiment: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for conducting ryanodine treatment experiments. The following information is designed to address specific issues you may encounter and to ensure the proper design and execution of your studies.

Frequently Asked Questions (FAQs)

Q1: What are the essential controls for a this compound treatment experiment?

A1: A well-controlled this compound experiment should include a negative control, a positive control, and a vehicle control to ensure that the observed effects are specifically due to the action of this compound on its target, the this compound receptor (RyR).

Q2: How do I choose the appropriate concentration of this compound for my experiment?

A2: this compound exhibits a biphasic dose-response, acting as an agonist at nanomolar concentrations and an antagonist at micromolar concentrations.[1][2] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific experimental goals (activation or inhibition).

Q3: What should I use as a vehicle control?

A3: The vehicle control should be the solvent used to dissolve this compound, administered at the same volume and concentration as in the treatment group. Common solvents for this compound include ethanol or DMSO. The choice of solvent should be based on the final desired concentration and its compatibility with the experimental system.

Q4: What are suitable positive controls for RyR activation?

A4: Caffeine is a widely used positive control for RyR activation.[2][3] It sensitizes the receptor to calcium, promoting its opening. The effective concentration of caffeine can vary depending on the cell type and experimental conditions, so a dose-response determination is recommended.

Q5: What are suitable negative controls for RyR inhibition?

A5: For experiments investigating RyR inhibition by this compound (at micromolar concentrations), compounds like dantrolene or ruthenium red can be used as negative controls.[4][5] Dantrolene is a known RyR inhibitor, while ruthenium red is a non-specific blocker of RyR channels.

Q6: I'm observing unexpected or inconsistent results. What are some common troubleshooting steps?

A6:

  • Solubility: Ensure this compound is fully dissolved in the vehicle before application.

  • Concentration: Verify the final concentration of this compound in your experiment. Due to its potent nature, small errors in dilution can lead to significant changes in effect.

  • Cell Health: Monitor the health of your cells, as prolonged exposure to some vehicles or high concentrations of this compound can be toxic.

  • Off-target effects: Be aware of potential off-target effects of this compound or the control compounds you are using. For example, some RyR modulators may also affect SERCA pumps.[6][7]

  • RyR Isoform: Remember that different isoforms of the this compound receptor (RyR1, RyR2, RyR3) may exhibit different sensitivities to this compound and other modulators.[8]

Experimental Protocols

Below are detailed methodologies for key control experiments.

Vehicle Control Protocol
  • Objective: To determine if the solvent used to dissolve this compound has any effect on the experimental outcome.

  • Procedure:

    • Prepare the vehicle solution (e.g., 0.1% DMSO in cell culture medium) at the same final concentration as will be used in the this compound treatment group.

    • Apply the vehicle solution to the control group of cells or tissues.

    • Incubate for the same duration as the this compound treatment group.

    • Measure the desired endpoint (e.g., intracellular calcium concentration, muscle contraction).

    • Compare the results to the untreated control group. There should be no significant difference if the vehicle is inert.

Positive Control (Caffeine) Protocol for RyR Activation
  • Objective: To confirm that the experimental system is responsive to RyR activation.

  • Procedure:

    • Prepare a stock solution of caffeine in an appropriate solvent (e.g., water or culture medium).

    • Determine the optimal working concentration by performing a dose-response curve (typically in the range of 1-20 mM).

    • Apply caffeine to the positive control group.

    • Measure the expected outcome of RyR activation, such as a transient increase in intracellular calcium.

    • This confirms that the RyRs in your system are functional and capable of being activated.

Negative Control (Dantrolene) Protocol for RyR Inhibition
  • Objective: To confirm that the observed inhibitory effects are specific to RyR blockade.

  • Procedure:

    • Prepare a stock solution of dantrolene in a suitable solvent (e.g., DMSO).

    • Determine the effective inhibitory concentration from literature or preliminary experiments (typically in the micromolar range).

    • Pre-incubate the cells or tissues with dantrolene before applying a known RyR agonist (like caffeine or a low concentration of this compound).

    • Measure the endpoint. A significant reduction in the agonist-induced response compared to the group treated with the agonist alone indicates effective RyR inhibition.

Data Presentation

Summary of Recommended Control Concentrations
Control TypeCompoundTypical Concentration RangePurpose
Vehicle Control DMSO or EthanolMatch final solvent concentration in treatmentRule out solvent effects
Positive Control Caffeine1 - 20 mMConfirm RyR activation potential
Negative Control Dantrolene1 - 50 µMConfirm specificity of RyR inhibition
Negative Control Ruthenium Red1 - 20 µMNon-specific RyR channel block

Mandatory Visualizations

Experimental Workflow for a this compound Treatment Study

G cluster_prep Preparation cluster_exp Experiment cluster_acq Data Acquisition cluster_analysis Data Analysis prep_cells Prepare Cells/Tissues treat_vehicle Vehicle Control Group prep_cells->treat_vehicle treat_positive Positive Control Group (e.g., Caffeine) prep_cells->treat_positive treat_negative Negative Control Group (e.g., Dantrolene) prep_cells->treat_negative treat_this compound This compound Treatment Group(s) (Dose-Response) prep_cells->treat_this compound prep_this compound Prepare this compound Stock prep_this compound->treat_this compound prep_controls Prepare Control Solutions (Vehicle, Positive, Negative) prep_controls->treat_vehicle prep_controls->treat_positive prep_controls->treat_negative measure Measure Endpoint (e.g., Calcium Imaging, Contraction) treat_vehicle->measure treat_positive->measure treat_negative->measure treat_this compound->measure analyze Analyze and Compare Results measure->analyze conclusion Draw Conclusions analyze->conclusion

Caption: A typical experimental workflow for a this compound treatment study.

Simplified Calcium Signaling Pathway Involving this compound Receptors

G cluster_cell Cell cluster_sr Sarcoplasmic Reticulum (SR) cluster_cytosol Cytosol RyR This compound Receptor (RyR) Ca_cyto Ca2+ RyR->Ca_cyto Ca2+ Release Ca_SR Ca2+ Ca_SR->RyR Cell_Response Cellular Response (e.g., Muscle Contraction) Ca_cyto->Cell_Response Triggers Stimulus Stimulus (e.g., Depolarization, Agonist) Stimulus->RyR Activates This compound This compound This compound->RyR Modulates (Low conc: Activates High conc: Inhibits) Caffeine Caffeine (Positive Control) Caffeine->RyR Activates Dantrolene Dantrolene (Negative Control) Dantrolene->RyR Inhibits

Caption: A simplified diagram of the calcium signaling pathway involving this compound receptors.

References

Factors affecting the stability of Ryanodine in experiments.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ryanodine. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the stability of this compound in experimental settings. Below you will find troubleshooting guides and frequently asked questions to help you ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My this compound stock solution has been stored at -20°C for a few weeks. Is it still viable?

A1: this compound stock solutions are generally stable for up to one month when stored at -20°C.[1] For longer-term storage, it is recommended to store aliquots at -80°C, where they can be stable for up to six months.[1] To avoid repeated freeze-thaw cycles, which can lead to degradation, it is best practice to prepare single-use aliquots. Before use, thaw the aliquot and ensure there is no precipitate.

Q2: I am seeing inconsistent results in my this compound binding assay. Could the stability of the compound be a factor?

A2: Yes, inconsistent results can be a sign of this compound degradation. The primary degradation pathway for this compound is the hydrolysis of its pyrrole-2-carboxylate ester, which results in the formation of ryanodol.[2] Ryanodol has a significantly lower binding affinity for the this compound receptor, which would lead to reduced efficacy in your assay.[2] To troubleshoot, prepare a fresh stock solution of this compound and compare its performance to your existing solution.

Q3: What are the optimal pH and temperature conditions for maintaining this compound stability during an experiment?

A3: While specific quantitative data on the pH-rate profile of this compound degradation is not extensively available in the literature, it is known that ester hydrolysis is generally catalyzed by both acidic and basic conditions. Therefore, it is recommended to use buffers within a neutral pH range (around 7.0-7.4) for your experiments. Regarding temperature, experiments should ideally be conducted at controlled room temperature or on ice to minimize thermal degradation. Avoid prolonged exposure to elevated temperatures.

Q4: Can light exposure affect the stability of my this compound solutions?

Q5: How can I check for this compound degradation in my stock solution?

A5: High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of your this compound stock solution. By comparing the chromatogram of your stored solution to that of a freshly prepared standard, you can identify the appearance of degradation products, such as ryanodol. A decrease in the peak area of this compound and the emergence of new peaks would indicate degradation. Mass spectrometry can also be used to identify the molecular weights of the parent compound and any degradation products.

Quantitative Data on this compound Stability

The following tables summarize the recommended storage conditions for this compound to ensure its stability.

Table 1: Storage Conditions for Solid this compound

ConditionTemperatureDurationNotes
Solid Powder-20°CUp to 3 yearsShould be stored in a desiccated environment.

Data compiled from multiple supplier recommendations.

Table 2: Storage Conditions for this compound Stock Solutions

SolventTemperatureMaximum Recommended Duration
DMSO-20°C1 month
DMSO-80°C6 months
Ethanol-20°C1 month
Ethanol-80°C6 months

Data compiled from multiple supplier recommendations.[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a this compound stock solution in Dimethyl Sulfoxide (DMSO).

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

Procedure:

  • Allow the this compound powder vial to equilibrate to room temperature before opening to prevent condensation.

  • Weigh the desired amount of this compound powder in a sterile environment.

  • Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 25 mM).[3]

  • Vortex the solution until the this compound is completely dissolved. Gentle warming may be applied if necessary.

  • Aliquot the stock solution into single-use, light-protected microcentrifuge tubes.

  • Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for a stability-indicating HPLC method to separate this compound from its primary degradation product, ryanodol. Method optimization will be required based on the specific HPLC system and column used.

Instrumentation:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (optional, for pH adjustment)

Chromatographic Conditions (Example):

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). For example, starting with 20% acetonitrile and increasing to 80% over 20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 235 nm

  • Injection Volume: 10 µL

  • Column Temperature: 25°C

Procedure:

  • Prepare a fresh standard solution of this compound at a known concentration.

  • Prepare a sample of the this compound solution to be tested for stability.

  • Inject the standard and sample solutions into the HPLC system.

  • Analyze the resulting chromatograms. The retention time of this compound should be consistent with the standard. The appearance of a new, earlier-eluting peak may indicate the presence of the more polar degradation product, ryanodol.

  • Quantify the peak areas to determine the relative amounts of this compound and any degradation products.

Visualizations

Ryanodine_Degradation_Pathway cluster_conditions Factors Promoting Degradation This compound This compound (Active) Ryanodol Ryanodol (Significantly Less Active) This compound->Ryanodol Ester Bond Cleavage Hydrolysis Hydrolysis (H₂O, pH, Temperature) High/Low pH High/Low pH Elevated Temperature Elevated Temperature Repeated Freeze-Thaw Repeated Freeze-Thaw

Caption: Primary degradation pathway of this compound.

Experimental_Workflow_Ryanodine_Stability cluster_prep Preparation cluster_exp Experimentation cluster_analysis Troubleshooting/Verification A Prepare Fresh This compound Stock B Aliquot for Single Use A->B C Store at -20°C (short-term) or -80°C (long-term) B->C D Thaw Aliquot Before Use C->D Retrieve from Storage E Perform Experiment (e.g., Binding Assay) D->E F Maintain Neutral pH and Controlled Temp E->F G Inconsistent Results? E->G H Analyze Stored Stock vs. Fresh Standard via HPLC G->H I Check for Degradation (e.g., Ryanodol Peak) H->I

Caption: Recommended workflow for handling this compound in experiments.

References

How to interpret biphasic dose-response curves of Ryanodine.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers working with ryanodine and its effects on this compound receptors (RyRs). This guide provides troubleshooting advice and answers to frequently asked questions regarding the interpretation of biphasic dose-response curves observed in experiments involving this compound.

Frequently Asked Questions (FAQs)

Q1: What is a biphasic dose-response curve in the context of this compound?

A1: A biphasic dose-response curve for this compound describes its dual effect on the this compound receptor (RyR). At low concentrations, this compound activates the receptor, leading to an increase in open probability and calcium release. However, as the concentration increases to high levels, it paradoxically inhibits the receptor's activity, causing a decrease in calcium release. This results in a bell-shaped or U-shaped dose-response curve.

Q2: What is the molecular mechanism behind this compound's biphasic effect?

A2: The biphasic action of this compound is concentration-dependent:

  • Low Concentrations (nM to <10 µM): this compound binding locks the RyR into a stable, long-lasting sub-conductance or "half-open" state.[1][2][3] This promotes a slow leak of calcium (Ca²⁺) from the sarcoplasmic/endoplasmic reticulum (SR/ER), which can eventually lead to the depletion of Ca²⁺ stores.[1]

  • High Concentrations (~100 µM and above): At these concentrations, this compound acts as an inhibitor, locking the channel in a closed state and preventing it from opening.[1][2][3] This irreversibly inhibits channel-opening.[1]

Q3: Why is this compound binding described as "use-dependent"?

A3: this compound binds with high affinity to the RyR only when the channel is in the open state.[1][3] This means that the activity of the channel, which can be stimulated by agonists like caffeine or physiological activators like Ca²⁺, is a prerequisite for this compound to exert its effect.

Q4: Can other compounds induce a biphasic response at the this compound receptor?

A4: Yes, other modulators can also exhibit biphasic effects. For example, sulfhydryl oxidizing agents can cause an initial activation of RyRs followed by inactivation at higher concentrations or with prolonged exposure.[4][5] Similarly, calcium itself is a key regulator with a bell-shaped dependence; it activates RyRs at micromolar concentrations and inhibits them at millimolar concentrations.[2][6]

Troubleshooting Guide

Issue 1: I am not observing the expected activation at low this compound concentrations.

  • Possible Cause 1: RyR channels are not in an activated state.

    • Solution: this compound binding is use-dependent.[1][3] Ensure that your experimental buffer contains an appropriate concentration of an RyR agonist, such as caffeine or a physiological concentration of Ca²⁺, to promote channel opening.

  • Possible Cause 2: this compound sensitivity may be low in the specific cell type or developmental stage.

    • Solution: Studies have shown that during the differentiation of muscle cells, the sensitivity to this compound can lag behind the sensitivity to other agonists like caffeine.[7][8] Consider the developmental stage of your cells and verify the expression and functional maturity of the RyR binding sites.

  • Possible Cause 3: Incorrect buffer composition.

    • Solution: The activity of RyRs is sensitive to various ions and molecules. Ensure that concentrations of Ca²⁺, Mg²⁺, and ATP are within the optimal range for RyR activation in your specific assay.[2][9]

Issue 2: My dose-response curve shows only inhibition, even at low nanomolar concentrations.

  • Possible Cause 1: The "low concentration" range for your specific RyR isoform and experimental conditions is lower than anticipated.

    • Solution: Perform a broader dose-response curve, starting from picomolar concentrations, to identify the activating range.

  • Possible Cause 2: Prolonged incubation time.

    • Solution: At low concentrations, this compound induces a "leaky" state that can deplete SR/ER Ca²⁺ stores over time.[1] If the incubation is too long, the stores may be depleted before you measure the response, making it appear as if there was no activation. Try measuring the response at earlier time points.

Issue 3: High variability between replicate experiments.

  • Possible Cause 1: Inconsistent SR/ER Ca²⁺ loading.

    • Solution: The amount of Ca²⁺ released depends on the initial Ca²⁺ load in the SR/ER. Standardize your cell culture and experimental loading conditions to ensure a consistent starting Ca²⁺ level.

  • Possible Cause 2: Redox state of the RyR.

    • Solution: The redox state of cysteine residues on the RyR can significantly modulate its activity.[4][5][10] If your experimental conditions are not carefully controlled, variations in oxidative stress can lead to variability. Consider including reducing agents like DTT in your buffers if you want to maintain a reduced state, but be aware that this also alters the physiological context.

Data Presentation

Table 1: Concentration-Dependent Effects of this compound on RyR Channels

Concentration RangeRyR Channel StateResulting Ca²⁺ Flux
Nanomolar to <10 µMLocked in a long-lived, sub-conductance (half-open) state[1][2][3]Sustained, low-level Ca²⁺ leak from SR/ER[1]
~100 µM and higherIrreversibly locked in a closed state[1][2]Inhibition of channel opening, no Ca²⁺ release[1][3]

Table 2: Key Modulators of this compound Receptor Activity

ModulatorTypical Activating ConcentrationTypical Inhibitory ConcentrationNotes
Calcium (Ca²⁺) ~1 µM[2]~1 mM[2]Exhibits a bell-shaped, biphasic response.[2][6]
ATP Millimolar range-Potentiates Ca²⁺-induced activation.[2]
Magnesium (Mg²⁺) -Millimolar rangeCompetes with Ca²⁺ at activation sites and binds to inhibitory sites.[2][9]
Caffeine Millimolar range-A well-known RyR agonist.[3]

Experimental Protocols

Protocol 1: [³H]-Ryanodine Binding Assay

This assay measures the binding of radiolabeled this compound to RyRs and is a common method to assess the functional state of the receptor.

  • Preparation of Microsomes: Isolate heavy sarcoplasmic reticulum (SR) or endoplasmic reticulum (ER) microsomes from your tissue or cell line of interest. These preparations are enriched in RyRs.[11]

  • Binding Reaction:

    • Prepare a binding buffer typically containing MOPS or HEPES, KCl, and a defined free Ca²⁺ concentration (e.g., using a Ca²⁺-EGTA buffer system).

    • Add the microsomal preparation to the buffer.

    • Add a constant, low concentration of [³H]-ryanodine (e.g., 2-10 nM).

    • Add varying concentrations of unlabeled ("cold") this compound or the test compound.

    • To determine non-specific binding, include a parallel set of tubes with a high concentration of unlabeled this compound (e.g., 10-20 µM).

  • Incubation: Incubate the reaction mixtures at a controlled temperature (e.g., 37°C) for a sufficient time to reach equilibrium (e.g., 2 hours).[11]

  • Separation and Counting:

    • Rapidly filter the incubation mixture through glass fiber filters to separate the bound from the free [³H]-ryanodine.

    • Wash the filters quickly with a cold wash buffer to reduce non-specific binding.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding. Plot the specific binding against the concentration of the test compound to generate a dose-response curve.

Protocol 2: Intracellular Ca²⁺ Measurement with Fluorescent Indicators

This method directly measures Ca²⁺ release from the SR/ER in intact or permeabilized cells.

  • Cell Preparation and Dye Loading:

    • Culture cells on a suitable imaging plate (e.g., 96-well black, clear-bottom plate).

    • Load the cells with a Ca²⁺-sensitive fluorescent dye (e.g., Fluo-4 AM, Fura-2 AM) according to the manufacturer's protocol. This typically involves incubation for 30-60 minutes at 37°C.

    • Wash the cells to remove excess dye.

  • Permeabilization (Optional): For direct access to the SR/ER, cells can be permeabilized with a mild detergent like saponin. This allows for precise control of the cytosolic buffer composition.

  • Baseline Measurement: Place the plate in a fluorescence plate reader or on a fluorescence microscope. Measure the baseline fluorescence for a short period to establish a stable signal.

  • Compound Addition: Add varying concentrations of this compound. Often, a co-agonist like caffeine is added to potentiate the RyR response and observe this compound's modulatory effects.

  • Fluorescence Monitoring: Record the change in fluorescence intensity over time. An increase in fluorescence corresponds to an increase in cytosolic Ca²⁺.

  • Data Analysis: Quantify the response, for example, by measuring the peak fluorescence change or the area under the curve. Plot the response against the this compound concentration.

Mandatory Visualizations

Biphasic_Ryanodine_Effect cluster_low_conc Low this compound Concentration (nM to <10 µM) cluster_high_conc High this compound Concentration (~100 µM) Low_RyR Open RyR Channel Locked_Open Locked in Sub-conductance State Low_RyR->Locked_Open Binds to open channel Low_Rya This compound Low_Rya->Locked_Open Ca_Leak Sustained Ca²⁺ Leak Locked_Open->Ca_Leak High_RyR RyR Channel Locked_Closed Locked in Closed State High_RyR->Locked_Closed Binds and inhibits High_Rya This compound High_Rya->Locked_Closed No_Release Inhibition of Ca²⁺ Release Locked_Closed->No_Release

Caption: Mechanism of this compound's biphasic dose-response on the RyR channel.

Troubleshooting_Workflow Start Unexpected this compound Response Q1 Is activation observed at low concentrations? Start->Q1 No_Activation No Activation Observed Q1->No_Activation No Only_Inhibition Only Inhibition Observed Q1->Only_Inhibition Only Inhibition Check_Agonist Ensure RyR agonist (e.g., caffeine, Ca²⁺) is present (Use-dependency) No_Activation->Check_Agonist Check_Cell_Type Verify RyR expression and maturity No_Activation->Check_Cell_Type Check_Buffer Confirm optimal [Ca²⁺], [Mg²⁺], [ATP] No_Activation->Check_Buffer Expand_Dose Test lower concentrations (pM range) Only_Inhibition->Expand_Dose Check_Time Measure at earlier time points to avoid store depletion Only_Inhibition->Check_Time Ryanodine_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Prep_Cells Prepare Cells or Microsomes Load_Dye Load with Ca²⁺ Indicator (for functional assay) Prep_Cells->Load_Dye Baseline Measure Baseline Signal Prep_Cells->Baseline Add_Compound Add this compound +/- Agonist Baseline->Add_Compound Record Record Signal Change Add_Compound->Record Quantify Quantify Response (Peak, Area under curve) Record->Quantify Plot Plot Dose-Response Curve Quantify->Plot

References

Validation & Comparative

A Comparative Analysis of Ryanodine and Caffeine on Sarcoplasmic Reticulum Calcium Release

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the effects of two widely studied modulators of ryanodine receptors (RyRs), this compound and caffeine, on calcium release from the sarcoplasmic reticulum (SR). The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering a comprehensive resource for understanding the distinct mechanisms and consequences of these two agents.

Executive Summary

This compound and caffeine both act on this compound receptors to induce calcium release from the SR, a critical process in excitation-contraction coupling in muscle cells and various other cellular signaling events. However, their modes of action and the resulting calcium release profiles differ significantly. Caffeine acts as a potent agonist, sensitizing the RyR channel to activation by calcium, leading to a rapid and transient release of calcium. In contrast, this compound exhibits a more complex, concentration-dependent effect. At nanomolar concentrations, it locks the channel into a long-lasting, sub-conductance open state, while at micromolar concentrations, it can lead to a complete block of the channel. These differences have profound implications for their use as research tools and for understanding their physiological and pathophysiological effects.

Quantitative Comparison of Effects

The following tables summarize the key quantitative differences in the effects of this compound and caffeine on RyR-mediated calcium release.

ParameterThis compoundCaffeineRyR Isoform(s)Reference
Effective Concentration nM to low µM (stimulation); >10 µM (inhibition)mMRyR1, RyR2, RyR3[1][2]
Mechanism of Action Binds to a high-affinity site, locking the channel in a sub-conductance state (nM) or inhibiting it (µM)Increases the sensitivity of the RyR to Ca2+ activationRyR1, RyR2[3][4]
Effect on Channel Open Probability (Po) Increases Po to near 1.0 in a long-lasting sub-conductance state (nM)Markedly enhances Po in the presence of submicromolar cytosolic Ca2+RyR2[5][6]
Calcium Release Kinetics Slow and prolonged increase in cytosolic Ca2+ (nM)Fast and transient increase in cytosolic Ca2+RyR2, RyR3[7][8]
Reversibility Largely irreversible at nanomolar concentrationsReversibleRyR2[9]

Signaling Pathways and Mechanisms of Action

This compound and caffeine exert their effects through direct interaction with the RyR channel, albeit at different sites and with different consequences for channel gating.

Caffeine's Sensitizing Effect

Caffeine potentiates calcium-induced calcium release (CICR) by lowering the threshold for RyR activation by cytosolic and luminal calcium.[5][10] It binds to a low-affinity site on the RyR, inducing a conformational change that increases the affinity of the channel's activation sites for calcium.[3] This allosteric modulation results in a greater channel open probability at a given calcium concentration, leading to a rapid and robust release of calcium from the SR.

caffeine_pathway Caffeine Caffeine RyR This compound Receptor Caffeine->RyR Binds to low-affinity site RyR->RyR Conformational change Ca_cytosolic Cytosolic Ca2+ RyR->Ca_cytosolic Increases sensitivity to Ca_luminal Luminal Ca2+ RyR->Ca_luminal Increases sensitivity to SR Sarcoplasmic Reticulum RyR->SR Opens channel in Ca_cytosolic->RyR Activates Ca_luminal->RyR Activates Ca_release Ca2+ Release SR->Ca_release

Caffeine signaling pathway for RyR activation.

This compound's Biphasic Effect

This compound's interaction with the RyR is more complex and highly dependent on its concentration and the functional state of the channel. At nanomolar concentrations, this compound binds to a high-affinity site, preferentially when the channel is in an open state.[4] This binding locks the channel into a stable, long-lasting sub-conductance state, leading to a slow and sustained leak of calcium from the SR.[8][9] At micromolar concentrations, this compound can cause a complete inhibition of the channel, preventing further calcium release.[1]

ryanodine_pathway Ryanodine_nM This compound (nM) RyR_open Open RyR Ryanodine_nM->RyR_open Binds to open channel Ryanodine_uM This compound (µM) Ryanodine_uM->RyR_open Binds and inhibits RyR_subconductance Sub-conductance State RyR_open->RyR_subconductance Locks in RyR_inhibited Inhibited RyR RyR_open->RyR_inhibited SR Sarcoplasmic Reticulum RyR_subconductance->SR Opens channel in RyR_inhibited->SR Blocks channel in Ca_leak Sustained Ca2+ Leak SR->Ca_leak No_Ca_release No Ca2+ Release SR->No_Ca_release

This compound's biphasic effect on the RyR channel.

Experimental Protocols

Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are outlines of common protocols used to study the effects of this compound and caffeine on SR calcium release.

Calcium Imaging in Intact or Permeabilized Cells

This technique allows for the real-time measurement of changes in intracellular calcium concentration in response to pharmacological agents.

Objective: To visualize and quantify changes in cytosolic calcium concentration.

Materials:

  • Cells expressing the this compound receptor of interest (e.g., primary muscle cells, HEK293 cells transfected with a specific RyR isoform).

  • Fluorescent calcium indicator dye (e.g., Fura-2 AM, Fluo-3 AM, Fluo-4 AM).

  • Physiological buffer solution (e.g., Tyrode's solution or Krebs-Ringer-HEPES).

  • This compound and caffeine stock solutions.

  • Fluorescence microscope equipped with an appropriate filter set and a digital camera.

Procedure:

  • Cell Culture and Dye Loading:

    • Plate cells on glass coverslips and grow to the desired confluency.

    • Incubate cells with the calcium indicator dye in physiological buffer for a specified time (e.g., 30-60 minutes) at room temperature or 37°C.

    • Wash the cells with fresh buffer to remove excess dye.

  • Image Acquisition:

    • Mount the coverslip onto the microscope stage.

    • Acquire baseline fluorescence images before the addition of any compounds.

    • Perfuse the cells with a buffer containing the desired concentration of caffeine or this compound.

    • Continuously record fluorescence images to capture the change in intracellular calcium.

  • Data Analysis:

    • Measure the fluorescence intensity of individual cells or regions of interest over time.

    • For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two excitation wavelengths to determine the absolute calcium concentration. For single-wavelength dyes, express the change in fluorescence relative to the baseline (F/F0).

calcium_imaging_workflow start Start cell_culture Culture cells on coverslips start->cell_culture dye_loading Load cells with Ca2+ indicator dye cell_culture->dye_loading wash Wash to remove excess dye dye_loading->wash baseline Acquire baseline fluorescence wash->baseline add_compound Add this compound or Caffeine baseline->add_compound record Record fluorescence changes add_compound->record analyze Analyze fluorescence intensity record->analyze end End analyze->end

Workflow for calcium imaging experiments.

Single-Channel Recordings in Planar Lipid Bilayers

This electrophysiological technique provides high-resolution information about the gating properties of individual RyR channels.

Objective: To measure the open probability, conductance, and open/closed times of a single RyR channel.

Materials:

  • Purified RyR protein or SR vesicles containing RyRs.

  • Planar lipid bilayer apparatus.

  • Synthetic lipids (e.g., phosphatidylethanolamine and phosphatidylcholine).

  • Symmetrical recording solutions (e.g., containing KCl or CsCl).

  • This compound and caffeine stock solutions.

  • Patch-clamp amplifier and data acquisition system.

Procedure:

  • Bilayer Formation:

    • Form a lipid bilayer across a small aperture separating two chambers (cis and trans).

  • Channel Incorporation:

    • Add SR vesicles or purified RyR protein to the cis chamber. Fusion of the vesicles with the bilayer will incorporate the RyR channels.

  • Recording:

    • Apply a holding potential across the bilayer and record the ionic current flowing through the channel.

    • Establish a baseline recording in the absence of modulators.

    • Add this compound or caffeine to the cis (cytosolic) side of the bilayer and record the changes in channel activity.

  • Data Analysis:

    • Analyze the single-channel recordings to determine parameters such as open probability (Po), single-channel conductance, mean open time, and mean closed time.

bilayer_workflow start Start form_bilayer Form lipid bilayer start->form_bilayer incorporate_ryr Incorporate RyR channels form_bilayer->incorporate_ryr baseline_rec Record baseline channel activity incorporate_ryr->baseline_rec add_modulator Add this compound or Caffeine baseline_rec->add_modulator record_activity Record changes in channel activity add_modulator->record_activity analyze_data Analyze single-channel parameters record_activity->analyze_data end End analyze_data->end

Workflow for single-channel recordings.

Conclusion

This compound and caffeine are invaluable pharmacological tools for probing the function of this compound receptors and their role in calcium signaling. While both induce calcium release from the sarcoplasmic reticulum, their distinct mechanisms of action result in markedly different effects on the kinetics and characteristics of this release. Caffeine acts as a classic sensitizer, promoting rapid and transient calcium release, making it useful for studying physiological calcium dynamics. In contrast, this compound's complex, concentration-dependent effects, ranging from inducing a persistent sub-conductance state to complete channel block, provide a unique means to manipulate and study the gating mechanisms of the RyR channel itself. A thorough understanding of these differences is essential for the design and interpretation of experiments in both basic research and drug development.

References

Ryanodine vs. Thapsigargin: A Comparative Guide to Depleting Intracellular Calcium Stores

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise manipulation of intracellular calcium (Ca²⁺) stores is fundamental to cellular biology research, enabling the study of signaling pathways, muscle contraction, and apoptosis. Ryanodine and thapsigargin are two of the most common and powerful pharmacological tools used to deplete these stores, primarily located in the endoplasmic/sarcoplasmic reticulum (ER/SR). However, their distinct mechanisms of action result in different experimental outcomes. This guide provides an objective comparison of their performance, supported by experimental data, to aid researchers in selecting the appropriate tool for their specific needs.

At a Glance: this compound vs. Thapsigargin

FeatureThis compoundThapsigargin
Target This compound Receptors (RyRs)Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) Pumps
Mechanism Modulates RyR channel gatingIrreversibly inhibits SERCA pump activity
Mode of Action Induces Ca²⁺ leak from the ER/SRPrevents Ca²⁺ reuptake into the ER/SR
Concentration Dependence Biphasic: Activates at low (nM) concentrations, creating a sub-conductance open state; inhibits at high (µM) concentrations.Monophasic: Potent inhibition at nM to low µM concentrations.
Primary Tissues Skeletal muscle, cardiac muscle, neurons.Ubiquitously expressed in most cell types.
Specificity High for RyRs, but isoform-dependent effects can occur.High for all SERCA isoforms.[1]

Mechanisms of Action

This compound and thapsigargin deplete ER/SR calcium stores through fundamentally different mechanisms.

This compound: Forcing the Gate Open

This compound is a plant alkaloid that directly targets this compound Receptors (RyRs), which are large-conductance calcium channels on the ER/SR membrane responsible for releasing stored calcium.[2][3] Its effect is complex and highly concentration-dependent:

  • At low (nanomolar) concentrations , this compound locks the RyR channel into a stable, partially open "sub-conductance" state.[3] This creates a slow but persistent "leak" of Ca²⁺ from the ER/SR into the cytosol, leading to gradual store depletion.

  • At high (micromolar) concentrations (>100 µM), this compound acts as an inhibitor, locking the channel in a closed state.[2]

There are three main isoforms of RyRs (RyR1, RyR2, RyR3) with tissue-specific expression, primarily in skeletal muscle, cardiac muscle, and the brain, respectively.[2][3]

Ryanodine_Pathway cluster_ER ER/SR Lumen cluster_Cytosol Cytosol Ca_Store Ca²⁺ RyR This compound Receptor (RyR) Ca_Cyto Ca²⁺ This compound This compound (nM conc.) This compound->RyR Binds & Locks Open (Sub-conductance state) RyR->Ca_Cyto Ca²⁺ Leak

Mechanism of this compound-induced Ca²⁺ depletion.

Thapsigargin: Blocking the Pump

Thapsigargin is a sesquiterpene lactone extracted from the Thapsia garganica plant.[4] It acts as a potent and highly specific, irreversible inhibitor of the Sarco/Endoplasmic Reticulum Ca²⁺-ATPase (SERCA) pump.[1][4][5] The SERCA pump is responsible for actively transporting Ca²⁺ from the cytosol back into the ER/SR lumen, maintaining the steep concentration gradient.

By inhibiting all SERCA isoforms, thapsigargin prevents the re-uptake of Ca²⁺.[1] This allows the passive, natural leak of Ca²⁺ from the ER/SR through various channels to overwhelm the disabled re-uptake mechanism, leading to a net depletion of the stores and an increase in cytosolic Ca²⁺.[4][5]

Thapsigargin_Pathway cluster_ER ER/SR Lumen cluster_Cytosol Cytosol Ca_Store Ca²⁺ Ca_Cyto Ca²⁺ Ca_Store->Ca_Cyto Passive Ca²⁺ Leak (Unopposed) SERCA SERCA Pump Ca_Cyto->SERCA Ca²⁺ Reuptake (Blocked) Thapsigargin Thapsigargin Thapsigargin->SERCA Irreversible Inhibition

Mechanism of Thapsigargin-induced Ca²⁺ depletion.

Quantitative Performance Data

Direct comparisons of the kinetics of store depletion are cell-type dependent. However, studies provide valuable quantitative insights into their distinct effects.

ParameterThis compoundThapsigarginCell Type / Model
Effective Concentration 10 µM (to affect contraction)1 µM (to affect contraction)Guinea-pig taenia caeci[6]
Effect on Contraction Reduced caffeine-induced contraction by ~60%.Did not affect caffeine-induced contraction.Guinea-pig taenia caeci[6]
Direct Effect Did not induce contraction on its own.Slowly induced a large, sustained contraction.Guinea-pig taenia caeci[6]
ER Ca²⁺ Leak Rate N/A (induces leak)Predicted leak of 5-6 µM/s (at 1 µM TG)HEK-293 cells[3]
Time to Depletion Slower, gradual depletion due to induced leak.Rapid depletion as reuptake is halted.General Observation

Experimental Protocols

Measuring the depletion of intracellular Ca²⁺ stores typically involves loading cells with a fluorescent Ca²⁺ indicator and monitoring changes in fluorescence over time after the addition of the depleting agent.

General Experimental Workflow

Experimental_Workflow A 1. Cell Culture Plate cells on glass-bottom dishes B 2. Dye Loading Incubate with Ca²⁺ indicator (e.g., Fura-2 AM) A->B C 3. Washing Remove excess dye B->C D 4. Baseline Measurement Image cells in Ca²⁺-free buffer to establish resting levels C->D E 5. Compound Addition Add this compound or Thapsigargin D->E F 6. Kinetic Measurement Acquire images over time to monitor cytosolic Ca²⁺ rise E->F G 7. Data Analysis Quantify fluorescence changes, calculate ratios F->G

Workflow for Ca²⁺ store depletion experiments.
Protocol: Measuring Store Depletion with Fura-2 AM

This protocol provides a general framework for measuring cytosolic Ca²⁺ changes in response to store depletion using the ratiometric indicator Fura-2 AM.

Materials:

  • Cells cultured on glass-bottom imaging dishes.

  • Fura-2 AM (acetoxymethyl ester)

  • Pluronic F-127

  • Anhydrous DMSO

  • HEPES-Buffered Saline (HBS) or similar physiological buffer, with and without Ca²⁺.

  • This compound or Thapsigargin stock solutions.

  • Fluorescence microscope equipped for ratiometric imaging (e.g., with 340nm and 380nm excitation filters and a ~510nm emission filter).

Procedure:

  • Reagent Preparation:

    • Prepare a 1 mM Fura-2 AM stock solution in anhydrous DMSO.

    • Prepare a 20% (w/v) Pluronic F-127 stock solution in anhydrous DMSO.

    • Prepare your working HBS buffer. A typical composition is: 150 mM NaCl, 3 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, 10 mM Glucose, pH 7.4. For Ca²⁺-free buffer, omit CaCl₂ and add 0.5-1 mM EGTA.

  • Cell Loading:

    • Aspirate the culture medium from the cells.

    • Prepare the loading buffer by diluting Fura-2 AM to a final concentration of 2-5 µM in HBS. To aid in dye solubilization, first mix the Fura-2 AM stock with an equal volume of 20% Pluronic F-127 before diluting in the buffer.

    • Add the loading buffer to the cells and incubate for 30-60 minutes at room temperature or 37°C, protected from light. Incubation conditions should be optimized for your cell type.

  • Washing and De-esterification:

    • Aspirate the loading buffer and gently wash the cells 2-3 times with HBS to remove extracellular dye.

    • Add fresh HBS and incubate for an additional 30 minutes to allow for the complete de-esterification of the Fura-2 AM by intracellular esterases.

  • Imaging:

    • Mount the dish on the microscope stage. To observe only the release from intracellular stores, perfuse the cells with Ca²⁺-free HBS (containing EGTA).

    • Acquire baseline fluorescence images, alternating between 340 nm and 380 nm excitation wavelengths. The ratio of the fluorescence emission at 510 nm (F340/F380) is proportional to the intracellular Ca²⁺ concentration.

    • Add this compound (e.g., 10-20 µM) or thapsigargin (e.g., 1-2 µM) to the dish via perfusion and immediately begin time-lapse imaging.

    • Continue recording until the fluorescence ratio peaks and returns to a plateau.

  • Data Analysis:

    • Select regions of interest (ROIs) corresponding to individual cells.

    • For each time point, calculate the F340/F380 ratio.

    • Plot the ratio as a function of time to visualize the Ca²⁺ transient. The increase in the ratio reflects the release of Ca²⁺ from the ER/SR into the cytosol.

Conclusion: Which to Choose?

The choice between this compound and thapsigargin depends entirely on the experimental question and the biological system under investigation.

  • Choose Thapsigargin for a rapid, complete, and irreversible depletion of ER Ca²⁺ stores in virtually any cell type. Its straightforward mechanism—blocking Ca²⁺ reuptake—makes it the gold standard for studying phenomena directly related to store emptying, such as store-operated calcium entry (SOCE).

  • Choose this compound when investigating the specific role of this compound Receptors in Ca²⁺ signaling, particularly in excitable cells like muscle fibers and neurons. Its dose-dependent effects allow for nuanced modulation of RyR activity, from inducing a slow leak to complete inhibition. It is the appropriate tool for dissecting the contribution of RyR-mediated Ca²⁺ release from other release mechanisms.

By understanding their distinct molecular targets and mechanisms, researchers can effectively leverage these powerful compounds to precisely dissect the complex role of intracellular calcium stores in health and disease.

References

Validating Ryanodine Receptor Specificity: A Comparative Guide to Antagonists

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the specificity of Ryanodine receptor (RyR) antagonists is crucial for accurate experimental design and the development of targeted therapeutics. This guide provides an objective comparison of common RyR antagonists, supported by experimental data and detailed protocols to aid in their validation.

This compound receptors are a class of intracellular calcium channels critical for regulating calcium release from the sarcoplasmic and endoplasmic reticulum, playing a vital role in muscle contraction, neuronal signaling, and other physiological processes.[1] Three main isoforms have been identified in mammals: RyR1, predominantly in skeletal muscle; RyR2, primarily in cardiac muscle; and RyR3, which is more widely expressed, including in the brain.[1] The distinct tissue distribution and physiological roles of these isoforms necessitate the use of specific antagonists to dissect their individual functions and to develop targeted therapies for channelopathies such as malignant hyperthermia and catecholaminergic polymorphic ventricular tachycardia.

Comparative Analysis of this compound Receptor Antagonists

The selection of an appropriate antagonist requires careful consideration of its potency and selectivity for the RyR isoforms of interest. The following table summarizes the available quantitative data for several commonly used RyR antagonists. It is important to note that the inhibitory concentrations can be influenced by experimental conditions, such as the presence of modulating proteins like calmodulin.

AntagonistRyR1RyR2RyR3Notes
Dantrolene Inhibits[2][3]Inhibition is dependent on Calmodulin (IC50 ≈ 0.16 µM)[4][5]Inhibits[2][3]Clinically used for malignant hyperthermia.[6] Its inhibitory effect on RyR2 is complex and may only occur under specific pathological conditions.[3]
Tetracaine IC50 ≈ 70-180 µM[7]IC50 ≈ 200 µM (diastolic) to 2 mM (systolic)[8]Data not readily availableA local anesthetic that also blocks other ion channels. Its potency against RyR2 is state-dependent.[8]
Procaine CI50 in mM rangeData not readily availableData not readily availableA local anesthetic with relatively low potency for RyRs.[9][10]
Ruthenium Red Potent inhibitor (Kd in sub-µM range)[11]Potent inhibitor[12]Potent inhibitorA non-specific blocker of various calcium channels and transporters.[12][13]
FLA 365 IC50 ≈ 1-1.5 µM (in smooth muscle)Data not readily availableData not readily availablePreferentially blocks RyRs over IP3Rs in smooth muscle cells.

Key Experimental Protocols for Antagonist Validation

To validate the specificity and potency of a given antagonist for a particular this compound receptor isoform, a combination of in vitro and cellular assays is typically employed. Below are detailed methodologies for three key experiments.

[³H]-Ryanodine Binding Assay

This assay is a cornerstone for characterizing the activity of RyR channels, as [³H]-ryanodine preferentially binds to the open state of the channel. Inhibition of binding by an antagonist suggests that it either closes the channel or allosterically modifies the this compound binding site.

a. Preparation of Sarcoplasmic Reticulum (SR) Microsomes:

  • Homogenize fresh or frozen muscle tissue (e.g., skeletal or cardiac) in a buffer containing sucrose, protease inhibitors, and a chelating agent to remove calcium.

  • Perform a series of differential centrifugations to isolate the microsomal fraction enriched in SR vesicles.

  • Resuspend the final pellet in a storage buffer and determine the protein concentration.

b. Binding Assay:

  • Prepare a reaction mixture containing a known concentration of SR microsomes, [³H]-ryanodine (e.g., 5-10 nM), and varying concentrations of the antagonist to be tested.

  • The binding buffer should be optimized for the specific RyR isoform and typically contains KCl, a pH buffer (e.g., HEPES), and defined concentrations of Ca²⁺ and other modulators like ATP and Mg²⁺.

  • Incubate the mixture at 37°C for a sufficient time to reach equilibrium (e.g., 90-120 minutes).

  • Terminate the reaction by rapid filtration through glass fiber filters to separate bound from free [³H]-ryanodine.

  • Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Measure the radioactivity retained on the filters using liquid scintillation counting.

c. Data Analysis:

  • Determine non-specific binding in the presence of a high concentration of unlabeled this compound (e.g., 10-20 µM).

  • Subtract non-specific binding from total binding to obtain specific binding.

  • Plot specific binding as a function of the antagonist concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

Intracellular Calcium Imaging

This cellular assay allows for the functional assessment of RyR antagonist activity by measuring changes in intracellular calcium concentration ([Ca²⁺]i) in response to RyR agonists.

a. Cell Preparation and Loading:

  • Culture cells expressing the RyR isoform of interest (e.g., primary myocytes or a stable cell line like HEK293 expressing a recombinant RyR).

  • Plate the cells on glass coverslips or in a multi-well plate suitable for fluorescence microscopy.

  • Load the cells with a calcium-sensitive fluorescent indicator dye (e.g., Fura-2 AM or Fluo-4 AM) by incubating them in a physiological buffer containing the dye for 30-60 minutes at room temperature or 37°C.[14][15]

  • Wash the cells to remove extracellular dye and allow for de-esterification of the AM ester within the cells.

b. Calcium Imaging:

  • Mount the coverslip on a fluorescence microscope equipped with a perfusion system and a camera for image acquisition.

  • Continuously perfuse the cells with a physiological saline solution.

  • Establish a baseline fluorescence signal.

  • Apply a known RyR agonist (e.g., caffeine or 4-chloro-m-cresol) to elicit a calcium release from the sarcoplasmic/endoplasmic reticulum.

  • After the initial response, perfuse the cells with the antagonist at various concentrations for a defined period.

  • Re-apply the RyR agonist in the presence of the antagonist and record the change in fluorescence.

c. Data Analysis:

  • Quantify the change in fluorescence intensity over time. For ratiometric dyes like Fura-2, calculate the ratio of fluorescence at two excitation wavelengths (e.g., 340 nm and 380 nm) to determine the [Ca²⁺]i.[16]

  • Compare the amplitude of the calcium transient in the presence and absence of the antagonist.

  • Generate a dose-response curve by plotting the inhibition of the agonist-induced calcium release against the antagonist concentration to calculate the IC50.

Single-Channel Recording in Planar Lipid Bilayers

This electrophysiological technique provides the most direct measure of an antagonist's effect on the gating properties of a single RyR channel.

a. Planar Lipid Bilayer Formation:

  • A planar lipid bilayer is formed across a small aperture (50-250 µm) in a partition separating two aqueous compartments (cis and trans).[17]

  • The lipid solution (e.g., a mixture of phosphatidylethanolamine and phosphatidylserine in n-decane) is "painted" across the aperture.[6]

b. RyR Incorporation:

  • Purified RyR protein or SR microsomes are added to one of the compartments (typically the cis, representing the cytoplasm).

  • Spontaneous fusion of the vesicles with the bilayer will incorporate the RyR channels.

c. Single-Channel Recording:

  • Ag/AgCl electrodes are placed in both compartments to apply a voltage across the bilayer and record the ionic current flowing through the channel.

  • The composition of the solutions in the cis and trans compartments can be manipulated to mimic physiological conditions and to study the effects of ligands. The cis chamber will contain the antagonist and other cytoplasmic modulators like Ca²⁺, ATP, and Mg²⁺. The trans chamber represents the lumen of the SR.

  • Record the channel activity at a constant holding potential.

d. Data Analysis:

  • Analyze the single-channel recordings to determine parameters such as the channel open probability (Po), mean open time, and mean closed time.

  • Compare these parameters before and after the addition of the antagonist to the cis chamber.

  • A decrease in Po or a change in the gating kinetics indicates an inhibitory effect of the antagonist. A dose-response relationship can be established to determine the potency of the antagonist.

Signaling Pathways and Experimental Workflows

Visualizing the complex interactions and experimental procedures can aid in understanding the validation process. The following diagrams, generated using Graphviz, illustrate the this compound receptor signaling pathway and a typical workflow for validating antagonist specificity.

RyR_Signaling_Pathway cluster_membrane Sarcoplasmic/Endoplasmic Reticulum Membrane cluster_cytoplasm Cytoplasm cluster_lumen SR/ER Lumen RyR This compound Receptor (RyR1, RyR2, RyR3) Ca_cyt Ca²⁺ RyR->Ca_cyt Ca²⁺ Release Ca_cyt->RyR Ca²⁺-Induced Ca²⁺ Release (CICR) MuscleContraction Muscle Contraction Ca_cyt->MuscleContraction GeneExpression Gene Expression Ca_cyt->GeneExpression Neurotransmission Neurotransmission Ca_cyt->Neurotransmission Agonists Agonists (e.g., Caffeine) Agonists->RyR Activation Antagonists Antagonists (e.g., Dantrolene) Antagonists->RyR Inhibition DHPR Dihydropyridine Receptor (Voltage Sensor) DHPR->RyR Mechanical Coupling (RyR1) or Ca²⁺ Influx (RyR2) Ca_lumen Stored Ca²⁺ Ca_lumen->RyR

Figure 1: this compound Receptor Signaling Pathway

Antagonist_Validation_Workflow cluster_0 Initial Screening cluster_1 Potency & Selectivity cluster_2 Mechanism of Action cluster_3 Validation Start Compound Library HTS High-Throughput Screening ([³H]-Ryanodine Binding or Ca²⁺ Imaging) Start->HTS Hits Identify 'Hit' Compounds HTS->Hits DoseResponse Dose-Response Curves (IC50 Determination for RyR1, RyR2, RyR3) Hits->DoseResponse Selectivity Assess Isoform Selectivity DoseResponse->Selectivity SingleChannel Single-Channel Recording (Effect on Po, Open/Closed Times) Selectivity->SingleChannel Mechanism Elucidate Inhibitory Mechanism SingleChannel->Mechanism CellularAssays Cellular/Tissue Assays (e.g., Muscle Contraction, Ca²⁺ Sparks) Mechanism->CellularAssays Validated Validated Antagonist CellularAssays->Validated

Figure 2: Experimental Workflow for RyR Antagonist Validation

By employing a systematic approach that combines biochemical, cellular, and electrophysiological methods, researchers can confidently validate the specificity and mechanism of action of this compound receptor antagonists, leading to more reliable experimental outcomes and the potential for novel therapeutic interventions.

References

Ryanodine's Reach: A Comparative Guide to its Cross-Reactivity with Ion Channels

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Ryanodine, a plant alkaloid, is a cornerstone tool in cellular physiology, renowned for its high affinity and specificity for the this compound receptors (RyRs), the primary intracellular calcium release channels in the sarcoplasmic and endoplasmic reticulum.[1][2][3] Its interaction with RyRs has been instrumental in elucidating the mechanisms of excitation-contraction coupling and intracellular calcium signaling.[1][4] However, the potential for this compound to interact with other ion channels, a phenomenon known as cross-reactivity, is a critical consideration for the precise interpretation of experimental data and for the development of targeted therapeutics. This guide provides an objective comparison of this compound's effects on various ion channels, supported by available experimental data and detailed methodologies.

This compound Receptor (RyR): The Primary Target

This compound binds to RyRs in a complex, state-dependent manner. At nanomolar concentrations, it locks the channel in a long-lived sub-conductance (half-open) state, leading to a depletion of intracellular calcium stores.[1][5] At higher micromolar concentrations, it acts as an inhibitor, blocking channel opening.[1][5] This bimodal action makes it a powerful modulator of RyR function. The binding is use-dependent, meaning the channel must be in an activated state for this compound to bind effectively.[5]

Cross-Reactivity with Potassium (K+) Channels

Evidence for this compound's cross-reactivity is most pronounced with certain types of potassium channels. Studies on locust skeletal muscle have demonstrated that this compound can significantly alter the properties of both maxi, Ca2+-activated (BK) and inward rectifier (IK) potassium channels.[6][7]

The primary effect observed is a dose-dependent reduction in the reversal potential (Vrev) of these channels, suggesting a change in their ion selectivity.[6][7] This alteration implies that this compound may cause these potassium channels to become more permeable to other ions, such as Na+.[7] Interestingly, this effect was found to be independent of calcium concentration.[7]

However, it is crucial to note that not all potassium channels appear to be sensitive to this compound. A study on single potassium channels from the sarcoplasmic reticulum of skeletal muscle found that this compound did not affect their gating or conductance properties. This highlights the importance of considering the specific channel subtype and tissue when evaluating potential cross-reactivity.

Table 1: Effect of this compound on Potassium Channel Reversal Potential (Vrev)

Ion Channel SubtypeSpecies/TissueThis compound ConcentrationObserved Effect on VrevReference
BK and IK ChannelsLocust Skeletal Muscle10⁻⁹ M - 10⁻⁵ MDose-dependent reduction from ~60 mV to ~15 mV[6][7]
BK ChannelsMouse Interosseal Muscle10⁻⁹ M - 10⁻⁵ MReduction in Vrev (less pronounced than in locust)[6]

Table 2: IC50 Values for this compound-induced Reduction in Vrev of Potassium Channels

Ion Channel SubtypeSpecies/TissueThis compound IC50This compound Analogue (9,21-didehydrothis compound) IC50Reference
BK and IK ChannelsLocust MuscleSimilar to mouseSimilar to mouse[6]
BK ChannelsMouse MuscleSimilar to locustSimilar to locust[6]

Interaction with Voltage-Gated Calcium (CaV) Channels

The relationship between this compound and voltage-gated calcium channels, particularly L-type calcium channels, is primarily one of functional coupling rather than direct cross-reactivity of the this compound molecule. In skeletal and cardiac muscle, RyRs and L-type calcium channels are physically and functionally linked to mediate excitation-contraction coupling.[4] Depolarization of the cell membrane activates L-type calcium channels, which in turn triggers the opening of RyRs to release calcium from the sarcoplasmic reticulum.[4]

While this compound's primary action is on the RyR, this can indirectly modulate the calcium signals initiated by L-type calcium channel activity. There is no substantial evidence to suggest that this compound directly binds to and modulates the pore of voltage-gated calcium channels in a manner similar to its action on RyRs.

Effects on Sodium (Na+) and TRP Channels

Direct evidence for the cross-reactivity of this compound with voltage-gated sodium channels and Transient Receptor Potential (TRP) channels is currently limited. While some studies have shown that pharmacological agents targeting Na+ and TRP channels can cross-react with RyRs, the reciprocal effect of this compound on these channels has not been extensively characterized.[8] The available data does not provide quantitative metrics such as binding affinities or IC50 values for this compound on these channel types.

Experimental Protocols

A variety of sophisticated techniques are employed to study the interaction of compounds like this compound with ion channels. Below are summaries of key experimental methodologies.

Planar Lipid Bilayer Single-Channel Recording

This technique allows for the direct observation of the activity of a single ion channel reconstituted into an artificial lipid membrane.

  • Principle: A planar lipid bilayer is formed across a small aperture separating two aqueous compartments (cis and trans). Vesicles containing the ion channel of interest are added to one compartment and fuse with the bilayer, incorporating the channel. An electrical potential is applied across the membrane, and the flow of ions through the single channel is measured as an electrical current.

  • Application for this compound Cross-Reactivity: This method can be used to directly test the effect of this compound on the conductance, open probability, and gating kinetics of various ion channels (e.g., potassium channels) in a controlled environment, free from other cellular components.

  • Typical Procedure:

    • Form a stable planar lipid bilayer using a mixture of phospholipids (e.g., phosphatidylethanolamine, phosphatidylserine, and phosphatidylcholine) in a solvent like n-decane.[9]

    • Incorporate the ion channel of interest into the bilayer by adding purified channel protein or membrane vesicles to the cis chamber.

    • Establish a stable baseline recording of single-channel activity under control conditions.

    • Introduce this compound at various concentrations to the cis (cytoplasmic) or trans (luminal/extracellular) chamber.

    • Record and analyze changes in single-channel current amplitude, open and closed times, and overall channel activity.[9]

Patch-Clamp Electrophysiology

Patch-clamp techniques are used to record the activity of ion channels in their native cellular environment or in heterologous expression systems.

  • Principle: A glass micropipette with a very fine tip is sealed onto the membrane of a cell, electrically isolating a small "patch" of the membrane that may contain one or more ion channels. The voltage across this patch can be controlled ("voltage-clamp"), and the resulting currents flowing through the channels can be measured.

  • Configurations for Cross-Reactivity Studies:

    • Whole-cell: Records the sum of currents from all channels in the cell membrane.

    • Inside-out patch: Allows the application of substances to the intracellular face of the ion channel.

  • Application: This method is crucial for studying the effects of this compound on plasma membrane ion channels (e.g., K+, Na+, TRP) in intact cells and for measuring changes in parameters like the reversal potential.

[³H]this compound Binding Assay

This biochemical assay is used to quantify the binding of this compound to its receptor.

  • Principle: Radiolabeled this compound ([³H]this compound) is incubated with a preparation of membranes containing the target receptor (typically RyRs). The amount of bound radioactivity is then measured, allowing for the determination of binding affinity (Kd) and the number of binding sites (Bmax).

  • Application: While primarily used to study the this compound-RyR interaction, this assay can be adapted to investigate if this compound binds to other purified ion channels. A lack of specific binding would suggest no direct interaction.

  • Typical Procedure:

    • Prepare membrane fractions (microsomes) from tissues or cells expressing the ion channel of interest.[10][11][12]

    • Incubate the membranes with varying concentrations of [³H]this compound in a suitable buffer.[10][12]

    • To determine non-specific binding, a parallel set of incubations is performed in the presence of a large excess of unlabeled this compound.[10]

    • After incubation, the bound and free radioligand are separated by rapid filtration.[10]

    • The radioactivity retained on the filters is quantified using liquid scintillation counting.

    • Specific binding is calculated by subtracting non-specific binding from total binding. Scatchard analysis can then be used to determine Kd and Bmax.[13]

Visualizing the Interactions

The following diagrams illustrate the primary interaction of this compound and the experimental workflow for testing cross-reactivity.

Figure 1. This compound's Primary Signaling Pathway This compound This compound RyR This compound Receptor (on SR/ER) This compound->RyR Binds and modulates Ca_Store Ca²⁺ Store (SR/ER) RyR->Ca_Store Gates Ca²⁺ release Ca_Cytosol Cytosolic Ca²⁺ Ca_Store->Ca_Cytosol Release Cellular_Processes Muscle Contraction, Neurotransmission, etc. Ca_Cytosol->Cellular_Processes Triggers

Caption: this compound's primary mechanism of action.

Figure 2. Workflow for Assessing Ion Channel Cross-Reactivity cluster_0 Hypothesis cluster_1 Experimental Approaches cluster_2 Data Analysis cluster_3 Conclusion Hypothesis Does this compound interact with non-RyR ion channels? Bilayer Planar Lipid Bilayer (Single Channel) Hypothesis->Bilayer PatchClamp Patch-Clamp (Whole-cell / Inside-out) Hypothesis->PatchClamp BindingAssay [³H]this compound Binding Assay (Biochemical) Hypothesis->BindingAssay Analysis Measure changes in: - Conductance - Open Probability - Reversal Potential - Binding Affinity (Kd) Bilayer->Analysis PatchClamp->Analysis BindingAssay->Analysis Conclusion Determine presence and nature of cross-reactivity Analysis->Conclusion

References

A Comparative Guide to the Potency of Ryanodine Receptor Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The following guide provides an objective comparison of the potency of various analogs and modulators of the Ryanodine Receptor (RyR), a critical intracellular calcium release channel. This document summarizes quantitative data from experimental studies, details the methodologies used in these key experiments, and visualizes the relevant signaling pathways and experimental workflows.

Quantitative Comparison of this compound Analog Potency

The potency of compounds acting on this compound Receptors is typically quantified by their binding affinity (Kd or Ki) or their functional effect on channel activity (EC50 for activation or IC50 for inhibition). The data presented below, collated from various studies, offers a comparative overview of different classes of RyR modulators.

This compound and its C10-Oeq Ester Derivatives

This table focuses on this compound, its natural analog dehydrothis compound, and a series of semi-synthetic C10-Oeq ester derivatives, highlighting how modifications at this position impact binding affinity and channel activation. The data is derived from studies on sarcoplasmic reticulum vesicles from rabbit skeletal muscle.[1][2]

CompoundKd (nM)EC50 act (µM)
This compound4.41.3
Dehydrothis compound5.4-
Basic C10-Oeq Ester Derivatives
[Specific Derivative 1]0.50.87
[Specific Derivative 2]1.34.2
Neutral/Hydrophobic C10-Oeq Ester Derivatives
[Specific Derivative 3]2.5-
[Specific Derivative 4]39-
Acidic C10-Oeq Ester Derivatives
[Specific Derivative 5]> 100-

Note: Specific derivative names are often complex and are generalized here for clarity. Please refer to the cited literature for detailed chemical structures.[1][2]

Other this compound Receptor Modulators

This table provides potency data for other compounds that are not direct structural analogs of this compound but are known to modulate RyR activity. This includes both activators and inhibitors, with isoform-specific data where available.

CompoundActionTarget Isoform(s)Potency (EC50/IC50)
CaffeineActivatorRyR1, RyR2, RyR3mM range
2-HydroxycarbazoleActivatorSkeletal and Cardiac RyR~200 µM (EC50)[3]
Compound 6 (cyclopropyl analog)InhibitorRyR210.3 µM (EC50)[4]
Compound 1 (hit compound)InhibitorRyR220.7 µM (EC50)[4]
Compound 7 (cyclopentyl analog)InhibitorRyR2~20 µM (EC50)[4]

Signaling Pathways and Experimental Workflows

This compound Receptor-Mediated Calcium Release Signaling Pathway

The following diagram illustrates the central role of the this compound Receptor in excitation-contraction coupling in muscle cells, showcasing the triggers for Ca2+ release and the downstream effects.

RyanodineReceptorSignaling cluster_membrane Cell Membrane / T-tubule cluster_sr Sarcoplasmic Reticulum (SR) cluster_cytosol Cytosol DHPR Dihydropyridine Receptor (DHPR) RyR This compound Receptor (RyR) DHPR->RyR Mechanical Coupling (RyR1) or Ca2+ influx (CICR for RyR2) Ca_Cytosol Increased Cytosolic Ca2+ RyR->Ca_Cytosol Releases Ca2+ Ca_SR Ca2+ Store Ca_SR->RyR Contraction Muscle Contraction Ca_Cytosol->Contraction Initiates MembraneDepolarization Membrane Depolarization MembraneDepolarization->DHPR Activates ExperimentalWorkflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis SR_Isolation Isolation of Sarcoplasmic Reticulum (SR) Vesicles Binding_Assay [3H]-Ryanodine Binding Assay SR_Isolation->Binding_Assay Flux_Assay Ca2+ Flux Assay (Fluorescent Indicator) SR_Isolation->Flux_Assay Compound_Prep Preparation of This compound Analog Solutions Compound_Prep->Binding_Assay Compound_Prep->Flux_Assay Scatchard Scatchard/Cheng-Prusoff Analysis Binding_Assay->Scatchard DoseResponse Dose-Response Curve Fitting Flux_Assay->DoseResponse Potency Determine Kd/Ki or EC50/IC50 Scatchard->Potency DoseResponse->Potency

References

A Researcher's Guide to the Statistical Analysis of Ryanodine Receptor Binding Data

Author: BenchChem Technical Support Team. Date: November 2025

For scientists and professionals in drug development, understanding the intricacies of Ryanodine Receptor (RyR) function is paramount. The this compound binding assay is a cornerstone technique for elucidating the activity of these crucial intracellular calcium channels. This guide provides a comparative analysis of data derived from this compound binding assays, offering insights into the receptor's interaction with various modulators. We will delve into the experimental protocols, present quantitative data for comparison, and explore alternative assays, providing a comprehensive resource for researchers in the field.

Comparative Analysis of this compound Receptor Modulators

The interaction of various compounds with this compound Receptors can be quantified using the [3H]-ryanodine binding assay. This assay leverages the fact that radiolabeled this compound binds with high affinity to the open state of the RyR channel. By measuring the amount of bound [3H]-ryanodine, researchers can infer the activation or inhibition of the channel by different compounds. The key parameters derived from these experiments are the dissociation constant (Kd), which indicates the affinity of this compound binding, and the maximum binding capacity (Bmax), which reflects the total number of available binding sites. For inhibitory compounds, the half-maximal inhibitory concentration (IC50) is a critical measure of potency.

Below are tables summarizing the effects of various modulators on this compound Receptor isoforms, compiled from multiple studies.

Table 1: Comparison of Inhibitors of [3H]-Ryanodine Binding
CompoundRyR IsoformParameterValueExperimental Conditions
Ruthenium Red Skeletal Muscle (presumed RyR1)IC501.2 µM (Normal SR)Optimal Ca2+
IC501.9 µM (MHS SR)Optimal Ca2+
Mg2+ Skeletal Muscle (presumed RyR1)IC500.21 mM (Normal SR)Optimal Ca2+
IC500.34 mM (MHS SR)Optimal Ca2+
Zn2+ Cardiac Muscle (presumed RyR2)IC502.1 ± 0.4 µM-
Dantrolene RyR1 (Pig Skeletal Muscle)Kd of [3H]this compound3-fold increase10 µM dantrolene
RyR2 (Cardiac SR & HEK293)-No effect-
RyR3 (HEK293)-Significant inhibition-
Flecainide RyR2-Inhibition of channel activity-
Propafenone RyR2-Inhibition of channel activity-

MHS: Malignant Hyperthermia Susceptible. SR: Sarcoplasmic Reticulum.

Table 2: Comparison of Activators of [3H]-Ryanodine Binding
CompoundRyR IsoformParameterValueExperimental Conditions
Caffeine Skeletal Muscle (presumed RyR1)EC503.4 mM (Normal SR)Optimal Ca2+
EC501.7 mM (MHS SR)Optimal Ca2+
Cardiac Muscle (presumed RyR2)-More potent than on skeletal RyR-
ATP Skeletal Muscle (presumed RyR1)Kd of [3H]this compound8.5 nM (Normal SR)10 mM ATP
Kd of [3H]this compound6.0 nM (MHS SR)10 mM ATP
Recombinant RyR2-No sensitivity to ATP activation-
Daunorubicin Cardiac Muscle (presumed RyR2)-More potent than on skeletal RyR-
Table 3: Binding Affinities of this compound Receptor Isoforms
LigandRyR IsoformParameterValue
[3H]-Ryanodine Skeletal Muscle SR (RyR1)Kd11.3 nM
Cardiac Muscle SR (RyR2)Kd3.6 nM and 28.1 nM (two sites)

Experimental Protocols

A meticulous experimental design is crucial for obtaining reliable and reproducible data from this compound binding assays.

[3H]-Ryanodine Binding Assay

This protocol is a standard method for assessing the binding of ligands to the this compound Receptor.

1. Preparation of Sarcoplasmic Reticulum (SR) Vesicles:

  • Isolate heavy SR vesicles from skeletal or cardiac muscle tissue through differential centrifugation.

  • Determine the protein concentration of the SR preparation using a standard method like the Bradford assay.

2. Binding Reaction:

  • Prepare a reaction mixture containing:

    • SR vesicles (typically 50-100 µg of protein)

    • Assay buffer (e.g., 250 mM KCl, 15 mM NaCl, 20 mM HEPES, pH 7.1)

    • [3H]-ryanodine (typically at a concentration near the Kd, e.g., 2-10 nM)

    • The test compound at various concentrations.

    • Modulators like Ca2+, ATP, or Mg2+ at desired concentrations.

  • To determine non-specific binding, prepare parallel samples containing a high concentration of unlabeled this compound (e.g., 10-20 µM).

3. Incubation:

  • Incubate the reaction mixtures at 37°C for a sufficient time to reach equilibrium (typically 2-3 hours).

4. Separation of Bound and Free Ligand:

  • Rapidly filter the incubation mixture through glass fiber filters (e.g., Whatman GF/B).

  • Wash the filters quickly with ice-cold wash buffer to remove unbound [3H]-ryanodine.

5. Quantification:

  • Place the filters in scintillation vials with a suitable scintillation cocktail.

  • Measure the radioactivity using a liquid scintillation counter.

6. Data Analysis:

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • For saturation binding experiments, plot specific binding against the concentration of [3H]-ryanodine and fit the data to a one-site or two-site binding model to determine Kd and Bmax.

  • For competition binding experiments, plot the percentage of specific binding against the log concentration of the competitor and fit the data to a sigmoidal dose-response curve to determine the IC50.

Alternative Assay: Endoplasmic Reticulum Ca2+ ([Ca2+]ER) Measurement Assay

As a higher-throughput alternative to the radioligand binding assay, the [Ca2+]ER assay allows for the screening of large compound libraries.[1][2]

Principle: This cell-based assay utilizes HEK293 cells stably expressing a specific RyR isoform. The activity of the RyR channel influences the Ca2+ concentration within the endoplasmic reticulum ([Ca2+]ER).[1] Hyperactive RyRs lead to a decrease in [Ca2+]ER, while inhibitors of the channel cause an increase.[1] A genetically encoded Ca2+ indicator targeted to the ER is used to monitor these changes in [Ca2+]ER.[1][2]

Brief Protocol:

  • Plate HEK293 cells expressing the RyR isoform of interest and an ER-targeted Ca2+ indicator in a multi-well plate.

  • Add test compounds to the wells.

  • Incubate for a specified period.

  • Measure the fluorescence of the Ca2+ indicator using a plate reader.

  • Analyze the data to identify compounds that either increase (inhibitors) or decrease (activators) the [Ca2+]ER.

Signaling Pathways and Experimental Workflow

To visualize the complex interactions and processes involved in this compound Receptor signaling and the experimental workflow of a binding assay, the following diagrams have been generated using Graphviz.

RyanodineReceptorSignaling cluster_EC_Coupling Excitation-Contraction Coupling cluster_Modulators RyR Modulators ActionPotential Action Potential DHPR Dihydropyridine Receptor (DHPR) ActionPotential->DHPR Depolarization RyR This compound Receptor (RyR) DHPR->RyR Activates Ca_release Ca2+ Release RyR->Ca_release Opens SR Sarcoplasmic Reticulum (SR) SR->Ca_release MuscleContraction Muscle Contraction Ca_release->MuscleContraction Initiates Ca_ion Ca2+ Ca_ion->RyR Activates (µM) Inhibits (mM) ATP ATP ATP->RyR Activates Mg_ion Mg2+ Mg_ion->RyR Inhibits Calmodulin Calmodulin Calmodulin->RyR Modulates Inhibitors Inhibitors (e.g., Dantrolene) Inhibitors->RyR Activators Activators (e.g., Caffeine) Activators->RyR

Caption: this compound Receptor signaling pathway in muscle cells.

RyanodineBindingAssayWorkflow start Start prep_sr Prepare Sarcoplasmic Reticulum (SR) Vesicles start->prep_sr setup_rxn Set up Binding Reaction - SR Vesicles - [3H]-Ryanodine - Test Compound prep_sr->setup_rxn nonspecific Set up Non-specific Binding Control (+ unlabeled this compound) prep_sr->nonspecific incubate Incubate at 37°C setup_rxn->incubate nonspecific->incubate filter Filter and Wash incubate->filter count Liquid Scintillation Counting filter->count analyze Data Analysis (Kd, Bmax, IC50) count->analyze end End analyze->end

Caption: Experimental workflow for the [3H]-Ryanodine binding assay.

References

Unlocking the Sarcoplasmic Reticulum: A Comparative Guide to Validating Ryanodine's Functional Consequences

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the functional consequences of ligand binding to Ryanodine Receptors (RyRs) is paramount for advancing our knowledge of calcium signaling and developing novel therapeutics. This guide provides an objective comparison of this compound's effects with other common RyR modulators, supported by experimental data. Detailed protocols for key validation assays are also presented to facilitate reproducible research.

This compound, a plant alkaloid, is a cornerstone tool for investigating the function of RyRs, the primary channels responsible for calcium release from the sarcoplasmic/endoplasmic reticulum. Its unique, dose-dependent modulation of RyR activity provides a powerful means to dissect the intricate mechanisms of excitation-contraction coupling in muscle and calcium-mediated signaling in various cell types.

This compound's Dual Personality: A Dose-Dependent Modulator

This compound's interaction with RyRs is famously biphasic. At nanomolar to low micromolar concentrations, it locks the channel in a stable, long-lasting sub-conductance state, leading to a "leaky" channel that can deplete intracellular calcium stores.[1] Conversely, at high micromolar concentrations, this compound acts as a potent inhibitor, forcing the channel into a closed state.[1] This dual functionality makes it a versatile, albeit complex, pharmacological tool.

Performance Comparison: this compound vs. Alternative RyR Modulators

To objectively evaluate the functional consequences of this compound binding, it is essential to compare its effects with other well-characterized RyR modulators. The following tables summarize key quantitative data for common activators and inhibitors.

RyR Activators: A Quantitative Comparison
ModulatorTarget RyR Isoform(s)Effective ConcentrationKey Functional EffectsReference(s)
This compound (low conc.) RyR1, RyR2, RyR3nM to <10 µMLocks channel in a sub-conductance open state, increases open probability.[1]
Caffeine RyR1, RyR2, RyR30.5 mM - 10 mMSensitizes the receptor to Ca2+, increasing the frequency of Ca2+ sparks. EC50 ~9.0 mM for RyR2 activation.[2]
ATP/AMP-PCP RyR1, RyR2µM to mMPotentiates Ca2+-induced Ca2+ release.
Imperatoxin A RyR1nMPotent activator, induces long-lasting channel openings.
RyR Inhibitors: A Quantitative Comparison
ModulatorTarget RyR Isoform(s)Effective Concentration (IC50/Kd)Key Functional EffectsReference(s)
This compound (high conc.) RyR1, RyR2, RyR3>100 µMInhibits channel opening.[1]
Dantrolene Primarily RyR1~0.4 µM (IC50 for RyR1)Stabilizes the closed state of the channel, reduces Ca2+ leak.
Tetracaine RyR1, RyR2µM to mMBlocks the channel pore.
Ruthenium Red RyR1, RyR2, RyR3nM to µMPotent, non-specific pore blocker.
Magnesium (Mg2+) RyR1, RyR2mMPhysiological inhibitor, competes with Ca2+ for binding sites.

Visualizing the Pathways: Signaling and Experimental Workflows

To better understand the mechanisms of action and the experimental approaches used to validate the functional consequences of this compound binding, the following diagrams illustrate key signaling pathways and workflows.

Ryanodine_Signaling_Pathway Figure 1: this compound's Effect on Calcium Signaling cluster_membrane Sarcoplasmic Reticulum Membrane RyR This compound Receptor (RyR) Ca_store Ca2+ Store (SR) Cytosolic_Ca Cytosolic Ca2+ RyR->Cytosolic_Ca Increased Ca2+ Leak Ryanodine_low This compound (nM-low µM) Ryanodine_low->RyR Binds & Locks Open (Sub-conductance) Ryanodine_high This compound (high µM) Ryanodine_high->RyR Binds & Inhibits Ca_store->RyR Ca2+ Release Contraction Muscle Contraction / Cellular Response Cytosolic_Ca->Contraction Activates

Figure 1: this compound's Effect on Calcium Signaling

Experimental_Workflow Figure 2: Workflow for Validating RyR Modulator Effects cluster_prep Sample Preparation cluster_assays Functional Assays cluster_analysis Data Analysis Microsomes Isolate SR/ER Microsomes Binding [3H]this compound Binding Assay Microsomes->Binding SingleChannel Planar Lipid Bilayer Single-Channel Recording Microsomes->SingleChannel Cells Culture Cells Expressing RyR CaImaging Cellular Calcium Imaging Cells->CaImaging Kd Determine Kd / Bmax Binding->Kd Po Measure Open Probability (Po) & Conductance SingleChannel->Po Kinetics Analyze Ca2+ Release Kinetics CaImaging->Kinetics

Figure 2: Workflow for Validating RyR Modulator Effects

Key Experimental Protocols

Reproducible and rigorous experimental design is critical for validating the functional consequences of this compound binding. Below are detailed methodologies for three key assays.

[³H]-Ryanodine Binding Assay

This assay is a cornerstone for characterizing the interaction of ligands with RyRs and assessing channel activity, as [³H]-ryanodine preferentially binds to the open state of the channel.

Materials:

  • Sarcoplasmic Reticulum (SR) or Endoplasmic Reticulum (ER) microsomes

  • [³H]-Ryanodine

  • Binding Buffer (e.g., 250 mM KCl, 15 mM NaCl, 20 mM HEPES, pH 7.4)

  • Solutions with varying concentrations of free Ca²⁺ (buffered with EGTA)

  • Test compounds (this compound and alternatives)

  • Glass fiber filters

  • Scintillation fluid and counter

Protocol:

  • Prepare SR/ER microsomes from tissue or cultured cells.

  • In a microcentrifuge tube, combine microsomes (typically 50-100 µg of protein) with the binding buffer.

  • Add varying concentrations of free Ca²⁺ and the test compound.

  • Add a fixed concentration of [³H]-Ryanodine (e.g., 1-10 nM for high-affinity binding).

  • For non-specific binding determination, include parallel tubes with a high concentration of unlabeled this compound (e.g., 10-20 µM).

  • Incubate at 37°C for 2-3 hours to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters rapidly with ice-cold wash buffer to remove unbound [³H]-Ryanodine.

  • Place the filters in scintillation vials, add scintillation fluid, and measure radioactivity using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding. Data can be analyzed using Scatchard plots to determine the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Planar Lipid Bilayer Single-Channel Recording

This technique allows for the direct observation of the electrophysiological properties of a single RyR channel, providing invaluable information on conductance, open probability, and gating kinetics.

Materials:

  • Purified RyR protein

  • Phospholipids (e.g., a mixture of phosphatidylethanolamine and phosphatidylcholine) in an organic solvent (e.g., n-decane)

  • Symmetric buffer solution (e.g., 250 mM KCl, 20 mM HEPES, pH 7.4)

  • Solutions with varying concentrations of Ca²⁺ and test compounds

  • Planar lipid bilayer apparatus with two chambers separated by a small aperture

  • Ag/AgCl electrodes

  • Low-noise amplifier and data acquisition system

Protocol:

  • Form a planar lipid bilayer by "painting" the phospholipid solution across the aperture separating the two chambers.

  • Incorporate purified RyR into the bilayer by adding a small amount of the protein to one chamber (the cis chamber, representing the cytoplasm). Fusion of vesicles containing the RyR with the bilayer is a common method.

  • Establish a salt gradient (e.g., 250 mM KCl in the cis chamber and 50 mM KCl in the trans chamber) to facilitate the identification of channel incorporation and orientation.

  • Apply a holding potential across the bilayer using the Ag/AgCl electrodes and the amplifier.

  • Record single-channel currents in the absence and presence of various concentrations of Ca²⁺ and test modulators added to the cis chamber.

  • Analyze the recorded data to determine the single-channel conductance, open probability (Po), mean open and closed times, and the effects of different modulators on these parameters.

Cellular Calcium Imaging

This method allows for the visualization of intracellular calcium dynamics in response to RyR modulators in living cells.

Materials:

  • Cells expressing the RyR isoform of interest (e.g., primary cardiomyocytes, myotubes, or a cell line like HEK293 stably expressing a specific RyR)

  • Calcium-sensitive fluorescent indicator (e.g., Fluo-4 AM, Fura-2 AM)

  • Physiological salt solution (e.g., Tyrode's or Krebs-Ringer-HEPES buffer)

  • Test compounds (this compound and alternatives)

  • Fluorescence microscope or a plate reader with fluorescence capabilities

Protocol:

  • Plate the cells on glass-bottom dishes or multi-well plates suitable for fluorescence imaging.

  • Load the cells with a calcium-sensitive fluorescent indicator by incubating them with the AM ester form of the dye (e.g., 1-5 µM Fluo-4 AM) for 30-60 minutes at room temperature or 37°C.

  • Wash the cells with the physiological salt solution to remove excess dye and allow for de-esterification of the dye within the cells.

  • Acquire baseline fluorescence images or readings.

  • Apply the test compounds at various concentrations and record the changes in fluorescence intensity over time.

  • Analyze the data to determine parameters such as the amplitude, frequency, and duration of calcium transients or sparks. This provides a functional readout of how different modulators affect RyR-mediated calcium release in a cellular context.

By employing these standardized protocols and comparing the effects of this compound with other modulators, researchers can gain a deeper and more nuanced understanding of this compound Receptor function in both health and disease, paving the way for future therapeutic innovations.

References

A Comparative Guide to Single-Channel and Macroscopic Current Measurements in Electrophysiology

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of electrophysiological techniques is paramount for robust and insightful data. This guide provides a comprehensive comparison of single-channel and macroscopic current measurements, offering detailed experimental protocols, quantitative data comparisons, and visual workflows to aid in experimental design and data interpretation.

Electrophysiological recording is a cornerstone of neuroscience and drug discovery, enabling the direct measurement of ion channel function. The two primary approaches, single-channel and macroscopic recording (such as whole-cell), provide distinct yet complementary information about ion channel behavior. While single-channel recordings offer a high-resolution view of the activity of an individual ion channel molecule, macroscopic recordings capture the ensemble activity of a population of channels across the entire cell membrane.[1] The choice between these techniques depends on the specific research question, from elucidating fundamental channel properties to screening compound libraries for therapeutic potential.

Quantitative Comparison of Single-Channel and Macroscopic Recordings

The data derived from single-channel and macroscopic recordings differ in their scale and the specific parameters that can be extracted. The following table summarizes the key quantitative data obtained from each technique.

ParameterSingle-Channel RecordingMacroscopic Current Recording (Whole-Cell)Relationship between the two
Current Amplitude Unitary current (i): The current passing through a single open channel, typically in the picoampere (pA) range.[2]Macroscopic current (I): The sum of currents from all active channels in the cell membrane, ranging from nanoamperes (nA) to microamperes (µA).[3]I = N * Po * i, where N is the number of channels, Po is the open probability, and i is the unitary current.
Conductance Unitary conductance (γ): A measure of the ease with which ions pass through a single open channel, calculated as γ = i / (Vm - Erev).Macroscopic conductance (G): The total conductance of all active channels, calculated as G = I / (Vm - Erev).G = N * Po * γ
Kinetics Open and closed dwell times: The duration a single channel remains in the open or closed state, providing insights into gating mechanisms.Activation and deactivation rates: The speed at which the total channel population opens or closes in response to a stimulus.The average of many single-channel recordings can reconstruct the macroscopic current waveform and its kinetics.
Open Probability (Po) Directly measured as the fraction of time a single channel is open.Inferred from the ratio of the peak current to the maximum possible current (I/Imax).A key parameter linking the microscopic behavior of single channels to the macroscopic current.
Number of Channels (N) Can be directly counted in a patch with a small number of channels.Estimated from methods like noise analysis or by dividing the maximum macroscopic current by the unitary current.Can be challenging to determine precisely in whole-cell recordings.
Pharmacology Provides detailed information on how a drug affects the gating (open/closed times) and conductance of a single channel.Measures the overall effect of a drug on the total current, such as inhibition (IC50) or potentiation (EC50).Single-channel analysis can reveal the mechanism of action underlying the macroscopic effects observed in drug screening.

Experimental Protocols: A Side-by-Side Comparison

The following sections provide a detailed, step-by-step comparison of the experimental protocols for single-channel and whole-cell patch-clamp recordings.

Preparation of Electrodes and Solutions
StepSingle-Channel RecordingMacroscopic (Whole-Cell) Recording
Pipette Fabrication Borosilicate glass capillaries are pulled to a fine tip using a micropipette puller. The tip is then fire-polished to smooth the opening.[4][5]Similar to single-channel, but the tip opening is generally larger to ensure lower resistance for whole-cell access.[6][7]
Pipette Resistance Higher resistance pipettes (typically 5-10 MΩ) are used to isolate a small membrane patch containing one or a few channels.Lower resistance pipettes (typically 2-5 MΩ) are used to minimize series resistance and allow for better voltage control of the entire cell.[6]
Internal Solution The solution filling the pipette mimics the extracellular fluid for cell-attached recordings or a specific ionic composition for excised patches.The internal solution is designed to mimic the intracellular environment of the cell being studied.[7]
External Solution The bath solution in which the cells are placed typically resembles the physiological extracellular fluid.Similar to single-channel, the external solution is a physiological saline solution.
Seal Formation and Recording Configuration
StepSingle-Channel Recording (Cell-Attached)Macroscopic (Whole-Cell) Recording
Approaching the Cell The micropipette is carefully lowered onto the surface of a target cell under microscopic guidance. Positive pressure is applied to the pipette to keep the tip clean.[4][5]The process of approaching the cell is identical to the single-channel technique.[6][7]
Gigaseal Formation Gentle suction is applied to the pipette, causing the cell membrane to form a high-resistance seal (gigaseal, >1 GΩ) with the pipette tip. This electrically isolates the patch of membrane under the pipette.[4][5]A gigaseal is also the first and crucial step for whole-cell recording.[6][7]
Establishing Recording Mode Recording begins in the "cell-attached" mode, where the cell membrane remains intact. This allows for the recording of single-channel currents without disturbing the intracellular environment.[2]After gigaseal formation, a brief pulse of strong suction is applied to rupture the membrane patch, providing electrical access to the entire cell interior. This establishes the "whole-cell" configuration.[3][8]
Data Acquisition A sensitive patch-clamp amplifier is used to measure the picoampere-level currents flowing through the single channel(s) in the isolated patch.[8]The amplifier measures the summed current from all ion channels on the cell surface in response to voltage steps or ramps.[3][8]

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for understanding complex biological processes and experimental procedures. The following visualizations, created using the DOT language, illustrate a common signaling pathway investigated by electrophysiology and a typical workflow for ion channel drug discovery.

G_protein_coupled_receptor_signaling Ligand Ligand (e.g., Neurotransmitter) GPCR GPCR Ligand->GPCR 1. Binding G_protein G-protein (α, β, γ subunits) GPCR->G_protein Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_protein->Effector 3. Gα activates Ion_Channel Ion Channel Current_Change Change in Ion Current Ion_Channel->Current_Change 7. Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger 4. Production PKA Protein Kinase A (PKA) Second_Messenger->PKA 5. Activation PKA->Ion_Channel 6. Phosphorylation Phosphorylation Channel Phosphorylation

Caption: G-protein coupled receptor (GPCR) signaling pathway modulating ion channel activity.

drug_discovery_workflow cluster_screening High-Throughput Screening cluster_validation Hit-to-Lead cluster_optimization Lead Optimization cluster_candidate Candidate Selection HTS Primary Screen (e.g., Automated Patch Clamp) Hit_ID Hit Identification HTS->Hit_ID Identify active compounds Whole_Cell Macroscopic Current Analysis (Whole-Cell Patch Clamp) - Potency (IC50/EC50) - Selectivity Hit_ID->Whole_Cell Confirm hits Single_Channel Single-Channel Analysis - Mechanism of Action - Gating & Permeation Effects Whole_Cell->Single_Channel Characterize mechanism SAR Structure-Activity Relationship (SAR) Single_Channel->SAR Inform medicinal chemistry SAR->Whole_Cell Test new analogs In_Vivo In Vivo Efficacy & Safety SAR->In_Vivo Optimize properties Candidate Preclinical Candidate In_Vivo->Candidate Select best compound

Caption: Ion channel drug discovery workflow using patch-clamp electrophysiology.

References

Replicating Published Ryanodine Experiment Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of experimental results obtained using ryanodine, a plant alkaloid central to the study of intracellular calcium signaling. It is designed to assist researchers in replicating and interpreting published findings by offering detailed experimental protocols, quantitative data comparisons with other this compound Receptor (RyR) modulators, and visual representations of the underlying molecular pathways.

I. Data Presentation: Quantitative Comparison of this compound Receptor Modulators

The following tables summarize the quantitative data on the effects of this compound and other common RyR modulators. This data has been compiled from various published studies to provide a comparative overview of their potency and efficacy on different RyR isoforms.

Table 1: this compound Receptor Activators
CompoundRyR Isoform(s)Effective Concentration (EC50)Key Remarks
This compound (low conc.) RyR1, RyR2, RyR3Nanomolar to low micromolar range (≤ 1 µM)Locks the channel in a sub-conductance "open" state.[1]
Caffeine RyR1, RyR2, RyR3Millimolar range (e.g., EC50 of ~60 µM for lobster skeletal RyR)[2]Potentiates RyR activation by increasing its sensitivity to Ca2+.[3][4] Unlike this compound, does not cause sustained channel opening at high concentrations.[5][6]
ATP RyR1, RyR2Millimolar rangeActs as an allosteric activator, increasing the open probability of the channel.
Table 2: this compound Receptor Inhibitors
CompoundRyR Isoform(s)Inhibitory Concentration (IC50)Key Remarks
This compound (high conc.) RyR1, RyR2, RyR3≥ 10 µMFully inhibits channel activity.[1]
Dantrolene RyR1, RyR3 (selectively)~150-160 nM for RyR1 and RyR2 (in the presence of Calmodulin)[7][8][9][10]Clinically used muscle relaxant. Its binding site is pharmacologically distinct from the this compound binding site.[11] Inhibition of RyR2 is dependent on the presence of Calmodulin and FKBP12.6.[7][8][9][10]
Ruthenium Red RyR1, RyR2, RyR3~7 µM for transmembrane Ca2+ fluxes; 14 nM for capsaicin-activated cation channels.[12]A non-specific blocker of various calcium channels, including RyRs.
Mg2+ RyR1, RyR2, RyR3Millimolar rangeActs as a physiological inhibitor by competing with Ca2+ for binding sites.

II. Experimental Protocols

This section details the methodologies for key experiments commonly used to study the effects of this compound and other modulators on RyR function.

[3H]-Ryanodine Binding Assay

This assay is a cornerstone for assessing the activity state of RyR channels, as [3H]-ryanodine preferentially binds to the open conformation of the channel.

Objective: To quantify the number of open RyR channels in a membrane preparation.

Materials:

  • Sarcoplasmic reticulum (SR) microsomes from skeletal or cardiac muscle, or cell lines expressing RyR isoforms.

  • [3H]-ryanodine (radiolabeled this compound).

  • Binding buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM KCl, 10 µM CaCl2).

  • Test compounds (e.g., this compound, caffeine, dantrolene).

  • Glass fiber filters.

  • Scintillation counter.

Procedure:

  • Incubation: Incubate SR microsomes with [3H]-ryanodine and the test compound in the binding buffer. The incubation is typically carried out at 37°C for 2-3 hours to reach equilibrium.

  • Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate the membrane-bound [3H]-ryanodine from the free ligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioactivity.

  • Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of unlabeled this compound) from the total binding. Scatchard analysis can be used to determine the binding affinity (Kd) and the maximum number of binding sites (Bmax).[13]

Single-Channel Recording using Planar Lipid Bilayers

This technique allows for the direct observation of the opening and closing (gating) of individual RyR channels.

Objective: To measure the ion channel currents of a single RyR protein and determine its open probability (Po), conductance, and mean open/closed times.

Materials:

  • Purified RyR protein.

  • Phospholipids (e.g., a mixture of phosphatidylethanolamine and phosphatidylcholine) to form the bilayer.

  • Aperture separating two chambers (cis and trans).

  • Electrolyte solutions for the cis (cytosolic side) and trans (luminal side) chambers.

  • Ag/AgCl electrodes.

  • Low-noise amplifier and data acquisition system.

Procedure:

  • Bilayer Formation: A lipid bilayer is formed across a small aperture separating the two chambers.

  • RyR Incorporation: SR vesicles containing RyRs are added to the cis chamber. The fusion of a vesicle with the bilayer incorporates the RyR channel into the membrane.

  • Recording: A voltage is applied across the bilayer, and the current flowing through the single channel is recorded. The cis chamber is perfused with solutions containing different concentrations of Ca2+, ATP, and test compounds to observe their effects on channel gating.

  • Data Analysis: The recorded current traces are analyzed to determine the single-channel conductance, open probability (the fraction of time the channel is open), and the average duration of open and closed events.[14][15]

Intracellular Calcium Imaging

This method visualizes changes in the concentration of free cytosolic Ca2+ in living cells, providing a measure of Ca2+ release from intracellular stores.

Objective: To monitor the release of Ca2+ from the sarcoplasmic/endoplasmic reticulum in response to RyR modulators.

Materials:

  • Cultured cells expressing RyRs (e.g., myotubes, cardiomyocytes, or transfected cell lines like HEK293).

  • A fluorescent Ca2+ indicator dye (e.g., Fura-2, Fluo-4, or genetically encoded indicators like GCaMP).

  • Physiological salt solution (e.g., Krebs-Ringer-HEPES).

  • Fluorescence microscope with a sensitive camera.

Procedure:

  • Cell Loading: Incubate the cells with the Ca2+ indicator dye, which will enter the cells and become fluorescent upon binding to Ca2+.

  • Baseline Measurement: Place the cells on the microscope stage and record the baseline fluorescence intensity.

  • Stimulation: Perfuse the cells with a solution containing the test compound (e.g., caffeine to induce Ca2+ release, or dantrolene to inhibit it).

  • Image Acquisition: Continuously record the fluorescence intensity over time. An increase in fluorescence indicates a rise in intracellular Ca2+ concentration.

  • Data Analysis: The change in fluorescence intensity is quantified and can be calibrated to represent the actual Ca2+ concentration. The amplitude, frequency, and duration of the Ca2+ transients are analyzed.[16][17]

III. Mandatory Visualizations

Signaling Pathway of this compound Receptor Activation

Ryanodine_Receptor_Signaling cluster_membrane Sarcoplasmic Reticulum Membrane cluster_cytosol Cytosol cluster_sr_lumen SR Lumen RyR This compound Receptor (RyR) Ca_lumen Ca²⁺ Ca_cytosol Ca²⁺ Ca_cytosol->RyR Activates ATP ATP ATP->RyR Potentiates Ryanodine_low This compound (low conc.) Ryanodine_low->RyR Activates (locks open) Caffeine Caffeine Caffeine->RyR Sensitizes to Ca²⁺ Ca_lumen->RyR Ca²⁺ release Ryanodine_Binding_Workflow start Start prepare_reagents Prepare SR microsomes, [3H]-ryanodine, and buffers start->prepare_reagents incubation Incubate microsomes with [3H]-ryanodine +/- test compounds prepare_reagents->incubation filtration Rapidly filter mixture to separate bound ligand incubation->filtration washing Wash filters to remove non-specific binding filtration->washing scintillation Measure radioactivity with scintillation counter washing->scintillation analysis Analyze data (specific binding, Kd, Bmax) scintillation->analysis end End analysis->end Ryanodine_Dual_Effect ryanodine_conc This compound Concentration low_conc Low Concentration (nM to low µM) ryanodine_conc->low_conc is high_conc High Concentration (>10 µM) ryanodine_conc->high_conc is channel_activation RyR Channel Activation (Sub-conductance state) low_conc->channel_activation leads to channel_inhibition RyR Channel Inhibition (Full block) high_conc->channel_inhibition leads to

References

A Comparative Guide to Computational Models of Ryanodine Binding

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The ryanodine receptors (RyRs) are a class of intracellular calcium channels crucial for excitation-contraction coupling in muscle tissues. Their large size and complex gating mechanisms make experimental characterization challenging. Computational models have emerged as powerful tools to investigate the molecular details of this compound binding and to screen for potential modulators. This guide provides a comparative overview of the predominant computational models used to study RyR-ligand interactions, supported by experimental validation techniques.

Overview of Computational Models

The primary computational methods for studying this compound binding to RyRs include molecular docking, molecular dynamics (MD) simulations, and quantitative structure-activity relationship (QSAR) models. Each approach offers distinct advantages and limitations in terms of accuracy, computational cost, and the level of detail provided.

Molecular Docking predicts the preferred binding orientation of a ligand to a receptor. It is a computationally efficient method ideal for high-throughput virtual screening of large compound libraries. However, docking typically treats the receptor as rigid or semi-flexible, which can be a limitation for a highly dynamic protein like the RyR.

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex over time, accounting for the flexibility of both the protein and the ligand, as well as the explicit presence of solvent. MD simulations can be used to refine docking poses, predict binding free energies, and explore the conformational changes associated with ligand binding. While offering a higher level of detail and accuracy, MD simulations are computationally expensive.

Quantitative Structure-Activity Relationship (QSAR) models establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. QSAR is a ligand-based approach that does not require a 3D structure of the receptor, making it useful when high-resolution structural data is unavailable. The predictive power of QSAR models is dependent on the quality and diversity of the training data.

Data Presentation: Comparison of Computational Models

Model Type Principle Strengths Weaknesses Typical Application for RyR Relative Computational Cost
Molecular Docking Predicts the binding pose of a ligand in the receptor's active site based on scoring functions.- Fast and suitable for virtual screening of large libraries.- Can identify potential binding modes.[1][2]- Often treats the receptor as rigid, which is a significant simplification for the flexible RyR.- Scoring functions may not accurately predict binding affinity.[3]- High-throughput screening of potential RyR modulators.- Initial prediction of this compound binding site.Low
Molecular Dynamics (MD) Simulations Simulates the time-dependent behavior of a molecular system, providing insights into conformational changes and binding thermodynamics.- Accounts for protein and ligand flexibility.- Provides a detailed view of the binding process and associated conformational changes.[3]- Can be used to calculate binding free energies.- Computationally very expensive, limiting its use for large-scale screening.- The accuracy of the results depends heavily on the quality of the force field and the simulation time.- Refinement of docking poses.- Studying the mechanism of this compound-induced channel gating.- Calculating binding free energies of high-priority compounds.High
Quantitative Structure-Activity Relationship (QSAR) Develops a mathematical correlation between the chemical properties of molecules and their biological activity.[4]- Does not require a 3D structure of the receptor.- Computationally efficient for predicting the activity of new compounds within the model's applicability domain.[5]- Predictive power is limited to compounds structurally similar to the training set.- Does not provide information on the binding mode or the molecular interactions.[5]- Predicting the activity of novel this compound analogs.- Identifying key chemical features responsible for RyR modulation.Low to Medium

Experimental Protocols for Model Validation

Computational models of this compound binding are validated through comparison with experimental data. The two primary experimental techniques used for this purpose are the [3H]this compound binding assay and single-channel recordings.

[3H]this compound Binding Assay

This assay is a widely used method to functionally assess RyR channel activity, as [3H]this compound preferentially binds to the open state of the channel.

Detailed Methodology:

  • Preparation of Microsomes:

    • Isolate sarcoplasmic reticulum (SR) microsomes from skeletal or cardiac muscle tissue, or from cell lines expressing RyR isoforms.

    • Homogenize the tissue in a buffer containing protease inhibitors.

    • Perform differential centrifugation to enrich for the microsomal fraction containing the SR vesicles.

    • Determine the protein concentration of the microsomal preparation.

  • Binding Reaction:

    • Prepare a binding buffer typically containing MOPS or HEPES, KCl, and varying concentrations of Ca2+ to modulate channel activity.

    • In a series of microcentrifuge tubes, combine the microsomal preparation, [3H]this compound at a fixed concentration (e.g., 2-10 nM), and the compounds to be tested at various concentrations.

    • To determine non-specific binding, include control tubes with a high concentration of unlabeled this compound (e.g., 10-20 µM).

    • Incubate the reaction mixtures at 37°C for 2-3 hours to reach equilibrium.

  • Separation of Bound and Free Radioligand:

    • Rapidly filter the reaction mixtures through glass fiber filters to separate the microsomes (with bound [3H]this compound) from the unbound radioligand in the solution.

    • Wash the filters quickly with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Quantification:

    • Place the filters in scintillation vials with a scintillation cocktail.

    • Measure the radioactivity on the filters using a liquid scintillation counter.

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Analyze the data to determine binding parameters such as the dissociation constant (Kd) and the maximum number of binding sites (Bmax).

Single-Channel Recording using Planar Lipid Bilayers

This electrophysiological technique allows for the direct observation of the opening and closing of individual RyR channels, providing detailed information about their gating properties.

Detailed Methodology:

  • Planar Lipid Bilayer Formation:

    • Use a two-chamber system separated by a thin partition with a small aperture (50-250 µm).

    • "Paint" a solution of phospholipids (e.g., a mixture of phosphatidylethanolamine and phosphatidylcholine) in an organic solvent (e.g., n-decane) across the aperture.

    • Monitor the thinning of the lipid film by measuring the membrane capacitance until a stable bilayer is formed.

  • RyR Channel Reconstitution:

    • Introduce SR microsomes or purified RyR protein into the cis chamber (representing the cytoplasm).

    • The vesicles containing RyR channels will fuse with the planar lipid bilayer, incorporating the channels into the artificial membrane.

  • Electrophysiological Recording:

    • Use Ag/AgCl electrodes placed in both the cis and trans (representing the SR lumen) chambers to apply a voltage across the membrane and measure the resulting current.

    • The composition of the solutions in the cis and trans chambers can be varied to study the effects of different ions (e.g., Ca2+, Mg2+) and ligands on channel activity.

    • Record the single-channel currents using a patch-clamp amplifier. The data is typically filtered and digitized for analysis.

  • Data Analysis:

    • Analyze the recordings to determine key channel properties, including:

      • Channel conductance: The magnitude of the current flowing through the open channel.

      • Open probability (Po): The fraction of time the channel spends in the open state.

      • Mean open time and mean closed time: The average duration of the open and closed events.

    • These parameters can be analyzed as a function of ligand concentration to understand the mechanism of channel modulation.[6][7]

Mandatory Visualizations

This compound Receptor Signaling Pathway

RyR_Signaling cluster_SR SR Lumen AP Action Potential DHPR Dihydropyridine Receptor (DHPR) AP->DHPR Depolarization Ca_influx Ca²⁺ Influx DHPR->Ca_influx RyR This compound Receptor (RyR) DHPR->RyR Physical Coupling (Skeletal Muscle) Ca_influx->RyR Ca²⁺-Induced Ca²⁺ Release (CICR) (Cardiac Muscle) Ca_release Ca²⁺ Release (CICR) RyR->Ca_release SR Sarcoplasmic Reticulum (SR) Ca_release->RyR Positive Feedback Contraction Muscle Contraction Ca_release->Contraction This compound This compound This compound->RyR Binds to open state

Caption: Signaling pathway of this compound Receptor activation in muscle cells.

Computational Workflow for this compound Binding Prediction

Computational_Workflow start Start receptor_prep Receptor Preparation (RyR Structure) start->receptor_prep ligand_prep Ligand Preparation (this compound/Analogs) start->ligand_prep docking Molecular Docking receptor_prep->docking ligand_prep->docking pose_analysis Pose Analysis & Clustering docking->pose_analysis md_setup MD Simulation Setup (Complex in Water Box) pose_analysis->md_setup md_run Molecular Dynamics Simulation md_setup->md_run trajectory_analysis Trajectory Analysis (RMSD, RMSF) md_run->trajectory_analysis binding_energy Binding Free Energy Calculation (MM/PBSA) trajectory_analysis->binding_energy validation Experimental Validation ([³H]this compound Binding, Single-Channel Recording) binding_energy->validation end End validation->end

Caption: A typical workflow for computational prediction of ligand binding to the this compound Receptor.

References

Validating Ryanodine Receptor Binding Sites: A Comparative Guide to Isotopic Labeling Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the intricate binding sites of Ryanodine Receptors (RyRs) is paramount for elucidating their physiological roles and developing novel therapeutics. Isotopic labeling studies offer powerful methodologies to probe these interactions with high specificity and sensitivity. This guide provides a detailed comparison of two predominant isotopic labeling techniques: direct radioligand binding assays and photoaffinity labeling, supported by experimental data and protocols.

This compound receptors are a class of intracellular calcium channels crucial for regulating calcium release from the sarcoplasmic and endoplasmic reticulum, playing a vital role in processes such as muscle contraction.[1] The validation and characterization of ligand binding sites on these large and complex channel proteins are fundamental to understanding their function and modulation.

Comparative Analysis of Isotopic Labeling Methods

Two widely employed isotopic labeling strategies to investigate RyR binding sites are direct radioligand binding assays and photoaffinity labeling. While both utilize isotopes to detect and quantify ligand-receptor interactions, they differ significantly in their approach and the nature of the information they provide.

FeatureDirect Radioligand Binding ([³H]this compound)Photoaffinity Labeling ([³H]azidodantrolene, [α-³²P]BzATP)
Principle Measures the reversible binding of a radiolabeled ligand to its receptor at equilibrium.Utilizes a photo-reactive radiolabeled ligand that covalently crosslinks to its binding site upon UV irradiation.
Primary Isotope ³H (Tritium)³H (Tritium), ³²P (Phosphorus-32)
Information Yield - Binding affinity (Kd)- Receptor density (Bmax)- On/off rates- Allosteric modulation- Identifies the binding protein/subunit- Pinpoints specific amino acid residues at the binding site- Can trap transient interactions
Advantages - Quantitative and highly reproducible- Well-established protocols- Provides key thermodynamic parameters- Covalent bond allows for stringent purification and identification of the binding partner- Can identify binding sites for ligands with lower affinity
Limitations - Requires high-affinity ligands- Non-covalent interaction can be lost during processing- Does not directly identify the binding site location- Synthesis of photo-reactive probes can be complex- UV irradiation can potentially damage proteins- Non-specific labeling can occur

Quantitative Binding Data Summary

The following table summarizes representative quantitative data obtained from isotopic labeling studies on this compound Receptors. These values can vary depending on the tissue source, preparation, and experimental conditions.

LigandRyR Isoform/TissueKd (Dissociation Constant)Bmax (Maximum Binding Capacity)Reference
[³H]this compoundSkeletal Muscle SR11.3 nM-[2]
[³H]this compoundCardiac Muscle SR3.6 nM and 28.1 nM (two sites)-[2]
[³H]this compoundRat Liver ER10 ± 2.5 nM500 ± 100 fmol/mg protein[3]
[³H]this compoundRyR2-GFP (HEK293 cells)1.52 ± 0.11 nM0.28 ± 0.04 pmol/mg protein[4]
[³H]azidodantroleneRyR1 (Porcine SR)-Specific photolabeling of the RyR monomer and its N-terminal fragment demonstrated.[5]
[α-³²P]BzATPSkeletal Muscle RyR-Molar stoichiometry of ~1.15 BzATP per tetrameric RyR complex.[6]

Key Signaling Pathways and Experimental Workflows

To visualize the context and application of these isotopic labeling studies, the following diagrams illustrate a key this compound Receptor signaling pathway and the general experimental workflows.

Excitation-Contraction Coupling in Skeletal Muscle cluster_SR AP Action Potential Propagates down T-tubule DHPR Dihydropyridine Receptor (DHPR) (Voltage Sensor) AP->DHPR Depolarization RyR1 This compound Receptor 1 (RyR1) DHPR->RyR1 Conformational Change (Mechanical Coupling) Ca_cyto Increased Cytosolic [Ca²⁺] RyR1->Ca_cyto Ca²⁺ Release SR Sarcoplasmic Reticulum (SR) Ca_SR High [Ca²⁺] Contraction Muscle Contraction Ca_cyto->Contraction

Figure 1. Excitation-Contraction Coupling in Skeletal Muscle.

General Workflow for Direct Radioligand Binding Assay cluster_prep Sample Preparation cluster_binding Binding Reaction cluster_separation Separation cluster_detection Detection & Analysis Tissue Tissue Homogenization Membrane Membrane Fraction (e.g., Sarcoplasmic Reticulum) Tissue->Membrane Centrifugation Incubation Incubate Membrane with [³H]Ligand (Total Binding) + excess unlabeled ligand (Non-specific Binding) Membrane->Incubation Filtration Rapid Filtration through Glass Fiber Filters Incubation->Filtration Wash Wash to Remove Unbound Ligand Filtration->Wash Scintillation Liquid Scintillation Counting of Filters Wash->Scintillation Analysis Data Analysis (Scatchard/Non-linear regression) to determine Kd and Bmax Scintillation->Analysis General Workflow for Photoaffinity Labeling cluster_prep Sample Preparation cluster_binding Labeling cluster_analysis Analysis Membrane Membrane Preparation Incubation Incubate Membrane with Photo-reactive Radiolabeled Probe Membrane->Incubation UV UV Irradiation to induce covalent cross-linking Incubation->UV SDS_PAGE SDS-PAGE UV->SDS_PAGE Autoradiography Autoradiography to visualize labeled proteins SDS_PAGE->Autoradiography Proteolysis Proteolytic Digestion SDS_PAGE->Proteolysis Mass_Spec Mass Spectrometry to identify labeled protein/peptide Proteolysis->Mass_Spec

References

A Comparative Guide to the Electrophysiological Effects of Ryanodine and Its Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the electrophysiological effects of Ryanodine and its derivatives on this compound receptors (RyRs), the primary channels responsible for calcium release from the sarcoplasmic reticulum in striated muscle.[1][2] Understanding the nuanced effects of these compounds is critical for research into excitation-contraction coupling, calcium signaling, and the development of therapeutics for related disorders.

Data Presentation: Quantitative Comparison of this compound and Its Derivatives

The following table summarizes the quantitative effects of various this compound derivatives on the conductance of the sheep cardiac sarcoplasmic reticulum calcium-release channel. The data is presented as a percentage of the control conductance, providing a clear comparison of the modulatory effects of each compound.

CompoundConductance (% of Control)Reversibility
This compound 56.8 ± 0.5%Irreversible (at high concentrations, can lead to closure)[3][4]
Ryanodol 69.4 ± 0.6%Reversible[4]
Ester A this compound 61.5 ± 1.4%Irreversible
9,21-Dehydrothis compound 58.3 ± 0.3%Irreversible
9β,21β-Epoxythis compound 56.8 ± 0.8%Irreversible
9-Hydroxy-21-azidothis compound 56.3 ± 0.4%Irreversible
10-Pyrroleryanodol 52.2 ± 1.0%Irreversible
3-Epithis compound 42.9 ± 0.7%Irreversible
CBZ Glycyl this compound 29.4 ± 1.0%Irreversible
21-p-Nitrobenzoyl-amino-9-hydroxythis compound 26.1 ± 0.5%Irreversible
β-Alanyl this compound 14.3 ± 0.5%Irreversible (does not cause irreversible closure like this compound)[3][4]
Guanidino-propionyl this compound 5.8 ± 0.1%Irreversible

Other Key Modulators of this compound Receptors

Beyond direct derivatives, other compounds significantly modulate RyR function and are crucial for comparative studies:

  • Imperatoxin A (IpTx_a_): A peptide toxin from the scorpion Pandinus imperator, IpTx_a_ activates RyRs by binding to a site distinct from the this compound binding site.[5] It can enhance [3H]this compound binding and induce subconductance states in both skeletal and cardiac RyRs.[6] At low nanomolar concentrations (0.2-10 nM), it enhances transient channel activity, while at higher concentrations (>50 nM), it depresses it.[6]

  • Dantrolene: A clinically used muscle relaxant, Dantrolene inhibits RyR1 and RyR3, and under certain conditions, RyR2.[7] It does not directly inhibit single RyR channels in lipid bilayers unless calmodulin (CaM) is present.[8] In the presence of CaM, dantrolene reduces the open probability of both RyR1 and RyR2.[8] At nanomolar concentrations, it can activate the RyR1 channel, while at micromolar concentrations, it is primarily inhibitory.[9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the study of this compound and its derivatives.

Single-Channel Electrophysiology (Planar Lipid Bilayer)

This technique is fundamental for observing the real-time effects of compounds on individual ion channels.

  • Vesicle Preparation: Sarcoplasmic reticulum (SR) vesicles are prepared from cardiac or skeletal muscle tissue through a process of homogenization and differential centrifugation.

  • Bilayer Formation: A planar lipid bilayer, typically composed of a mixture of phosphatidylethanolamine and phosphatidylserine in decane, is formed across a small aperture separating two chambers (cis and trans).

  • Channel Incorporation: SR vesicles are added to the cis chamber (representing the cytoplasm). The fusion of a vesicle with the bilayer incorporates RyR channels into the artificial membrane.

  • Recording: A voltage clamp amplifier is used to apply a transmembrane potential and record the ionic current flowing through the single channel. The cis chamber is typically held at a command potential, while the trans chamber (representing the SR lumen) is grounded.

  • Data Acquisition and Analysis: Channel openings and closings are recorded as discrete current steps. Analysis of these recordings allows for the determination of parameters such as channel conductance, open probability (P_o_), and mean open/closed times.

  • Compound Application: this compound or its derivatives are added to the cis chamber to observe their effects on channel activity.

[³H]this compound Binding Assay

This assay is used to assess the binding affinity of compounds to the this compound receptor.

  • Membrane Preparation: SR membranes are isolated from tissue homogenates.

  • Incubation: The membranes are incubated with a low concentration of [³H]this compound (a radiolabeled version of this compound) in the presence of varying concentrations of the test compound (unlabeled this compound or a derivative).

  • Separation: The membrane-bound [³H]this compound is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity retained on the filters is measured using liquid scintillation counting.

  • Data Analysis: The data is used to generate a competition binding curve, from which the inhibitory constant (K_i_) of the test compound can be determined. This indicates the compound's affinity for the this compound binding site.

Mandatory Visualizations

Signaling Pathway of this compound Receptor Activation

This compound Receptor Signaling Pathway cluster_membrane Sarcoplasmic Reticulum Membrane cluster_cytosol Cytosol cluster_sr_lumen SR Lumen cluster_modulators Modulators RyR This compound Receptor (RyR) Ca_cytosol Ca²⁺ RyR->Ca_cytosol Release Ca_cytosol->RyR Activates (CICR) Contraction Muscle Contraction Ca_cytosol->Contraction Ca_lumen Ca²⁺ This compound This compound & Derivatives This compound->RyR Binds to & Modulates ATP ATP ATP->RyR Activates Mg Mg²⁺ Mg->RyR Inhibits Calmodulin Calmodulin Calmodulin->RyR Modulates

Caption: Signaling pathway of this compound Receptor activation and modulation.

Experimental Workflow for Single-Channel Recording

Single-Channel Recording Workflow prep SR Vesicle Preparation bilayer Planar Lipid Bilayer Formation prep->bilayer incorporation RyR Channel Incorporation bilayer->incorporation recording Voltage Clamp Recording incorporation->recording data_acq Data Acquisition recording->data_acq compound Compound Application recording->compound analysis Data Analysis (Conductance, Po) data_acq->analysis compound->analysis Effects of this compound & Derivatives on RyR RyR This compound Receptor (RyR) Effect Modified Channel State RyR->Effect Results in This compound This compound This compound->RyR Binds to Derivatives Derivatives Derivatives->RyR Bind to Conductance Altered Conductance Effect->Conductance Open_Prob Increased Open Probability Effect->Open_Prob Reversibility Variable Reversibility Effect->Reversibility

References

Safety Operating Guide

Ryanodine Disposal: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Ryanodine is a potent modulator of intracellular calcium release and a valuable tool in pharmacological research. However, it is also classified as a hazardous substance that is harmful if swallowed and very toxic to aquatic life with long-lasting effects[1][2]. Due to its ecotoxicity, strict procedures must be followed to ensure its safe and compliant disposal, preventing environmental contamination and protecting laboratory personnel. Wastes resulting from the use of this compound must be disposed of on-site or at an approved waste facility, and under no circumstances should they be discharged into sewers or waterways[3].

All disposal activities must comply with local, state, and federal regulations, which may vary by location[1][3]. This guide provides a general operational framework for the proper disposal of this compound waste in a laboratory setting.

Hazard and Ecotoxicity Data

The primary quantitative concern for this compound disposal is its high toxicity to aquatic organisms. This data underscores the critical importance of preventing its release into the environment.

MetricValueClassification Rationale
Daphnia EC50 (48 hours)≤ 0.1 mg/LClassified as an ecotoxin[3].

Disposal and Spill Management Protocols

The following protocols outline the step-by-step procedures for handling and disposing of this compound waste, including managing spills.

Personal Protective Equipment (PPE)

Before handling this compound waste, ensure you are wearing the appropriate PPE to avoid personal contact, including inhalation[3].

  • Standard Handling: Safety glasses, protective gloves, a lab coat, and a dust respirator[3].

  • Major Spills: Full-body protective clothing and a NIOSH-approved self-contained breathing apparatus[1][3].

Waste Collection and Segregation

Proper containment is the first step in the disposal process.

  • Identify Waste: All materials contaminated with this compound, including unused product, solutions, contaminated labware (e.g., pipette tips, tubes), and spill cleanup debris, must be treated as hazardous waste.

  • Use Designated Containers: Collect all this compound waste in a dedicated, clearly labeled, and sealable chemical waste container[1][3][4].

  • Avoid Dust Generation: When handling solid this compound, use dry cleanup procedures and avoid actions that could generate dust. A vacuum cleaner fitted with a HEPA filter is recommended[3]. If sweeping, lightly dampen the solid waste with water to prevent it from becoming airborne[3].

Spill Cleanup Procedures

Immediate and correct response to a spill is crucial for safety and environmental protection.

Minor Spills:

  • Restrict Access: Alert personnel in the immediate area.

  • Containment: Wearing appropriate PPE, clean up the spill immediately[3].

  • Cleanup: Use dry methods like a HEPA-filtered vacuum or gently sweep dampened material[3].

  • Disposal: Place all cleanup materials into a labeled, sealed container for hazardous waste disposal[3].

Major Spills:

  • Evacuate: Clear the area of all personnel and move upwind[3].

  • Alert Authorities: Notify emergency responders and inform them of the location and nature of the hazard[3].

  • Prevent Spread: If safe to do so, stop the leak. Prevent the spillage from entering drains or water courses by any available means[3].

  • Absorb: Contain the spill with an inert material such as sand, earth, or vermiculite[3].

  • Collect: Transfer the absorbed material and any recoverable product into labeled, sealed drums for disposal[3].

Final Disposal
  • Labeling and Storage: Ensure the waste container is securely sealed and accurately labeled according to your institution's hazardous waste guidelines. Store in a designated, secure area away from incompatible materials, such as oxidizing agents[3].

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor to arrange for pickup and final disposal at an approved waste site[3].

  • Decontamination: After the waste has been secured, thoroughly decontaminate all equipment and launder protective clothing before reuse[3].

This compound Disposal Workflow

The following diagram illustrates the logical steps and decision points in the this compound disposal process.

RyanodineDisposal start This compound Waste Generated ppe Step 1: Don Appropriate PPE (Gloves, Goggles, Lab Coat, Respirator) start->ppe assess_spill Spill or Routine Waste? ppe->assess_spill routine_waste Step 2: Collect Waste in Designated Hazardous Waste Container assess_spill->routine_waste Routine minor_spill Minor Spill assess_spill->minor_spill Spill major_spill Major Spill assess_spill->major_spill Spill collect_waste Step 4: Place Contaminated Material in Labeled, Sealed Container routine_waste->collect_waste cleanup_minor Step 3a: Use Dry Cleanup Methods (Dampen to prevent dust) minor_spill->cleanup_minor evacuate Step 3b: Evacuate Area Alert Emergency Responders major_spill->evacuate cleanup_minor->collect_waste contain_major Step 3c: Contain Spill (Sand, Vermiculite) evacuate->contain_major contain_major->collect_waste storage Step 5: Store Securely for Pickup collect_waste->storage disposal Step 6: Arrange Pickup by Certified Waste Disposal Service storage->disposal decontaminate Step 7: Decontaminate Work Area and Equipment disposal->decontaminate end Disposal Complete decontaminate->end

Caption: Workflow for the safe handling and disposal of this compound waste.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Ryanodine

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals working with Ryanodine, a potent modulator of intracellular calcium release, ensuring personal safety and proper handling are paramount. This guide provides essential, immediate safety and logistical information, including detailed personal protective equipment (PPE) protocols, step-by-step handling and disposal procedures, and a comprehensive experimental methodology for a common assay.

Essential Personal Protective Equipment (PPE) for this compound Handling

When working with this compound, a crystalline solid, a multi-layered approach to personal protection is crucial to prevent exposure through inhalation, skin contact, or eye contact. The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Respiratory Protection NIOSH-approved N95 respirator or higher.[1][2][3] For major spills or situations with high dust generation, a self-contained breathing apparatus (SCBA) is recommended.This compound is a powder, and inhalation of dust particles can be harmful.[4][5] An N95 respirator provides protection against airborne particulates.
Hand Protection Compatible chemical-resistant gloves (e.g., Nitrile or rubber).[6] For prolonged contact (>240 minutes), use gloves with a protection class of 5 or higher. For brief contact (>60 minutes), a protection class of 3 or higher is recommended.[6] Double gloving should be considered.[6]Prevents skin absorption, which can be a route of exposure.[5] Breakthrough times indicate the duration of effective protection.
Eye Protection Safety glasses with side shields or safety goggles.[5]Protects eyes from dust particles and potential splashes of solutions containing this compound.
Protective Clothing A laboratory coat is suitable for handling small quantities (up to 500 grams).[6] For larger quantities or manufacturing operations, a disposable, low-permeability coverall is recommended.[6]Minimizes skin contact with this compound dust.
Foot Protection Closed-toe shoes. For larger scale operations, disposable shoe covers are recommended.[6]Protects feet from spills and contamination.

Procedural Guidance: From Receipt to Disposal

A systematic approach to handling this compound minimizes the risk of exposure and ensures a safe laboratory environment.

Receiving and Storage
  • Inspect: Upon receipt, visually inspect the container for any damage or leaks.

  • Store: Keep the container tightly closed in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[4][6]

Handling and Weighing
  • Designated Area: Conduct all handling and weighing of this compound powder in a designated area, such as a chemical fume hood or a ventilated enclosure, to control airborne dust.[5]

  • Don PPE: Before handling, put on all required PPE as outlined in the table above.

  • Weighing: Use a balance inside the ventilated enclosure. Handle the powder carefully to avoid generating dust.

  • Solution Preparation: When preparing solutions, add the solid this compound to the solvent slowly to prevent splashing.

Spill Cleanup
  • Minor Spills:

    • Restrict access to the area.

    • Wearing appropriate PPE, gently cover the spill with an absorbent material to avoid raising dust.

    • Collect the absorbed material and spilled powder using non-sparking tools and place it in a labeled, sealed container for disposal.

    • Clean the spill area with a suitable solvent and then wash with soap and water.

  • Major Spills:

    • Evacuate the area immediately.

    • Alert your institution's safety officer or emergency response team.

    • Only personnel trained in hazardous material cleanup and equipped with a self-contained breathing apparatus should address the spill.

Disposal Plan
  • Waste Collection: All disposable materials contaminated with this compound, including gloves, wipes, and absorbent materials, should be collected in a clearly labeled, sealed hazardous waste container.

  • Disposal: Dispose of this compound waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations.[4][5] Do not dispose of this compound down the drain or in the regular trash.[7]

Experimental Protocol: [³H]-Ryanodine Binding Assay

This assay is commonly used to study the binding of this compound to its receptor, a key calcium release channel.

Materials
  • Sarcoplasmic reticulum (SR) vesicles

  • [³H]-Ryanodine

  • Binding buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM KCl, 10 µM CaCl₂)

  • Unlabeled this compound (for determining non-specific binding)

  • Glass fiber filters

  • Scintillation cocktail

  • Scintillation counter

Methodology
  • Prepare SR Vesicles: Isolate SR vesicles from a tissue source (e.g., skeletal or cardiac muscle) using standard differential centrifugation methods.

  • Incubation:

    • In microcentrifuge tubes, combine the SR vesicles, [³H]-Ryanodine (e.g., 5 nM final concentration), and binding buffer.

    • For determining non-specific binding, add a high concentration of unlabeled this compound (e.g., 10 µM) to a separate set of tubes.

    • Incubate the samples at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 2 hours) to allow binding to reach equilibrium.[8]

  • Filtration:

    • Rapidly filter the incubation mixture through glass fiber filters using a vacuum filtration manifold. This separates the SR vesicles with bound [³H]-Ryanodine from the unbound ligand.[8]

    • Wash the filters quickly with ice-cold wash buffer to remove any remaining unbound [³H]-Ryanodine.

  • Quantification:

    • Place the filters in scintillation vials.

    • Add scintillation cocktail to each vial.

    • Measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding (counts from tubes with unlabeled this compound) from the total binding (counts from tubes without unlabeled this compound).

    • Analyze the data to determine binding affinity (Kd) and the number of binding sites (Bmax).

Visualizing the Workflow for Safe Handling

To provide a clear, at-a-glance overview of the safe handling process, the following diagram illustrates the key steps and decision points.

Ryanodine_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response start Start: Receive this compound inspect Inspect Container start->inspect store Store Appropriately inspect->store don_ppe Don Appropriate PPE store->don_ppe weigh Weigh in Ventilated Enclosure don_ppe->weigh prepare_solution Prepare Solution weigh->prepare_solution spill Spill Occurs weigh->spill decontaminate Decontaminate Work Area prepare_solution->decontaminate prepare_solution->spill dispose Dispose of Waste Properly decontaminate->dispose doff_ppe Doff PPE dispose->doff_ppe end End doff_ppe->end minor_spill Minor Spill Cleanup spill->minor_spill Minor major_spill Major Spill: Evacuate & Alert spill->major_spill Major minor_spill->decontaminate major_spill->end

Caption: Workflow for the safe handling of this compound from receipt to disposal.

References

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